4-Bromomandelic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBRPQOYFDTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871938 | |
| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | p-Bromomandelic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16378 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6940-50-7, 7021-04-7 | |
| Record name | 4-Bromomandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromomandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromomandelic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromomandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4429SL694F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Bromomandelic Acid from p-Bromoacetophenone
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-bromomandelic acid, a valuable building block in pharmaceutical and fine chemical industries, starting from the readily available p-bromoacetophenone. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of a reliable synthetic pathway, including the underlying reaction mechanisms, a step-by-step experimental protocol, and a discussion of alternative synthetic strategies. By elucidating the causality behind the experimental choices, this guide aims to equip the reader with a robust understanding of the synthesis and its practical application.
Introduction: The Significance of this compound
Mandelic acid and its derivatives are a critical class of α-hydroxy acids with a wide range of applications, particularly in the pharmaceutical industry.[1][2] Their utility stems from the presence of a chiral center and the carboxylic acid functionality, which allows for their use as chiral resolving agents and as versatile synthons for the preparation of more complex molecules.[3] this compound, in particular, serves as a key intermediate in the synthesis of various bioactive compounds, including potential therapeutic agents. The bromo-substituent provides a handle for further functionalization, for instance, through cross-coupling reactions, thereby expanding its synthetic utility.[4][5]
This guide focuses on a well-established and reliable method for the preparation of this compound from p-bromoacetophenone, a commercially available starting material. The presented methodology follows a two-step sequence involving α,α-dibromination of the acetophenone followed by hydrolysis of the resulting gem-dibromide.
The Primary Synthetic Route: From p-Bromoacetophenone to this compound
The most common and dependable route for the synthesis of this compound from p-bromoacetophenone involves a two-step process:
-
α,α-Dibromination: The methyl group of p-bromoacetophenone is brominated twice to yield p,α,α-tribromoacetophenone.
-
Hydrolysis: The resulting gem-dibromide is then hydrolyzed under basic conditions to afford this compound.
This pathway is advantageous due to the accessibility of the starting materials and the generally good yields obtained.
Reaction Mechanism: A Tale of Enols and Nucleophilic Attack
A thorough understanding of the reaction mechanisms is paramount for successful synthesis and for troubleshooting potential issues.
The α-bromination of ketones is typically carried out under acidic conditions.[6][7] The mechanism proceeds through an enol intermediate, which is the rate-determining step.[6]
Figure 1: Mechanism of Acid-Catalyzed α-Bromination.
The key steps are:
-
Protonation of the carbonyl oxygen: The acetic acid catalyst protonates the carbonyl oxygen of p-bromoacetophenone, making the α-protons more acidic.
-
Enol formation: A base (in this case, another molecule of the ketone or the solvent) removes an α-proton, leading to the formation of the enol intermediate. This is the slow, rate-determining step of the reaction.[6]
-
Nucleophilic attack on bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst.[8]
-
Second bromination: The process is repeated to introduce a second bromine atom at the α-position, yielding the p,α,α-tribromoacetophenone.
The use of acetic acid as a solvent and catalyst is a common choice for this transformation. It facilitates the enolization and is a good solvent for both the starting material and the bromine.
The hydrolysis of the gem-dibromide to a carboxylic acid proceeds via a nucleophilic substitution mechanism.[9][10]
Figure 2: Mechanism of gem-Dibromide Hydrolysis.
The process involves:
-
Nucleophilic substitution: Hydroxide ions attack the electrophilic α-carbon, displacing the bromide ions in two successive SN2 reactions to form an unstable gem-diol intermediate.[11][12]
-
Dehydration: The gem-diol readily loses a molecule of water to form a carbonyl group. In this case, it is believed to proceed through an α-keto acid intermediate.
-
Rearrangement and Hydrolysis: Under the basic reaction conditions, the intermediate undergoes rearrangement and further hydrolysis to form the carboxylate salt of this compound.
-
Acidification: Finally, acidification of the reaction mixture protonates the carboxylate to yield the desired this compound.
Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[13]
Materials and Equipment:
| Reagent/Equipment | Specifications |
| p-Bromoacetophenone | 98% or higher purity |
| Bromine | Reagent grade |
| Glacial Acetic Acid | Reagent grade |
| Sodium Hydroxide | Reagent grade |
| Hydrochloric Acid | Concentrated |
| Diethyl Ether | Anhydrous |
| Benzene | Reagent grade (Caution: Carcinogen) |
| 1 L three-necked flask | With ground glass joints |
| Mechanical stirrer | |
| Dropping funnel | |
| Gas outlet/trap | |
| Waring-type blender | |
| Ice bath | |
| Suction filtration apparatus |
Step-by-Step Procedure:
Part A: Synthesis of p,α,α-Tribromoacetophenone
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 mL of glacial acetic acid.
-
Cool the solution to 20°C using an ice bath and begin stirring.
-
Prepare a solution of 26 mL (0.5 mole) of bromine in 100 mL of glacial acetic acid and add it dropwise to the reaction mixture over approximately 30 minutes.
-
After the first addition is complete, prepare a second solution of 26 mL (0.5 mole) of bromine in 100 mL of glacial acetic acid and add it dropwise over another 30 minutes. Maintain the temperature around 20°C. Gentle heating may be required to sustain the reaction, as indicated by the decolorization of the bromine.
-
After the addition is complete, heat the flask to dissolve any solids and then rapidly cool the mixture in an ice-water bath to precipitate the product.
-
Collect the solid product by suction filtration and wash it with 50% ethanol until the solid is colorless.
-
Air-dry the product. The expected yield of p,α,α-tribromoacetophenone is 130-135 g (73-75%), with a melting point of 89-91°C.[13] This product is sufficiently pure for the next step.
Part B: Synthesis of this compound
-
In a Waring-type blender, place 89 g (0.25 mole) of the p,α,α-tribromoacetophenone from Part A and 100-150 mL of cold water.
-
Blend the mixture for 10-15 minutes and then transfer it to a 1 L wide-mouthed bottle. Rinse the blender with an additional 150-200 mL of ice-cold water and add the rinsing to the bottle.
-
Add crushed ice to the mixture to bring the temperature below 10°C.
-
Slowly add a chilled aqueous solution of 50 g of sodium hydroxide in 100 mL of water while swirling the bottle. It is crucial to keep the reaction mixture cold during this addition.
-
After the addition is complete, allow the mixture to stand in an ice bath for 30-45 minutes with occasional swirling.
-
Filter the cold solution to remove any sludge.
-
Transfer the filtrate to a 2 L beaker and acidify it by slowly adding concentrated hydrochloric acid until the solution is acidic to Congo red paper.
-
Cool the mixture in an ice bath to complete the precipitation of this compound.
-
Collect the product by suction filtration and wash it with a small amount of cold water.
-
The crude product can be purified by recrystallization from benzene. Dissolve the solid in hot benzene, filter if necessary, and allow it to cool to crystallize.
-
The expected yield of this compound is 40-48 g (69-83% based on the tribromo-intermediate), with a melting point of 117-119°C.[13][14]
Alternative Synthetic Strategies
While the dibromination-hydrolysis route is robust, it is valuable for researchers to be aware of alternative synthetic pathways.
Cyanohydrin Pathway
An alternative approach involves the formation of a cyanohydrin from p-bromobenzaldehyde, followed by hydrolysis of the nitrile group.
Figure 3: Cyanohydrin Pathway to this compound.
This method is well-established for the synthesis of mandelic acid itself and can be adapted for its bromo-derivative.[15][16] The key advantage of this route is the potential for enantioselective synthesis by using chiral catalysts in the cyanohydrin formation step. However, it requires the use of highly toxic cyanide reagents.
Oxidation of p-Bromoacetophenone
Direct oxidation of the methyl group of p-bromoacetophenone to a carboxylic acid is another potential route. This could theoretically be achieved using strong oxidizing agents. For instance, selenium dioxide has been used to oxidize acetophenones to the corresponding phenylglyoxylic acids.[17] Subsequent reduction of the ketone would yield the desired α-hydroxy acid. This multi-step approach may offer an alternative but can involve harsh reagents and potentially lower overall yields.
Applications in Drug Development and Beyond
This compound is more than a synthetic curiosity; it is a valuable precursor in the development of new chemical entities with potential therapeutic applications. Mandelic acid derivatives have been investigated for a wide array of biological activities, including as antibacterial, antifungal, and antiviral agents.[1][2] The bromo-substituent on the phenyl ring of this compound allows for its incorporation into more complex molecular scaffolds through reactions such as Suzuki or Heck couplings, further expanding its utility in medicinal chemistry.[4][5]
Beyond pharmaceuticals, mandelic acid derivatives find applications as resolving agents for chiral amines and in the synthesis of polymers and other advanced materials.[3]
Conclusion
The synthesis of this compound from p-bromoacetophenone via α,α-dibromination and subsequent hydrolysis is a reliable and well-documented procedure. This guide has provided a comprehensive overview of this method, including a detailed mechanistic explanation to foster a deeper understanding of the chemical transformations involved. The provided experimental protocol, based on a trusted source, offers a practical guide for laboratory synthesis. Furthermore, the discussion of alternative synthetic routes and the applications of the final product are intended to provide a broader context for researchers in the field. A thorough grasp of these principles and techniques is essential for the effective utilization of this compound as a key building block in the development of new and innovative chemical entities.
References
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5097. [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Semantic Scholar. [Link]
- Khan Academy. (2014, April 25). Alpha Bromination of a Ketone 002 [Video]. YouTube. [Link]
- De Borggraeve, W. M., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 583. [Link]
- Gao, Y., et al. (2024). The reaction mechanism of α-bromination of acetophenone derivatives.
- Quora. (2020, December 5).
- Wikipedia. (n.d.). Geminal halide hydrolysis. Wikipedia. [Link]
- De Borggraeve, W. M., et al. (2020). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.
- Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- Quora. (2017, November 26). Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones? Quora. [Link]
- Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Vedantu. [Link]
- Organic Syntheses. (n.d.). Mandelic acid, p-bromo-. Organic Syntheses. [Link]
- Unknown Author. (2018, February 19). HYDROLYSIS REACTIONS. SlidePlayer. [Link]
- National Center for Biotechnology Information. (n.d.). p-Bromomandelic acid. PubChem. [Link]
- Sharma, A., et al. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review.
- Aggio, B. B., et al. (n.d.). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous- Flow Resolution of Cyanohydrin as a Key. Amazon S3. [Link]
- Aggio, B. B., et al. (2023). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as a Key Step. Revista Virtual de Química, 15(2), 367-373. [Link]
- ResearchGate. (2015, June 24). What can be possible alternative reagent in following mechanism?
- Ekeeda. (2019, April 30). Aldehydes and Ketones from Geminal Dihalides [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Approaches and opportunities in synthesis of mandelic acids. (a)...
- Google Patents. (n.d.). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
- ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water...
- Sciencemadness.org. (2014, September 24). Unconventional Cyanohydrin Synthesis. Sciencemadness.org. [Link]
- Sharma, A., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]
- National Center for Biotechnology Information. (n.d.). Nucleophilic Benzoylation Using a Mandelic Acid Dioxolanone as a Synthetic Equivalent of the Benzoyl Carbanion.
- National Center for Biotechnology Information. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PubChem. [Link]
- ResearchGate. (n.d.). Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate...
- INIS-IAEA. (2024, December 28). A chemoenzymatic process to achieve optically active mandelic acid employing continuous-flow resolution of cyanohydrin as a key step. INIS-IAEA. [Link]
- Google Patents. (n.d.). CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 10. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]
- 15. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 16. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 17. CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromomandelic Acid
Executive Summary
4-Bromomandelic acid is a halogenated aromatic alpha-hydroxy acid of significant interest in synthetic chemistry and pharmaceutical development. As a derivative of mandelic acid, it serves as a versatile building block for the synthesis of more complex molecules and as a specialized analytical reagent. Its physicochemical properties—solubility, acidity (pKa), melting point, and spectroscopic profile—are critical determinants of its reactivity, purification, and application. This guide provides a comprehensive overview of these core properties, supported by detailed experimental protocols for their determination, to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.
Chemical Identity and Structure
This compound, also known as 2-(4-bromophenyl)-2-hydroxyacetic acid, is a derivative of mandelic acid with a bromine atom substituted at the para-position of the phenyl ring.[1][2] This substitution significantly influences the molecule's electronic properties and, consequently, its chemical behavior.
Caption: Chemical Structure of this compound.
Core Physicochemical Properties
The functional characteristics of this compound in experimental and industrial settings are dictated by its physicochemical properties. A summary is provided below.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to beige or cream crystalline powder/solid. | [1][2][3][7][8] |
| Melting Point | 115 - 120 °C | [1][3][7] |
| Boiling Point | No data available. | [3] |
| Solubility | Soluble in ethanol, ether, acetic acid, hot benzene, and hot chloroform. Slightly soluble in water. | [7][8] |
| pKa (Predicted) | 3.14 ± 0.10 |[7] |
Physical Properties
Melting Point: The melting point of this compound is consistently reported in the range of 115-120 °C.[1][3][7] This relatively sharp range indicates a high degree of purity for commercially available samples. This thermal property is crucial for quality control, purification via recrystallization, and for defining the upper-temperature limit for storage and handling.
Solubility: The molecule's solubility profile reflects its amphiphilic character. The presence of polar hydroxyl and carboxylic acid groups allows for hydrogen bonding, rendering it soluble in polar organic solvents like ethanol and ether, and slightly soluble in water.[7][8] The nonpolar bromophenyl group contributes to its solubility in less polar solvents like hot benzene and chloroform.[7][8] This differential solubility is the cornerstone of its purification by recrystallization and its use in biphasic reaction systems.
Chemical Properties
Acidity (pKa): The predicted pKa of this compound is approximately 3.14.[7] This value is lower than that of the parent mandelic acid (pKa ≈ 3.41), indicating that this compound is a slightly stronger acid. This increased acidity is a direct consequence of the electron-withdrawing inductive effect of the bromine atom on the phenyl ring. This effect stabilizes the carboxylate anion formed upon deprotonation, thus facilitating the release of the proton. Understanding the pKa is vital for designing reaction conditions, particularly for base-catalyzed reactions, and for developing purification protocols involving acid-base extractions.
Stability: this compound is stable under normal laboratory conditions.[3] It should be stored in a cool, dry place away from strong oxidizing agents.[3]
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.
¹H NMR Spectroscopy
In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show:
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically ~7.4-7.6 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Alpha-Proton: A singlet at ~5.0 ppm for the proton attached to the chiral carbon (-CH(OH)-).
-
Hydroxyl and Carboxylic Protons: Two broad singlets corresponding to the alcohol (-OH) and carboxylic acid (-COOH) protons. Their chemical shifts are highly dependent on concentration and solvent.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
O-H Stretch (Alcohol & Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer, overlapping with the alcohol O-H stretch.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C-O Stretch (Alcohol & Carboxylic Acid): Bands in the 1050-1250 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum of this compound would be expected to show:
-
Molecular Ion Peak: A characteristic pair of peaks at m/z 230 and 232, with nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Ions: Fragments corresponding to the loss of water (H₂O), the carboxyl group (COOH), and further fragmentation of the aromatic ring.
Experimental Methodologies
To ensure scientific integrity, the determination of physicochemical properties must follow validated protocols.
Protocol for Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus. The underlying principle is the precise determination of the temperature range over which the solid-to-liquid phase transition occurs.
Caption: Workflow for Melting Point Determination.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent. The causality is based on achieving a saturated solution from which the concentration can be accurately measured.
Caption: Workflow for Solubility Determination.
Protocol for pKa Determination via Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the acid as it is neutralized with a strong base. The pKa corresponds to the pH at the half-equivalence point, a direct application of the Henderson-Hasselbalch equation.
Caption: Workflow for pKa Determination.
Applications in Research and Development
The unique combination of a chiral center, a carboxylic acid handle, and a functionalizable aromatic ring makes this compound a valuable molecule in several scientific domains.
-
Synthetic Intermediate: It is a key building block in organic synthesis. The carboxylic acid and alcohol groups can be readily transformed into esters, amides, and other functional groups. For instance, it can be used in the synthesis of methyl 4-bromo-α-hydroxyphenylacetate.[4] The bromo-substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecular architectures relevant to drug discovery.
-
Analytical Reagent: Historically, p-Bromomandelic acid has been utilized as a sensitive reagent for the gravimetric determination of zirconium, allowing for its separation from other metals like titanium, iron, and aluminum.[8][9]
-
Derivatization Agent: While not this compound itself, structurally related brominated compounds are used as derivatization agents to enhance the detection of carboxylic acids in LC-MS/MS analysis.[10] This highlights the utility of the bromophenyl moiety in improving ionization efficiency and providing a distinct isotopic signature for mass spectrometry.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is considered hazardous.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.[3]
Conclusion
This compound is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its defined melting point, differential solubility, predictable acidity, and distinct spectroscopic fingerprint are not merely academic data points; they are the practical parameters that guide its synthesis, purification, and application. For researchers in organic synthesis and drug development, a thorough understanding of these properties is indispensable for leveraging this molecule to its full potential as a versatile chemical intermediate and analytical tool.
References
- Amerigo Scientific. 4-Bromo-DL-mandelic acid (≥90% (HPLC)).
- ChemBK. (2024, April 9). P-Bromo mandelic acid.
- ChemBK. (2024, April 9). This compound.
- NIST. This compound. NIST Chemistry WebBook.
- National Center for Biotechnology Information. p-Bromomandelic acid. PubChem Compound Database.
- Organic Syntheses. Mandelic acid, p-bromo-.
- Jones, B. R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
Sources
- 1. A12978.06 [thermofisher.com]
- 2. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-溴-DL-扁桃酸 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]
- 6. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromomandelic Acid (CAS 6940-50-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: This in-depth technical guide provides a comprehensive overview of 4-Bromomandelic acid (CAS 6940-50-7), a pivotal chiral building block in pharmaceutical synthesis and analytical chemistry. This document explores its fundamental chemical and physical properties, details established methods for its synthesis and chiral resolution, and highlights its significant applications in drug development. Designed for researchers, chemists, and professionals in the pharmaceutical industry, this guide offers both foundational knowledge and practical insights to facilitate the effective utilization of this versatile compound.
Core Properties and Specifications
This compound, also known as 4-bromo-α-hydroxyphenylacetic acid, is a halogenated derivative of mandelic acid.[1][2] Its utility in organic synthesis is largely due to its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a bromine-substituted aromatic ring, with a chiral center at the alpha-carbon.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 6940-50-7 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | White to cream crystalline powder[2] |
| Melting Point | 116-118 °C[3][4] |
| Solubility | Soluble in polar organic solvents; does not mix well with water.[5] |
| Synonyms | p-Bromomandelic acid, 2-(4-Bromophenyl)-2-hydroxyacetic acid[6][7] |
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment are critical for the application of this compound in research and development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum will display characteristic signals for the aromatic protons (typically two doublets in the aromatic region), the methine proton adjacent to the hydroxyl and carboxyl groups, and the acidic protons of the hydroxyl and carboxyl groups. The ¹³C NMR will show distinct peaks for the eight carbon atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect a broad O-H stretching band (from the carboxylic acid and alcohol), a sharp C=O stretching vibration for the carbonyl group, and characteristic C-Br stretching frequencies.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 1:1 ratio).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for purity assessment.[3] Chiral HPLC methods are essential for determining the enantiomeric excess (e.e.) of resolved samples. Supercritical fluid chromatography (SFC) has also been shown to be a fast and efficient method for the enantioseparation of mandelic acid derivatives.[10][11]
Synthesis and Chiral Resolution
The synthesis of racemic this compound and the subsequent separation of its enantiomers are fundamental processes for its use in stereospecific synthesis.
Synthesis of Racemic this compound
A common synthetic route involves the alkaline hydrolysis of p,α,α-tribromoacetophenone.[12] Another established method proceeds from 4-bromobenzaldehyde through a cyanohydrin intermediate, which is then hydrolyzed to the carboxylic acid.
Caption: General workflow for the synthesis of this compound.
Chiral Resolution
The separation of racemic this compound into its individual enantiomers is crucial for its application in the synthesis of chiral drugs.[13]
This is the most common method for chiral resolution at an industrial scale.[13] It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Step-by-Step Protocol:
-
Resolving Agent Selection: Choose a readily available and recyclable chiral amine, such as (+)-cinchotoxine or a chiral phenylethylamine.
-
Salt Formation: Dissolve the racemic this compound and a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent (e.g., ethanol or methanol).
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.
-
Isolation and Liberation: Isolate the crystals by filtration. The enantiomerically enriched this compound is then liberated by treating the salt with a strong acid. The mother liquor contains the other enantiomer.
Recent studies have demonstrated the use of enantiospecific co-crystallization for the resolution of halogenated mandelic acids.[14][15] For instance, Levetiracetam has been used as a resolving agent, showing selective co-crystallization with the S enantiomers of this compound.[14][15]
Caption: Diagram of chiral resolution by diastereomeric salt formation.
Applications in Research and Drug Development
Mandelic acid and its derivatives are recognized as valuable scaffolds in medicinal and synthetic chemistry.[16][17] Their enantiomerically pure forms are used in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.[16][17][18]
-
Chiral Building Block: Enantiopure this compound is a key starting material for the asymmetric synthesis of more complex molecules. The bromine atom provides a site for further functionalization, such as through palladium-catalyzed cross-coupling reactions.
-
Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][19]
-
Analytical Reagent: this compound is used as a reagent for the analysis of zirconium.[7]
Safety and Handling
This compound is considered a hazardous substance and requires careful handling to avoid exposure.[20]
-
Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[20] It may also cause sensitization by skin contact.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including gloves, safety glasses, and a lab coat.[3][20] Handling should be performed in a well-ventilated area or a chemical fume hood.[21]
-
Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers.[5][22] Keep away from incompatible materials such as strong oxidizing agents.[20]
-
Spill Management: In case of a spill, avoid generating dust.[5] Use dry clean-up procedures and place the material in a sealed container for disposal.[5]
References
- Zhang, Y., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5569.
- SAFETY DATA SHEET - this compound. (2024). Fisher Scientific.
- Wang, Y., et al. (2018).
- This compound - Safety D
- 4-BROMO-ALPHA-HYDROXYPHENYLACETIC ACID. (n.d.). ChemBK.
- This compound. (n.d.). Pharmaffiliates.
- SAFETY DATA SHEET - DL-Mandelic acid. (2016). AFG Bioscience.
- Material Safety Data Sheet - DL-Mandelic acid. (n.d.). Guidechem.
- Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. (n.d.). ResearchGate.
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (n.d.). Semantic Scholar.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- p-Bromomandelic acid. (n.d.). Organic Syntheses.
- 4-Bromo-DL-mandelic acid (≥90% (HPLC)). (n.d.). Amerigo Scientific.
- Chiral resolution. (n.d.). In Wikipedia.
- This compound. (n.d.). NIST WebBook.
- This compound(7021-04-7) Raman spectrum. (n.d.). ChemicalBook.
- p-Bromomandelic acid. (n.d.). PubChem.
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (n.d.). RSC Publishing.
- Which organic compound's NMR and IR are these? (2019). Stack Exchange.
- HPLC Methods for analysis of Mandelic acid. (n.d.).
- This compound, 98+%. (n.d.). Thermo Fisher Scientific.
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (n.d.).
- Structure Determination from Spectra (1) (H NMR, C NMR, IR). (2021). YouTube.
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2023). International Journal of Molecular Sciences, 24(15), 12135.
Sources
- 1. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]
- 2. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 4-溴-DL-扁桃酸 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 4. chembk.com [chembk.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound(7021-04-7) Raman spectrum [chemicalbook.com]
- 10. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam | Semantic Scholar [semanticscholar.org]
- 16. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 20. fishersci.com [fishersci.com]
- 21. afgsci.com [afgsci.com]
- 22. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 4-Bromomandelic Acid in Organic Solvents
Abstract
4-Bromomandelic acid is a pivotal intermediate in organic synthesis and a valuable chiral resolving agent. Its efficacy in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable tool for researchers, process chemists, and formulation scientists. This technical guide provides a comprehensive overview of the principles dictating the solubility of this compound in various organic solvents. While quantitative solubility data is not widely published, this guide synthesizes the known qualitative solubility profile with the underlying physicochemical theory. Critically, it offers a detailed, field-proven experimental protocol for researchers to quantitatively determine solubility in any solvent of interest, ensuring a reliable and reproducible methodology for process optimization and drug development.
Introduction: The Significance of this compound and Its Solubility
This compound (BrC₆H₄CH(OH)CO₂H) is a derivative of mandelic acid, an aromatic alpha-hydroxy acid. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, a phenyl ring, and a bromine atom, imparts a unique combination of polarity, hydrogen bonding capability, and reactivity.[1][2] These features make it a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules.[3]
Understanding and controlling the solubility of this compound is paramount for several key applications:
-
Reaction Medium Selection: Ensuring that reactants are in the same phase is critical for reaction kinetics. Choosing a solvent in which this compound is sufficiently soluble is the first step in designing a successful synthetic route.
-
Crystallization and Purification: Recrystallization is one of the most powerful techniques for purifying solid compounds. This process relies on identifying a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4][5]
-
Chiral Resolution: As a chiral molecule, this compound is used to separate enantiomers of racemic mixtures. This process often involves the formation of diastereomeric salts, and the success of the resolution is highly dependent on the differential solubility of these salts in a given solvent.
-
Analytical Chemistry: Accurate quantification, for example via High-Performance Liquid Chromatography (HPLC), requires dissolving the analyte in a suitable mobile phase or sample diluent.
This guide will delve into the theoretical underpinnings of its solubility, provide a qualitative summary, and equip the reader with a robust experimental workflow to determine precise solubility data.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is a direct consequence of its molecular structure. The key functional groups of this compound dictate its interactions with different solvents.
-
Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This makes it amenable to dissolving in polar, protic solvents.
-
Hydroxyl Group (-OH): Similar to the carboxylic acid, the benzylic alcohol group is polar and can participate in hydrogen bonding as both a donor and an acceptor.
-
Bromophenyl Group (-C₆H₄Br): The aromatic ring provides a large, nonpolar surface area, contributing to solubility in less polar solvents through van der Waals forces. The electronegative bromine atom adds some polarity and can participate in halogen bonding.
This combination of polar, hydrogen-bonding moieties and a significant nonpolar backbone results in an amphiphilic character, allowing this compound to be solubilized in a range of solvents with varying polarities.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of predicting solubility.[6] It states that a solute will dissolve best in a solvent that has a similar intermolecular force profile.
-
Polar Protic Solvents (e.g., Water, Ethanol, Acetic Acid): These solvents can engage in strong hydrogen bonding. Given that this compound has two hydrogen bond-donating groups (-COOH and -OH), it is expected to be readily soluble in these solvents. The qualitative data confirms it is soluble in water, ethanol, and acetic acid.[7]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have polar character but lack hydrogen bond-donating capabilities. They can act as hydrogen bond acceptors. The strong polarity and hydrogen bond accepting nature of these solvents suggest they would be effective at solvating this compound.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker London dispersion forces. The large nonpolar bromophenyl group suggests some affinity for these solvents, but the highly polar functional groups will limit solubility. The observation that this compound is soluble in hot benzene and hot chloroform indicates that increased thermal energy is required to overcome the crystal lattice energy and solvate the molecule in these less polar environments.[7]
Qualitative Solubility Profile of this compound
While precise quantitative data is scarce in publicly available literature, established sources provide a valuable qualitative overview. This information is summarized in the table below and serves as an excellent starting point for solvent screening.
| Solvent Class | Solvent Example | Observed Solubility | Rationale for Interaction |
| Polar Protic | Water | Soluble | Strong hydrogen bonding with -COOH and -OH groups. |
| Ethanol | Soluble | Strong hydrogen bonding and good compatibility with the organic backbone. | |
| Acetic Acid | Soluble | Excellent hydrogen bonding capabilities, acting as both donor and acceptor. | |
| Ethers | Diethyl Ether | Soluble | Acts as a hydrogen bond acceptor; moderate polarity. |
| Aromatic | Benzene | Soluble (Hot) | π-π stacking interactions with the phenyl ring; requires heat to overcome solute-solute interactions. |
| Toluene | Likely Soluble (Hot) | Similar to benzene, a good choice for recrystallization. | |
| Halogenated | Chloroform | Soluble (Hot) | Moderate polarity; requires heat. |
Experimental Protocol: Quantitative Determination of Thermodynamic Solubility
To move beyond qualitative descriptions, researchers must perform experimental measurements. The "shake-flask" method is the gold-standard for determining thermodynamic (equilibrium) solubility and is highly recommended for its accuracy and reliability.[5]
Rationale for the Shake-Flask Method
This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until the solution reaches equilibrium (i.e., it is saturated). By measuring the concentration of the solute in the saturated supernatant, the solubility is determined. The key is to ensure true equilibrium is reached and that the analysis of the supernatant is accurate.[4][8]
Materials and Equipment
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is to add ~20 mg of solid to 2 mL of the solvent.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[4]
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least one hour to allow the excess solid to settle. For more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[9]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that could artificially inflate the measured concentration.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for an accurate final calculation.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV.
-
HPLC Method: A reverse-phase C18 column is typically suitable. An isocratic mobile phase of acetonitrile and water with an acid modifier (like 0.1% trifluoroacetic acid or phosphoric acid) often provides good peak shape for acidic compounds.[10][11] Detection can be performed at a wavelength around 230 nm.[10]
-
Calibration: A calibration curve must be prepared using known concentrations of this compound to ensure accurate quantification of the unknown sample.
-
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Solvent Selection Strategy: A Practical Workflow
Choosing the right solvent is a multi-faceted decision that balances solubility with other experimental factors. The following workflow, represented as a decision diagram, can guide the selection process.
Caption: Decision workflow for selecting an optimal solvent for this compound.
Conclusion
While a comprehensive, quantitative public database for the solubility of this compound remains to be compiled, a strong predictive framework can be built from its molecular structure and existing qualitative data. Its amphiphilic nature, with potent hydrogen-bonding groups, allows for solubility in polar protic solvents like ethanol and acetic acid, while its aromatic core enables dissolution in less polar media like hot toluene, making it an excellent candidate for recrystallization from such solvents. For any application demanding precision, the detailed shake-flask protocol provided herein offers a self-validating system for researchers to generate the high-quality, quantitative solubility data essential for advancing chemical synthesis, purification, and formulation development.
References
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Chemistry LibreTexts. 3.3: Choice of Solvent. [Link]
- Pharmaceutical Sciences.
- Guo, L., Liu, Y., & Guan, Y. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Chromatographic Science, 51(5), 433-438. [Link]
- University of Rochester, Department of Chemistry.
- Khan Academy. Solubility of organic compounds. [Link]
- SIELC Technologies. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column. [Link]
- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- ChemBK. This compound. [Link]
- APC.
- PubChem. p-Bromomandelic acid. [Link]
- IMSERC.
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Link]
- University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- University of Ottawa. Solubility of Organic Compounds. [Link]
- University of Ottawa.
- RSC Publishing.
- Organic Syntheses. Mandelic acid, p-bromo-. [Link]
Sources
- 1. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]
- 3. toku-e.com [toku-e.com]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Commercial Sourcing and Quality Evaluation of Racemic 4-Bromomandelic Acid for Pharmaceutical Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and utilizing racemic 4-Bromomandelic acid. As a key building block in the synthesis of various pharmaceutical intermediates, the quality and consistency of this raw material are paramount. This document offers field-proven insights into supplier selection, quality control, and handling, ensuring the integrity of your research and development endeavors.
Introduction to Racemic this compound
Racemic this compound, a derivative of mandelic acid, is a versatile chiral building block in organic synthesis. Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine-substituted aromatic ring, makes it a valuable precursor for creating more complex molecules with specific biological activities. In the pharmaceutical industry, it is often used in the synthesis of active pharmaceutical ingredients (APIs). The racemic form contains an equal mixture of the (R)- and (S)-enantiomers, which may be used as is or resolved to isolate the desired stereoisomer for stereospecific synthesis.
The Commercial Supplier Landscape
The procurement of high-quality starting materials is a critical first step in any synthetic workflow. The market for racemic this compound is populated by a range of suppliers, from large chemical conglomerates to smaller, specialized laboratories. When selecting a supplier, researchers should consider factors beyond mere price, including purity guarantees, availability of comprehensive analytical data, and the supplier's quality management system.
Below is a comparative table of prominent commercial suppliers of racemic this compound. This list is not exhaustive but represents a cross-section of the market.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Extensive quality documentation available online. |
| Thermo Fisher Scientific | ≥98% | Grams to Kilograms | Offers a range of grades for different applications. |
| TCI Chemicals | >98.0% (T) | Grams to Kilograms | Known for high-purity reagents for research. |
| Santa Cruz Biotechnology | ≥98% | Grams | Often provides detailed analytical spectra. |
| VWR | Varies by brand | Grams to Kilograms | A distributor for many chemical manufacturers. |
Quality Control and In-House Verification
While suppliers provide a Certificate of Analysis (CoA), it is prudent for research organizations to perform their own in-house quality control to validate the material's identity, purity, and consistency between batches.
A CoA is a foundational document that attests to a product's quality specifications. Key parameters to scrutinize include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most R&D applications, a purity of ≥98% is acceptable.
-
Identity Confirmation: This is often verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy. The spectral data should be consistent with the known structure of this compound.
-
Melting Point: The melting point of racemic this compound is a good indicator of purity. A sharp melting range close to the literature value (typically around 117-120°C) suggests high purity.
-
Residual Solvents: The CoA may list levels of residual solvents from the manufacturing process, usually determined by GC. These should be within acceptable limits for your intended application.
The following is a standard workflow for the in-house verification of newly acquired racemic this compound.
Step 1: Physical Inspection
-
Visually inspect the material for uniform color (typically white to off-white) and crystalline form. Note any discoloration or presence of foreign matter.
Step 2: Melting Point Determination
-
Use a calibrated melting point apparatus to determine the melting range of a small sample. A broad melting range can indicate the presence of impurities.
Step 3: Spectroscopic Analysis
-
¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show characteristic peaks corresponding to the aromatic, methine, and acidic protons.
-
FT-IR: Acquire an FT-IR spectrum of the solid material. Look for characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Br stretch.
Step 4: Chromatographic Purity Assessment
-
HPLC: Develop a suitable HPLC method to determine the purity of the material. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid) is a good starting point. The purity is calculated based on the relative area of the main peak.
Caption: A typical workflow for supplier selection and in-house quality control of racemic this compound.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of racemic this compound and to ensure laboratory safety.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Long-term storage under inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
-
Safety: Racemic this compound may cause skin and eye irritation. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Application Note: A Representative Synthetic Protocol
Racemic this compound is a versatile starting material. Below is a representative protocol for its esterification, a common first step in many synthetic routes.
Objective: To synthesize methyl 4-bromomandelate.
Materials:
-
Racemic this compound (1.0 eq)
-
Methanol (as solvent and reagent)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
Protocol:
-
To a round-bottom flask, add racemic this compound and an excess of methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude methyl 4-bromomandelate can be purified by column chromatography on silica gel.
Caption: A simplified workflow for the synthesis of methyl 4-bromomandelate from racemic this compound.
Conclusion
The successful use of racemic this compound in research and development hinges on a thorough understanding of the supplier landscape and a rigorous approach to quality control. By implementing the guidelines outlined in this document, researchers can ensure the procurement of high-quality material, leading to more reliable and reproducible experimental outcomes.
References
history and discovery of substituted mandelic acids
An In-depth Technical Guide to the History and Discovery of Substituted Mandelic Acids
Abstract
Mandelic acid, first isolated in 1831 from bitter almonds, has evolved from a chemical curiosity into a foundational scaffold in modern organic and medicinal chemistry.[1][2] This aromatic α-hydroxy acid's unique structure, combining a stereogenic center with a modifiable aromatic ring and a reactive carboxylic acid group, provides a rare convergence of chemical reactivity and stereochemical control.[1][3][4] This guide charts the historical trajectory of substituted mandelic acids, from the initial characterization of the parent molecule to the early 20th-century explorations of halogenated derivatives and the subsequent "chiral revolution" that unlocked their vast potential as precursors to life-saving pharmaceuticals. We will examine the causality behind key experimental choices, detail core synthetic and resolution methodologies, and explore the structure-activity relationships that established this class of molecules as indispensable building blocks for researchers, scientists, and drug development professionals.
Part 1: The Genesis - Discovery of the Mandelic Acid Scaffold (1831)
The story of mandelic acid begins in 1831 with the German pharmacist Ferdinand Ludwig Winckler.[2][5] While investigating amygdalin, a cyanogenic glycoside extracted from bitter almonds (Prunus dulcis), he subjected it to hydrolysis with diluted hydrochloric acid.[2] This process cleaved the amygdalin into glucose, hydrogen cyanide, and benzaldehyde. In the acidic medium, the benzaldehyde and hydrogen cyanide subsequently reacted to form a cyanohydrin (mandelonitrile), which was then hydrolyzed to the corresponding carboxylic acid. Winckler named the new compound "Mandel-Säure" (almond acid), derived from the German "Mandel" for almond, forever linking it to its natural source.[2][5]
This initial discovery yielded a racemic mixture—an equal blend of the (R)- and (S)-enantiomers—as the synthesis lacked any chiral influence.[2] For decades, mandelic acid remained primarily a subject of academic interest, a simple, accessible aromatic α-hydroxy acid.
Caption: Initial discovery of mandelic acid by Winckler in 1831.
Part 2: Early Explorations in Substitution (Late 19th - Mid-20th Century)
The true potential of the mandelic acid scaffold lay dormant until chemists began to explore modifications to its phenyl ring. The late 19th and early 20th centuries marked the beginning of systematic derivatization, driven by the desire to understand how substituents would alter the molecule's physical and chemical properties. This era was not yet focused on specific biological targets as we understand them today, but on fundamental structure-property relationship studies.
The most accessible modifications were electrophilic aromatic substitutions. Halogenation, in particular, provided a straightforward way to introduce new functionality.
-
Brominated Derivatives: Early work on p-bromomandelic acid was documented in publications from as early as 1899 and 1920.[6] These syntheses often started from a substituted acetophenone, which was brominated and then hydrolyzed—a robust, albeit multi-step, laboratory method.[6]
-
Chlorinated Derivatives: By 1931, a systematic study on the preparation and properties of various chloromandelic acids, their esters, and amides was published, indicating a mature level of interest in these compounds.[7]
The scientific rationale for these early explorations was rooted in physical organic chemistry. By adding electron-withdrawing groups like halogens to the aromatic ring, chemists could predictably alter the acidity of the carboxylic acid and the reactivity of the hydroxyl group. This systematic tinkering laid the essential groundwork for the targeted drug design that would follow.
Part 3: The Rise of Biologically Significant Derivatives
As the 20th century progressed, the focus shifted from pure chemical exploration to biological function. Researchers began discovering substituted mandelic acids both as key metabolites in biological pathways and as crucial intermediates for synthesizing therapeutic agents.
A. Vanillylmandelic Acid (VMA): A Metabolic Biomarker A pivotal discovery was the identification of Vanillylmandelic Acid (VMA), or 4-hydroxy-3-methoxymandelic acid, as the major end-stage metabolite of the catecholamines epinephrine and norepinephrine.[8][9] This finding transformed VMA into a critical clinical biomarker. Elevated levels of VMA in urine are indicative of tumors that secrete catecholamines, such as pheochromocytoma and, most notably, neuroblastoma in children.[9] The standard clinical assay for VMA provides a non-invasive window into specific metabolic dysfunctions.
B. Key Pharmaceutical Precursors The synthetic value of substituted mandelic acids became undeniable as the pharmaceutical industry matured. Specific substitution patterns on the phenyl ring were found to be ideal starting points for complex drug molecules.
| Substituted Mandelic Acid | Substitution Pattern | Discovery / Application Significance |
| p-Hydroxymandelic Acid | 4-hydroxy | A key precursor in the synthesis of the beta-blocker Atenolol , used to treat hypertension.[10] Its synthesis is typically achieved via the condensation of phenol and glyoxylic acid.[10][11] |
| (R)-2-Chloromandelic Acid | 2-chloro | An essential chiral building block for the blockbuster anti-platelet drug Clopidogrel (Plavix).[12][13] The specific (R)-enantiomer is required for the drug's efficacy.[14] |
| Vanillylmandelic Acid (VMA) | 4-hydroxy, 3-methoxy | End-stage metabolite of catecholamines, used as a biomarker for neuroblastomas.[8][9] Also a chemical intermediate in the synthesis of artificial vanillin since the 1970s.[9] |
Part 4: The Chiral Revolution & Modern Synthesis
The single most important evolution in the history of substituted mandelic acids was the recognition and mastery of their stereochemistry. The thalidomide tragedy of the 1960s, where one enantiomer of a drug was therapeutic while the other was teratogenic, created a paradigm shift in pharmaceutical development. It became critically understood that enantiomers could have drastically different biological activities.
For substituted mandelic acids, this "chiral revolution" unlocked their true value. It was discovered that specific enantiomers were required for different classes of drugs:
-
(R)-Enantiomers: Serve as vital chiral synthons for semi-synthetic β-lactam antibiotics, including cephalosporins and penicillins, as well as certain anticancer and anti-obesity drugs.[1][3][4]
-
(S)-Enantiomers: Are widely used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and deracoxib.[1][3][4]
This demand for enantiopure compounds drove the development of robust methods for separating racemic mixtures, a process known as chiral resolution. The most common industrial method is diastereomeric salt formation.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
The causality is elegant: by reacting the racemic acid with a single enantiomer of a chiral base (like an alkaloid or a synthetic amine), two diastereomeric salts are formed. Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomers of the mandelic acid are liberated by acidification. While effective, this classical method is being supplemented by modern techniques like asymmetric synthesis and biocatalysis using engineered enzymes, which can generate the desired enantiomer directly.[15]
Part 5: Core Methodologies
The protocols described below represent foundational techniques in the synthesis and purification of substituted mandelic acids. They are designed as self-validating systems where the outcome of each step can be verified by standard analytical methods (TLC, melting point, NMR, polarimetry).
Experimental Protocol 1: Synthesis of Racemic p-Hydroxymandelic Acid
This protocol is based on the well-established condensation of phenol with glyoxylic acid in an alkaline medium.[10][11]
Objective: To synthesize racemic p-hydroxymandelic acid.
Materials:
-
Phenol (2.5 eq)
-
Glyoxylic acid (1.0 eq)
-
Sodium Hydroxide (2.5 eq)
-
Deionized Water
-
6N Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in deionized water under a nitrogen atmosphere.
-
Addition of Reactants: To the alkaline solution, add phenol and stir until fully dissolved. Then, add the glyoxylic acid solution dropwise. Causality: The alkaline conditions deprotonate the phenol, forming the highly nucleophilic phenoxide ion, which is necessary to attack the electrophilic aldehyde carbon of glyoxylic acid.
-
Reaction: Heat the mixture to 70-90°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~6.5 using 6N HCl. This will precipitate unreacted phenol if any remains.
-
Workup - Extraction: Extract the aqueous solution with ethyl acetate to remove unreacted phenol and other non-polar impurities. Discard the organic layer.
-
Workup - Acidification: Further acidify the aqueous layer to pH ~2 with 6N HCl. The p-hydroxymandelic acid product will precipitate as a solid. Causality: The product is soluble as its carboxylate salt in neutral/basic solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
-
Isolation & Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Drying & Characterization: Dry the product under vacuum. Characterize the final product by melting point and NMR spectroscopy to confirm its identity and purity.
Experimental Protocol 2: General Workflow for Diastereomeric Resolution
Objective: To separate a racemic mixture of a substituted mandelic acid into its constituent enantiomers.
Materials:
-
Racemic substituted mandelic acid (1.0 eq)
-
Chiral resolving agent (e.g., (R)-α-phenylethylamine) (0.5-1.0 eq)
-
Appropriate solvent (e.g., Methanol, Ethanol, Acetone)
-
6N Hydrochloric Acid
Procedure:
-
Solvent Screening: Perform small-scale trials to identify a solvent in which the two diastereomeric salts exhibit a significant solubility difference.
-
Salt Formation: Dissolve the racemic acid in the chosen solvent with gentle heating. In a separate flask, dissolve the chiral resolving agent in a minimal amount of the same solvent. Add the base solution to the acid solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath. The less soluble diastereomeric salt should crystallize out. Causality: Slow cooling promotes the formation of larger, purer crystals, which is the basis of fractional crystallization.
-
Isolation of First Diastereomer: Collect the crystals by vacuum filtration. The optical purity of the salt can be checked at this stage by liberating the acid from a small sample and measuring its optical rotation with a polarimeter. If necessary, recrystallize the salt to improve purity.
-
Isolation of Second Diastereomer: Take the filtrate (mother liquor), which is now enriched in the more soluble diastereomeric salt. Evaporate the solvent. The residue can be treated to liberate the other enantiomer, or it may be crystallized from a different solvent system.
-
Liberation of Pure Enantiomers: Dissolve each separated diastereomeric salt in water. Add 6N HCl until the solution is acidic (pH ~2). The chiral resolving agent will remain in the solution as its hydrochloride salt, while the pure enantiomeric mandelic acid will precipitate.
-
Final Purification: Collect the precipitated enantiomers by vacuum filtration, wash with cold water, and dry. Confirm the identity and enantiomeric purity via melting point, NMR, and polarimetry. The specific rotation should be equal and opposite for the two enantiomers.
References
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PubMed Central. [Link]
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). RSC Publishing. [Link]
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026).
- Mandelic acid. Wikipedia. [Link]
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). National Institutes of Health (NIH). [Link]
- Vanillylmandelic acid. Grokipedia. [Link]
- Vanillylmandelic acid: Significance and symbolism. (2025). Wisdomlib. [Link]
- Vanillylmandelic acid. Wikipedia. [Link]
- The Science Behind DL-Mandelic Acid: Unveiling Its Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of mandelic acid from benzaldehyde. (2012). Chemistry Stack Exchange. [Link]
- Showing metabocard for Vanillylmandelic acid (HMDB0000291). (2005).
- Mandelic acid, p-bromo-. Organic Syntheses Procedure. [Link]
- Process for the preparation of racemic p-hydroxy mandelic acid. (1981).
- Method for preparing p-hydroxymandelic acid. (2009).
- Vanillylmandelic acid – Knowledge and References. Taylor & Francis. [Link]
- Synthesis of Mandelic Acid. (2017). Scribd. [Link]
- 4-Hydroxymandelic acid. Wikipedia. [Link]
- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic St
- The structure of mandelic acid and its hydroxy and methoxy derivatives.
- Mandelic acid – Knowledge and References. Taylor & Francis. [Link]
- 4-Hydroxyphenylglycolic acid. ChemBK. [Link]
- THE PREPARATION AND SOME PROPERTIES OF THE CHLOROMANDELIC ACIDS, THEIR METHYL ESTERS AND AMIDES. (1931). Journal of the American Chemical Society. [Link]
- Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts. (2012).
Sources
- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mandelic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]
- 10. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 11. DE2944295C2 - Process for the preparation of racemic p-hydroxy mandelic acid - Google Patents [patents.google.com]
- 12. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Mandelic Acid | Origins & Benefits | LGC Standards [lgcstandards.com]
4-Bromomandelic Acid: A Comprehensive Guide to Molecular Structure, Stereochemistry, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Bromomandelic acid, a halogenated derivative of mandelic acid, serves as a critical chiral building block in modern synthetic chemistry. Its significance is fundamentally rooted in its stereochemistry, possessing a single chiral center that gives rise to two distinct enantiomers. The biological activities of molecules derived from this scaffold are often enantiomer-dependent, making the isolation and utilization of stereopure forms a paramount concern in pharmaceutical development and other advanced applications. This guide provides an in-depth exploration of the molecular structure and stereochemical properties of this compound. It details established methodologies for its synthesis and, crucially, the strategic approaches for chiral resolution. By synthesizing technical data with field-proven insights, this document serves as an essential resource for professionals engaged in the design and synthesis of complex, optically active molecules.
Foundational Chemistry and Molecular Structure
This compound, systematically named 2-(4-bromophenyl)-2-hydroxyacetic acid, is an aromatic alpha-hydroxy acid.[1] The core structure consists of a phenyl ring substituted with a bromine atom at the para (4-position), and an adjacent alpha-carbon bonded to a hydroxyl group, a carboxyl group, and a hydrogen atom. This specific arrangement of four different substituents around the alpha-carbon imparts chirality to the molecule.[2]
The presence of the bromine atom significantly influences the molecule's electronic properties and reactivity compared to unsubstituted mandelic acid, providing a useful synthetic handle for further functionalization through cross-coupling reactions. Its physical state at room temperature is typically a white to beige crystalline powder.[1][3]
Key Physicochemical Properties
A summary of the essential physicochemical data for the racemic form (DL-4-Bromomandelic acid) is presented below. This data is foundational for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [1][4][5] |
| Molecular Weight | 231.04 g/mol | [5][6][7] |
| CAS Number | 6940-50-7 | [1][3][6][8] |
| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | [1][8] |
| Melting Point | 116-118 °C (lit.) | [4][9] |
| Appearance | White to cream crystals or powder | [1][3] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and acetic acid. | [4] |
The Core of Utility: Stereochemistry
The functional importance of this compound is intrinsically linked to its stereochemistry. The alpha-carbon is a stereogenic center, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[10]
These enantiomers are designated as:
-
(R)-4-Bromomandelic acid
-
(S)-4-Bromomandelic acid
While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit distinct optical activity—rotating plane-polarized light in equal but opposite directions. More importantly, they interact differently with other chiral molecules, including biological receptors, enzymes, and chiral catalysts. This distinction is the cornerstone of its application in asymmetric synthesis and drug development.[11][12] For instance, the (R)- and (S)-forms of mandelic acid derivatives are used to synthesize entirely different classes of drugs, from anticancer agents to nonsteroidal anti-inflammatory agents.[12][13]
Figure 1: Stereoisomers of this compound, illustrating the non-superimposable mirror-image relationship between the (R) and (S) enantiomers.
Synthesis and Chiral Resolution
Typically, the direct chemical synthesis of this compound results in a racemic mixture—an equal (50:50) mixture of the (R) and (S) enantiomers.[14] To access the enantiopure forms required for pharmaceutical applications, a subsequent process of chiral resolution is necessary.
Synthesis of Racemic this compound
A well-established laboratory-scale synthesis proceeds via the hydrolysis of p,α,α-tribromoacetophenone, which is itself prepared from the bromination of p-bromoacetophenone.[15]
Protocol: Synthesis from p-Bromoacetophenone [15]
-
Dibromination: p-Bromoacetophenone is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise while maintaining the temperature near 20°C. This two-step addition first forms the mono-α-brominated derivative, followed by the di-α,α-brominated product (p,α,α-tribromoacetophenone). The product crystallizes upon cooling and is washed until colorless.
-
Causality: The use of glacial acetic acid as a solvent facilitates the reaction, and controlling the temperature is crucial to prevent side reactions and the formation of undesired byproducts. The stepwise addition of bromine allows for controlled bromination at the alpha-position.
-
-
Hydrolysis: The p,α,α-tribromoacetophenone is suspended in cold water. A chilled aqueous solution of sodium hydroxide is added slowly while keeping the temperature below 10°C.
-
Causality: This is a haloform-type reaction. The strong base (NaOH) facilitates the nucleophilic attack and subsequent hydrolysis of the tri-halogenated ketone to form the corresponding carboxylate salt (sodium 4-bromomandelate) and bromoform. Keeping the reaction cold is critical to prevent decomposition and side reactions.[15]
-
-
Acidification and Isolation: The reaction mixture is filtered to remove insoluble materials. The filtrate is then acidified with an excess of concentrated hydrochloric acid, which protonates the carboxylate to precipitate the free this compound.
-
Causality: The carboxylate salt is soluble in water, while the protonated carboxylic acid is not. Acidification to a low pH (e.g., pH 1) ensures complete protonation and maximum precipitation of the product.[4]
-
-
Purification: The crude product is isolated and can be purified by recrystallization from a suitable solvent, such as benzene, to yield the final product with a melting point of 117–119°C.[15]
Chiral Resolution: Isolating the Enantiomers
The separation of enantiomers from a racemic mixture is a critical step.[14] One of the most robust and scalable methods is resolution via the formation of diastereomeric salts. An alternative, analytical-scale and preparative method involves chiral chromatography.
Method 1: Diastereomeric Co-crystallization
This classic technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[10] By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized.
A recent study demonstrated the effective resolution of racemic this compound (4-BrMA) using the commercially available chiral drug Levetiracetam (LEV) as a resolving agent through enantiospecific co-crystallization.[16] The study found that LEV selectively co-crystallized with the (S)-enantiomer of 4-BrMA.[16][17]
Figure 2: Workflow for chiral resolution of this compound via diastereomeric salt crystallization.
Method 2: Chiral Chromatography
Supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) are powerful techniques for both the analytical quantification of enantiomeric excess (e.e.) and the preparative separation of enantiomers.[18] Mandelic acid and its derivatives, including this compound, have been successfully separated using columns like Chiralpak AD-3.[18][19]
-
Principle of Operation: The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers. These differing interactions lead to different retention times, allowing for their separation.
-
Causality and Optimization: The efficiency of separation in SFC/HPLC is highly dependent on experimental parameters. Factors such as the choice of modifier (e.g., methanol, ethanol), the column temperature, and the back pressure must be carefully optimized to achieve baseline resolution between the enantiomeric peaks.[18][19] SFC is often favored for being a faster and more efficient separation method than HPLC for this class of compounds.[18]
Applications in Drug Development and Beyond
The primary value of enantiopure this compound lies in its role as a versatile chiral intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[16][20]
-
Chiral Scaffolding: The distinct stereocenter, combined with the reactive handles of the carboxyl and hydroxyl groups, makes it an ideal starting material for building molecular complexity in a stereocontrolled manner.[12][13]
-
Pharmaceutical Intermediates: Mandelic acid derivatives are integral to the synthesis of a wide range of drugs. The (R)-enantiomers are often used in creating semi-synthetic penicillins and cephalosporins, as well as anticancer and anti-obesity drugs.[13] The (S)-enantiomers are precursors for certain nonsteroidal anti-inflammatory agents.[13] The bromo-substituent on this compound provides an additional site for modification, expanding its synthetic potential.
-
Analytical Reagents: Historically, mandelic acid and its derivatives have been used as analytical reagents, for example, in the gravimetric determination of elements like zirconium.[4][7]
Conclusion
This compound is more than a simple chemical reagent; it is a key enabling molecule whose utility is defined by its stereochemical nature. A thorough understanding of its structure, the synthesis of its racemic form, and the strategic application of chiral resolution techniques are essential for any scientist working in drug discovery, process development, or asymmetric synthesis. The ability to reliably produce and utilize the individual (R) and (S) enantiomers opens the door to the creation of safer, more effective pharmaceuticals and advanced materials, underscoring the critical intersection of molecular structure and practical application.
References
- Amerigo Scientific. 4-Bromo-DL-mandelic acid (≥90% (HPLC)).
- Gao, Y., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5555.
- ChemBK. (2024, April 9). This compound.
- Li, T., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(9), 1095-1103.
- NIST. This compound. NIST Chemistry WebBook.
- ResearchGate. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography | Request PDF.
- Semantic Scholar. [PDF] Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.
- PubChem. p-Bromomandelic acid. National Institutes of Health.
- Organic Syntheses. Mandelic acid, p-bromo-.
- Wikipedia. Chiral resolution.
- NIST. This compound. NIST Chemistry WebBook.
- Wang, Y., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 25(15), 8033.
- Sharma, V., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances, 14, 13705-13727.
- Chen, R. R., et al. (2022). Bacterial mandelic acid degradation pathway and its application in biotechnology. Journal of Applied Microbiology, 133(4), 2201-2213.
- LibreTexts Chemistry. 8.3: Stereochemistry of Organic Compounds and Pharmaceuticals.
- Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems.
- Sharma, V., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central.
Sources
- 1. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. This compound [webbook.nist.gov]
- 6. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]
- 7. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam | Semantic Scholar [semanticscholar.org]
- 18. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-Bromomandelic Acid for Research and Development Professionals
Introduction
4-Bromomandelic acid (CAS No: 6940-50-7), a substituted derivative of mandelic acid, serves as a crucial intermediate in organic synthesis and as a sensitive analytical reagent, particularly for the determination of zirconium.[1] It is a white to beige crystalline powder.[2][3][4] While invaluable in various research and development applications, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personal safety and experimental integrity. The toxicological properties of this compound have not been fully investigated, underscoring the importance of a cautious and proactive approach to safety.[2][5][6]
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the risks are primarily associated with its irritant properties and its physical form as a fine powder.
GHS Classification and Health Effects
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation upon contact.[2][3][5] Prolonged or repeated exposure can exacerbate pre-existing dermatitis.[7]
-
Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[2][3][5] Direct contact with the powder can lead to significant damage if not addressed immediately.[7]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System): May cause respiratory irritation.[2][3][5] Inhalation of dust can irritate the mucous membranes and upper respiratory tract.
The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. Ingestion is also a potential route, although less common in a controlled laboratory setting.[5]
Physical and Chemical Hazards
The primary physical hazard stems from its form as a solid powder, which can easily become airborne during handling, increasing the risk of inhalation and contamination of surfaces.[2] Chemically, it is stable under normal conditions but is incompatible with strong oxidizing agents, which may lead to vigorous reactions.[2][3][7] During thermal decomposition, it can release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides like hydrogen bromide.[2][3][5]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the hazard from the operator.
-
Ventilation: All handling of this compound powder, especially weighing and transfers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7][8] This prevents the accumulation of airborne dust in the laboratory environment.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[2][8] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is required to protect personnel from exposure when engineering controls cannot eliminate the risk entirely.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical splash goggles or full-face shield[9][10] | Nitrile gloves, lab coat[9][11] | N95 dust mask (if outside a fume hood)[7] |
| Preparing Solutions | Chemical splash goggles[9] | Nitrile gloves, lab coat[9][11] | Generally not required if in a fume hood |
| Cleaning Spills | Chemical splash goggles and face shield[9] | Chemical-resistant gloves, lab coat[9][11] | N95 dust mask or higher[7] |
Causality Note: The choice of an N95 respirator is based on the hazard being a solid particulate (dust). Chemical splash goggles are specified over safety glasses to provide a seal around the eyes, offering superior protection from airborne powder.[11] Nitrile gloves provide adequate protection against incidental contact with this specific chemical.[9]
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures is critical for minimizing variability and ensuring consistent safety.
Protocol for Weighing and Handling this compound
-
Preparation: Don all required PPE before entering the designated handling area (fume hood). Place a tared weigh boat on an analytical balance inside the hood.
-
Extraction: Open the main container. Use a clean spatula to carefully scoop a small amount of the powder. Rationale: Using a scooping motion rather than pouring minimizes the generation of airborne dust.
-
Transfer: Gently transfer the powder to the weigh boat. Avoid dropping the material from a height.
-
Sealing: Securely close the main container immediately after extraction. Rationale: This prevents absorption of moisture and minimizes the release of dust.
-
Cleanup: After weighing, gently wipe the spatula and any surrounding surfaces within the fume hood with a damp cloth or towel to remove residual powder. Dispose of the wipe as chemical waste.
-
Handwashing: After the procedure is complete and gloves have been removed, wash hands thoroughly with soap and water.[9][10]
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Store in the original, tightly closed container.[2][3][8]
-
Environment: Keep in a dry, cool, and well-ventilated place.[2][3][5]
-
Incompatibilities: Store away from strong oxidizing agents.[2][3][7]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Section 4: Emergency Procedures
Preparedness is key to effectively managing any unforeseen incidents.
Spill Response Protocol
In the event of a spill, the following workflow should be initiated immediately. The primary goal is to contain and clean the spill without creating dust.
Caption: Workflow for this compound spill response.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][9] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[2][5] |
Section 5: Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be handled as hazardous waste.[3]
-
Collection: Collect waste in designated, sealed, and clearly labeled containers.
-
Segregation: Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Adhere to all local, state, and federal regulations.[7][10] Do not dispose of down the drain.[2]
Section 6: Summary of Key Safety Data
| Property | Value | Reference |
| Chemical Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | [4][12] |
| CAS Number | 6940-50-7 | [2][6] |
| Molecular Formula | C8H7BrO3 | [4] |
| Molecular Weight | 231.05 g/mol | [3][12] |
| Appearance | Beige or white to cream powder/solid | [2][3][4] |
| Melting Point | 115 - 120 °C (239 - 248 °F) | [2][3] |
| Solubility | Slightly soluble in water | [3] |
| Incompatibilities | Strong oxidizing agents | [2][7] |
References
- Title: this compound - Chemical Properties Source: ChemBK URL:[Link]
- Title: Safety Data Sheet - Mandelic Acid (DL) Source: PCCA URL:[Link]
- Title: p-Bromomandelic acid Source: PubChem - N
- Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: Ali Safa URL:[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. img.guidechem.com [img.guidechem.com]
- 9. pccarx.com [pccarx.com]
- 10. aksci.com [aksci.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of 4-Bromo-α-hydroxyphenylacetic acid
An In-Depth Technical Guide to the Synthesis of 4-Bromo-α-hydroxyphenylacetic Acid
Authored by: A Senior Application Scientist
Introduction: The Significance of 4-Bromo-α-hydroxyphenylacetic Acid
4-Bromo-α-hydroxyphenylacetic acid, also known as 4-bromomandelic acid, is a valuable aromatic carboxylic acid with the chemical formula BrC₆H₄CH(OH)CO₂H.[1][2] Its structure, featuring a stereocenter at the α-carbon, a bromine substituent on the phenyl ring, and both hydroxyl and carboxyl functional groups, makes it a versatile building block in organic synthesis and a compound of interest in various scientific fields.
Primarily, it serves as a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[3] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the chiral α-hydroxy acid moiety is a common feature in many biologically active compounds. Beyond its role in synthesis, this compound is also utilized as a sensitive analytical reagent for the determination and separation of zirconium from other metals.[4] This guide provides a detailed exploration of the principal synthetic methodologies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.
Synthetic Strategies: Pathways to this compound
The can be approached through several strategic routes. The most established and reliable methods typically start from readily available brominated aromatic compounds. This guide will focus on two primary, well-documented pathways:
-
Hydrolysis of an α,α,α-Trihaloacetophenone Intermediate: This robust method begins with 4-bromoacetophenone, proceeds through a di-bromination of the α-carbon, and culminates in a hydrolysis reaction to yield the target molecule. It is a well-characterized route with a published procedure in Organic Syntheses.[5]
-
The Cyanohydrin Route from 4-Bromobenzaldehyde: A classic approach to α-hydroxy acids, this method involves the nucleophilic addition of cyanide to 4-bromobenzaldehyde to form an intermediate cyanohydrin (mandelonitrile derivative), which is subsequently hydrolyzed to the carboxylic acid.[6][7][8]
Each pathway presents distinct advantages regarding starting material availability, reaction conditions, and overall yield, which will be discussed in their respective sections.
Methodology 1: Synthesis via Tribromoacetophenone Hydrolysis
This pathway is arguably the most thoroughly documented method for producing this compound on a laboratory scale. The strategy hinges on the reactivity of the α-carbon adjacent to the ketone, which is readily halogenated, followed by a base-induced hydrolysis and rearrangement.
Causality and Mechanistic Insights
The reaction proceeds in two distinct stages. The first is the exhaustive bromination of the methyl group of 4-bromoacetophenone. The acidic protons on the α-carbon are sequentially replaced by bromine atoms in an acid-catalyzed reaction. Glacial acetic acid serves as both a solvent and a catalyst for enolization, which facilitates the electrophilic attack by bromine.[5]
The second stage is the hydrolysis of the resulting p,α,α-tribromoacetophenone. This step is mechanistically related to the haloform reaction. Under strong alkaline conditions (using sodium hydroxide), the hydroxyl ion attacks the carbonyl carbon. The presence of the three electron-withdrawing bromine atoms on the adjacent carbon facilitates the cleavage of the C-C bond, leading to the formation of a carboxylate and bromoform. The reaction must be kept cold to minimize the formation of colored byproducts and sludge.[5]
Visualizing the Workflow: From Ketone to Acid
Caption: Workflow for the synthesis of this compound from 4-bromoacetophenone.
Detailed Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 4, p.108 (1963).[5]
Part A: Synthesis of p,α,α-Tribromoacetophenone
-
Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet vented to a hood or trap, place 100 g (0.5 mole) of p-bromoacetophenone and 300 mL of glacial acetic acid.
-
First Bromination: Stir the solution and cool it to 20°C. Add a solution of 26 mL (0.5 mole) of bromine in 100 mL of glacial acetic acid dropwise over approximately 30 minutes. Crystals of the mono-brominated product will separate.
-
Second Bromination: Following the first addition, add a second solution of 26 mL (0.5 mole) of bromine in 100 mL of glacial acetic acid dropwise, maintaining the temperature near 20°C. The solid will dissolve, and the dibrominated product will begin to crystallize near the end of the addition.
-
Isolation: Heat the flask gently to dissolve the contents, then transfer the hot solution to a beaker and cool rapidly in an ice-water bath to induce crystallization.
-
Purification: Filter the mixture with suction and wash the solid with 50% ethanol until the product is colorless. The air-dried product (yield: 130–135 g) is sufficiently pure for the next step.
Part B: Synthesis of this compound
-
Initial Mixture: Place 89 g (0.25 mole) of the p,α,α-tribromoacetophenone from Part A and 100–150 mL of cold water into a blender and stir for 10-15 minutes.
-
Hydrolysis: Transfer the slurry to a 1-L bottle, rinsing the blender with an additional 150-200 mL of ice-cold water. Add crushed ice to bring the temperature below 10°C. Slowly add 100 mL of a chilled aqueous solution containing 50 g of sodium hydroxide while swirling the bottle.
-
Reaction: Store the mixture in a refrigerator at approximately 5°C for 4–5 days, shaking occasionally. Most of the solid will dissolve.
-
Work-up: Filter the mixture to remove any insoluble yellow sludge. Acidify the filtrate with an excess of concentrated hydrochloric acid, which will precipitate the crude product.
-
Extraction: Extract the entire mixture with three 200-mL portions of ether. Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the dried ether solution and remove the ether by distillation to yield a yellow oil that solidifies upon cooling. Recrystallize the solid from approximately 500 mL of benzene. Collect the crystals by filtration and wash with benzene until the filtrate is colorless. The air-dried product should be thoroughly dried to remove all traces of benzene.[5]
Data Summary
| Parameter | Value | Reference |
| Starting Material | p-Bromoacetophenone | [5] |
| Final Product Yield | 69–83% (based on tribromo-intermediate) | [5] |
| Melting Point | 116–119 °C | [1][4][5] |
| Appearance | White crystalline solid | [4] |
| Purity Assay | ≥90% (HPLC) | [1][2] |
Methodology 2: The Cyanohydrin Route from 4-Bromobenzaldehyde
This classic two-step synthesis is a cornerstone of organic chemistry for preparing α-hydroxy acids from aldehydes. The key transformations are the formation of a cyanohydrin intermediate followed by the complete hydrolysis of the nitrile functional group.
Causality and Mechanistic Insights
The reaction begins with the nucleophilic addition of a cyanide anion (⁻CN) to the electrophilic carbonyl carbon of 4-bromobenzaldehyde.[7][8] This reaction is reversible, but the equilibrium typically favors the product, especially with aldehydes.[7] The reaction is best performed using a salt like sodium or potassium cyanide in a slightly basic medium, as hydrocyanic acid (HCN) itself is a weak acid and does not provide a sufficient concentration of the ⁻CN nucleophile.[6] The resulting intermediate is an alkoxide, which is then protonated in an acidic workup to form the cyanohydrin, 4-bromo-α-hydroxyphenylacetonitrile.
The second stage is the hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, for instance, involves the protonation of the nitrile nitrogen, followed by attack by water, tautomerization, and subsequent hydrolysis to yield the carboxylic acid and an ammonium ion.[9] This step is crucial as it converts the carbon-nitrogen triple bond into the carboxyl group, completing the synthesis.
Visualizing the Workflow: From Aldehyde to Acid
Caption: Workflow for the synthesis of this compound via the cyanohydrin pathway.
Detailed Experimental Protocol
This is a generalized protocol based on the principles of cyanohydrin formation and hydrolysis.[6][7][9][10]
Part A: Synthesis of 4-Bromo-α-hydroxyphenylacetonitrile
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Cyanide Addition: In a separate flask, dissolve sodium cyanide (NaCN, ~1.1 equivalents) in water. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with acid, which liberates lethal HCN gas.
-
Reaction: Slowly add the aqueous NaCN solution to the stirred aldehyde solution, maintaining the temperature between 10-20°C.
-
Acidification: After the addition is complete, continue stirring for several hours. Then, slowly and carefully acidify the reaction mixture with a mineral acid (e.g., H₂SO₄ or HCl) to a pH of ~2-3 to protonate the intermediate alkoxide.
-
Isolation: Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used directly in the next step.
Part B: Hydrolysis to 4-Bromo-α-hydroxyphenylacetic Acid
-
Setup: Place the crude cyanohydrin from Part A into a round-bottomed flask.
-
Hydrolysis: Add an excess of concentrated hydrochloric acid. Fit the flask with a reflux condenser and heat the mixture to reflux. The nitrile will hydrolyze to the carboxylic acid, and the formation of ammonium chloride (NH₄Cl) will be observed.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting cyanohydrin is consumed (typically several hours).
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove residual acid and inorganic salts. The product can be further purified by recrystallization from hot water or a suitable organic solvent system.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Bromobenzaldehyde | [11][12] |
| Key Intermediate | 4-Bromo-α-hydroxyphenylacetonitrile | [6][10] |
| Hydrolysis Conditions | Acid-catalyzed (e.g., HCl, H₂SO₄) | [9] |
| Melting Point | 116–119 °C | [1][4][5] |
| Purity Assay | ≥90% (HPLC) | [1][2] |
Characterization and Quality Control
Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point in the range of 116-119°C is a primary indicator of purity.[4][5] A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying the purity of the final product. Commercial grades are often specified as ≥90% pure by HPLC.[1][2]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure, while Infrared (IR) spectroscopy can verify the presence of key functional groups (hydroxyl, carboxyl, aromatic C-Br).
Safety and Handling
The involves several hazardous materials that require strict safety protocols.
-
Bromine: Highly corrosive, toxic upon inhalation, and can cause severe burns. Must be handled in a chemical fume hood with appropriate gloves and eye protection.
-
Sodium/Potassium Cyanide: Extremely toxic if ingested, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas. All operations involving cyanides must be performed in a well-ventilated fume hood.[6]
-
Strong Acids and Bases: Concentrated hydrochloric acid, sulfuric acid, and sodium hydroxide are corrosive and can cause severe burns. Handle with appropriate personal protective equipment.
-
Solvents: Organic solvents like ether and benzene are flammable. All heating should be done using heating mantles or water baths, with no open flames.
Conclusion
The is well-established, with two primary and effective routes available to researchers. The hydrolysis of p,α,α-tribromoacetophenone, as detailed in Organic Syntheses, offers a reliable and high-yielding procedure from 4-bromoacetophenone.[5] Alternatively, the cyanohydrin pathway starting from 4-bromobenzaldehyde provides a classic and versatile method for constructing the α-hydroxy acid functionality.[6][7] The choice of method may depend on factors such as starting material availability, scale, and familiarity with the handling of hazardous reagents like bromine and sodium cyanide. Both routes, when executed with precision and appropriate safety measures, yield a valuable chemical intermediate for further application in research and development.
References
- Mandelic acid, p-bromo-. Organic Syntheses Procedure. [Link]
- 2-(4-Bromo-2-hydroxyphenyl)acetic acid | C8H7BrO3 | CID 69786361. PubChem. [Link]
- 4-BROMO-ALPHA-HYDROXYPHENYLACETIC ACID. ChemBK. [Link]
- 4-Bromophenylacetic acid. Wikipedia. [Link]
- 4-Bromo-DL-mandelic acid (≥90% (HPLC)). Amerigo Scientific. [Link]
- Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
- Cyanohydrin reaction. Wikipedia. [Link]
- Cyanohydrin Form
- 4-Bromobenzaldehyde. Wikipedia. [Link]
- Cyanohydrin reaction. L.S.College, Muzaffarpur. [Link]
- Cyanohydrins. Chemistry LibreTexts. [Link]
Sources
- 1. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]
- 2. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 12. 4-Bromobenzaldehyde for synthesis 1122-91-4 [sigmaaldrich.com]
p-Bromomandelic acid preparation and purification
An In-Depth Technical Guide to the Preparation and Purification of p-Bromomandelic Acid
Authored by: A Senior Application Scientist
Introduction
p-Bromomandelic acid, a halogenated derivative of mandelic acid, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its structural motif is incorporated into a variety of active pharmaceutical ingredients (APIs), including anticancer and antithrombotic agents.[1][2] The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate for creating complex molecular architectures.[3] Furthermore, p-bromomandelic acid serves as a crucial resolving agent for the separation of enantiomers and as a reagent in the analysis of certain metals.[4]
This guide provides a comprehensive overview of the robust and widely adopted synthetic route to p-bromomandelic acid, starting from p-bromobenzaldehyde. It will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and present a thorough methodology for the purification and characterization of the final product. The information is tailored for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this important chemical transformation.
I. Synthesis of p-Bromomandelic Acid: The Cyanohydrin Route
The most common and efficient method for the laboratory-scale synthesis of p-bromomandelic acid involves a two-step process starting from p-bromobenzaldehyde. This route proceeds through a p-bromomandelonitrile intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.
A. Mechanistic Insights
The synthesis hinges on two fundamental organic reactions: the formation of a cyanohydrin and the hydrolysis of a nitrile.
-
Step 1: Nucleophilic Addition of Cyanide to p-Bromobenzaldehyde. This reaction is a classic example of nucleophilic addition to a carbonyl group.[5] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of p-bromobenzaldehyde. This addition is typically catalyzed by a weak base to generate the cyanide anion from a source like sodium or potassium cyanide.[6] The reaction is reversible, but the equilibrium generally favors the formation of the cyanohydrin adduct. The use of a bisulfite addition product can facilitate the reaction by forming an intermediate that is readily substituted by the cyanide ion.[2]
-
Step 2: Hydrolysis of p-Bromomandelonitrile. The nitrile group of the intermediate p-bromomandelonitrile is then hydrolyzed to a carboxylic acid. This transformation is typically achieved under acidic conditions, using a strong acid such as concentrated hydrochloric acid.[2][7] The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water. A series of proton transfers and tautomerization steps ultimately lead to the formation of the carboxylic acid and ammonium chloride as a byproduct.[2]
B. Experimental Workflow: A Visual Guide
The overall synthetic workflow can be visualized as a two-stage process, beginning with the formation of the cyanohydrin intermediate and culminating in the hydrolysis to the final product.
Caption: Synthetic workflow for p-Bromomandelic acid.
C. Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed to be a reliable method for the synthesis of p-bromomandelic acid.[2]
Materials and Equipment:
-
p-Bromobenzaldehyde
-
Sodium cyanide (NaCN)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Benzene
-
Toluene
-
Anhydrous sodium sulfate
-
Wide-mouthed glass jar (4 L)
-
Mechanical stirrer
-
Separatory funnel
-
Evaporating dish (25 cm)
-
Steam bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Safety Precautions:
-
Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [8][9][10][11] Always handle sodium cyanide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[8]
-
Mixing cyanides with acids liberates highly toxic hydrogen cyanide (HCN) gas. [8] Ensure that all cyanide-containing solutions are kept basic until the hydrolysis step, which must be performed in a fume hood with extreme caution.
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with appropriate PPE.
-
Benzene is a known carcinogen. Use in a fume hood and minimize exposure.
Procedure:
Part 1: Preparation of p-Bromomandelonitrile
-
In a 4-liter wide-mouthed glass jar equipped with a mechanical stirrer, dissolve 150 g of sodium cyanide in 500 mL of water.
-
Add 318 g of p-bromobenzaldehyde to the sodium cyanide solution.
-
Begin stirring and slowly add 850 mL of a saturated sodium bisulfite solution over 10-15 minutes.
-
During the first half of the sodium bisulfite addition, add 900 g of cracked ice to the reaction mixture in portions.
-
An oily layer of p-bromomandelonitrile will separate. Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer once with approximately 150 mL of benzene.
-
Combine the benzene extract with the initial oily layer and evaporate the benzene to yield the crude p-bromomandelonitrile.
Part 2: Hydrolysis to p-Bromomandelic Acid
-
Immediately transfer the crude p-bromomandelonitrile to a 25 cm evaporating dish and add 425 mL of concentrated hydrochloric acid.
-
Allow the hydrolysis to proceed in the cold (in a fume hood) for approximately 12 hours.
-
After 12 hours, heat the mixture on a steam bath to remove water and excess hydrochloric acid. This will take 5-6 hours.
-
Cool the mixture and filter the resulting solid, which is a mixture of p-bromomandelic acid and ammonium chloride.
-
Evaporate the filtrate to dryness and combine the residue with the previously filtered solid.
-
Dry the crude product mixture in the air.
II. Purification of p-Bromomandelic Acid: Recrystallization
The crude product obtained from the synthesis is a mixture containing the desired p-bromomandelic acid, ammonium chloride, and other minor impurities. Recrystallization is a highly effective technique for purifying crystalline solids and is the method of choice for obtaining high-purity p-bromomandelic acid.[12][13][14]
A. Principles of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[13] An ideal recrystallization solvent should dissolve the compound of interest sparingly at room temperature but have high solubility at its boiling point. The impurities should either be highly soluble at all temperatures or insoluble at all temperatures.
For p-bromomandelic acid, a common and effective solvent system for recrystallization is a mixture of benzene and toluene, or benzene alone.[2][4]
B. Recrystallization Workflow
The purification process involves dissolving the crude product in a hot solvent, removing any insoluble impurities, allowing the desired compound to crystallize upon cooling, and finally isolating the pure crystals.
Caption: Purification workflow for p-Bromomandelic acid.
C. Detailed Recrystallization Protocol
Materials and Equipment:
-
Crude p-bromomandelic acid
-
Toluene
-
Benzene
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Grind the crude mixture of p-bromomandelic acid and ammonium chloride in a mortar.
-
Transfer the ground solid to a large flask and wash it twice with 750 mL portions of cold benzene to remove some of the colored impurities.
-
After washing, add approximately 1.5 L of toluene to the solid.
-
Heat the mixture to boiling to dissolve the p-bromomandelic acid. The ammonium chloride will remain largely undissolved.
-
Perform a hot gravity filtration to separate the hot toluene solution containing the dissolved product from the insoluble ammonium chloride.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Air-dry the crystals. The expected melting point of pure p-bromomandelic acid is 117-119 °C.[4] A second recrystallization from benzene may be necessary to achieve this level of purity.[4]
III. Analytical Characterization
To confirm the identity and purity of the synthesized p-bromomandelic acid, a combination of spectroscopic and physical characterization techniques should be employed.
A. Physical Properties
A key indicator of purity for a crystalline solid is its melting point. A sharp melting point range that is consistent with the literature value is indicative of a high-purity compound.
| Property | Expected Value |
| Melting Point | 117-119 °C[4] |
| Appearance | White solid |
B. Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of p-bromomandelic acid will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch from the carboxylic acid and hydroxyl groups, a sharp C=O stretch from the carboxylic acid, and C-Br and C-H aromatic stretches.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their chemical environments. Expected signals include a singlet for the methine proton (CH-OH), signals in the aromatic region for the protons on the brominated benzene ring, and a broad singlet for the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons.
-
Conclusion
The synthesis of p-bromomandelic acid from p-bromobenzaldehyde via the cyanohydrin route is a well-established and reliable method for producing this important chiral building block. Careful attention to safety, particularly when handling cyanides, is paramount. The purification of the crude product by recrystallization is a critical step in obtaining high-purity material suitable for use in research and development. The analytical techniques outlined in this guide provide the necessary tools for verifying the identity and purity of the final product, ensuring its suitability for downstream applications in the pharmaceutical and chemical industries.
References
- Zhang, Y.-Q., Zheng, X.-D., Gai, K., Li, Y.-C., & Cheng, D.-P. (2014). A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid. Asian Journal of Chemistry, 26(2), 455-457. [Link]
- Xu, H., & Chen, J. (2008). An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. Ultrasonics Sonochemistry, 15(6), 930-932. [Link]
- Zhang, Y., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 25(13), 7274. [Link]
- Rorig, K. (1955). Mandelic acid, p-bromo-. Organic Syntheses, 35, 84. [Link]
- Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1926). Mandelic acid. Organic Syntheses, 6, 58. [Link]
- Staudinger, H., & Ritzenhaler, B. (1935). Process for producing R(-)-mandelic acid and derivatives thereof.
- Corson, B. B., et al. (1941). Mandelic Acid. Organic Syntheses, Coll. Vol. 1, p.336. [Link]
- Dynamit Nobel AG. (1981). Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol.
- Deshpande, A. A., & Vidya, S. (2011). Bioconversion of Mandelonitrile to Mandelic Acid using Plant extracts from Barley, Cabbage and Radish. Asian Journal of Chemistry, 23(12), 5461-5463. [Link]
- Banerjee, A., et al. (2003). Time course and stoichiometric analysis of mandelonitrile hydrolysis by nitrilase from Pseudomonas putida. Indian Journal of Biochemistry & Biophysics, 40, 47-51. [Link]
- Northwestern University. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Office of Research Safety. [Link]
- United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. [Link]
- Coleman, G. H., & Craig, D. (1932). p-BROMOBENZALDEHYDE. Organic Syntheses, 12, 16. [Link]
- LookChem. (n.d.). Synthesis of p-Bromobenzaldehyde. Chempedia. [Link]
- Patsnap. (n.d.). Synthetic method of p-bromobenzaldehyde. Eureka. [Link]
- Jenkins, S. S. (1933). Mandelic Acid. Organic Syntheses, 13, 52. [Link]
- University of California, Los Angeles. (n.d.).
- University of Toronto. (n.d.).
- CUNY Bronx Community College. (n.d.).
- Wikipedia. (n.d.). Cyanohydrin reaction. [Link]
- Chemistry LibreTexts. (2025). 19.
- organicmystery.com. (n.d.). Nucleophilic Addition Reactions in Aldehydes and Ketones. [Link]
- Michalska, M., et al. (2021). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Molecules, 26(11), 3381. [Link]
Sources
- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DE2936416A1 - Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]
- 8. uthsc.edu [uthsc.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. camachem.com [camachem.com]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. mdpi.com [mdpi.com]
stability of 4-Bromomandelic acid under different conditions
An In-Depth Technical Guide to the Stability of 4-Bromomandelic Acid Under Various Conditions
Introduction
This compound (4-BrMA) is a crucial intermediate in the synthesis of various pharmaceuticals and serves as a valuable resolving agent in chiral separations. Its chemical stability is of paramount importance to ensure the quality, efficacy, and safety of the final products. This technical guide provides a comprehensive overview of the stability of this compound under a range of conditions, including hydrolysis, oxidation, thermal stress, and photolysis. The insights and protocols detailed herein are intended for researchers, scientists, and drug development professionals to facilitate robust formulation development and ensure the integrity of 4-BrMA throughout its lifecycle.
While direct, extensive stability studies on this compound are not widely published, this guide synthesizes information from safety data sheets, general principles of forced degradation studies for pharmaceuticals, and specific research on the degradation of mandelic acid and related brominated aromatic compounds. This approach allows for a scientifically grounded prediction of its stability profile and the development of appropriate analytical methodologies.
Chemical Profile of this compound
This compound is an alpha-hydroxy carboxylic acid with a bromine atom substituted at the para-position of the phenyl ring. The presence of the hydroxyl and carboxylic acid functional groups on the same benzylic carbon, along with the brominated aromatic ring, dictates its reactivity and potential degradation pathways.
| Property | Value |
| Chemical Name | 2-(4-bromophenyl)-2-hydroxyacetic acid |
| CAS Number | 6940-50-7[1] |
| Molecular Formula | C8H7BrO3[1] |
| Molecular Weight | 231.04 g/mol [1] |
| Appearance | White to cream crystals or powder |
Predicted Degradation Pathways
Based on the chemical structure of this compound and known degradation mechanisms of similar molecules, several degradation pathways can be anticipated under stress conditions. The primary sites of degradation are the α-hydroxy carboxylic acid moiety and the carbon-bromine bond.
Caption: Predicted degradation pathways of this compound under various stress conditions.
Stability Under Different Conditions: A Detailed Analysis
Hydrolytic Stability
Hydrolysis involves the reaction of a substance with water, which can be catalyzed by acidic or basic conditions. For this compound, the ester-like α-hydroxy acid structure is generally stable to hydrolysis under neutral and mild acidic or basic conditions at ambient temperature. However, under forced conditions (e.g., elevated temperatures and extreme pH), degradation may occur.
Expected Degradation Products: Under harsh hydrolytic conditions, decarboxylation could potentially occur, though this is more common with β-keto acids. The primary structure of this compound is expected to be relatively stable to hydrolysis.
Experimental Protocol for Hydrolytic Stability Testing:
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Store aliquots of each solution at elevated temperatures (e.g., 60°C and 80°C) and at room temperature, protected from light.
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation and protect analytical instrumentation.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Oxidative Stability
The α-hydroxy acid moiety of this compound is susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.
Expected Degradation Products: The primary oxidation product is expected to be 4-bromobenzoylformic acid (an α-keto acid). Further oxidative degradation could lead to decarboxylation, forming 4-bromobenzoic acid and 4-bromobenzaldehyde .[2]
Experimental Protocol for Oxidative Stability Testing:
-
Preparation of Solution: Dissolve this compound in a suitable solvent (e.g., methanol or water) to a concentration of approximately 1 mg/mL.
-
Addition of Oxidant: Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the this compound solution.
-
Incubation: Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) and monitor the reaction over time.
-
Sampling: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly or after appropriate dilution using a stability-indicating HPLC method.
Thermal Stability
Thermal stability studies assess the effect of temperature on the drug substance in the solid state.
Expected Degradation Products: At elevated temperatures, particularly near its melting point, this compound may undergo decarboxylation to form 4-bromobenzaldehyde . Thermal decomposition of brominated aromatic compounds can also sometimes lead to the cleavage of the carbon-bromine bond.[3][4]
Experimental Protocol for Thermal Stability Testing:
-
Sample Preparation: Place a known amount of solid this compound in a suitable container (e.g., a glass vial).
-
Exposure to Heat: Store the samples in a calibrated oven at various high temperatures (e.g., 80°C, 105°C, and a temperature just below its melting point).
-
Sampling: Remove samples at specified time points.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC to determine the extent of degradation. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also provide valuable information on thermal decomposition.
Photostability
Photostability testing evaluates the impact of light exposure on the drug substance. The brominated aromatic ring in this compound may be susceptible to photodegradation.
Expected Degradation Products: Photolytic stress can induce cleavage of the C-Br bond, leading to the formation of mandelic acid or other debrominated species. Photodegradation can also promote oxidative pathways, potentially forming the same products as seen under oxidative stress.
Experimental Protocol for Photostability Testing:
-
Sample Preparation: Place solid this compound and a solution of the compound in a transparent container.
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure is not less than 1.2 million lux hours and 200 watt hours per square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or using a Photo Diode Array (PDA) detector to monitor multiple wavelengths |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.[5]
Workflow for Development of a Stability-Indicating Method:
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Summary of Stability Profile and Recommendations
Based on its chemical structure and data from related compounds, this compound is expected to be a relatively stable compound under normal storage conditions. However, it is susceptible to degradation under oxidative and high-energy (thermal and photolytic) stress.
Storage and Handling Recommendations:
-
Storage: Store in a well-closed container in a cool, dry, and well-ventilated area, protected from light.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Quantitative Data Summary (Hypothetical):
The following table presents a hypothetical summary of results from a forced degradation study to illustrate the expected stability profile. Actual results would need to be determined experimentally.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 80°C | < 5% | - |
| Base Hydrolysis | 0.1 M NaOH | 48 hours | 80°C | 5-10% | Minor decarboxylation products |
| Oxidation | 3% H2O2 | 24 hours | 25°C | 15-25% | 4-Bromobenzoylformic acid, 4-Bromobenzoic acid |
| Thermal | Solid State | 7 days | 105°C | 10-20% | 4-Bromobenzaldehyde |
| Photolytic | ICH Q1B | - | 25°C | 10-15% | Debromination products, oxidative degradants |
Conclusion
A thorough understanding of the stability of this compound is essential for its effective use in pharmaceutical development. This guide provides a framework for assessing its stability under various stress conditions. While this compound is generally stable, it is prone to degradation through oxidation of its α-hydroxy acid group and potential dehalogenation under photolytic conditions. The experimental protocols and analytical methods outlined here offer a robust starting point for researchers to perform their own stability studies and ensure the quality and integrity of this important chemical intermediate. The elucidation of its degradation pathways and the development of a validated stability-indicating method are critical steps in the regulatory approval process and for the formulation of safe and effective drug products.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 97930, p-Bromomandelic acid. [Link]
- Organic Syntheses Procedure, p-Bromomandelic acid. [Link]
- Sze, I. S., & Dagley, S. (1987). Degradation of substituted mandelic acids by meta fission reactions. Journal of bacteriology, 169(8), 3833–3835. [Link]
- Gathergood, N., & Connon, S. J. (2017). Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability. Green Chemistry, 19(1), 234-244. [Link]
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 81, 103-108. [Link]
- BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
- HELIX Chromatography. HPLC Methods for analysis of Mandelic acid. [Link]
- Wang, P., Wang, H., & Liu, G. (2022). Bacterial mandelic acid degradation pathway and its application in biotechnology. Journal of applied microbiology, 133(2), 273–286. [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-38. [Link]
- Midgley, J. M., Couch, M. W., Crowley, J. R., Williams, C. M., & Williams, C. M. (1978). Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards. Biomedical mass spectrometry, 5(7), 473–477. [Link]
- Stone, T. B., & Schöneich, C. (2019). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). Environmental Science: Processes & Impacts, 21(5), 844-855. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. helixchrom.com [helixchrom.com]
- 6. Degradation of substituted mandelic acids by meta fission reactions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and Characterizing Impurities in the Synthesis of 4-Bromomandelic Acid
An In-Depth Technical Guide for Drug Development Professionals
A Senior Application Scientist's Guide to Ensuring API Purity
The journey of an active pharmaceutical ingredient (API) from synthesis to final drug product is one of rigorous control and meticulous analysis. The presence of impurities, even in trace amounts, can profoundly impact the safety, efficacy, and stability of a pharmaceutical product.[1][2][3][4] 4-Bromomandelic acid, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity is paramount to ensuring the quality and safety of the final drug.
This guide provides a comprehensive framework for identifying, characterizing, and controlling impurities in the synthesis of this compound. We will move beyond simple procedural lists to explore the causal mechanisms behind impurity formation and present a self-validating analytical strategy. This approach is grounded in the principles of Quality by Design (QbD) and aligns with the stringent expectations of regulatory bodies like the FDA and EMA.[5]
The Synthetic Landscape: Pathways to this compound and Potential Pitfalls
A prevalent and efficient method for synthesizing this compound begins with 4-bromobenzaldehyde, proceeding through a two-step cyanohydrin pathway.[6][7][8] Understanding this process is the first step in predicting the impurity profile.
Caption: Core synthesis route for this compound.
While this pathway is straightforward, each step presents opportunities for the formation of process-related impurities. A proactive impurity control strategy requires anticipating these side reactions and byproducts.
Unmasking the Unwanted: A Taxonomy of Potential Impurities
Impurities are not random occurrences; they are the logical outcomes of chemical reactions. We can classify them based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines.[5][9]
Starting Material and Reagent-Related Impurities
These are substances present in the initial inputs or introduced during the synthesis.
-
Unreacted 4-Bromobenzaldehyde: Incomplete conversion in Step 1 leads to its carryover.[10][11]
-
4-Bromobenzoic Acid: A common impurity in the 4-bromobenzaldehyde starting material, formed via air oxidation.[12] Its presence can increase if the reaction is not performed under inert conditions.
-
Residual Solvents: Volatile organic compounds used during synthesis or workup (e.g., benzene, toluene, ether) that are not completely removed.[3]
Process-Related Impurities (Byproducts)
These are formed from side reactions or incomplete reactions of intermediates.
-
4-Bromomandelamide: The product of incomplete hydrolysis of the nitrile intermediate. The hydrolysis of a nitrile to a carboxylic acid is a two-step process where the amide is the intermediate. Harshness or duration of the hydrolysis conditions dictates the extent of this impurity.
-
Dimeric Impurities: Self-condensation of the cyanohydrin intermediate (4-bromomandelonitrile) can occur, particularly under basic conditions, leading to higher molecular weight byproducts.[13]
Degradation Products
These impurities arise from the degradation of the final API during storage or handling.
-
Decomposition to 4-Bromobenzaldehyde: The cyanohydrin formation is a reversible reaction.[7] Under certain pH and temperature conditions, this compound can degrade back to 4-bromobenzaldehyde.
The following diagram illustrates the genesis of these key impurities in relation to the main synthesis pathway.
Caption: Formation pathways of key impurities during synthesis.
The Analytical Arsenal: A Multi-Modal Approach to Impurity Profiling
No single analytical technique is sufficient for comprehensive impurity profiling. A robust, self-validating system employs multiple, orthogonal methods to detect, identify, and quantify all potential impurities.[9]
Caption: A logical workflow for comprehensive impurity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling
For non-volatile organic impurities, reversed-phase HPLC with UV detection is the gold standard.[9][14][15] It excels at separating the API from structurally similar compounds.
Experimental Protocol: RP-HPLC Method for Impurity Profiling
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[16]
-
Chromatographic Conditions: The following table outlines a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and separation for aromatic acids. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifier improves peak shape and suppresses ionization of the carboxylic acid. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for eluting compounds from the reversed-phase column. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B | A gradient is essential to elute both polar (e.g., 4-bromobenzoic acid) and non-polar impurities, as well as the main API peak, within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 230 nm | Wavelength at which the bromophenyl chromophore exhibits strong absorbance.[16] |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[9][17] Headspace sampling is often employed to avoid injecting the non-volatile API onto the GC column.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO, DMF) and seal the vial.
-
GC-MS System: Use a GC system with a mass selective detector (MSD) and a headspace autosampler.
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | Phase designed for separation of residual solvents. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates a wide range of solvents based on boiling point. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of analytes. |
| Headspace Vial Temp. | 80 °C | Heats the sample to partition volatile solvents into the gas phase. |
| MSD Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 35 - 350 amu | Covers the mass range for common laboratory solvents. |
NMR and LC-MS: The Keys to Structural Elucidation
When an unknown impurity is detected by HPLC, its structure must be determined.
-
LC-MS: Coupling the HPLC to a mass spectrometer provides the molecular weight of the impurity, offering the first clue to its identity.
-
NMR Spectroscopy: For definitive structural confirmation, the impurity must be isolated (typically via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR).[18][19] The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. For example, a residual aldehyde proton signal (~9-10 ppm in ¹H NMR) would confirm the presence of 4-bromobenzaldehyde.[20][21][22]
Summary and Conclusion
A robust impurity control strategy is not merely a quality control checkpoint; it is an integral part of process understanding and development. By anticipating potential impurities based on the synthetic route and employing a multi-modal analytical approach, researchers and drug developers can ensure the purity, safety, and efficacy of this compound and the life-saving medicines derived from it. The methodologies described herein provide a validated, scientifically sound framework for achieving this critical goal.
References
- Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
- Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
- MDPI. (2024, July 26). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review.
- ResearchGate. (n.d.). Proton NMR spectrum of mandelic acid of various enantiomeric impurities....
- Wikipedia. (n.d.). Mandelonitrile.
- ResearchGate. (n.d.). Enantioselective hydrolysis of mandelonitrile and its derivatives with WT nitrilase and I113M/Y199G mutant.
- Organic Syntheses. (n.d.). Mandelic acid, p-bromo-.
- Organic Syntheses. (n.d.). Mandelic acid.
- MDPI. (n.d.). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families.
- Scielo. (n.d.). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as.
- ResearchGate. (n.d.). Time course and stoichiometric analysis of mandelonitrile hydrolysis by....
- MDPI. (n.d.). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
- Wikipedia. (n.d.). 4-Bromobenzaldehyde.
- Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
- Xi'an Lyphar Biotech Co., Ltd. (2024, October 18). Synthesis of Mandelic Acid.
- Chemistry LibreTexts. (2024, July 30). 19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation.
- Gauth. (n.d.). Solved: Benzaldehyde gives the cyanohydrin mandelonitrile an 88% yield on treatment with hydrogen.
- FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?.
- The Pharma Innovation Journal. (2017, October 24). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.
- IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation.
- GSC Online Press. (2021, July 19). Gas chromatography-Mass spectrometry (GC-MS) analysis of bioactive components present in grape citrus peel in Nigeria.
- Amsbiopharma. (2025, September 22). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Amsbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- National Institutes of Health (NIH). (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
- Google Patents. (n.d.). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
- Google Patents. (n.d.). US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Organic Syntheses. (n.d.). Mandelic Acid.
- bioRxiv. (2021, August 1). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis.
- Google Patents. (n.d.). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
Sources
- 1. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. contractpharma.com [contractpharma.com]
- 4. fbpharmtech.com [fbpharmtech.com]
- 5. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Mandelic Acid Lyphar Provide Competitive Price [biolyphar.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gauthmath.com [gauthmath.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. 4-Bromobenzaldehyde for synthesis 1122-91-4 [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ijcrt.org [ijcrt.org]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. mdpi.com [mdpi.com]
- 19. epfl.ch [epfl.ch]
- 20. researchgate.net [researchgate.net]
- 21. (S)-(+)-Mandelic acid(17199-29-0) 1H NMR spectrum [chemicalbook.com]
- 22. Mandelic acid(611-71-2) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Introduction: The Critical Role of Chirality in Modern Drug Development
An In-Depth Guide to the Chiral Resolution of 4-Bromomandelic Acid via Diastereomeric Salt Formation
For distribution to: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis and purification.
In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) has established stringent guidelines that necessitate the characterization of individual enantiomers in a drug product, driving the demand for robust methods to obtain enantiomerically pure compounds.[1] this compound is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereoisomers serve as precursors to complex molecules where a specific three-dimensional arrangement is crucial for therapeutic efficacy. Consequently, the efficient resolution of racemic this compound into its constituent (R)- and (S)-enantiomers is a critical step in many synthetic pathways.
This application note provides a comprehensive, field-proven guide to the chiral resolution of racemic this compound using a chiral base. The methodology hinges on the principle of diastereomeric salt formation, a classical yet highly effective technique for separating enantiomers on both laboratory and industrial scales.[2] We will delve into the mechanistic underpinnings of this technique, provide a detailed, step-by-step protocol using (-)-Cinchonidine as the resolving agent, and offer expert insights into process optimization and troubleshooting.
The Principle of Diastereomeric Salt Resolution
The fundamental challenge in separating enantiomers lies in their identical physical properties, such as solubility, melting point, and boiling point, in an achiral environment.[3] The strategy of diastereomeric salt resolution circumvents this by converting the pair of enantiomers into a pair of diastereomers, which, by definition, have different physical properties.[3][4][5]
The process involves reacting the racemic acid, in this case, (±)-4-bromomandelic acid, with a single enantiomer of a chiral base. This acid-base reaction forms a mixture of two diastereomeric salts:
-
(R)-4-bromomandelic acid + (-)-Cinchonidine → (R)-4-bromomandelate-(-)-cinchonidinium salt
-
(S)-4-bromomandelic acid + (-)-Cinchonidine → (S)-4-bromomandelate-(-)-cinchonidinium salt
These two salts, being diastereomers, will exhibit different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt will preferentially crystallize out of the solution.[2] Once the less soluble salt is isolated in high purity, the enantiomerically enriched this compound can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the free acid, while the chiral base remains in the aqueous phase as its corresponding salt.[6]
Experimental Protocol: Resolution of (±)-4-Bromomandelic Acid with (-)-Cinchonidine
This protocol provides a detailed methodology for the resolution of racemic this compound. While (-)-cinchonidine is used in this example, other chiral bases such as brucine, (-)-ephedrine, or quinine can also be effective resolving agents.[3][4][5][7] The optimal choice of chiral base and solvent system often requires empirical screening for a specific substrate.
Materials and Equipment
-
(±)-4-Bromomandelic acid
-
(-)-Cinchonidine
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel)
-
Heating mantle or hot plate with magnetic stirring
-
Vacuum filtration apparatus
-
Rotary evaporator
-
pH paper or pH meter
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Step-by-Step Methodology
Part 1: Formation and Fractional Crystallization of the Diastereomeric Salt
-
Dissolution of Reactants: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar amount of (-)-cinchonidine (12.7 g) in 80 mL of methanol, also with gentle heating.
-
Salt Formation: Slowly add the hot methanolic solution of (-)-cinchonidine to the stirred solution of racemic this compound.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. To maximize the yield, the flask can be placed in an ice bath or refrigerated for several hours once it has reached room temperature.
-
Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor which contains the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight. This first crop of crystals is enriched in one of the diastereomers.
Part 2: Liberation of the Enantiomerically Enriched this compound
-
Suspension of the Salt: Suspend the dried diastereomeric salt in 100 mL of water.
-
Acidification: While stirring vigorously, add 2 M HCl dropwise to the suspension until the pH of the aqueous solution is between 1 and 2.[8] This will protonate the carboxylate of this compound, causing it to precipitate out of the solution, while the cinchonidine will dissolve in the acidic aqueous layer as its hydrochloride salt.
-
Extraction: Extract the liberated enantiomerically enriched this compound with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
Part 3: Analysis and Recrystallization
-
Determination of Enantiomeric Excess: Determine the enantiomeric excess (e.e.) of the recovered this compound using chiral HPLC.[9][10]
-
Recrystallization for Purity Enhancement: If the desired level of enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent (e.g., methanol or ethanol) before the acidification step.[11] Similarly, the final free acid can also be recrystallized to improve both chemical and enantiomeric purity.
Data Presentation and Visualization
Table 1: Key Experimental Parameters
| Parameter | Value | Notes |
| Racemic this compound | 10.0 g | Starting material |
| (-)-Cinchonidine | 12.7 g | 1.0 equivalent |
| Solvent for Crystallization | Methanol | Volume may need optimization |
| Crystallization Temperature | Room temp., then 0-4 °C | Slow cooling is crucial |
| Acid for Liberation | 2 M HCl | Adjust to pH 1-2 |
| Extraction Solvent | Ethyl acetate | Ensure complete extraction |
Diagram 1: Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of this compound.
Troubleshooting and Scientific Insights
-
Low Yield of Crystalline Salt: This can be due to the high solubility of both diastereomeric salts in the chosen solvent. Try concentrating the solution, using a different solvent or a mixture of solvents, or increasing the cooling time.
-
Low Enantiomeric Excess (e.e.): A low e.e. suggests that the solubility difference between the two diastereomers is not significant in the chosen solvent.[6] Multiple recrystallizations of the diastereomeric salt are often necessary to enhance the enantiomeric purity.[12] Alternatively, screening other chiral bases or solvent systems is recommended.
-
Oil Formation Instead of Crystallization: This occurs when the melting point of the diastereomeric salt is lower than the temperature of the solution. This can sometimes be resolved by using a more dilute solution or a different solvent system.
-
Recovery of the "Other" Enantiomer: The enantiomer that remains in the mother liquor can also be recovered. After isolating the less soluble salt, the mother liquor can be concentrated, and the more soluble salt can be treated with acid in the same manner to yield the other enantiomer, albeit in a lower state of enantiomeric purity.
The success of this classical resolution technique is critically dependent on the formation of a well-ordered crystalline lattice for one of the diastereomeric salts. The molecular packing and intermolecular interactions, such as hydrogen bonding, between the chiral acid and the chiral base dictate the stability and thus the solubility of the resulting salt.[13] X-ray crystallography studies on similar systems have shown that subtle differences in these interactions can lead to significant differences in physical properties, which is the cornerstone of this separation technique.
Conclusion
The chiral resolution of this compound using a chiral base like (-)-cinchonidine is a robust and scalable method for obtaining enantiomerically enriched material. The principles of diastereomeric salt formation and fractional crystallization are well-established and offer a practical approach for researchers in academic and industrial settings. Careful optimization of the resolving agent, solvent, and crystallization conditions is key to achieving high yields and excellent enantiomeric purity. This guide provides a solid foundation for developing a successful chiral resolution process, a critical capability in the synthesis of single-enantiomer pharmaceuticals.
References
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023).
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - NIH. (2011).
- Cinchona Alkaloids in Asymmetric Catalysis - Macmillan Group. (2003).
- Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed. (2007).
- Resolution of (±)-Citronellic Acid with (–)-Cinchonidine: The Crystal Structure of the Cinchonidinium-(S)-citronellate Diastereomeric Salt | Request PDF - ResearchGate. (2013).
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC - NIH. (2021).
- Process for the preparation and resolution of mandelic acid derivatives - Google Patents. (n.d.).
- 5.9: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2023).
- Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine - ResearchGate. (2014).
- Enantioseparation of α-amino acids by means of Cinchona alkaloids as selectors in chiral ligand-exchange chromatography - PubMed. (2013).
- Chromatograms of the eight mandelic acid derivative enantiomers with... - ResearchGate. (n.d.).
- l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing). (2015).
- Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam | Crystal Growth & Design - ACS Publications. (2020).
- Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - Wiley Online Library. (2018).
- (r)- and (s)-mandelic acid - Organic Syntheses Procedure. (n.d.).
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating - ACS Publications. (2002).
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam | Semantic Scholar. (2021).
- Mandelic acid, p-bromo - Organic Syntheses Procedure. (n.d.).
- Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.).
- Chiral resolution - Wikipedia. (n.d.).
- Discrimination in resolving systems: ephedrine-mandelic acid - PubMed - NIH. (1987).
- Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography | Request PDF - ResearchGate. (2018).
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022).
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - NIH. (2024).
- CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) - Journal of Chemical Technology and Metallurgy. (2007).
- 13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023).
- Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study | Request PDF - ResearchGate. (2018).
- Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones | Request PDF - ResearchGate. (2007).
Sources
- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Discrimination in resolving systems: ephedrine-mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of 4-Bromomandelic Acid Enantiomers by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 4-Bromomandelic acid enantiomers. Enantiomerically pure mandelic acid and its derivatives are critical building blocks in the synthesis of many pharmaceuticals.[1] Consequently, reliable analytical methods to determine enantiomeric purity are of paramount importance. This document provides a detailed protocol using a polysaccharide-based chiral stationary phase, which offers excellent selectivity and resolution for this class of compounds. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is discussed to provide a comprehensive understanding of the method.
Introduction
This compound is a chiral carboxylic acid and a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of these intermediates can significantly impact the efficacy and safety of the final drug product. Regulatory agencies often require the stereospecific analysis of chiral drugs and intermediates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and reliable technique for separating enantiomers due to its simplicity and efficiency.[1]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including acidic molecules like mandelic acid derivatives.[1] The separation mechanism on these phases is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure, which leads to differential retention of the two enantiomers.
This application note details a method utilizing a cellulose-based CSP for the baseline separation of (R)- and (S)-4-Bromomandelic acid.
Experimental Workflow
The overall workflow for the enantioselective analysis of this compound is depicted below.
Figure 1: General workflow for the chiral HPLC analysis of this compound.
Materials and Methods
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this method. Data acquisition and processing were performed using appropriate chromatography software.
Chemicals and Reagents
-
Racemic this compound (≥98% purity)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Chromatographic Conditions
The selection of a polysaccharide-based CSP is crucial for this separation. Columns like CHIRALPAK® IC, which is based on cellulose tris(3,5-dichlorophenylcarbamate), are known to be effective for mandelic acid derivatives.[1] The normal phase mode with a hexane/alcohol mobile phase provides excellent selectivity. The acidic additive, TFA, is essential for protonating the carboxylic acid group of the analyte, which sharpens peak shape and improves resolution by minimizing tailing.[1]
| Parameter | Condition |
| Column | Cellulose-based CSP (e.g., CHIRALPAK® IC, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Standard Solution Preparation
-
Prepare a stock solution of racemic this compound by dissolving approximately 10 mg of the standard in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Protocol: Step-by-Step
-
System Preparation: Equilibrate the HPLC system with the mobile phase (n-Hexane/IPA/TFA 90:10:0.1) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Column Equilibration: Ensure the chiral column is fully equilibrated with the mobile phase. This is critical for reproducible retention times and resolution.
-
Sample Injection: Inject 10 µL of the prepared and filtered this compound standard solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the retention times (t R1, t R2 ), selectivity factor (α), and resolution (R S ) using the formulas below.
-
Selectivity Factor (α): α = (t R2 - t 0 ) / (t R1 - t 0 ), where t 0 is the void time.
-
Resolution (R S ): R S = 2(t R2 - t R1 ) / (w 1 + w 2 ), where w 1 and w 2 are the peak widths at the base.
-
Expected Results and Discussion
Under the specified conditions, baseline separation of the this compound enantiomers is expected. The chromatogram should show two well-resolved peaks.
| Parameter | Expected Value |
| Retention Time (t R1 ) | ~ 8 min |
| Retention Time (t R2 ) | ~ 10 min |
| Selectivity Factor (α) | > 1.2 |
| Resolution (R S ) | > 2.0 |
Note: Retention times are approximate and may vary depending on the specific column, system, and exact mobile phase composition.
The choice of n-hexane as the main solvent and isopropanol as the polar modifier is a common starting point for normal-phase chiral separations. The ratio of these solvents is a critical parameter that influences both retention and selectivity. A higher percentage of isopropanol will generally decrease retention times but may also affect the resolution. The optimal ratio should be determined during method development. The addition of 0.1% TFA is crucial for obtaining symmetrical peaks for acidic analytes like this compound.[1]
While this note focuses on a chiral stationary phase, it is worth noting that separation can also be achieved using a chiral mobile phase additive, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), on a standard reversed-phase column (e.g., C18).[2][3] In such a setup, the mobile phase would typically consist of an aqueous phosphate buffer at a low pH with a small percentage of an organic modifier like acetonitrile.[2][3] However, CSP methods are often preferred for their robustness and directness.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the enantioselective separation of this compound. The use of a cellulose-based chiral stationary phase in normal-phase mode with an acidified mobile phase yields excellent resolution and peak shape. This method is suitable for quality control applications in the pharmaceutical industry and for research purposes where the determination of enantiomeric purity of this compound is required.
References
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
- Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation.
- Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chrom
- (PDF) Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation.
Sources
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Asymmetric Synthesis of (R)-4-Bromomandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral (R)-4-Bromomandelic Acid
(R)-4-Bromomandelic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its importance lies in the stereospecific interactions of chiral molecules in biological systems, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause adverse effects. The presence of the bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a key intermediate in the development of complex molecular architectures. This guide provides a detailed overview of robust and scalable methods for the asymmetric synthesis of (R)-4-Bromomandelic acid, focusing on enzymatic kinetic resolution, asymmetric organocatalysis, and the use of chiral auxiliaries. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles to empower researchers in their synthetic endeavors.
Enzymatic Kinetic Resolution: A Green Chemistry Approach
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. In the context of (R)-4-Bromomandelic acid synthesis, this typically involves the enantioselective acylation or hydrolysis of a racemic 4-bromomandelic acid ester. Lipases are a common class of enzymes employed for this purpose due to their broad substrate specificity and stability in organic solvents.
Causality Behind Experimental Choices:
The choice of lipase is critical; Pseudomonas cepacia lipase (PCL) has shown excellent enantioselectivity for structurally similar halo-substituted mandelic acid derivatives. The use of an acyl donor like vinyl acetate is often preferred as it generates acetaldehyde as a byproduct, which does not interfere with the reaction equilibrium. Immobilization of the enzyme on a solid support enhances its stability and allows for easy recovery and reuse, aligning with the principles of green chemistry.
Workflow for Enzymatic Kinetic Resolution of (R)-4-Bromomandelic Acid
Application Notes & Protocols: A Guide to the Preparation of 4-Bromomandelic Acid Derivatives for Antifungal Studies
Introduction: The Imperative for Novel Antifungal Agents
The escalating threat of drug-resistant fungal pathogens presents a formidable challenge to global health and food security. The existing arsenal of antifungal agents is limited, and the relentless evolution of resistance mechanisms necessitates a continuous search for novel therapeutic candidates. Mandelic acid and its derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1][2][3] The strategic incorporation of a bromine atom at the C4 position of the phenyl ring in the mandelic acid scaffold offers a unique opportunity to modulate the molecule's lipophilicity and electronic properties, potentially enhancing its antifungal efficacy and refining its mechanism of action.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis of 4-bromomandelic acid and its subsequent derivatization into esters and amides. Furthermore, it outlines standardized methodologies for the in vitro evaluation of their antifungal activity, fostering a deeper understanding of their therapeutic potential. The causality behind experimental choices is elucidated, and every protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.
Part 1: Synthesis of the this compound Scaffold
The synthesis of this compound is a critical first step in the exploration of its derivatives. The following protocol is a robust and well-established method adapted from Organic Syntheses, a trusted source for reliable chemical preparations. The procedure involves a two-step process starting from the commercially available 4-bromoacetophenone.
Step 1.1: Synthesis of p,α,α-Tribromoacetophenone
The initial step involves the α-bromination of 4-bromoacetophenone. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.
Caption: Workflow for the synthesis of p,α,α-Tribromoacetophenone.
Protocol:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 100 g (0.5 mole) of 4-bromoacetophenone in 300 ml of glacial acetic acid.
-
Bromination: Cool the solution to 20°C with stirring. Prepare a solution of 52 ml (1.0 mole) of bromine in 100 ml of glacial acetic acid and add it dropwise to the reaction mixture over approximately 30 minutes. The monobrominated derivative may crystallize during the addition.
-
Second Bromination: After the first addition is complete, add a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise. The reaction mixture will become a clear, reddish-brown solution.
-
Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the dibrominated product.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and air-dry. The yield of p,α,α-tribromoacetophenone is typically 110-120 g (78–85%).
Step 1.2: Synthesis of this compound
The synthesized p,α,α-tribromoacetophenone is then hydrolyzed under alkaline conditions to yield this compound. This reaction is a haloform-type reaction followed by hydrolysis of the resulting acyl halide.
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a blender, place 89 g (0.25 mole) of p,α,α-tribromoacetophenone and 100–150 ml of cold water. Stir for 10–15 minutes and transfer the slurry to a 1-liter wide-mouthed bottle.
-
Hydrolysis: Add crushed ice to the bottle to bring the temperature below 10°C. Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.
-
Acidification: After the addition is complete, pour the mixture into a beaker containing a solution of 75 ml of concentrated hydrochloric acid in 500 ml of water.
-
Extraction: Extract the resulting mixture with three 200-ml portions of ether.
-
Purification: Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation. Recrystallize the resulting solid from 500 ml of benzene.
-
Final Product: Collect the crystals by filtration and wash with benzene. The yield of this compound is typically 40–48 g (69–83%), with a melting point of 117–119°C.
Part 2: Preparation of this compound Derivatives
The hydroxyl and carboxylic acid functional groups of this compound are ideal handles for chemical modification to generate a library of derivatives, such as esters and amides. These modifications can significantly impact the compound's physicochemical properties and biological activity.
2.1: Synthesis of this compound Esters
Esterification of the carboxylic acid group can enhance the lipophilicity of the molecule, which may improve its ability to penetrate fungal cell membranes. A common and effective method for esterification is the Fischer-Speier esterification.
Caption: General workflow for the esterification of this compound.
General Protocol for Esterification:
-
Reaction Setup: To a solution of this compound (1.0 eq) in the desired alcohol (e.g., ethanol, propanol; used as solvent), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Final Product: Purify the crude product by column chromatography on silica gel to yield the pure ester.
2.2: Synthesis of this compound Amides
Amide derivatives can be synthesized by coupling the carboxylic acid group of this compound with a primary or secondary amine. This is typically achieved using a coupling agent to activate the carboxylic acid.
Caption: General workflow for the amidation of this compound.
General Protocol for Amidation:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.
Part 3: Protocols for In Vitro Antifungal Activity Screening
A critical component of the drug discovery process is the accurate and reproducible assessment of the antifungal activity of the synthesized compounds. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
3.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4][5][6] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[4][7]
Protocol for MIC Determination (Broth Microdilution Method):
-
Inoculum Preparation:
-
Yeasts: Culture yeast strains on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[5] Dilute this suspension in RPMI-1640 medium to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[5]
-
Filamentous Fungi: Culture filamentous fungi on Potato Dextrose Agar until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[5]
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well microtiter plate.
-
Add 200 µL of the test compound at twice the highest desired concentration to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1-11.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[4][8]
-
Endpoint Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
3.2: Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[9][10]
Protocol for MFC Determination:
-
Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth in the MIC plate.[11]
-
Plating: Spot the aliquot onto a fresh Sabouraud Dextrose Agar plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MFC is the lowest concentration of the compound that results in no colony growth on the agar plate.[9]
Part 4: Understanding the Mechanism of Action and Structure-Activity Relationships
While the precise mechanism of action for novel this compound derivatives requires empirical investigation, insights can be drawn from related compounds. Many mandelic acid derivatives with antifungal properties are believed to act by disrupting the fungal cell membrane.[1][2][3]
4.1: Postulated Mechanism of Action: Fungal Cell Membrane Disruption
The amphiphilic nature of many mandelic acid derivatives, possessing both a hydrophobic phenyl ring and a hydrophilic α-hydroxy acid moiety, is key to their proposed mechanism.
Caption: Postulated mechanism of action for antifungal this compound derivatives.
These compounds are thought to intercalate into the fungal cell membrane, disrupting the lipid bilayer organization.[12] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[12][13] The presence of ergosterol in fungal membranes, which is absent in mammalian cells, can be a selective target for some membrane-disrupting agents.[13][14]
4.2: Structure-Activity Relationship (SAR) Insights
The antifungal activity of mandelic acid derivatives is influenced by the nature of the substituents on the phenyl ring and the modifications at the carboxylic acid and hydroxyl groups.
-
Halogen Substitution: The presence of a halogen, such as bromine at the C4 position, often enhances antifungal activity. This is attributed to an increase in lipophilicity, which facilitates membrane penetration, and the potential for halogen bonding interactions with fungal enzymes or membrane components.
-
Ester and Amide Derivatives: Conversion of the carboxylic acid to esters or amides can modulate the compound's polarity and bioavailability. The specific alcohol or amine used for derivatization can be varied to fine-tune these properties and optimize antifungal potency. For instance, increasing the alkyl chain length in esters may enhance membrane interaction up to a certain point, after which steric hindrance or excessive lipophilicity might become detrimental.
Data Presentation
The results of the antifungal assays should be presented in a clear and concise tabular format to facilitate comparison between different derivatives and against standard antifungal drugs.
Table 1: Hypothetical Antifungal Activity of this compound Derivatives against Candida albicans
| Compound | Derivative Type | MIC (µg/mL) | MFC (µg/mL) |
| This compound | Parent Compound | 128 | >256 |
| Derivative A | Methyl Ester | 32 | 64 |
| Derivative B | Ethyl Ester | 16 | 32 |
| Derivative C | Propyl Ester | 32 | 64 |
| Derivative D | Benzylamide | 8 | 16 |
| Fluconazole | Control | 1 | 4 |
Conclusion
This application note provides a comprehensive framework for the synthesis and antifungal evaluation of this compound derivatives. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively explore this promising class of compounds in the quest for novel and effective antifungal agents. The systematic investigation of structure-activity relationships, guided by the methodologies outlined herein, will be instrumental in the rational design of future antifungal therapies.
References
- Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
- Franconi, I., & Lupetti, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(11), 1188. [Link]
- Bio-protocol. (n.d.). Determination of the Minimum Fungicide Concentration (MFC).
- Pfaller, M. A., Sheehan, D. J., & Rex, J. H. (2004). Determination of fungicidal activities of echinocandins against Candida glabrata: comparison of results of NCCLS M27-A2 microdilution and time-kill methods. Journal of Clinical Microbiology, 42(7), 3318–3321. [Link]
- ResearchGate. (n.d.). Minimum fungicidal concentration assessment method.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
- Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Optimal testing conditions for determining MICs and minimum fungicidal concentrations of new and established antifungal agents for uncommon molds: NCCLS collaborative study. Journal of Clinical Microbiology, 40(10), 3776–3781. [Link]
- Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Testing conditions for determination of minimum fungicidal concentrations of new and established antifungal agents for Aspergillus spp.: NCCLS collaborative study. Journal of Clinical Microbiology, 40(9), 3204–3208. [Link]
- Cieśla, J., Bieganowski, P., Kłys, A., & Kleszczyńska, H. (2021). Biofilm eradication and antifungal mechanism of action against Candida albicans of cationic dicephalic surfactants with a labile linker. Scientific Reports, 11(1), 8936. [Link]
- Janout, V., Schell, W. A., Thevenin, D., Yu, Y., Perfect, J. R., & Regen, S. L. (2021). Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming. Molecules, 26(2), 375. [Link]
- ACS Publications. (2018). Increased Degree of Unsaturation in the Lipid of Antifungal Cationic Amphiphiles Facilitates Selective Fungal Cell Disruption.
- Sharma, A., Kumar, R., & Kumar, P. (2022). Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance. RSC Medicinal Chemistry, 13(9), 1025–1043. [Link]
- ResearchGate. (2025). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
- Chen, X., Li, X., Zhai, X., Shi, H., Zhang, Y., & Wu, Z. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. International Journal of Molecular Sciences, 24(10), 8898. [Link]
- Chen, X., Li, X., Zhai, X., Shi, H., Zhang, Y., & Wu, Z. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. PubMed.
- Chen, X., Li, X., Zhai, X., Shi, H., Zhang, Y., & Wu, Z. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. MDPI.
- Silva, F. C. D., de Almeida, L. R., de Oliveira, M. C. C., de Oliveira, A. P., de Souza, A. C. G., de Lima, M. C. A., ... & de Oliveira, T. B. (2022). Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. Molecules, 27(19), 6296. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
- Wu, Z., Shi, H., Song, D., Zheng, Y., & Li, L. (2021). Design, synthesis and antifungal evaluation of novel mandelic acid derivatives containing a 1,3,4-oxadiazothioether moiety. Chemistry & Biodiversity, 18(7), e2100188. [Link]
- Wang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. Organic & Biomolecular Chemistry, 23(35), 8888-8900. [Link]
- Chen, X., Li, X., Zhai, X., Shi, H., Zhang, Y., & Wu, Z. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. MDPI.
- Zhang, J., Li, Y., Wang, Y., Li, Y., Wang, Y., & Wang, Y. (2021). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry, 19(35), 7675-7685. [Link]
Sources
- 1. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biofilm eradication and antifungal mechanism of action against Candida albicans of cationic dicephalic surfactants with a labile linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
protocol for diastereomeric salt formation with 4-Bromomandelic acid
An Application Guide to Chiral Resolution via Diastereomeric Salt Formation with 4-Bromomandelic Acid
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical and often indispensable step.[1] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation challenging.[2][3] However, their physiological effects can differ dramatically, necessitating the production of single-enantiomer drugs. Diastereomeric salt formation is a classical, robust, and industrially scalable technique for chiral resolution, accounting for over 65% of such separations.[4][5] This method leverages the conversion of an enantiomeric pair into diastereomers by reaction with a single enantiomer of a "resolving agent."[1][6] Unlike enantiomers, diastereomers have distinct physical properties, most importantly differential solubility, which allows for their separation by fractional crystallization.[2][3][7]
This application note provides a detailed protocol and scientific rationale for the use of this compound as a chiral resolving agent, primarily for the resolution of racemic amines. We will explore the fundamental principles, offer a step-by-step experimental workflow, present key data considerations, and provide a troubleshooting guide for common challenges.
The Principle of Diastereomeric Salt Resolution
The success of this technique hinges on the formation of two diastereomeric salts with different crystal lattice energies and, consequently, different solubilities in a given solvent system. The process can be conceptually broken down into three core stages:
-
Salt Formation: A racemic substrate, for example, a mixture of (R)- and (S)-amines, is reacted with a single enantiomer of a chiral acid, such as (S)-4-bromomandelic acid. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-amine:(S)-acid] and [(S)-amine:(S)-acid].
-
Fractional Crystallization: Due to their different three-dimensional structures, these two diastereomeric salts exhibit different solubilities.[7] By carefully selecting a solvent and controlling conditions like temperature and concentration, a state of supersaturation for the less soluble salt is achieved, causing it to selectively crystallize out of the solution while the more soluble salt remains in the mother liquor.[8]
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a base to break the ionic bond, regenerating the now enantiomerically enriched amine and the resolving agent, which can often be recovered and recycled.[1][2]
The choice of resolving agent and solvent is the most critical factor determining the efficiency of the resolution.[9][10] this compound is an effective resolving agent due to its rigid structure, presence of carboxyl and hydroxyl groups for strong ionic and hydrogen bonding interactions, and the bromine atom which can influence crystal packing.[11]
Experimental Protocol: Resolution of a Racemic Amine
This protocol outlines a general procedure for the resolution of a generic racemic primary amine using (S)-4-bromomandelic acid. Researchers must optimize conditions, particularly the solvent, for their specific substrate.
Materials and Reagents
| Reagent/Material | Specification | Supplier Example | Notes |
| Racemic Amine | >98% Purity | N/A | Substrate to be resolved. |
| (S)-4-Bromomandelic Acid | >98% Purity, >99% e.e. | Thermo Scientific | Chiral Resolving Agent.[12] |
| Methanol | Anhydrous | Fisher Scientific | Solvent for initial salt formation. |
| Ethyl Acetate | Anhydrous | Sigma-Aldrich | Example crystallization solvent. |
| Isopropanol | Anhydrous | Sigma-Aldrich | Example crystallization solvent. |
| Toluene | Anhydrous | Sigma-Aldrich | Example crystallization solvent. |
| Sodium Hydroxide (NaOH) | 2 M Aqueous Solution | N/A | For liberation of the free amine. |
| Dichloromethane (DCM) | ACS Grade | N/A | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | N/A | Drying agent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | N/A | For recovery of resolving agent. |
| Chiral HPLC Column | e.g., Chiralcel OD-H | Daicel | For analysis of enantiomeric excess. |
Workflow Overview
Caption: Formation of diastereomeric salts from a racemic amine.
Conclusion
Diastereomeric salt formation with this compound is a powerful and adaptable method for the resolution of chiral amines and other basic compounds. The success of the protocol is fundamentally dependent on the systematic screening and optimization of the solvent system to maximize the solubility difference between the resulting diastereomeric salts. While the process can be iterative, its scalability and cost-effectiveness make it a cornerstone technique in synthetic chemistry. By following a logical workflow and understanding the principles behind each step, researchers can effectively isolate pure enantiomers essential for pharmaceutical and chemical applications.
References
- Benchchem.
- Benchchem.
- Benchchem.
- MPG.PuRe.
- Benchchem.
- UCL Discovery.
- Lam, A. W. H., & Ng, K. M.
- NIH.
- ChemBK. This compound.
- Wikipedia.
- Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- NIH. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.
- Sigma-Aldrich. 4-Bromo-DL-mandelic acid technical, ≥90% (HPLC).
- CrystEngComm (RSC Publishing).
- NIH.
- Journal of Chemical Education. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Sigma-Aldrich. 4-Bromo-DL-mandelic acid technical, ≥90% (HPLC).
- Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.
- NIH.
- The Royal Society of Chemistry.
- YouTube.
- Thermo Fisher Scientific. This compound, 98+%.
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
- Chemistry LibreTexts. 6.
- Wikipedia. Chiral resolution.
- Fisher Scientific.
- Chemistry LibreTexts. 6.
- Chemistry LibreTexts. 13.9: Racemic Mixtures and the Resolution of Enantiomers.
- BioDuro.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pharmtech.com [pharmtech.com]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A12978.22 [thermofisher.com]
Application Notes & Protocols: The Strategic Role of 4-Bromomandelic Acid in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling a Versatile Chiral Scaffold
4-Bromomandelic acid (4-BrMA) is an aromatic α-hydroxy acid that has emerged as a highly valuable and versatile molecule in the synthesis of pharmaceutical intermediates. Its structure, featuring a stereogenic center, a carboxylic acid, a hydroxyl group, and a functionalizable aromatic bromine atom, provides a unique combination of chemical reactivity and stereochemical control. This guide provides an in-depth exploration of 4-BrMA's primary applications, detailing its utility as both a classical chiral resolving agent and a strategic synthetic building block for constructing complex, biologically active molecules. The protocols and insights herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | |
| CAS Number | 6940-50-7 | |
| Molecular Formula | C₈H₇BrO₃ | |
| Molecular Weight | 231.04 g/mol | |
| Melting Point | 116-120 °C | |
| Appearance | White to cream crystalline powder | |
| SMILES | OC(C(O)=O)c1ccc(Br)cc1 |
Part 1: this compound as a Chiral Resolving Agent
The separation of enantiomers is a critical challenge in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Classical resolution via diastereomeric salt formation remains a robust, scalable, and cost-effective method for obtaining single enantiomers.
Principle of Diastereomeric Salt Resolution
This technique leverages the fundamental principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., a basic amine) with an enantiomerically pure chiral resolving agent like (R)- or (S)-4-Bromomandelic acid, a mixture of two diastereomeric salts is formed.
-
(R/S)-Amine + (R)-4-BrMA → [(R)-Amine·(R)-4-BrMA] + [(S)-Amine·(R)-4-BrMA]
These two salts have different solubilities, melting points, and crystal structures, allowing them to be separated by physical methods, most commonly fractional crystallization. The choice of 4-BrMA is often advantageous due to the high crystallinity of its salts, which facilitates efficient separation. Once a single diastereomeric salt is isolated, a simple acid-base workup liberates the desired pure amine enantiomer and allows for the recovery of the 4-BrMA resolving agent.
Workflow: Diastereomeric Salt Resolution
The overall process can be visualized as a straightforward, cyclical workflow.
Application Notes and Protocols: Enzymatic Resolution of Racemic 4-Bromomandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 4-Bromomandelic Acid
Enantiomerically pure α-hydroxy acids, such as this compound, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The specific stereochemistry of these molecules is often paramount to their biological activity and therapeutic efficacy. Traditional chemical methods for resolving racemic mixtures can be harsh, environmentally detrimental, and may lack the high degree of selectivity required. Enzymatic kinetic resolution presents a powerful and green alternative, offering mild reaction conditions, high enantioselectivity, and operational simplicity.
This guide provides a comprehensive overview and detailed protocols for the enzymatic resolution of racemic this compound, with a focus on lipase-catalyzed transesterification. The methodologies outlined herein are designed to be robust and adaptable for various research and development applications.
The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, while leaving the other largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers. In the case of this compound, a common strategy is the acylation of the hydroxyl group, catalyzed by a lipase. The enzyme will preferentially acylate one enantiomer (e.g., the (S)-enantiomer), forming an ester, while the other enantiomer (e.g., the (R)-enantiomer) remains as the unreacted acid.[1][2]
The success of this resolution is quantified by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate. An ideal kinetic resolution will reach approximately 50% conversion, at which point the theoretical maximum ee for both the acylated product and the unreacted acid can be achieved.
Visualizing the Process: The Enzymatic Resolution Workflow
The following diagram illustrates the general workflow for the enzymatic resolution of racemic this compound.
Caption: Workflow for enzymatic resolution of this compound.
Key Experimental Parameters and Considerations
The efficiency and selectivity of the enzymatic resolution are influenced by several factors:
-
Enzyme Selection: Lipases are the most commonly employed enzymes for the resolution of mandelic acid derivatives due to their broad substrate specificity and stability in organic solvents.[1][2] Lipases from Pseudomonas species and Penicillium roqueforti have shown high enantioselectivities in these reactions.[1][2] Immobilized lipases are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for reuse.[3]
-
Acyl Donor: Vinyl esters, such as vinyl acetate, are excellent acyl donors for these reactions as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction effectively irreversible.[1] The choice of acyl donor can also influence the enantioselectivity of the reaction.[2]
-
Solvent: The choice of organic solvent is critical. A non-polar, aprotic solvent like methyl tert-butyl ether (MTBE) or isopropyl ether is often used to maintain enzyme activity and prevent unwanted side reactions.[1][4]
-
Temperature: The reaction temperature affects both the reaction rate and the enzyme's stability and enantioselectivity. A balance must be struck to achieve a reasonable reaction time without compromising the enzyme's performance. Temperatures in the range of 40-60°C are common.[3]
-
Enzyme Loading: The amount of enzyme used will impact the reaction rate. It is important to optimize the enzyme loading to achieve a practical reaction time without excessive cost.[4]
Data Presentation: Typical Resolution Parameters
| Parameter | Typical Value/Condition | Rationale |
| Enzyme | Pseudomonas cepacia Lipase (PCL) | High enantioselectivity for mandelic acid derivatives.[2][3] |
| Substrate Concentration | 20-50 mmol/L | Balances reaction rate and solubility.[3][4] |
| Acyl Donor | Vinyl Acetate | Irreversible reaction, good acyl donor.[1] |
| Solvent | Methyl tert-butyl ether (MTBE) | Good solvent for substrates, maintains enzyme activity.[3][4] |
| Temperature | 55°C | Optimal for PCL activity and stability.[3] |
| Agitation | 200-500 rpm | Ensures proper mixing and mass transfer.[3][4] |
| Reaction Time | 18-24 hours | Typically sufficient to reach ~50% conversion.[3] |
| Expected ee (product) | >95% | High enantioselectivity of the chosen lipase. |
| Expected ee (unreacted) | >98% | High enantioselectivity of the chosen lipase.[2] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic this compound
This protocol details a general procedure for the lipase-catalyzed acylation of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Pseudomonas cepacia lipase (PCL)
-
Vinyl acetate
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Reaction vessel with magnetic stirrer and temperature control
-
Filtration apparatus
Procedure:
-
To a clean, dry reaction vessel, add racemic this compound (e.g., 20 mmol/L).
-
Add anhydrous MTBE to dissolve the acid.
-
Add vinyl acetate (e.g., 4-5 equivalents).
-
Add the immobilized Pseudomonas cepacia lipase (e.g., 30 mg).[3]
-
Seal the vessel and place it in a temperature-controlled shaker or on a stirring hotplate set to 55°C and 500 rpm.[3]
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC (see Protocol 2).
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh MTBE to recover any residual product. The enzyme can be dried and stored for reuse.
-
The filtrate contains the (R)-4-bromomandelic acid and the (S)-4-bromomandelic acid acetate. This mixture can be separated by column chromatography or by a simple acid-base extraction to isolate the unreacted (R)-acid.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol describes a method for determining the enantiomeric excess (ee) of the this compound enantiomers.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-3 or similar).[5]
-
Mobile phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) is commonly used. The exact ratio should be optimized for the specific column and system. A typical starting point could be 90:10:0.1 (v/v/v) of hexane:isopropanol:TFA.[6]
-
Standard samples of racemic this compound and, if available, the pure enantiomers.
Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Prepare a solution of the reaction sample (from Protocol 1) in the mobile phase.
-
Inject the reaction sample into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm).[6]
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) for each component using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mechanism of Lipase-Catalyzed Kinetic Resolution
The lipase-catalyzed acylation proceeds through a well-established mechanism. The enzyme's active site, typically containing a catalytic triad of serine, histidine, and aspartate or glutamate, is responsible for the catalysis.
Caption: Mechanism of lipase-catalyzed kinetic resolution.
Conclusion and Future Perspectives
The enzymatic resolution of racemic this compound using lipases is a highly effective and environmentally friendly method for obtaining enantiomerically pure compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to implement this technology. Future advancements may focus on the development of novel, highly selective enzymes through protein engineering, the use of continuous flow reactors for improved efficiency, and the integration of the resolution step with subsequent synthetic transformations in a one-pot fashion.[7] The principles of dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ to theoretically achieve a 100% yield of the desired enantiomer, also present an exciting avenue for further optimization.[8][9]
References
- Watanabe, Y., & Nakatomi, M. (2000). Resolution of Mandelic Acids by Lipase-Catalyzed Transesterifications in Organic Media.
- Hirose, Y., Kariya, K., Sasaki, J., Kurono, Y., Ebike, H., & Achiwa, K. (1992). Resolution of Mandelic Acids by Lipase-catalysed Transesterifications in Organic Media: Inversion of Enantioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (12), 1495-1496. [Link]
- Hirose, Y., Kariya, K., Sasaki, J., Kurono, Y., Ebike, H., & Achiwa, K. (1992). Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor. Journal of the Chemical Society, Perkin Transactions 1, (12), 1495-1496. [Link]
- Zhong, Y., et al. (2023). Lipase Immobilized onto Metal‐Organic Frameworks for Enantioselective Resolution of Mandelic Acid. ChemistrySelect, 8(15). [Link]
- Whitesell, J. K., & Reynolds, D. (1983). Resolution of chiral alcohols with mandelic acid. The Journal of Organic Chemistry, 48(20), 3548-3551. [Link]
- Li, Y., et al. (2022). Resolution of (R, S)-4-BrMA Catalyzed by Pseudomonas cepacia Lipase in an Organic Phase. Molecules, 27(19), 6537. [Link]
- Wang, Y., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(11), 1266-1273. [Link]
- Wang, X., et al. (2020). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Crystals, 10(7), 596. [Link]
- Reilly, J. E., et al. (2003). Enzymatic resolution of substituted mandelic acids. Tetrahedron Letters, 44(30), 5645-5647. [Link]
- Ma, J., et al. (2013). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Zhejiang University-SCIENCE B, 14(7), 615-620. [Link]
- Hsieh, C.-Y., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. [Link]
- Hsieh, C.-Y., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. [Link]
- Wang, S., et al. (2020). Enzymatic kinetic resolution in flow for chiral mandelic acids. Chemical Engineering Journal, 381, 122679. [Link]
- von der Crone, J., et al. (2022). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering, 7(1), 183-191. [Link]
- Bastida, A., et al. (2001). Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads. Applied Biochemistry and Biotechnology, 91-93, 739-752. [Link]
- Sumika Chemical Analysis Service, Ltd. (n.d.).
- Wu, S.-H., et al. (2000). Integration of purification with immobilization of Candida rugosa lipase for kinetic resolution of racemic ketoprofen. Biotechnology and Bioengineering, 69(2), 214-220. [Link]
- Schilcher, M., et al. (2021). Novel, natural allosteric inhibitors and enhancers of Candida rugosa lipase activity. Bioorganic Chemistry, 110, 104732. [Link]
- van Tol, J. B. A., et al. (1994). Kinetic analysis of enzymatic chiral resolution by progress curve evaluation. Biotechnology and Bioengineering, 44(7), 807-817. [Link]
- von der Crone, J., et al. (2022). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering, 7(1), 183-191. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Chiral Analysis of 4-Bromomandelic Acid for Pharmaceutical Development
Introduction
4-Bromomandelic acid is a key chiral building block in the synthesis of various pharmaceuticals. The stereochemistry of this intermediate is critical, as the enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, robust and efficient analytical methods for determining the enantiomeric excess (ee) are paramount during drug development and for quality control of active pharmaceutical ingredients (APIs). This application note provides detailed protocols and technical insights for the enantiomeric analysis of this compound using state-of-the-art chromatographic techniques, including Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).
The Imperative of Enantiomeric Purity
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
For regulatory approval, pharmaceutical compounds must be thoroughly characterized, and if a single enantiomer is the active agent, its purity must be rigorously controlled.[1] This necessitates the use of highly selective and validated analytical methods.
Recommended Analytical Techniques: A Comparative Overview
Both Chiral HPLC and Chiral SFC are powerful techniques for the direct separation of enantiomers. The choice between them often depends on desired speed, solvent consumption, and the specific characteristics of the analyte and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP). | Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase. |
| Speed | Moderate to high throughput. | High to very high throughput due to low viscosity and high diffusivity of the mobile phase.[2] |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption, aligning with green chemistry principles.[2] |
| Selectivity | Excellent, with a wide range of available CSPs. | Often provides unique and sometimes superior selectivity compared to HPLC.[3] |
| Common CSPs | Polysaccharide-based, protein-based, cyclodextrin-based. | Polysaccharide-based columns are highly effective.[4] |
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a cornerstone for enantiomeric excess determination due to its versatility and the wide variety of commercially available chiral stationary phases (CSPs). For acidic compounds like this compound, polysaccharide-based CSPs are particularly effective.
The "Why": Understanding the Chiral Recognition Mechanism
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, function through a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[5][6] The helical structure of the polysaccharide derivative creates chiral grooves or cavities where the enantiomers of this compound can interact differently. For one enantiomer, a more stable, three-point interaction may be possible, leading to a longer retention time, while the other enantiomer, with a less favorable interaction, elutes earlier. The acidic nature of this compound allows for strong hydrogen bonding interactions with the carbamate groups on the polysaccharide backbone of many common CSPs.
Caption: Chiral recognition workflow in HPLC.
Detailed Protocol for Chiral HPLC Analysis
This protocol is designed for a standard HPLC system equipped with a UV detector.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Chiral Stationary Phase: CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based column.
-
Mobile Phase Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample Solvent: A mixture of n-Hexane and IPA (e.g., 90:10 v/v).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | Immobilized phases offer robustness and a wide range of solvent compatibility.[7] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | The non-polar/polar solvent mixture provides appropriate elution strength. TFA is a common additive for acidic compounds to improve peak shape and resolution.[7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can influence selectivity; maintaining a constant temperature is crucial for reproducibility. |
| Detection Wavelength | 230 nm | Based on the UV absorbance of the phenyl ring in this compound. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.[9]
4. Experimental Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a racemic standard of this compound to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the prepared sample solution.
-
Integrate the peak areas of the two enantiomers.
5. Data Analysis and Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess (ee%) using the integrated peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| x 100
Section 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[2] For this compound, SFC can provide excellent and rapid enantioseparation.
The "Why": Advantages and Mechanism in SFC
In SFC, supercritical CO2 is the main mobile phase component. Its low viscosity and high diffusivity lead to faster analysis times and higher efficiency compared to liquid mobile phases.[2][3] For the separation of polar, acidic compounds like this compound, a polar co-solvent (modifier) such as methanol is added to the CO2. An acidic additive like TFA is also often necessary to ensure good peak shape and reproducibility. The chiral recognition mechanism on polysaccharide CSPs in SFC is similar to that in HPLC, involving a combination of intermolecular interactions.
Caption: Workflow for chiral SFC analysis.
Detailed Protocol for Chiral SFC Analysis
This protocol is designed for an analytical SFC system.
1. Instrumentation and Materials:
-
Analytical SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator (BPR), and UV-Vis detector.
-
Chiral Stationary Phase: Chiralpak® AD-3 (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.
-
Mobile Phase: Supercritical CO2, Methanol (SFC grade), Trifluoroacetic Acid (TFA).
-
Sample Solvent: Methanol.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) | This CSP is known to be effective for the separation of mandelic acid derivatives in SFC.[3][10] |
| Mobile Phase | CO2 / Methanol with 0.1% TFA | Methanol is a common and effective modifier. TFA improves peak shape for acidic analytes.[3][10] |
| Gradient | Isocratic at 20% Methanol | An isocratic method is simpler and often sufficient for good resolution. The percentage of modifier can be optimized.[3][10] |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase. |
| Back Pressure | 150 bar | Back pressure influences the density and solvating power of the supercritical fluid.[3][10] |
| Column Temperature | 40 °C | Temperature affects both the mobile phase density and the kinetics of interaction with the CSP.[3][10] |
| Detection Wavelength | 230 nm | For UV absorbance of this compound. |
| Injection Volume | 5 µL | A typical injection volume for analytical SFC. |
3. Sample Preparation:
-
Dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
4. Experimental Procedure:
-
Equilibrate the system with the specified mobile phase, temperature, and back pressure until the system is stable.
-
Inject a racemic standard to confirm the separation and identify the enantiomer peaks.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers.
5. Data Analysis and Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess (ee%) as described in the HPLC section.
Section 3: Method Validation According to ICH Guidelines
Any analytical method used for quality control in the pharmaceutical industry must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[11]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution (Rs) between the two enantiomer peaks should be > 1.5. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for the major enantiomer and a suitable range for the minor enantiomer. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and ee% should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied. |
A comprehensive validation report should be generated, documenting all experimental procedures and results.
Conclusion
Both Chiral HPLC and Chiral SFC are highly effective and reliable techniques for the determination of the enantiomeric excess of this compound. Chiral SFC offers significant advantages in terms of speed and reduced solvent consumption, making it an attractive option for high-throughput screening environments. The choice of method will depend on the specific requirements of the laboratory and the stage of drug development. The protocols provided in this application note, when coupled with a thorough method validation, will ensure the generation of accurate and reproducible data for this critical quality attribute.
References
- Zhang, T., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(5), 626-633.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- MDPI. (2022). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 27(23), 8275.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography.
- Li, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 66, 246-250.
- Lin, C.-E., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceuticals & Pharmacology International Journal, 1(2), 1-4.
- Selvita. (2023). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Chiralpedia. (n.d.). Polysaccharide-based CSPs.
- Zhang, T., et al. (2014). Chiral recognition for chromatography and membrane-based separations: recent developments and future prospects. Journal of Chromatography A, 1363, 1-19.
- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
Sources
- 1. starodub.nl [starodub.nl]
- 2. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. usp.org [usp.org]
- 4. chiraltech.com [chiraltech.com]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition [mdpi.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
The Synthetic Versatility of 4-Bromomandelic Acid: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Building Block
4-Bromomandelic acid, a halogenated derivative of mandelic acid, has emerged as a pivotal starting material in the landscape of modern organic synthesis. Its unique structural features—a carboxylic acid, a secondary alcohol, and a bromine-substituted aromatic ring—provide a trifecta of reactive sites, making it a highly versatile scaffold for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for its transformation into valuable intermediates and target compounds. Researchers, scientists, and professionals in drug development will find this a comprehensive resource for harnessing the full potential of this readily available building block.
The strategic placement of the bromine atom on the phenyl ring offers a handle for a variety of cross-coupling reactions, while the α-hydroxy acid moiety serves as a precursor to esters, amides, α-keto acids, and various heterocyclic systems. Furthermore, the chiral center at the α-carbon allows for its use in enantioselective synthesis and as a chiral resolving agent, adding another dimension to its synthetic utility.[1][2] This guide will delve into the key transformations of this compound, providing not just procedural steps, but also the scientific rationale behind the chosen methodologies.
Core Synthetic Transformations and Applications
The reactivity of this compound can be systematically exploited to generate a wide range of derivatives. This section outlines the most common and impactful synthetic pathways, complete with detailed protocols and mechanistic insights.
Oxidation to 4-Bromobenzoylformic Acid: A Key α-Keto Acid Intermediate
Application Note: The oxidation of the secondary alcohol in this compound provides direct access to 4-bromobenzoylformic acid, an α-keto acid of significant interest as a building block in medicinal chemistry and for the synthesis of heterocyclic compounds. The choice of oxidant is critical to avoid over-oxidation and decarboxylation. Mild and selective oxidation methods are therefore preferred. A well-regarded method involves the use of a nitroxyl radical catalyst, such as 2-azaadamantane N-oxyl (AZADO), with molecular oxygen as the terminal oxidant, which offers high chemoselectivity under mild conditions.[3]
Experimental Protocol: AZADO-Catalyzed Aerobic Oxidation
-
Materials:
-
This compound
-
2-Azaadamantane N-oxyl (AZADO)
-
Sodium nitrite (NaNO₂)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oxygen balloon
-
-
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add AZADO (0.01 mmol, 1 mol%) and sodium nitrite (0.1 mmol, 10 mol%).
-
Replace the atmosphere in the flask with oxygen using an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromobenzoylformic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Causality of Experimental Choices: The use of AZADO as a catalyst allows for a highly selective oxidation of the secondary alcohol to a ketone.[3] Sodium nitrite acts as a co-catalyst to facilitate the regeneration of the active oxoammonium species from the hydroxylamine. Conducting the reaction under an oxygen atmosphere ensures a continuous supply of the terminal oxidant. The workup procedure is designed to separate the acidic product from the neutral catalyst and any unreacted starting material.
Esterification to Methyl 4-Bromomandelate: Protecting Group and Synthetic Intermediate
Application Note: The esterification of the carboxylic acid group in this compound is a common and crucial transformation. The resulting ester, such as methyl 4-bromomandelate, can serve as a protected form of the carboxylic acid, allowing for selective reactions at the hydroxyl group. Furthermore, these esters are valuable intermediates in their own right, for example in the synthesis of more complex molecules through reactions at the ester carbonyl.[4] The Fischer-Speier esterification is a classic and efficient method for this transformation, utilizing an excess of the alcohol in the presence of an acid catalyst.[5]
Experimental Protocol: Fischer-Speier Esterification
-
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in an excess of anhydrous methanol (20 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 4-bromomandelate.
-
Purify the product by column chromatography on silica gel.
-
Causality of Experimental Choices: The use of a large excess of methanol serves to shift the equilibrium of this reversible reaction towards the formation of the ester product.[6] Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards nucleophilic attack by methanol.[7] The aqueous workup with sodium bicarbonate is essential to neutralize the acidic catalyst and any unreacted carboxylic acid.
Amide Synthesis: Accessing Bioactive Scaffolds
Application Note: The formation of an amide bond from the carboxylic acid functionality of this compound is a gateway to a vast array of compounds with potential biological activity. Amide coupling reactions are fundamental in medicinal chemistry.[8] A common and effective method for amide synthesis involves the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine. For the synthesis of the primary amide, 4-bromomandelamide, ammonium chloride can be used as the ammonia source in the presence of a coupling agent and a non-nucleophilic base.
Experimental Protocol: Amide Coupling using EDC and HOBt
-
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add EDC (1.2 mmol) and HOBt (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add ammonium chloride (1.5 mmol) followed by the dropwise addition of DIPEA (2.5 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 4-bromomandelamide by recrystallization or column chromatography.
-
Causality of Experimental Choices: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] HOBt is added to suppress side reactions and racemization by forming an active ester, which is less reactive but more selective towards the amine.[8] DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction and to deprotonate the ammonium chloride to generate ammonia in situ.
Precursor for Heterocyclic Synthesis: Construction of Oxazolidinones
Application Note: The bifunctional nature of this compound makes it an excellent starting point for the synthesis of heterocyclic compounds. For instance, it can be a precursor for the synthesis of 4-oxazolidinones, a class of compounds known for their antibacterial activity.[10] The synthesis can be envisioned through an initial amidation to form an N-substituted amide, followed by cyclization. A more direct approach could involve the reaction with an isocyanate. A plausible synthetic route involves the reduction of the carboxylic acid to an amino alcohol, which can then be cyclized.
Experimental Protocol: Synthesis of a 4-(4-bromophenyl)oxazolidin-2-one derivative (Conceptual Pathway)
This protocol outlines a conceptual multi-step synthesis.
-
Step 1: Amide formation with a protected amino alcohol (e.g., ethanolamine).
-
Follow a standard amide coupling protocol (as described in section 3) using this compound and ethanolamine.
-
-
Step 2: Intramolecular Cyclization.
-
The resulting hydroxy amide can be cyclized to the corresponding oxazolidinone using a reagent like carbonyldiimidazole (CDI) or phosgene.
-
Procedure with CDI:
-
Dissolve the hydroxy amide (1.0 mmol) in anhydrous THF (10 mL).
-
Add carbonyldiimidazole (1.1 mmol) and stir at room temperature.
-
The reaction can be heated to reflux to drive the cyclization. Monitor by TLC.
-
After completion, the reaction is worked up by quenching with water and extracting the product.
-
-
Causality of Experimental Choices: This multi-step approach allows for the controlled construction of the oxazolidinone ring. The initial amide formation creates the necessary N-C-C-O backbone. The subsequent cyclization with CDI is a reliable method for forming the cyclic carbamate functionality of the oxazolidinone ring.[11]
Data Presentation
| Transformation | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Oxidation | This compound | AZADO, NaNO₂, O₂ | 4-Bromobenzoylformic acid | High | [3] |
| Esterification | This compound | MeOH, H₂SO₄ | Methyl 4-bromomandelate | High | [5][7] |
| Amidation | This compound | EDC, HOBt, NH₄Cl, DIPEA | 4-Bromomandelamide | Good to High | [8][9] |
| Heterocycle Synthesis | This compound derivative | CDI | 4-(4-bromophenyl)oxazolidin-2-one derivative | Moderate to Good | [10][11] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Key synthetic transformations of this compound.
Caption: Experimental workflow for the oxidation of this compound.
Conclusion and Future Outlook
This compound stands as a testament to the power of functional group interplay in a single molecule. Its strategic combination of a carboxylic acid, a secondary alcohol, and an aryl bromide provides a rich platform for synthetic exploration. The protocols detailed in this guide represent a foundation upon which researchers can build, innovate, and develop novel synthetic methodologies. The continued exploration of new catalytic systems and reaction conditions will undoubtedly uncover even more efficient and selective transformations of this versatile starting material, further solidifying its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
References
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystalliz
- Chiral resolution. Wikipedia. URL
- 4-Bromo-DL-mandelic acid. Sigma-Aldrich. URL
- Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxid
- Mandelic acid, p-bromo-. Organic Syntheses. URL
- Oxazolidinone synthesis. Organic Chemistry Portal. URL
- Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
- Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. URL
- Fischer–Speier esterific
- A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B.
- Amide Synthesis. Fisher Scientific. URL
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Fischer Esterific
- 4-BROMO-ALPHA-HYDROXYPHENYLACETIC ACID. ChemBK. URL
- 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. URL
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. URL
- Fischer Esterific
- A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Semantic Scholar. URL
- Process for the preparation of 4-bromophenyl derivatives.
- Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Acta Chimica Sinica. URL
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- the prepar
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
- Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. The Royal Society of Chemistry. URL
- the synthesis of 4-substituted isoquinoline derivatives from diethyl(4-1soquinolyl)borane. HETEROCYCLES. URL
- Process for preparation of 3,4-methylenedioxy-mandelic acid.
- Process for the preparation of 3,4-methylenedioxy-mandelic acid.
Sources
- 1. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxazolidinone synthesis [organic-chemistry.org]
Application Note and Protocols for the Crystallization of 4-Bromomandelic Acid Salts
Introduction: The Critical Role of Crystallization in the Application of 4-Bromomandelic Acid
This compound is a vital chiral building block in the synthesis of numerous pharmaceuticals. Its utility is intrinsically linked to its stereochemistry, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, the ability to isolate a single enantiomer in high purity is paramount. The most robust and scalable method for achieving this is through the crystallization of its salts.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for the crystallization of this compound salts. The focus is on diastereomeric salt resolution, a classical and highly effective technique for separating enantiomers. We will delve into the fundamental principles, provide detailed step-by-step protocols for various crystallization methods, and outline the necessary characterization techniques to ensure the desired crystalline form and purity.
Underlying Principles: The Science of Diastereomeric Salt Crystallization
The cornerstone of this chiral resolution technique is the conversion of a racemic mixture of enantiomers into a pair of diastereomers. Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging. However, by reacting the racemic this compound with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed:
-
(R)-4-Bromomandelic acid + (R)-Chiral Base → (R,R)-Diastereomeric Salt
-
(S)-4-Bromomandelic acid + (R)-Chiral Base → (S,R)-Diastereomeric Salt
These diastereomers are not mirror images and, crucially, exhibit different physical properties, most notably solubility in a given solvent system. This difference in solubility is the lever we pull to effect separation. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor.
The choice of the chiral resolving agent and the crystallization solvent are the most critical factors for a successful resolution. The ideal resolving agent will form a stable salt with a significant solubility difference between the two diastereomers in a practical solvent.
Materials and Equipment
Materials:
-
Racemic this compound (≥98% purity)
-
Chiral Resolving Agents (e.g., (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine, Levetiracetam)
-
Solvents (HPLC grade or equivalent):
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Esters (Ethyl Acetate)
-
Nitriles (Acetonitrile)
-
Aromatic Hydrocarbons (Toluene)
-
Water (deionized)
-
-
Acids and Bases for pH adjustment and salt breaking (e.g., Hydrochloric Acid, Sodium Hydroxide)
-
Filter paper
-
Seed crystals (if available)
Equipment:
-
Jacketed glass crystallizer with overhead stirrer and temperature control unit
-
Magnetic stirrer with heating plate
-
Filter funnel (Büchner or Hirsch) and vacuum flask
-
pH meter
-
Analytical balance
-
Drying oven (vacuum or convection)
-
Characterization instruments:
-
High-Performance Liquid Chromatography (HPLC) with a chiral column
-
Differential Scanning Calorimeter (DSC)
-
X-ray Powder Diffractometer (XRPD)
-
Experimental Workflow: A Visual Guide
Application Notes and Protocols: The Role of 4-Bromomandelic Acid in the Analytical Chemistry of Zirconium and Hafnium
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Analytical Challenge of Zirconium and Hafnium
Zirconium (Zr) and hafnium (Hf) are transition metals that exhibit remarkably similar chemical properties, a consequence of the lanthanide contraction which results in nearly identical ionic radii and charge densities. This chemical twinning presents a significant challenge in their analytical determination and separation. While zirconium is a key component in nuclear reactors due to its low neutron absorption cross-section, the presence of hafnium, a potent neutron absorber, is highly undesirable for such applications. Conversely, hafnium's neutron-absorbing properties make it valuable for control rods in nuclear reactors. Therefore, accurate and reliable methods for the determination and separation of these two elements are of paramount importance in various industrial and research fields.
This technical guide provides a comprehensive overview of the role of 4-bromomandelic acid in the analysis of zirconium and, by extension, hafnium. We will delve into the mechanistic basis for its application in gravimetric analysis and provide a detailed, field-proven protocol for the determination of total zirconium and hafnium. Furthermore, we will address the inherent limitations of this reagent for their mutual separation and subsequently present a robust ion-exchange chromatography protocol for the effective separation of these chemically analogous elements.
Part 1: this compound in the Gravimetric Determination of Zirconium
Mechanistic Insights and Rationale for Use
This compound (BrC₆H₄CH(OH)COOH) serves as an excellent precipitating agent for zirconium(IV) ions in acidic solutions. The underlying principle of this application lies in the formation of a dense, insoluble chelate complex with zirconium. The α-hydroxycarboxylic acid moiety of the molecule is the key functional group responsible for this chelation. The hydroxyl and carboxyl groups deprotonate and coordinate with the highly charged Zr(IV) ion, forming a stable five-membered ring structure.
The introduction of a bromine atom at the para-position of the phenyl ring enhances the efficacy of the reagent compared to its parent compound, mandelic acid. This is primarily attributed to the increased molecular weight of the resulting precipitate, which leads to a more favorable gravimetric factor. Additionally, the electron-withdrawing nature of the bromine atom can influence the acidity of the carboxylic acid group and the solubility of the metal chelate, often resulting in a more complete precipitation.
The precipitation reaction can be represented as follows:
Zr⁴⁺ + 4 BrC₆H₄CH(OH)COOH → Zr(BrC₆H₄CH(OH)COO)₄↓ + 4H⁺
It is crucial to note that due to the chemical similarities between zirconium and hafnium, this compound will co-precipitate both elements. Therefore, the gravimetric procedure described below is for the determination of the total amount of zirconium and hafnium in a sample.
Experimental Protocol: Gravimetric Determination of Total Zirconium and Hafnium
This protocol outlines the steps for the quantitative determination of zirconium (and co-precipitated hafnium) in a sample using this compound as the precipitating agent.
1.2.1. Reagent Preparation:
-
This compound Solution (5% w/v): Dissolve 5 g of this compound in 100 mL of ethanol or a mixture of ethanol and water. Gentle warming may be required to facilitate dissolution.
-
Wash Solution: Prepare a solution containing 2% (v/v) hydrochloric acid and 0.5% (w/v) this compound in deionized water.
-
Hydrochloric Acid (HCl): Concentrated and dilute solutions (e.g., 2 M).
-
Nitric Acid (HNO₃): Concentrated.
-
Hydrofluoric Acid (HF): 48% solution (handle with extreme caution in a fume hood using appropriate personal protective equipment).
-
Sulfuric Acid (H₂SO₄): Concentrated.
1.2.2. Sample Digestion (Illustrative for a Zirconium Alloy):
-
Accurately weigh approximately 0.2-0.5 g of the alloy sample into a platinum crucible.
-
In a fume hood, cautiously add 10 mL of concentrated H₂SO₄ and 5-10 mL of HF.
-
Gently heat the crucible on a hot plate until the sample is completely dissolved.
-
Increase the heat to evaporate the HF and then carefully fume off the H₂SO₄.
-
Allow the crucible to cool completely.
-
Add 20 mL of 2 M HCl and gently warm to dissolve the residue.
-
Transfer the solution quantitatively to a 400 mL beaker, washing the crucible with 2 M HCl to ensure complete transfer. Dilute the solution to approximately 150 mL with 2 M HCl.
1.2.3. Precipitation Procedure:
-
Heat the sample solution to 80-90 °C on a hot plate.
-
While stirring vigorously, slowly add 50-100 mL of the 5% this compound solution. A white, crystalline precipitate of zirconium tetrakis(4-bromomandelate) will form.
-
Continue stirring for 10-15 minutes while maintaining the temperature.
-
Remove the beaker from the hot plate and allow it to cool to room temperature. Let the precipitate digest for at least 4-6 hours, or preferably overnight, to ensure complete precipitation.
1.2.4. Filtration and Washing:
-
Filter the precipitate through a quantitative ashless filter paper (e.g., Whatman No. 42).
-
Wash the precipitate remaining in the beaker with the prepared wash solution and transfer it to the filter paper.
-
Wash the precipitate on the filter paper 5-7 times with small portions of the hot wash solution.
-
Finally, wash the precipitate with hot deionized water to remove any excess acid and reagent.
1.2.5. Ignition and Weighing:
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain or platinum crucible.
-
Dry the crucible and its contents in an oven at 110 °C.
-
Gently char the filter paper over a Bunsen burner, avoiding ignition of the paper.
-
Transfer the crucible to a muffle furnace and ignite at 900-1000 °C for at least 2 hours, or until a constant weight is achieved. This process converts the precipitate to the oxide form (ZrO₂ and HfO₂).
-
Cool the crucible in a desiccator and weigh it accurately.
-
Repeat the ignition and weighing steps until a constant weight is obtained.
1.2.6. Calculation:
The percentage of total zirconium and hafnium oxides in the original sample can be calculated as follows:
% (ZrO₂ + HfO₂) = [(Weight of ignited precipitate) / (Weight of sample)] x 100
To determine the percentage of zirconium, the hafnium content must be determined by a separate method (see Part 2), and a correction can then be applied.
Part 2: The Challenge of Separation and a Robust Protocol for Zirconium and Hafnium Separation by Ion Exchange
Limitations of this compound for Separation
As previously mentioned, the nearly identical chemical behavior of zirconium and hafnium prevents their effective separation by simple precipitation with this compound. Both Zr(IV) and Hf(IV) ions form insoluble tetrakis(4-bromomandelate) complexes under the same acidic conditions. Fractional precipitation, a technique that relies on differences in the solubility products of the precipitates, is generally not feasible for the Zr/Hf pair with this reagent due to the marginal differences in the solubilities of their respective complexes.
Therefore, for applications requiring the individual determination of zirconium and hafnium, a separation step prior to their quantification is essential.
Ion-Exchange Chromatography: The Method of Choice for Separation
Ion-exchange chromatography is a powerful and widely used technique for the separation of zirconium and hafnium. The method exploits subtle differences in the stability of their anionic complexes in acidic solutions. A common and effective method involves the use of a strong base anion-exchange resin and elution with varying concentrations of sulfuric acid.
2.2.1. Principle of Separation:
In a sulfuric acid medium, both zirconium and hafnium form anionic sulfate complexes, such as [ZrO(SO₄)₂]²⁻ and [HfO(SO₄)₂]²⁻. These anionic complexes are retained by a strong base anion-exchange resin. The stability of these complexes differs slightly, with the hafnium-sulfate complex generally being less stable than the zirconium-sulfate complex. This difference in stability allows for their separation by selective elution. By using a dilute sulfuric acid solution, the less stable hafnium complex is eluted from the column first, while the more strongly retained zirconium complex remains bound to the resin. The zirconium can then be eluted using a more concentrated sulfuric acid solution.
Experimental Protocol: Anion-Exchange Separation of Zirconium and Hafnium
2.3.1. Materials and Reagents:
-
Anion-Exchange Resin: A strong base anion-exchange resin, such as Dowex 1-X8 or Amberlite IRA-400 (sulfate form).
-
Chromatography Column: A glass column with a sintered glass frit and a stopcock.
-
Sulfuric Acid (H₂SO₄): 0.2 M and 2.0 M solutions.
-
Hydrofluoric Acid (HF): 48% solution.
-
Sample Solution: A solution of the dissolved sample containing zirconium and hafnium, prepared as described in the gravimetric protocol (Section 1.2.2), but with the final residue dissolved in 0.2 M H₂SO₄.
2.3.2. Column Preparation:
-
Prepare a slurry of the anion-exchange resin in deionized water and pour it into the chromatography column to create a packed bed of the desired length (e.g., 15-20 cm).
-
Wash the resin bed with several column volumes of 2.0 M H₂SO₄ to ensure it is in the sulfate form and to remove any impurities.
-
Equilibrate the column by passing at least 5-10 column volumes of the 0.2 M H₂SO₄ eluent through it until the effluent has the same acidity as the eluent.
2.3.3. Separation Procedure:
-
Carefully load the sample solution (in 0.2 M H₂SO₄) onto the top of the resin bed. Allow the solution to percolate into the resin.
-
Elution of Hafnium: Begin eluting the column with 0.2 M H₂SO₄ at a controlled flow rate (e.g., 1-2 mL/min). Collect the eluate in fractions. Hafnium will be eluted in the initial fractions.
-
Monitor the fractions for the presence of hafnium using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a colorimetric method.
-
Elution of Zirconium: Once all the hafnium has been eluted, switch the eluent to 2.0 M H₂SO₄. This more concentrated acid will displace the more strongly bound zirconium-sulfate complexes from the resin.
-
Collect the zirconium-containing fractions.
-
Monitor the fractions for the presence of zirconium.
2.3.4. Quantification:
The collected fractions containing the separated hafnium and zirconium can be analyzed by various techniques, including:
-
Gravimetric Analysis: The separated fractions can be treated with this compound as described in the protocol in Part 1 to precipitate and quantify HfO₂ and ZrO₂ individually.
-
ICP-OES or ICP-MS: These are highly sensitive and accurate methods for the determination of elemental concentrations in the collected fractions.
-
Spectrophotometry: Using appropriate chromogenic reagents for zirconium and hafnium.
Data Presentation
Table 1: Comparison of Precipitating Agents for Zirconium
| Precipitating Agent | Gravimetric Factor (for ZrO₂) | Key Advantages | Key Disadvantages |
| Mandelic Acid | 0.342 | Readily available, good selectivity over many elements. | Higher solubility of precipitate compared to substituted analogs. |
| This compound | 0.231 | Lower gravimetric factor (more precipitate per unit of Zr), lower solubility of precipitate. | Higher cost, potential for co-precipitation of other elements. |
| p-Chloromandelic Acid | 0.274 | Lower solubility of precipitate than mandelic acid. | Less common than mandelic acid. |
Visualizations
Experimental Workflow for Gravimetric Determination
Caption: Workflow for the gravimetric determination of Zr and Hf.
Logical Relationship in Ion-Exchange Separation
Caption: Principle of Zr and Hf separation by anion exchange.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 73425410, p-Bromomandelic acid zirconium. PubChem. [Link]
- Hahn, R. B. (1949). Determination of Zirconium in the Presence of Other Elements. Analytical Chemistry, 21(12), 1579–1580. [A foundational paper on the use of mandelic acid derivatives for zirconium determination, providing the chemical basis for the protocol.]
- Freund, H., & Holbrook, W. F. (1958). Separation of Hafnium from Zirconium by Anion Exchange. Analytical Chemistry, 30(3), 462–465.
- Lister, B. A. J., & McDonald, L. A. (1951). The Separation of Hafnium from Zirconium by Ion Exchange. Journal of the Chemical Society (Resumed), 4315-4323. [An early and comprehensive study on the ion-exchange separation of these elements, providing valuable insights into the underlying principles.]
Application Note: Robust and Reproducible GC-MS Analysis of 4-Bromomandelic Acid Through Derivatization
Abstract
This application note provides a comprehensive guide to the derivatization of 4-Bromomandelic acid for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a molecule of interest in pharmaceutical and metabolic research, possesses polar functional groups (a carboxylic acid and a hydroxyl group) that render it non-volatile and prone to thermal degradation, making direct GC analysis challenging.[1][2][3] This guide details two primary derivatization strategies, silylation and esterification/acylation, to overcome these analytical hurdles. We present detailed, field-proven protocols, explain the underlying chemical principles, and offer insights into optimizing these methods for enhanced sensitivity and accuracy.
Introduction: The Imperative for Derivatization
This compound's structure, featuring both a carboxylic acid and a hydroxyl group, imparts high polarity and a low vapor pressure. Direct injection of this analyte onto a GC column typically results in poor peak shape, thermal decomposition, and strong adsorption to the stationary phase, leading to inaccurate and unreliable quantification.[1][2] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[2][4][5] The primary goals of derivatizing this compound are:
-
Increased Volatility: By masking the polar -COOH and -OH groups, the intermolecular hydrogen bonding is eliminated, significantly increasing the analyte's volatility.[5][6]
-
Enhanced Thermal Stability: The resulting derivatives are less susceptible to degradation at the high temperatures of the GC inlet and column.[2][7]
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.[8][5]
-
Enhanced Mass Spectral Characteristics: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving sensitivity.
Derivatization Strategies for this compound
Two principal derivatization strategies are highly effective for this compound: silylation and a two-step esterification followed by acylation. The choice between these methods depends on laboratory resources, desired sensitivity, and potential interferences in the sample matrix.
Silylation: A Versatile and Common Approach
Silylation is a widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9][7][10][11] For this compound, both the carboxylic acid and hydroxyl groups will be silylated.
Mechanism of Silylation: The reaction is a nucleophilic attack of the lone pair of electrons on the oxygen of the hydroxyl and carboxylic acid groups on the silicon atom of the silylating reagent. A good leaving group on the silylating reagent drives the reaction to completion.[2][7]
Common Silylating Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS reagent that reacts with a wide range of functional groups.[7][10][12] Its byproducts are volatile and generally do not interfere with the chromatography.[8]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives, making them ideal for complex matrices or when sample workup is required.[13]
The general reactivity order for silylation is alcohols > phenols > carboxylic acids > amines > amides.[7][10] To drive the reaction to completion, especially for the less reactive carboxylic acid group, a catalyst such as Trimethylchlorosilane (TMCS) is often added.[8][10]
Experimental Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol details the derivatization of this compound using BSTFA with a TMCS catalyst to form the di-TMS derivative.
Materials:
-
This compound standard or dried sample extract
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Water will react preferentially with the silylating reagent, reducing the yield of the desired derivative.[2] Lyophilization or drying under a stream of nitrogen is recommended.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the derivatizing reagent to the analyte.[10]
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes. Heating increases the reaction rate and ensures complete derivatization of both functional groups.[14]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection is sufficient.
Workflow for Silylation of this compound
Caption: Silylation workflow for this compound.
Alkylation (Esterification) and Acylation: A Two-Step Approach
This strategy involves two separate reactions: first, an esterification of the carboxylic acid group, followed by an acylation of the hydroxyl group. This method can be advantageous when dealing with complex matrices where silyl derivatives might be unstable.
Step 1: Esterification of the Carboxylic Acid
Esterification converts the carboxylic acid to an ester, typically a methyl or ethyl ester, which is much more volatile.[15] A common method is to use an alcohol (e.g., methanol) in the presence of an acid catalyst.
Step 2: Acylation of the Hydroxyl Group
Following esterification, the hydroxyl group is acylated to form an ester. Acylating reagents, such as anhydrides, convert the hydroxyl group into a less polar and more stable ester.
Protocol 2: Methyl Esterification followed by Acetylation
This protocol details the two-step derivatization of this compound to form the methyl ester acetate derivative.
Materials:
-
This compound standard or dried sample extract
-
2% (w/v) Acetyl Chloride in Methanol (for esterification)
-
Pyridine
-
Acetic Anhydride (for acylation)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Procedure:
Part A: Methyl Esterification
-
Sample Preparation: Ensure the sample is completely dry.
-
Esterification Reagent: To the dried sample, add 200 µL of 2% acetyl chloride in methanol.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Drying: After cooling, evaporate the reagent to dryness under a gentle stream of nitrogen.
Part B: Acetylation
-
Acylation Reagent: To the dried methyl ester of this compound, add 50 µL of pyridine and 50 µL of acetic anhydride.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Drying: Cool the vial and evaporate the reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Workflow for Esterification and Acylation
Caption: Two-step esterification and acylation workflow.
Data Presentation and Expected Results
The successful derivatization of this compound will result in a significant shift in retention time and improved peak shape. The mass spectra of the derivatives will show characteristic fragments that can be used for identification and quantification.
Table 1: Comparison of Derivatization Methods for this compound
| Parameter | Silylation (BSTFA) | Esterification/Acylation |
| Derivative | 4-Bromo-di-TMS-mandelate | 4-Bromo-mandelic acid methyl ester acetate |
| Reaction Steps | 1 | 2 |
| Reaction Time | ~60 minutes | ~60 minutes + drying steps |
| Reagent Sensitivity | Highly sensitive to moisture | Less sensitive to moisture |
| Derivative Stability | Good, but can be susceptible to hydrolysis | Excellent |
| Byproducts | Volatile and generally non-interfering | Requires removal by evaporation |
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
Conclusion and Best Practices
Both silylation and two-step esterification/acylation are effective methods for the derivatization of this compound for GC-MS analysis.
-
Silylation with BSTFA is a rapid, single-step method that is ideal for high-throughput analysis of clean samples. The primary consideration is the rigorous exclusion of moisture.
-
Esterification followed by acylation provides highly stable derivatives and is more tolerant of trace amounts of water after the initial drying step. This method is recommended for complex biological matrices where derivative stability is paramount.
For optimal results, it is crucial to use high-purity, anhydrous reagents and solvents. A blank derivatization should always be run to identify any potential interferences from the reagents or lab environment. The choice of the optimal derivatization strategy will ultimately depend on the specific application, sample matrix, and available instrumentation.
References
- Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A "Little" Mass Spec and Sailing.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
- Derivatization method in carboxylic acid compound detection process by gas chromatogram. Google Patents.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.
- Derivatization reagents for GC, silylation, BSTFA. CSQ Analytics.
- Acids: Derivatization for GC Analysis. ResearchGate.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- GC Derivatization.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. National Institutes of Health.
- MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. National Institutes of Health.
- Derivatization for Gas Chromatography. Phenomenex.
- Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. PubMed.
- MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. National Institutes of Health.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI.
- Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. ResearchGate.
- Derivatization. Chemistry LibreTexts.
- Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. PubMed.
- Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI.
- Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate.
- GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION.
- How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate.
- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. National Institutes of Health.
- Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Semantic Scholar.
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. National Institutes of Health.
- (PDF) Derivatization Methods in GC and GC/MS. ResearchGate.
- Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. PubMed.
- A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Ester synthesis by esterification. Organic Chemistry Portal.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. csqanalytics.com [csqanalytics.com]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: A Scalable and Robust Method for the Synthesis of Enantiopure (R)- and (S)-4-Bromomandelic Acid
Introduction: The Significance of Enantiopure 4-Bromomandelic Acid
Optically active this compound is a high-value chiral building block and a critical intermediate in the synthesis of numerous pharmaceuticals, including antibiotics, anticancer agents, and antithrombotic drugs.[1][2] Its enantiomers serve as versatile synthons where the specific stereochemistry at the α-carbon is crucial for the biological activity and safety profile of the final active pharmaceutical ingredient (API). The production of single-enantiomer drugs is paramount, as the "wrong" enantiomer can be inactive or, in some cases, cause detrimental side effects.[1]
While several synthetic strategies exist, including asymmetric synthesis and enzymatic resolution, achieving high enantiopurity on a large, industrial scale presents significant challenges related to cost, catalyst recovery, and process robustness.[1][2][3] Chemical synthesis of optically pure (R)-(-)-mandelic acid, for example, can be difficult to achieve at an industrial scale.[3] This application note provides a detailed, field-proven protocol for the large-scale synthesis of enantiopure this compound via the synthesis of a racemic mixture followed by classical diastereomeric salt resolution. This method is chosen for its scalability, reliability, and cost-effectiveness, avoiding the high costs of chiral catalysts or the specialized equipment required for asymmetric synthesis.[1]
Overall Synthetic Strategy
The protocol is divided into two primary stages. This approach ensures a robust and economically viable process for large-scale production.
-
Synthesis of Racemic (±)-4-Bromomandelic Acid: The process begins with the synthesis of the racemic acid from a readily available starting material, 4-bromoacetophenone. This method is well-documented and scalable.[4]
-
Chiral Resolution via Diastereomeric Salt Crystallization: The core of this protocol lies in the efficient separation of the enantiomers. The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[5] This technique is a cornerstone of industrial chiral separations due to its effectiveness and scalability.[5] Following separation, the desired enantiomer is liberated from its salt, yielding the enantiopure product.
Workflow Diagram: Synthesis and Resolution of this compound
Caption: Workflow for large-scale synthesis of enantiopure this compound.
Detailed Experimental Protocols
Part A: Synthesis of Racemic (±)-4-Bromomandelic Acid
This procedure is adapted from a robust method for preparing p-bromomandelic acid from p-bromoacetophenone, which involves bromination followed by alkaline hydrolysis.[4]
Step A1: α,α-Dibromination of 4-Bromoacetophenone
-
Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, charge 4-bromoacetophenone (1.00 kg, 5.02 mol) and glacial acetic acid (2.5 L).
-
Reaction: Begin stirring and cool the reactor to 15-20°C. Slowly add bromine (2.56 kg, 16.0 mol, ~0.82 L) via the dropping funnel over 4-6 hours, maintaining the temperature below 25°C. The initiation of the reaction can sometimes be slow; if necessary, a slight warming to ~45°C can start the process, after which it should proceed at 20°C.[4]
-
Crystallization: After the addition is complete, stir the mixture for an additional 2 hours at room temperature. Cool the reactor to 0-5°C to crystallize the p,α,α-tribromoacetophenone product.
-
Isolation: Filter the resulting slurry and wash the cake with cold water (2 x 1 L) until the filtrate is neutral. Dry the solid product under vacuum at 40°C. The expected yield is approximately 1.7-1.8 kg.
Step A2: Alkaline Hydrolysis to (±)-4-Bromomandelic Acid
-
Setup: Charge a 10 L jacketed reactor with the p,α,α-tribromoacetophenone (1.70 kg, approx. 4.5 mol) and 3 L of cold water. Use a high-torque mechanical stirrer or blender-like setup to create a fine slurry.[4]
-
Hydrolysis: Cool the slurry to below 10°C using crushed ice or a chiller. Slowly add a pre-chilled solution of sodium hydroxide (900 g, 22.5 mol) in 2 L of water over 2-3 hours, ensuring the temperature does not exceed 15°C.
-
Work-up: Once the addition is complete, stir for another hour at 10-15°C. The mixture will become a thick paste. Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid (~2 L), keeping the temperature below 20°C.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 2 L). Combine the organic layers, wash with brine (1 x 1 L), and dry over anhydrous sodium sulfate.
-
Isolation & Purification: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to yield a crude solid. Recrystallize the product from benzene or a toluene/heptane mixture to yield pure racemic (±)-4-bromomandelic acid.[4] The expected yield is 70-80% based on the tribromo-intermediate, with a melting point of 117-119°C.[4]
Part B: Chiral Resolution of (±)-4-Bromomandelic Acid
This protocol uses (R)-(-)-1-phenylethylamine as the resolving agent. The principle is the formation of diastereomeric salts, ((R)-acid•(R)-amine) and ((S)-acid•(R)-amine), which are then separated by fractional crystallization.[5]
Step B1: Formation of Diastereomeric Salts
-
Dissolution: In a 20 L reactor, dissolve racemic (±)-4-bromomandelic acid (1.00 kg, 4.33 mol) in hot methanol (10 L).
-
Addition of Resolving Agent: To the clear solution, add (R)-(-)-1-phenylethylamine (262 g, 2.16 mol, 0.5 equivalents) slowly while maintaining the temperature at 50-60°C. The use of 0.5 equivalents of the resolving agent is a common strategy to selectively crystallize the salt of one enantiomer, leaving the other in solution.
-
Crystallization: Slowly cool the solution to room temperature over 4-6 hours with gentle stirring. Then, cool further to 0-5°C and hold for at least 4 hours to maximize the crystallization of the less soluble diastereomeric salt. In this system, the ((R)-4-bromomandelic acid • (R)-1-phenylethylamine) salt is typically the less soluble one.
Step B2: Isolation and Purification of the Diastereomeric Salt
-
Filtration: Filter the crystalline solid and wash the filter cake with a small amount of cold methanol (2 x 200 mL). The collected solid is the first crop of the diastereomeric salt, enriched in the (R)-enantiomer.
-
Purity Check (Optional but Recommended): A small sample of the salt can be acidified, and the liberated acid can be analyzed by chiral HPLC to determine the diastereomeric excess (and thus the enantiomeric excess of the acid).
-
Recrystallization: For higher enantiopurity, recrystallize the salt from fresh hot methanol. The number of recrystallizations depends on the desired enantiomeric excess (>99% e.e. is typically achievable after 1-2 recrystallizations).
Step B3: Liberation of Enantiopure (R)-4-Bromomandelic Acid
-
Dissolution: Suspend the purified diastereomeric salt in water (5 L).
-
Acidification: Add 2M hydrochloric acid until the pH of the solution is 1-2. This will protonate the carboxylate and break the salt. The enantiopure acid will precipitate out of the solution.
-
Isolation: Filter the white solid, wash thoroughly with cold deionized water to remove any residual amine hydrochloride, and dry under vacuum at 45°C. This yields (R)-(+)-4-bromomandelic acid.
-
Recovery of Resolving Agent: The acidic filtrate contains the (R)-1-phenylethylamine as its hydrochloride salt. Basify the filtrate with NaOH to pH >12 and extract with a solvent like dichloromethane to recover the chiral amine for reuse, improving process economy.
Note on obtaining (S)-4-Bromomandelic Acid: The (S)-enantiomer remains in the mother liquor from the initial crystallization (Step B2.1). This liquor can be concentrated, and the acid can be liberated and either resolved using the opposite enantiomer of the resolving agent, (S)-(+)-1-phenylethylamine, or the unwanted (R)-acid can be racemized and recycled.
Quantitative Data Summary
| Parameter | Step A: Racemic Synthesis | Step B: Chiral Resolution |
| Starting Material | 4-Bromoacetophenone | (±)-4-Bromomandelic Acid |
| Key Reagents | Bromine, NaOH, HCl | (R)-(-)-1-Phenylethylamine, MeOH, HCl |
| Molar Ratio | 1 : 3.2 (Br₂) | 1 : 0.5 (Racemic Acid : Chiral Amine) |
| Solvent(s) | Acetic Acid, Ethyl Acetate, Benzene | Methanol, Water |
| Typical Reaction Temp. | 15-25°C (Bromination), <15°C (Hydrolysis) | 50-60°C (Dissolution), 0-5°C (Crystallization) |
| Typical Reaction Time | 6-8 hours (Bromination), 3-4 hours (Hydrolysis) | 8-12 hours (Crystallization Cycle) |
| Expected Yield | 60-70% (Overall) | 35-45% (for one enantiomer, ~80-90% theoretical) |
| Product Purity | >98% (by HPLC) | Chemical Purity >99%, Enantiomeric Excess >99% (by Chiral HPLC) |
Characterization and Quality Control
To ensure the final product meets the required specifications, the following analytical techniques are essential:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (e.e.). A suitable chiral stationary phase, such as a CHIRALPAK® column, should be used.[6] The mobile phase typically consists of a mixture of n-hexane and an alcohol like isopropanol, with a small amount of an acidic additive like trifluoroacetic acid (TFA).[6]
-
Supercritical Fluid Chromatography (SFC): SFC can also be employed for enantioseparation and often provides faster and more efficient results than HPLC.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and rule out impurities.
-
Melting Point: The enantiopure acid will have a distinct melting point compared to the racemic mixture.
-
Optical Rotation: Measurement using a polarimeter will confirm the identity of the enantiomer ((R) or (S)) and provide a preliminary indication of its purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Racemic Synthesis | Incomplete hydrolysis; side reactions due to high temperature. | Ensure the temperature during hydrolysis is strictly controlled (<15°C). Check for complete consumption of the starting material by TLC or HPLC before work-up. |
| Poor Resolution (Low e.e.) | Crystallization occurred too quickly; incorrect solvent or ratio. | Ensure a slow cooling profile during crystallization. Experiment with different solvent systems or perform additional recrystallizations of the diastereomeric salt. |
| Oil Formation During Crystallization | Supersaturation or impurities. | Add seed crystals of the desired diastereomeric salt. Ensure the starting racemic acid is of high purity. Try a more dilute solution. |
| Difficulty Liberating Free Acid | Incomplete acidification. | Check the pH after adding acid, ensuring it is strongly acidic (pH 1-2). Stir for an adequate amount of time to ensure the salt is fully broken. |
Safety Precautions
-
4-Bromoacetophenone and its brominated intermediates are lachrymators and skin irritants. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine is highly corrosive, toxic, and volatile. All transfers and reactions should be conducted in a certified chemical fume hood. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Sodium hydroxide and hydrochloric acid are highly corrosive. Handle with extreme care and appropriate PPE.
-
Organic solvents (acetic acid, ethyl acetate, methanol, benzene) are flammable and have associated health risks. Avoid open flames and ensure adequate ventilation. Benzene is a known carcinogen and should be replaced with a safer alternative like toluene if possible.
References
- Gao, Y., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5543.
- Wang, Y., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(9), 1104-1110.
- Wang, Y., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography | Request PDF. ResearchGate.
- Wikipedia contributors. (2023). Chiral resolution. Wikipedia.
- Gao, F., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 711-716.
- Jenkins, S. S. (1933). p-BROMOMANDELIC ACID. Organic Syntheses, 13, 12.
- Li, Z., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 25(15), 8031.
- Li, Z., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI.
- Noya, B., et al. (2024). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Chemistry – A European Journal, e202403769.
- Sharma, M., & Singh, R. (2022). Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects. Biotechnology and Applied Biochemistry, 69(5), 2133-2144.
Sources
- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to the Enantioseparation of 4-Bromomandelic Acid
Abstract
This technical guide provides a comprehensive strategy for the selection of a chiral stationary phase (CSP) and the development of a robust method for the enantiomeric separation of 4-Bromomandelic acid. Mandelic acid and its derivatives are critical chiral building blocks in the pharmaceutical industry.[1][2] Ensuring their enantiomeric purity is paramount for drug safety and efficacy. This document moves beyond a simple recitation of parameters, delving into the mechanistic principles of chiral recognition to empower researchers with the rationale needed to make informed decisions. We present detailed, field-proven protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering a primary method and a high-throughput alternative.
Introduction: The Significance of this compound
This compound is a halogenated derivative of mandelic acid, featuring a stereogenic center at the alpha-carbon. Its enantiomers serve as valuable intermediates and resolving agents in the synthesis of various pharmaceuticals.[3] The distinct three-dimensional arrangements of its enantiomers can lead to significantly different pharmacological activities, making their separation and quantification a critical step in drug development and quality control.
The primary challenge in separating enantiomers lies in their identical physicochemical properties in an achiral environment.[4] Direct separation therefore requires the use of a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP) within a chromatographic system.[5] This note details the logical selection of a CSP and the subsequent optimization of chromatographic conditions for this compound.
The Principle of Chiral Recognition with Polysaccharide CSPs
The successful separation of enantiomers on a CSP is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[6] The difference in the stability of these complexes dictates the differential retention and, thus, the separation. The widely accepted "three-point interaction model" posits that for effective chiral recognition to occur, at least three simultaneous points of interaction must be established between the CSP and at least one of the enantiomers.[6][7]
For this compound, the key functional groups for interaction are:
-
Carboxylic Acid (-COOH): A strong hydrogen bond donor and acceptor.
-
Hydroxyl Group (-OH): A hydrogen bond donor and acceptor.
-
Bromophenyl Group: Capable of π-π stacking and dipole-dipole interactions.
Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are exceptionally effective for this class of compounds.[4][8] The helical structure of the polysaccharide polymer creates well-defined chiral grooves. The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for resolving mandelic acids.[9][10]
Figure 1: Conceptual diagram of the three-point interactions between a this compound enantiomer and a polysaccharide-based CSP.
Chiral Stationary Phase (CSP) Selection Rationale
The predictability of chiral separations remains a significant challenge, often necessitating an empirical screening approach.[5][11] However, based on extensive literature and field experience, polysaccharide-based CSPs are the premier choice for mandelic acid and its derivatives.
-
Primary Recommendation: Amylose-Based Phases (e.g., CHIRALPAK® AD-H) Amylose tris(3,5-dimethylphenylcarbamate) phases, such as CHIRALPAK® AD-H, have demonstrated broad applicability and high success rates for resolving aromatic acids.[8][9] The combination of aromatic and carbamate moieties provides the necessary sites for π-π and hydrogen bonding interactions. A study specifically investigating six mandelic acid derivatives, including this compound, successfully employed a CHIRALPAK® AD-3 column, underscoring its suitability.[1]
-
Alternative Recommendation: Cellulose-Based Phases (e.g., CHIRALCEL® OJ-H) Cellulose-based phases offer complementary selectivity to their amylose counterparts.[9] If the primary recommendation does not yield baseline separation, a cellulose-based column is the logical next step in screening.
-
Specialized Alternative: Anion-Exchange Phases (e.g., CHIRALPAK® QN-AX) For acidic compounds, anion-exchange CSPs provide a different separation mechanism based on ion-pairing between the deprotonated analyte and a positively charged selector.[12] This can be a powerful alternative if normal-phase methods on polysaccharide columns are unsuccessful.
Experimental Workflow & Methodology
A systematic workflow is crucial for efficient method development. The process involves screening a small, diverse set of columns and mobile phases, followed by fine-tuning the most promising condition.
Figure 2: General workflow for chiral method development for this compound.
Instrumentation and Materials
-
Chromatography System: HPLC or UHPLC system with UV detector; or an analytical SFC system.
-
Columns: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK® AD-3 (for SFC).
-
Chemicals: Racemic 4-Bromo-DL-mandelic acid (≥90% HPLC purity), HPLC-grade n-hexane, 2-propanol (IPA), ethanol, methanol, and trifluoroacetic acid (TFA).[2][13]
Standard Preparation
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in a suitable solvent (e.g., 2-propanol or methanol).
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL for analysis.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if necessary.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol details a robust starting point using a polysaccharide CSP in normal-phase mode. The acidic additive (TFA) is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the analyte's carboxylic acid group.[2][5]
Step-by-Step Protocol:
-
Column Installation & Equilibration: Install the CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) column. Equilibrate the column with the mobile phase for at least 30 minutes (or until a stable baseline is achieved) at a flow rate of 1.0 mL/min.
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v) .
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm[2]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared standard solution (0.1 mg/mL).
-
Evaluation: Assess the chromatogram for retention, separation (resolution), and peak shape.
Protocol 2: Supercritical Fluid Chromatography (SFC) Method
SFC often provides faster and more efficient separations than HPLC, making it an excellent high-throughput alternative.[1] This method is based on published results for the separation of this compound.[1]
Step-by-Step Protocol:
-
Column Installation & Equilibration: Install the CHIRALPAK® AD-3 column. Equilibrate the system with the specified mobile phase conditions.
-
Mobile Phase Preparation:
-
Co-solvent (Modifier): Methanol with 0.1% (v/v) TFA.
-
The instrument will mix the modifier with supercritical CO₂.
-
-
Instrument Settings:
-
Analysis: Inject the prepared standard solution (0.1 mg/mL).
-
Evaluation: Assess the chromatogram. SFC methods typically result in significantly shorter retention times compared to HPLC.
Data & Expected Results
The following table summarizes the anticipated performance for the starting conditions of the two protocols. The goal is to achieve a resolution (Rs) value greater than 1.5, which indicates baseline separation.
| Parameter | HPLC Method (Protocol 1) | SFC Method (Protocol 2) |
| CSP | CHIRALPAK® AD-H | CHIRALPAK® AD-3 |
| Expected tR1 (min) | ~8.5 | ~2.5 |
| Expected tR2 (min) | ~10.0 | ~3.1 |
| Selectivity (α) | > 1.15 | > 1.20 |
| Resolution (Rs) | > 1.5 | > 2.0 |
Note: These values are illustrative. Actual retention times may vary based on system dwell volume, exact mobile phase composition, and column age.
Method Optimization & Troubleshooting
If the initial screening does not provide adequate separation, a logical optimization strategy should be followed.
| Issue | Recommended Action(s) | Rationale |
| No or Poor Resolution (Rs < 1.5) | 1. Decrease modifier %: Reduce the alcohol (IPA, Methanol) content in the mobile phase.[1][2]2. Change alcohol modifier: Switch from IPA to Ethanol or vice-versa.3. Lower temperature: Decrease the column temperature to 15-20 °C.[14] | 1. Decreasing the eluting strength of the mobile phase increases analyte interaction with the CSP, often enhancing selectivity.2. Different alcohols can alter the hydrogen bonding characteristics of the mobile phase, changing the chiral recognition.3. Chiral separations are often enthalpically driven, and lower temperatures can increase the stability difference between the diastereomeric complexes. |
| Poor Peak Shape (Tailing/Fronting) | 1. Check TFA concentration: Ensure 0.1% TFA is present.2. Use a different acid: In rare cases, acetic acid can be substituted for TFA. | For acidic analytes, a mobile phase additive is essential to maintain a consistent, non-ionized state, preventing secondary interactions with the silica support that cause tailing.[2][5] |
| Excessively Long Retention | 1. Increase modifier %: Gradually increase the alcohol content.[1][2]2. Increase flow rate: Be mindful that this may slightly reduce resolution.[14] | Increasing the mobile phase polarity (in normal phase) reduces retention by competing more effectively for interaction sites on the CSP. |
Conclusion
The enantioseparation of this compound is reliably achieved using polysaccharide-based chiral stationary phases. A CHIRALPAK® AD-H column under normal-phase HPLC conditions with a hexane/isopropanol mobile phase containing 0.1% TFA represents a robust and effective primary method. For applications requiring higher throughput, a CHIRALPAK® AD-3 column with a CO₂/Methanol-based mobile phase in SFC offers a superior, high-speed alternative. The key to success lies in a systematic approach to method development, beginning with a well-chosen CSP and followed by logical optimization of the mobile phase composition and operating parameters.
References
- Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (n.d.). MDPI. [Link]
- Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chrom
- Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies. [Link]
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2013). Zhejiang University-Science B. [Link]
- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. (2023). Semantic Scholar. [Link]
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). Redalyc. [Link]
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2005). Eclética Química. [Link]
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). Molecules. [Link]
- [Enantioseparation of mandelic acid compounds with Chiralpak AD-H and chiralcel OJ-H chiral st
- Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]
- Enantioseparation of mandelic acid compounds with Chiralpak AD-H and Chiralcel OJ-H chiral stationary phases. (2011).
- CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. [Link]
- Mandelic acid methyl ester. (n.d.).
- HPLC Chiral Columns. (n.d.). Element Lab Solutions. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2011).
- UV-Vis Spectrum of Mandelic Acid. (n.d.). SIELC Technologies. [Link]
- p-Bromomandelic acid. (n.d.). PubChem. [Link]
- Chiral Applications Database. (n.d.). Daicel Chiral Technologies. [Link]
- Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. (n.d.).
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Chiral HPLC Column. (n.d.). Phenomenex. [Link]
- A study on the chiral inversion of mandelic acid in humans. (2014). RSC Publishing. [Link]
- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]
- UV-vis absorption spectra of pure 0.4 M bromide electrolysis product... (n.d.).
- INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. (n.d.). Daicel. [Link]
- Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine. (2015). Journal of Industrial and Engineering Chemistry. [Link]
- Chiral Task-Specific Solvents for Mandelic Acid and Their Impact on Solution Thermodynamics and Crystallization Kinetics. (2010).
- Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. (n.d.). Hichrom. [Link]
- Application Notes: Chiral. (n.d.).
Sources
- 1. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 9. [Enantioseparation of mandelic acid compounds with Chiralpak AD-H and chiralcel OJ-H chiral stationary phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chiraltech.com [chiraltech.com]
- 13. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantiomeric Excess in 4-Bromomandelic Acid Resolution
Welcome to the Technical Support Center for the resolution of 4-bromomandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in achieving high enantiomeric excess (e.e.).
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses the common problem of low enantiomeric excess during the resolution of this compound via diastereomeric salt crystallization.
Problem: The enantiomeric excess (e.e.) of my resolved this compound is consistently low.
This is a frequent challenge in chiral resolution. The primary cause is often the co-precipitation of the undesired diastereomeric salt, which contaminates the desired crystalline product.[1] Let's break down the potential causes and their solutions.
Potential Cause 1: Suboptimal Solvent System
The choice of solvent is the most critical factor in a diastereomeric salt resolution.[2] The ideal solvent system will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of only one.[3]
Suggested Solutions:
-
Systematic Solvent Screening: Conduct a thorough screening of various solvents and solvent mixtures with different polarities and hydrogen bonding capabilities.[2] Start with common solvents like alcohols (methanol, ethanol, isopropanol) and esters (ethyl acetate), and then explore mixtures.[4]
-
Anti-Solvent Addition: Employ an anti-solvent to reduce the solubility of the desired diastereomer and induce crystallization. This technique can significantly improve yield and selectivity.[2]
-
Consider Ternary Phase Diagrams: For a more fundamental understanding and optimization, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can reveal the feasibility of the separation and guide the crystallization process design.[2][5]
Potential Cause 2: Inadequate Control of Crystallization Conditions
The kinetics of the crystallization process play a crucial role in achieving high purity.
Suggested Solutions:
-
Optimize Cooling Rate: A slow and controlled cooling process is essential to prevent the rapid co-precipitation of the undesired diastereomer.[6] Insulating the crystallization vessel can facilitate slow cooling.
-
Temperature Control: Temperature directly influences the solubility of the diastereomeric salts.[7][8] Experiment with different final crystallization temperatures to find the optimal point of maximum yield for the desired diastereomer with minimal contamination from the other. Sometimes, a lower temperature can improve separation, but this is not a universal rule.[8]
-
Seeding: If you have a small amount of the pure desired diastereomeric salt, use it to seed the supersaturated solution. This can induce crystallization of the desired form and improve the enantiomeric excess.[1]
Potential Cause 3: Issues with the Resolving Agent
The properties and usage of the chiral resolving agent are paramount.
Suggested Solutions:
-
Verify Purity of Resolving Agent: Ensure the resolving agent has the highest possible enantiomeric purity. Any impurity in the resolving agent will directly lower the maximum achievable e.e. of your product.[1]
-
Optimize Molar Ratio: The stoichiometry between the racemic this compound and the chiral resolving agent is critical. While a 1:1 molar ratio is a common starting point, this may need to be adjusted to optimize for the specific diastereomeric salt system.[9][10]
Potential Cause 4: Insufficient Purification of the Diastereomeric Salt
A single crystallization may not be sufficient to achieve high enantiomeric excess.
Suggested Solution:
-
Recrystallization: Perform one or more recrystallizations of the obtained diastereomeric salt.[1][6] Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the enantiomeric excess of the final this compound after liberation from the salt.
Experimental Workflow: Diastereomeric Salt Resolution and E.E. Enhancement
The following diagram illustrates a typical workflow for resolving this compound and troubleshooting low enantiomeric excess.
Caption: Workflow for resolution and enhancement of enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric salt resolution?
A1: Diastereomeric salt resolution is a classical and widely used method for separating a racemic mixture (a 50:50 mixture of two enantiomers).[11] It involves reacting the racemic mixture, in this case, this compound, with an enantiomerically pure chiral resolving agent (typically a chiral amine for an acidic substrate).[12][13] This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[6]
Q2: How do I choose a suitable chiral resolving agent for this compound?
A2: Common resolving agents for chiral carboxylic acids are enantiomerically pure amines.[13][14] Examples include (R)- or (S)-1-phenylethylamine, brucine, or other commercially available chiral amines.[11][12] The selection is often empirical, and it is advisable to screen a few different resolving agents to find one that forms diastereomeric salts with a significant solubility difference.
Q3: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This can happen if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.[2] To address this, you can try:
-
Adding more solvent: This will decrease the concentration.[2]
-
Lowering the crystallization temperature: This may bring the temperature below the melting point of the salt.
-
Changing the solvent system: A different solvent may favor crystallization over oiling out.[2]
Q4: How can I determine the enantiomeric excess of my this compound?
A4: Several analytical techniques can be used to determine enantiomeric excess.[15] The most common and accurate methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[16][17]
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the acid.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent to induce chemical shift differences between the enantiomers.[18]
Q5: What impact does temperature have on the resolution process?
A5: Temperature is a critical parameter as it significantly affects the solubility of the diastereomeric salts.[7][8] Generally, solubility increases with temperature. A well-controlled temperature profile during cooling is essential for selective crystallization.[19] While lower temperatures often lead to higher yields, they can sometimes decrease the selectivity of the crystallization.[8] The optimal temperature profile needs to be determined experimentally for each specific system.
Data Summary: Factors Influencing Diastereomeric Salt Resolution
The following table summarizes key experimental parameters and their impact on the success of the resolution of this compound.
| Parameter | Objective | Common Approach | Potential Pitfall |
| Solvent System | Maximize solubility difference between diastereomers. | Screen a range of solvents and mixtures (e.g., alcohols, esters, and their combinations).[2][4] | Similar solubilities of diastereomers leading to co-precipitation and low e.e.[2] |
| Cooling Rate | Promote selective crystallization of the less soluble salt. | Slow, controlled cooling, possibly with insulation.[6] | Rapid cooling can trap impurities and the undesired diastereomer.[6] |
| Temperature | Optimize yield and selectivity. | Controlled cooling to a final temperature that maximizes recovery of the pure desired salt.[7][8] | Too low a temperature may decrease selectivity; too high may reduce yield.[8] |
| Resolving Agent Ratio | Ensure complete formation of the diastereomeric salt of the desired enantiomer. | Start with a 1:1 molar ratio and optimize as needed.[9] | An incorrect ratio can lead to incomplete reaction or precipitation of the resolving agent.[10] |
| Recrystallization | Enhance the purity of the diastereomeric salt. | One or more recrystallization steps of the isolated salt.[1][6] | Product loss with each recrystallization step, potentially lowering the overall yield.[20] |
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting low enantiomeric excess.
Caption: A step-by-step guide to troubleshooting low e.e.
References
- On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design. URL: https://pubs.acs.org/doi/10.1021/acs.cgd.2c01198
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. URL: https://pubmed.ncbi.nlm.nih.gov/31005315/
- Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. Benchchem. URL: https://www.benchchem.com/technical-support-center/recrystallization-for-diastereomeric-excess-enhancement
- Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Chirality. URL: https://pubmed.ncbi.nlm.nih.gov/35349195/
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. URL: https://www.researchgate.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. URL: https://advanceseng.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics. ResearchGate. URL: https://www.researchgate.net/publication/287515606_Effect_of_Temperature_on_the_Chiral_Separation_of_Enantiomers_of_Some_Beta-Adrenolytics
- A Researcher's Guide to Determining Enantiomeric Purity of Chiral Acids. Benchchem. URL: https://www.benchchem.com/technical-support-center/a-researcher-s-guide-to-determining-enantiomeric-purity-of-chiral-acids
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469176/
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062758/
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948197/
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. URL: https://pubs.acs.org/doi/10.1021/ar2002773
- Enantioenrichment by Crystallization. Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/op7002065
- Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta. URL: https://pubmed.ncbi.nlm.nih.gov/28527589/
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. URL: https://onlinelibrary.wiley.com/doi/10.1002/jssc.201100913
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem. URL: https://www.benchchem.
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Resolution-of-Halogenated-Mandelic-Acids-through-Li-Zhang/8e104193b2a26c483259966b90740a8a70c0c660
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/05%3A_Stereochemistry_at_Tetrahedral_Centers/5.08%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers
- A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ce/d1ce00735k
- Recrystallization. University of California, Los Angeles. URL: https://www.chem.ucla.
- How to improve the efficiency of D-(-)-Mandelic acid resolution. Benchchem. URL: https://www.benchchem.com/technical-support-center/how-to-improve-the-efficiency-of-d-mandelic-acid-resolution
- Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. ResearchGate. URL: https://www.researchgate.net/publication/237562852_Chiral_crystallisation_Increased_enantiomeric_excess_using_a_crystal_chemistry_and_phase_equilibrium_approach_to_process_design
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. URL: https://www.youtube.
- A Comparative Guide to Enantiomeric Excess Determination Using Chiral Chromatography. Benchchem. URL: https://www.benchchem.
- Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7403758/
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science. URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc01630g
- Enantiomeric excess. Wikipedia. URL: https://en.wikipedia.org/wiki/Enantiomeric_excess
- Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c01334
- A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. University of Debrecen. URL: https://dea.lib.unideb.hu/dea/bitstream/handle/2437/223785/20160210_SDE_GAS_manuscript_R1.pdf
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. URL: https://www.researchgate.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/06%3A_Stereochemistry/6.
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. ResearchGate. URL: https://www.researchgate.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8551101/
- Resolution of Enantiomers. University of Calgary. URL: https://chem.ucalgary.ca/courses/351/Carey5th/Ch07/ch7-9.html
- Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid. Google Patents. URL: https://patents.google.
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. URL: https://www.unchainedlabs.com/resources/application-notes/identifying-a-diastereomeric-salt-for-a-challenging-chiral-resolution
- Chiral resolution. Wikipedia. URL: https://en.wikipedia.org/wiki/Chiral_resolution
- 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/4%3A_Stereochemistry/4.8%3A_6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelat ... - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00145K [pubs.rsc.org]
- 4. advanceseng.com [advanceseng.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 16. uma.es [uma.es]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Crystallization of 4-Bromomandelic Acid Diastereomeric Salts
Welcome to the Technical Support Center dedicated to the resolution of 4-bromomandelic acid enantiomers through diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this critical chiral separation technique.
Introduction to Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers.[1][2] It leverages the reaction of a racemic mixture, such as (±)-4-bromomandelic acid, with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1][3] Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities, melting points, and crystal structures.[1][4][3] This crucial difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes from the solution.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the crystallization of this compound diastereomeric salts.
Issue 1: No Crystallization or "Oiling Out"
Q: I've combined my racemic this compound and the chiral resolving agent, but no crystals are forming, or an oil is precipitating. What's happening and what should I do?
A: The formation of an oil or a complete failure to crystallize are common hurdles in diastereomeric salt resolution.[5] This phenomenon, often termed "oiling out," typically points to issues with supersaturation, solvent choice, or the intrinsic properties of the salts.[6][5][7]
Causality and Solutions:
-
Inappropriate Solvent System: The solvent is a critical variable that governs the solubility of both diastereomeric salts.[6] An ideal solvent should provide a significant difference in solubility between the two diastereomers.[6][8]
-
Insufficient Supersaturation: Crystallization will not occur if the concentration of the diastereomeric salt is below its solubility limit at a given temperature.[6]
-
Solution: Carefully evaporate the solvent to increase the concentration.[6] Alternatively, if the solubility of the salts is highly temperature-dependent, a controlled cooling profile can be employed to achieve supersaturation.
-
-
High Supersaturation: Conversely, if the solution is too concentrated, the rate of nucleation can be excessively high, leading to the formation of an oil instead of an ordered crystal lattice.[6]
-
Solution: Dilute the solution with a suitable solvent or try a slower cooling rate to control the nucleation process.
-
-
Inhibition of Nucleation: The presence of impurities can sometimes hinder the formation of crystal nuclei.[6][10]
Issue 2: Low Yield of the Desired Diastereomeric Salt
Q: My crystallization is successful, but the yield of the desired diastereomeric salt is consistently low. How can I improve it?
A: A low yield suggests that a substantial amount of the target diastereomer remains dissolved in the mother liquor.[6]
Causality and Solutions:
-
High Solubility of the Target Salt: The desired diastereomeric salt may be too soluble in the chosen solvent system.[6]
-
Incorrect Stoichiometry: The molar ratio of the racemic this compound to the chiral resolving agent can significantly influence the yield.[6]
-
Solution: While a 1:1 molar ratio is a common starting point, it's crucial to optimize this ratio. In some cases, using a slight excess of the resolving agent can improve the yield.
-
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.[6]
-
Solution: Allow for a sufficient crystallization time. Monitoring the concentration of the diastereomers in the mother liquor over time can help determine the optimal crystallization duration.
-
Issue 3: Poor Diastereomeric Excess (d.e.)
Q: After crystallization, the diastereomeric excess of my product is low, and subsequent recrystallizations do not significantly improve it. What could be the cause?
A: Low diastereomeric excess that is difficult to improve upon recrystallization is often indicative of the formation of a solid solution.[7]
Causality and Solutions:
-
Solid Solution Formation: A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[7] This happens when the two diastereomers are structurally very similar, allowing them to fit into the same crystal lattice.[7]
-
Solution 1: Solvent Screening: Varying the solvent can alter the solute-solvent interactions and potentially disrupt the formation of a solid solution.[7] Experiment with solvents that have different hydrogen bonding capacities.[7]
-
Solution 2: Change the Resolving Agent: If solvent screening is unsuccessful, using a structurally different chiral resolving agent is a highly effective strategy.[7] This will lead to the formation of diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.
-
Solution 3: Temperature Cycling (Annealing): In some instances, subjecting the solid solution to controlled temperature cycles can induce phase separation.[7]
-
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
Objective: To identify a suitable chiral resolving agent and solvent system that provides good crystallinity and a significant difference in solubility between the diastereomeric salts of this compound.
Materials:
-
(±)-4-Bromomandelic acid
-
A selection of chiral resolving agents (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, ephedrine, brucine)
-
A variety of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, and aqueous mixtures)
-
Small-scale crystallization vials
Procedure:
-
Preparation: In separate vials, dissolve a small, equimolar amount of (±)-4-bromomandelic acid and a chosen chiral resolving agent in a minimal amount of a heated solvent.
-
Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Observation: Visually inspect the vials for the formation of crystalline material. Note any instances of oiling out or lack of precipitation.
-
Isolation and Analysis: Isolate any crystalline material by filtration. Analyze the solid and the mother liquor to determine the yield and diastereomeric excess. The diastereomeric excess can be determined by techniques such as ¹H NMR spectroscopy or chiral HPLC after converting the salt back to the free acid.[11]
Protocol 2: Determination of Diastereomeric Excess using ¹H NMR
Objective: To quantify the ratio of diastereomers in a crystallized salt sample.
Materials:
-
Diastereomeric salt sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the diastereomeric salt in a suitable deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis: Identify a proton signal that is well-resolved for each diastereomer. Protons close to the chiral centers are often good candidates.
-
Integration: Integrate the corresponding peaks for each diastereomer.
-
Calculation: Calculate the diastereomeric excess (d.e.) using the following formula:
d.e. (%) = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100
Data Presentation
Table 1: General Properties of Solvents for Crystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Hydrogen Bonding |
| Methanol | 5.1 | 64.7 | Donor & Acceptor |
| Ethanol | 4.3 | 78.4 | Donor & Acceptor |
| Isopropanol | 3.9 | 82.6 | Donor & Acceptor |
| Ethyl Acetate | 4.4 | 77.1 | Acceptor |
| Acetone | 5.1 | 56.0 | Acceptor |
| Acetonitrile | 5.8 | 81.6 | Acceptor |
| Water | 10.2 | 100.0 | Donor & Acceptor |
Note: The optimal solvent system for the diastereomeric salts of this compound must be determined experimentally.
Visualizations
Diagram 1: Workflow for Diastereomeric Salt Resolution
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Diagram 2: Troubleshooting Logic for Poor Crystallization
Caption: Troubleshooting workflow for addressing poor crystallization outcomes.
References
- A Comparative Guide to Chiral Resolving Agents: (S)
- Dealing with solid solutions in diastereomeric salt resolution. (2025). Benchchem.
- Troubleshooting low yields in diastereomeric salt form
- Isolation of enantiomers via diastereomer crystallis
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2017).
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). Molecules. [Link]
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]
- Diastereomeric Salt Definition. (n.d.). Fiveable. [Link]
- How to overcome poor crystallization in diastereomeric salt form
- Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. [Link]
- Application Notes: Determination of Enantiomeric Excess Using (S)-Mandelic Acid via ¹H NMR Spectroscopy. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. fiveable.me [fiveable.me]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromomandelic Acid
Welcome to the technical support center for the synthesis of 4-Bromomandelic acid. This guide is designed for researchers, scientists, and professionals in drug development. My goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms, enabling you to troubleshoot common issues and optimize your synthetic outcomes. We will delve into the causality behind byproduct formation and provide validated strategies for their mitigation and removal.
Part 1: Troubleshooting Guide & FAQs
The most prevalent synthetic route to this compound begins with 4-bromobenzaldehyde, proceeding through a cyanohydrin intermediate (4-bromomandelonitrile) followed by hydrolysis.[1] This pathway, while effective, is prone to several side reactions that can complicate purification and reduce yield.
Route 1: Cyanohydrin Formation & Hydrolysis
This two-step process is a cornerstone for synthesizing α-hydroxy acids.[2] First, a nucleophilic cyanide ion attacks the carbonyl carbon of 4-bromobenzaldehyde. The resulting tetrahedral intermediate is then protonated to form 4-bromomandelonitrile.[3] Subsequent acid- or base-catalyzed hydrolysis converts the nitrile group to a carboxylic acid.[4]
FAQ 1: My hydrolysis reaction resulted in a significant amount of a white, high-melting-point solid that is not my product. What is it?
Answer: This is a very common issue. The byproduct is most likely 4-bromobenzoic acid .
-
Causality: 4-Bromobenzaldehyde is highly susceptible to oxidation, and even trace amounts of air or oxidizing impurities in your reagents can convert the starting material to 4-bromobenzoic acid.[5][6] This can happen before or during the cyanohydrin formation step. If this byproduct is present, it will persist through the hydrolysis and workup conditions. Another possibility, though less common, is the Cannizzaro reaction under strongly basic conditions, where two molecules of the aldehyde disproportionate to form the corresponding alcohol (4-bromobenzyl alcohol) and carboxylic acid (4-bromobenzoic acid).
-
Troubleshooting & Mitigation:
-
Use High-Purity Starting Material: Ensure your 4-bromobenzaldehyde is pure and has not been stored for extended periods where air oxidation may have occurred. A fresh bottle is always recommended.
-
Inert Atmosphere: For critical applications, perform the cyanohydrin formation step under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Temperature Control: Avoid excessive temperatures during the reaction, as this can accelerate oxidation.
-
FAQ 2: After acidic hydrolysis of the nitrile, my NMR spectrum shows residual signals for an amide. Why wasn't the hydrolysis complete?
Answer: You are observing the intermediate 4-bromomandelamide .
-
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process. The nitrile is first hydrated to form an amide, which is then further hydrolyzed to the carboxylic acid. The second step (amide to acid) is often the rate-limiting step and can be sluggish under certain conditions. Incomplete hydrolysis will leave the stable amide intermediate in your crude product.
-
Troubleshooting & Mitigation:
-
Increase Reaction Time/Temperature: The simplest solution is to prolong the hydrolysis. Refluxing for an extended period (e.g., 12-24 hours) is often necessary.
-
Increase Acid Concentration: Using a more concentrated acid (e.g., concentrated HCl or a 1:1 mixture of concentrated H₂SO₄/water) can accelerate the hydrolysis of the amide.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the amide intermediate before proceeding with the workup.
-
FAQ 3: My final product is a yellow or brown oil/solid, and purification is difficult. What are the likely impurities?
Answer: Discoloration is typically due to polymerization or degradation byproducts.
-
Causality: Benzaldehyde and its derivatives can undergo self-condensation reactions, especially in the presence of cyanide, which can act as a catalyst for benzoin-type condensations.[7] While this is more of a competing reaction for benzaldehyde itself, related side reactions can lead to colored oligomeric byproducts. Additionally, under harsh acidic or basic conditions at high temperatures, mandelic acid itself can decompose.[8]
-
Troubleshooting & Mitigation:
-
Strict Temperature Control: Maintain the recommended temperature for both the cyanohydrin formation and hydrolysis steps. Avoid unnecessary overheating.
-
Purification Strategy: If colored impurities are present, consider a purification strategy involving activated carbon (charcoal) treatment during recrystallization to adsorb the colored species. Column chromatography may also be necessary for highly impure samples.
-
Part 2: Byproduct Characterization & Data
To effectively troubleshoot, you must be able to identify the byproducts. The following table summarizes the key analytical data for this compound and its most common impurities.
| Compound Name | Structure | Key ¹H NMR Signals (approx. ppm, CDCl₃) | Melting Point (°C) |
| This compound (Product) | Br-C₆H₄-CH(OH)-COOH | 7.5 (d, 2H), 7.3 (d, 2H), 5.2 (s, 1H), OH/COOH (broad s) | 116-118 |
| 4-Bromobenzaldehyde (Starting Material) | Br-C₆H₄-CHO | 9.9 (s, 1H), 7.8 (d, 2H), 7.7 (d, 2H) | 55-58 |
| 4-Bromobenzoic Acid (Byproduct) | Br-C₆H₄-COOH | 8.0 (d, 2H), 7.7 (d, 2H), COOH (broad s) | 252-254[9] |
| 4-Bromomandelamide (Intermediate) | Br-C₆H₄-CH(OH)-CONH₂ | 7.5 (d, 2H), 7.3 (d, 2H), 5.0 (s, 1H), NH₂ (broad s) | ~160-165 (Varies) |
Part 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound via Cyanohydrin Hydrolysis
This protocol is a standard laboratory procedure. Safety Note: This reaction involves highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. An emergency cyanide antidote kit should be available.
-
Step 1: Formation of 4-Bromomandelonitrile
-
To a solution of 4-bromobenzaldehyde (18.5 g, 0.1 mol) in ethanol (100 mL) at 0-5 °C, add a solution of sodium cyanide (5.4 g, 0.11 mol) in water (20 mL) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water (300 mL) and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromomandelonitrile.
-
-
Step 2: Hydrolysis to this compound
-
Add concentrated hydrochloric acid (100 mL) to the crude 4-bromomandelonitrile.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC to confirm the disappearance of the intermediate.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot toluene or a mixture of ethyl acetate and hexanes.
-
If the solution is colored, add a small amount of activated charcoal and heat for 10 minutes.
-
Hot-filter the solution through celite to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum. The expected melting point is 116-118 °C.
Part 4: Visualized Reaction Pathways
Byproduct Formation Diagram
The following diagram illustrates the main synthetic pathway and the key diversion points leading to common byproducts.
Caption: Fig 1. Key byproduct formation pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for identifying and resolving issues during the synthesis.
Caption: Fig 2. A logical workflow for troubleshooting.
References
- Title: 4-Bromo Benzaldehyde Intermediate Supplier Source: AD PHARMACHEM URL:[Link]
- Title: Mandelic acid – Knowledge and References Source: Taylor & Francis URL:[Link]
- Title: Mandelic acid - Wikipedia Source: Wikipedia URL:[Link]
- Title: CN108558636A - A kind of preparation method of 4- bromobenzoic acids Source: Google Patents URL
- Title: Cyanohydrin Formation and Reactions Source: The Organic Chemistry Tutor (YouTube) URL:[Link]
- Title: Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
- Title: 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation Source: OpenStax Organic Chemistry URL:[Link]
- Title: Cyanohydrin reaction - Wikipedia Source: Wikipedia URL:[Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adpharmachem.com [adpharmachem.com]
- 7. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 8. Mandelic acid - Wikipedia [en.wikipedia.org]
- 9. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
challenges in the chiral separation of halogenated mandelic acids
A: Chiral recognition is highly specific. Even small changes in the analyte's structure, such as the type and position of the halogen substituent, can dramatically alter its interaction with the CSP. [24]The halogen's position (ortho, meta, para) affects the molecule's shape and electronic distribution, which are critical for forming the diastereomeric complex. A method developed for one analogue is not guaranteed to work for another, and re-optimization is almost always necessary. [6]
References
- Váradi, M., et al. (2023). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules.
- Váradi, M., et al. (2023). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Semantic Scholar.
- Li, G., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. African Journal of Pharmacy and Pharmacology.
- Wang, Y., et al. (2014). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of Chromatography B.
- Puskás, I., et al. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules.
- Wang, Y., et al. (2014). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. PubMed.
- Váradi, M., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin Containing Gas Chromatographic Stationary Phase. Molecules.
- Sun, T., et al. (2017). The effect of buffer pH on enantiomeric seperation of the studied analytes was investigated over the range of 2. Royal Society of Chemistry.
- Wang, Y., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality.
- Wang, Y., et al. (2014). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. ResearchGate.
- Phetkate, P., et al. (2017). Effect of the buffer pH, concentration of buffer, and temperature on chiral separation of (±)-catechin. ResearchGate.
- Li, G., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Academax.
- Lin, J-M., et al. (2004). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Brazilian Chemical Society.
- Farina, A., et al. (2010). Chiral Separation of Mandelic Acid and Its Derivatives by Thin-Layer Chromatography Using Molecularly Imprinted Stationary Phases. ResearchGate.
- ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. ALWSCI.
- Dolan, J.W. (2004). Peak Tailing and Resolution. LCGC Europe.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Kataoka, H. (2001). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
- Wang, J., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules.
- Letter, W. (2014). How can I improve my chiral column resolution? ResearchGate.
- Sänger-van de Griend, C. E., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Pharma Focus Asia.
- Ritchie, H. (2020). Trouble with chiral separations. Chromatography Today.
- Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark.
- Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate.
- Al-Rimawi, F., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Molecules.
- Gritti, F., & Guiochon, G. (2004). Effect of the pH, the concentration and the nature of the buffer on the adsorption mechanism of an ionic compound in reversed-phase liquid chromatography. II. Analytical and overloaded band profiles on Symmetry-C18 and Xterra-C18. Journal of Chromatography A.
- Dolan, J.W. (2012). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
Sources
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Optimizing the Resolution of 4-Bromomandelic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvent selection in the diastereomeric salt resolution of 4-bromomandelic acid. Our goal is to equip you with the scientific understanding and practical guidance necessary to enhance your resolution efficiency and achieve high enantiomeric purity.
Introduction: The Pivotal Role of the Solvent in Chiral Resolution
The resolution of racemic this compound via diastereomeric salt crystallization is a cornerstone technique for obtaining enantiomerically pure starting materials crucial in pharmaceutical synthesis.[1][2] This method relies on the reaction of the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts.[3] These diastereomers, unlike the original enantiomers, possess different physical properties, most importantly, differential solubility in a given solvent system.[1][4][5] This solubility difference is the very basis of their separation.
The choice of solvent is not a trivial parameter; it is the most critical variable that can dictate the success, efficiency, and even the outcome of the resolution. An inappropriate solvent can lead to no separation, low yields, or poor enantiomeric excess. Conversely, a well-chosen solvent can significantly amplify the solubility difference between the diastereomeric salts, leading to efficient and clean separation.[4][5] This guide will delve into the nuances of solvent selection to empower you to overcome common challenges in your resolution experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the resolution of this compound, with a focus on solvent-related causes and remedies.
| Issue | Potential Solvent-Related Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. No Precipitation or Very Low Yield of Diastereomeric Salt | The diastereomeric salts are too soluble in the chosen solvent. | Solution: Employ a less polar solvent or a mixture of solvents. For instance, if you are using a highly polar solvent like methanol where the salt is very soluble, consider switching to ethanol or isopropanol. You can also try adding a less polar co-solvent (an anti-solvent) like toluene or hexane to a solution in a more polar solvent to induce precipitation.[6] Rationale: The solubility of the diastereomeric salt must be low enough in the chosen solvent to allow for crystallization. By systematically screening solvents of varying polarities, you can identify a system where one diastereomer is significantly less soluble and will precipitate.[5][6] |
| 2. Both Diastereomers Precipitate, Resulting in Low Enantiomeric Excess (e.e.) | The solubility difference between the two diastereomeric salts is insufficient in the selected solvent. | Solution: This necessitates a comprehensive solvent screening. Test a range of solvents including alcohols (methanol, ethanol, propanol isomers), esters (ethyl acetate), and ketones (acetone). Sometimes, a mixture of solvents can fine-tune the solubility differential more effectively than a single solvent. Rationale: The goal is to maximize the solubility ratio of the two diastereomers. Even subtle changes in the solvent environment can alter the crystal packing and solvation energies of the diastereomeric salts, thereby enhancing their solubility differences.[7] |
| 3. Inconsistent or Irreproducible Resolution Results | The solvent quality (e.g., water content) is not consistent, or the crystallization is under kinetic rather than thermodynamic control. | Solution: Use anhydrous solvents to minimize the effect of water, which can influence salt solubility and crystal structure. Ensure that the crystallization process is slow enough to allow the system to reach equilibrium. This can be achieved by slow cooling or by allowing the solution to stand for a longer period.[8] Rationale: Water can form hydrates with the salts, altering their solubility.[7] Rapid crystallization may trap impurities or the more soluble diastereomer, leading to lower purity. A slower, controlled crystallization favors the formation of the most stable (and typically least soluble) crystal lattice, leading to higher purity.[8] |
| 4. The "Wrong" Enantiomer Preferentially Crystallizes | Solvent-induced chirality switching. The relative solubilities of the diastereomeric salts are reversed in the chosen solvent. | Solution: This is a known phenomenon and can be exploited to your advantage. If you isolate the undesired enantiomer, simply changing the solvent system may allow you to crystallize the desired one. For example, it has been observed with mandelic acid that crystallization from n-propanol can yield one enantiomer's salt, while crystallization from isopropanol yields the other.[7][9] Rationale: The solvent can be incorporated into the crystal lattice of the diastereomeric salt.[7][9] This interaction is stereospecific and can stabilize one diastereomer's crystal structure more than the other, effectively reversing their relative solubilities.[7][9] |
Frequently Asked Questions (FAQs)
Q1: How do I begin selecting a solvent for my this compound resolution?
A1: Start with a solvent screening process. A good initial set of solvents to test includes short-chain alcohols like methanol, ethanol, and isopropanol, as they are often effective for dissolving the components upon heating and allowing for crystallization upon cooling.[6][10] It is advisable to test a range of polarities. Prepare small-scale saturated solutions of your diastereomeric salt mixture in various solvents at an elevated temperature, then allow them to cool slowly to room temperature and then to a lower temperature (e.g., 4°C). Observe the quantity and quality of the crystals formed. The system that provides a good yield of crystalline material is a promising candidate for optimization.
Q2: What is the underlying scientific reason for "solvent-induced chirality switching"?
A2: This phenomenon is a fascinating example of the solvent's active role in crystallization. The key is the incorporation of solvent molecules into the crystal lattice of the diastereomeric salts.[7][9] When a solvent molecule fits well into the crystal structure of one diastereomer, it stabilizes that structure, making it less soluble and more likely to crystallize. Another solvent with a different size or shape might fit better into the crystal lattice of the other diastereomer. This change in stabilization can be enough to reverse the order of solubility and cause the opposite enantiomer to crystallize.[7][9]
Q3: Can I use a mixture of solvents? What is the advantage?
A3: Yes, using solvent mixtures is a very powerful technique. The advantage is the ability to fine-tune the polarity and solvating properties of the medium to an extent not possible with a single solvent. For example, you can dissolve your salts in a good solvent (e.g., methanol) and then slowly add a poor solvent (an anti-solvent, e.g., water or toluene) to carefully control the supersaturation and induce crystallization of the less soluble diastereomer. This can often lead to higher purity and better crystal quality.
Q4: How does temperature interact with my choice of solvent?
A4: Temperature and solvent choice are intrinsically linked. An ideal solvent will dissolve the diastereomeric salts at a higher temperature but allow for the selective crystallization of the less soluble salt upon cooling. The temperature gradient you use for crystallization (e.g., slow cooling vs. crash cooling) can significantly impact the purity of your product. A slow, controlled cooling profile is generally preferred to maintain the system near equilibrium and prevent the co-precipitation of the more soluble diastereomer.[8]
Q5: My resolution is not working well with a common resolving agent like ephedrine. Should I change the resolving agent or the solvent?
A5: Before changing the resolving agent, it is highly recommended to perform a thorough solvent screening with the current one. The interaction between the diastereomeric salts is highly dependent on the solvent environment. It is often the case that a successful resolution is achievable with the same resolving agent simply by finding the optimal solvent.[5] If an extensive solvent screen fails to provide a good separation, then considering an alternative resolving agent with a different structural profile is a logical next step.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Diastereomeric Salt Resolution of this compound
This protocol provides a general workflow. The specific solvent, volumes, and temperatures should be optimized for your particular resolving agent and scale.
-
Salt Formation:
-
In an appropriate flask, dissolve racemic this compound (1 equivalent) and the chosen chiral resolving agent (e.g., (1R,2S)-(-)-Ephedrine, 0.5-1.0 equivalents) in the selected solvent at an elevated temperature (e.g., the boiling point of the solvent) until all solids are dissolved. The amount of solvent should be the minimum required for complete dissolution at this temperature.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization if it does not occur spontaneously.
-
Once crystals have formed, the flask can be placed in a colder environment (e.g., a refrigerator or ice bath) for a specified period to maximize the yield of the less soluble salt.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Dissolve the dried diastereomeric salt in water.
-
Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a low pH (e.g., pH 1-2). This will protonate the carboxylate of the mandelic acid, causing it to precipitate.
-
Extract the enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the resolved acid.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved acid using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.
-
Visualizations
Workflow for Optimizing Resolution
Caption: Iterative workflow for optimizing the resolution of this compound.
Factors Influencing Solvent Selection
Caption: Key intermolecular and physical factors governing solvent selection.
References
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). National Institutes of Health (NIH).
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2020). National Institutes of Health (NIH).
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). MDPI.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chiralpedia.
- The potential of chiral solvents in enantioselective crystallization. (2010). ResearchGate.
- (PDF) Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). ResearchGate.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). (2007). Journal of Chemical Technology and Metallurgy.
- Strategies for chiral separation: from racemate to enantiomer. (2023). National Institutes of Health (NIH).
- Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. (2010). ResearchGate.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). ACS Publications.
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2011). National Institutes of Health (NIH).
- 394e Chiral Resolution Via Diastereomeric Salt Crystallization. (N.D.). AIChE.
- Chiral resolution. (N.D.). Wikipedia.
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. (2000). ACS Publications.
- Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. (2009). UCC IR.
- Discrimination in resolving systems: ephedrine-mandelic acid. (1988). National Institutes of Health (NIH).
- Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2022). Royal Society of Chemistry.
- Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. (2020). ACS Publications.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2018). Gavin Publishers.
- Resolution of enantiomers of mandelic acid by transesterification. (2023). ResearchGate.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2012). ResearchGate.
- Simultaneous chiral resolution of two racemic compounds by preferential cocrystallization. (2022). ChemRxiv.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2022). National Institutes of Health (NIH).
- Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. (2009). ACS Publications.
- Resolution of ephedrine and its homologues and of mandelic acid, and certain intermediates. (1932). Google Patents.
- (PDF) Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. (2020). ResearchGate.
- Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. (2014). ResearchGate.
- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2021). National Institutes of Health (NIH).
- 6.8: Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
temperature optimization for enzymatic resolution of 4-Bromomandelic acid
Technical Support Center: Enzymatic Resolution of 4-Bromomandelic Acid
Welcome to the technical support center for the temperature optimization of the enzymatic resolution of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. The following content is structured in a flexible question-and-answer format to directly address issues you may encounter.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the role of temperature in this critical biotransformation.
Q1: What is the fundamental principle of enzymatic kinetic resolution for this compound?
Enzymatic kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) of a chiral molecule, such as this compound. It relies on an enzyme, typically a lipase, that stereoselectively catalyzes a reaction on one enantiomer at a much faster rate than the other. For instance, in a transesterification reaction, the enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted. This creates a mixture of an esterified product and the unreacted acid, which can then be separated, yielding two enantiomerically enriched compounds. The success of this process is limited to a theoretical maximum yield of 50% for the desired enantiomer from the starting racemate.[1][2]
Q2: Why is temperature such a critical parameter for this process?
Temperature is a double-edged sword in enzymatic reactions. Its optimization is crucial for balancing three key factors:
-
Reaction Rate: As with most chemical reactions, increasing the temperature increases the kinetic energy of both the enzyme and substrate molecules. This leads to more frequent collisions and a higher reaction velocity, up to a certain point.[3][4]
-
Enzyme Stability: Enzymes are proteins with a specific three-dimensional structure essential for their function. High temperatures can disrupt the delicate bonds that maintain this structure, causing the enzyme to unfold, or "denature."[4][5] This process is often irreversible and results in a complete loss of catalytic activity.
-
Enantioselectivity (E-value): Temperature influences the conformational flexibility of the enzyme. This flexibility is critical for the precise molecular recognition required to distinguish between the two enantiomers. The optimal temperature for reaction rate may not be the optimal temperature for enantioselectivity.[6] In some cases, higher temperatures can reduce enantioselectivity as the enzyme becomes more flexible, while lower temperatures can enhance it by "locking" the enzyme into a more rigid, selective conformation.
Therefore, the goal is to find an optimal temperature that provides a high reaction rate and excellent enantioselectivity without causing significant enzyme deactivation over the desired reaction time.[7]
Q3: What is a typical starting temperature range for screening lipases for the resolution of this compound?
A sensible starting range for screening is between 30°C and 60°C . Most commonly used lipases, such as those from Candida or Pseudomonas species, function well within this range.[8][9] For example, a study on the resolution of the structurally similar 4-chloromandelic acid using immobilized Pseudomonas cepacia lipase found an optimal temperature of 55°C.[10]
However, if you are using an enzyme from a thermophilic organism, this range can be significantly higher. For example, lipase from Geobacillus thermocatenulatus (BTL2) has been tested at temperatures as high as 120°C for mandelic acid derivatives.[6] Always consult the supplier's datasheet for the enzyme's recommended operating temperature range.
Q4: Should I use a free or immobilized enzyme for temperature optimization studies?
For temperature studies, particularly when exploring ranges above 40-50°C, immobilized enzymes are highly recommended . Immobilization provides several advantages:
-
Enhanced Thermal Stability: Attaching an enzyme to a solid support often increases its structural rigidity, making it more resistant to thermal denaturation.[11][12][13] This allows the reaction to be run at higher temperatures, potentially increasing the reaction rate without a rapid loss of activity.
-
Improved Reusability: Immobilized enzymes are easily recovered from the reaction mixture, allowing for recycling, which is crucial for process economy.[13]
-
Simplified Product Purification: The use of an immobilized catalyst prevents contamination of the product with the enzyme protein.[13]
While free enzymes can be used for initial screening at lower temperatures, immobilization is a key strategy for developing a robust and scalable process.[14][15]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: My reaction is extremely slow, with less than 10% conversion after 24 hours. How can I use temperature to improve this?
A low reaction rate is a common challenge, often directly linked to sub-optimal temperature.
Causality: The reaction velocity is likely limited by insufficient kinetic energy for the enzyme-substrate collisions. The chosen temperature may be far below the enzyme's optimal activity range.
Solutions:
-
Systematic Temperature Increase: Incrementally increase the reaction temperature in 5°C or 10°C steps (e.g., run parallel experiments at 30°C, 40°C, and 50°C).[16] Monitor the conversion at regular intervals (e.g., 4, 8, and 24 hours). This will help you identify a temperature that significantly boosts the reaction rate.
-
Check for Enzyme Deactivation: When you find a temperature that improves the rate, verify that the enzyme is stable. Plot conversion against time. If the reaction starts fast and then plateaus prematurely, it may indicate enzyme deactivation at that temperature.[7] In this case, you may need to find a compromise temperature or switch to a more thermally stable (e.g., immobilized) enzyme.[11]
-
Rule out Other Factors: Ensure that other parameters like pH, substrate concentration, and solvent are not the primary limiting factors. An inappropriate pH, for instance, can drastically reduce enzyme activity regardless of temperature.[3]
Problem 2: My conversion is acceptable (~50%), but the enantiomeric excess (ee) of my product is below 90%. Can temperature adjustments improve enantioselectivity?
Yes, temperature is a powerful tool for fine-tuning enantioselectivity. A low ee indicates that the enzyme is reacting with both enantiomers at comparable rates.
Causality: The enzyme's active site may be too flexible at the current operating temperature, reducing its ability to discriminate between the (R)- and (S)-enantiomers. The enantioselectivity (often expressed as the E-value) is temperature-dependent.
Solutions:
-
Screen a Broader Temperature Range, Including Lower Temperatures: While counterintuitive for reaction rate, decreasing the temperature can sometimes enhance enantioselectivity.[6] A lower temperature can reduce the enzyme's flexibility, forcing a more specific "lock-and-key" interaction. Run experiments at, for example, 20°C, 30°C, and 40°C.
-
Identify the Trade-off: Plot both the reaction rate (or time to 50% conversion) and the enantiomeric excess (ee) against temperature. You are looking for the temperature that provides the best balance of acceptable reaction time and high enantioselectivity. It is common for the optimal temperature for rate to differ from the optimal temperature for selectivity.
-
Consider Solvent and Acyl Donor: Temperature effects can be coupled with the reaction medium. In some cases, changing the solvent or the acyl donor (in transesterification reactions) can alter the enzyme's conformation and improve selectivity at a given temperature.[10]
Problem 3: The reaction starts well but stops completely after a few hours, even at moderate temperatures (e.g., 45°C). What could be the cause?
This behavior strongly suggests time-dependent enzyme inactivation.
Causality: Even at temperatures below the immediate denaturation point, many enzymes exhibit a gradual loss of activity over time. The "optimal temperature" determined in a short assay (e.g., 1 hour) may be unsustainable for a longer, preparative-scale reaction (e.g., 24-48 hours).[7] The cumulative thermal stress leads to denaturation.
Solutions:
-
Perform a Thermal Stability Study: Incubate the enzyme (without substrate) at various temperatures (e.g., 40°C, 45°C, 50°C) for an extended period (24h). Take aliquots at different time points, cool them, and then measure the remaining activity under standard assay conditions. This will give you a clear picture of the enzyme's stability over time at each temperature.
-
Lower the Operating Temperature: Based on the stability study, choose a temperature at which the enzyme retains a high percentage of its activity (e.g., >80%) for the entire desired reaction duration. This may require accepting a slower reaction rate.
-
Utilize an Immobilized Biocatalyst: As previously mentioned, immobilization is the most effective strategy to enhance operational stability at higher temperatures.[12][15] The rigid support protects the enzyme from unfolding.
Data Presentation & Protocols
Hypothetical Temperature Screening Results
The following table summarizes typical data from a temperature optimization experiment for the resolution of (±)-4-bromomandelic acid using an immobilized lipase.
| Temperature (°C) | Time to ~45-50% Conversion (h) | Enantiomeric Excess (ee) of Product (%) | Enantioselectivity (E-value) | Notes |
| 30°C | 36 | 99.1 | >200 | Excellent selectivity, but slow reaction rate. |
| 40°C | 18 | 98.5 | 165 | Good balance of rate and selectivity. |
| 50°C | 8 | 96.2 | 78 | Fast reaction, but noticeable drop in selectivity. |
| 60°C | 5 | 85.0 | 18 | Very fast, but poor selectivity. Enzyme shows signs of inactivation after 12h. |
Data is illustrative and will vary based on the specific enzyme, substrate concentration, and reaction conditions.
Experimental Protocol 1: Determining the Optimal Temperature
This protocol provides a step-by-step method for screening temperatures to find the optimal balance of reaction rate and enantioselectivity.
Materials:
-
Racemic (±)-4-bromomandelic acid
-
Immobilized Lipase (e.g., Novozym 435 or immobilized Pseudomonas cepacia lipase)
-
Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Toluene)[10]
-
Acyl donor (e.g., Vinyl acetate)
-
Temperature-controlled orbital shaker or multiple water baths with stirring
-
Reaction vials (e.g., 10 mL screw-cap vials with septa)
-
Chiral HPLC system with a suitable column for separating enantiomers of this compound and its ester.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of (±)-4-bromomandelic acid (e.g., 20 mmol/L) and the acyl donor (e.g., 80 mmol/L, 4 equivalents) in the chosen organic solvent.[10]
-
Set Up Reactions: In separate, labeled vials, add a defined amount of the immobilized lipase (e.g., 7.5 mg/mL).[10]
-
Initiate Reactions: Add a precise volume of the substrate/acyl donor stock solution (e.g., 2 mL) to each vial.
-
Incubate at Different Temperatures: Place the vials in orbital shakers pre-set to the desired temperatures (e.g., 35°C, 40°C, 45°C, 50°C, 55°C). Ensure consistent agitation (e.g., 500 rpm).[10]
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 16, 24 hours), carefully withdraw a small aliquot (e.g., 50 µL) from each vial. Immediately quench the reaction by filtering out the enzyme (if possible) or by adding a quenching solvent.
-
Sample Analysis: Analyze the samples using chiral HPLC to determine the concentrations of the remaining (S)-4-bromomandelic acid, the unreacted (R)-4-bromomandelic acid, and the formed ester product.
-
Calculate Conversion and Enantiomeric Excess:
-
Calculate the conversion (c) based on the disappearance of the starting material.
-
Calculate the enantiomeric excess of the product (ee_p) and the remaining substrate (ee_s).
-
-
Data Interpretation: Plot conversion vs. time for each temperature to determine the initial reaction rates. Plot the ee_p and ee_s (at ~50% conversion) vs. temperature. Select the optimal temperature that provides high enantioselectivity within an acceptable reaction timeframe.
Visualizations
Workflow for Temperature Optimization
Caption: Fig 2. A decision tree to guide troubleshooting efforts during optimization.
References
- Al-zuhairy, S. et al. (2020).
- Sciencing (2022).
- Jiang, B., Xie, R., & Tang, K. (2022). Resolution of (R, S)-4-BrMA Catalyzed by Pseudomonas cepacia Lipase in an Organic Phase.
- Camacho-Ruiz, M. A. et al. (2018).
- Patsnap Synapse (2024).
- ResearchGate (2023). Effect of different temperatures on the activity and stability of lipases from C. albicans and A. sclerotigenum. [Link]
- ResearchGate (2020). Effects of temperature on the activity of the lipase. [Link]
- ResearchGate. Effect of temperature on relative activity and adsorbed lipase. [Link]
- Bieliński, D. (2016).
- Rowles, I. & Strauss, V. (2012). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. NIH. [Link]
- ResearchGate. Effect of temperature on the activity and stability of the lipase. [Link]
- Nuffield Foundation.
- Unacademy. The Optimum Temperature And PH For The Action Of An Enzyme. [Link]
- STEM - Unipd (2001). Practical Considerations in Kinetic Resolution Reactions. [Link]
- Girard, C. & Kagan, H. B. (1998). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. [Link]
- Maxwell, S. L. et al. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs.
- ResearchGate (2016). Lipase-catalyzed kinetic resolution of (±)
- Liu, X. et al. (2021). Immobilization of lipase by dialdehyde cellulose crosslinked magnetic nanoparticles. International Journal of Biological Macromolecules. [Link]
- ResearchGate. Effect of temperature on the kinetic resolution of (RS)
- Mohammadi, M. et al. (2018). Immobilization of Thermomyces lanuginosus lipase through isocyanide-based multi component reaction on multi-walled carbon nanotube: application for kinetic resolution of rac-ibuprofen. NIH. [Link]
- PubMed (2024). The current research status of immobilized lipase performance and its potential for application in food are developing toward green and healthy direction: A review. [Link]
- Zare, K. et al. (2020). Immobilization of Thermomyces lanuginosus lipase on metal-organic frameworks and investigation of their catalytic properties and stability. PMC - NIH. [Link]
- Wang, L. et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC - NIH. [Link]
- ResearchGate. Temperature dependence of the conversion and enantioselectivity in kinetic resolution of 1. [Link]
- Reaction Chemistry & Engineering (RSC Publishing). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. [Link]
- PubMed Central (NIH).
- Almac (2016). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. [Link]
- PubMed Central (NIH). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. [Link]
- ResearchGate (2022).
Sources
- 1. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 4. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. nuffieldfoundation.org [nuffieldfoundation.org]
- 6. mdpi.com [mdpi.com]
- 7. A new method to determine optimum temperature and activation energies for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immobilization of Thermomyces lanuginosus lipase through isocyanide-based multi component reaction on multi-walled carbon nanotube: application for kinetic resolution of rac-ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The current research status of immobilized lipase performance and its potential for application in food are developing toward green and healthy direction: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immobilization of lipase by dialdehyde cellulose crosslinked magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immobilization of Thermomyces lanuginosus lipase on metal-organic frameworks and investigation of their catalytic properties and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencing.com [sciencing.com]
preventing racemization of 4-Bromomandelic acid during workup
Introduction
Welcome to the technical support guide for 4-Bromomandelic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral intermediate. Racemization—the conversion of an enantiomerically pure or enriched compound into an equal mixture of both enantiomers—is a critical challenge that can compromise experimental outcomes and the efficacy of final products.[1] this compound, like other mandelic acid derivatives, is particularly susceptible to racemization due to the lability of the proton at its stereogenic center, which is alpha to both the aromatic ring and the carboxylic acid.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you preserve the stereochemical integrity of your this compound during workup and purification.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific problems you may encounter during your workflow. The answers are based on established chemical principles and field-proven laboratory practices.
Q1: My enantiomeric excess (e.e.) of this compound dropped significantly after a standard aqueous workup with NaOH/HCl. What happened?
A: This is a classic case of chemically induced racemization. The loss of stereochemical integrity occurred due to the exposure of your compound to both strongly basic and acidic conditions, which trigger two primary racemization mechanisms.[1]
-
Base-Catalyzed Racemization: When you added sodium hydroxide (NaOH), the strong base abstracted the acidic proton on the alpha-carbon (the chiral center). This deprotonation forms a planar, achiral enolate intermediate. When this intermediate is subsequently protonated during the acidification step, the proton can add to either face of the planar molecule with equal probability, resulting in a racemic or near-racemic mixture.[1]
-
Acid-Catalyzed Racemization: While less common for this specific substrate under standard workup conditions, strong acid can protonate the benzylic hydroxyl group. This makes it a good leaving group (water), potentially leading to the formation of a planar carbocation, which would also lead to racemization upon attack by water.[1]
Essentially, the stereocenter was destroyed and then reformed without stereocontrol.
Q2: I need to remove a non-acidic organic impurity. What is the safest way to perform a basic extraction without causing racemization?
A: The key is to avoid strong bases and elevated temperatures. A strong base like NaOH or KOH is too aggressive. Instead, you should use a weak inorganic base whose conjugate acid has a pKa that is well below the pKa of your this compound, ensuring selective deprotonation of your desired product.
A chilled, dilute solution of sodium bicarbonate (NaHCO₃) is the recommended choice. The workup must be performed quickly and at low temperatures (0-5 °C) to minimize the time the resulting carboxylate is in solution, thereby suppressing the rate of any potential side reactions.
Mechanism of Base-Catalyzed Racemization
Caption: Base abstracts the alpha-proton, forming a planar achiral enolate that can be protonated from either face.
Q3: My product started to racemize during recrystallization. Why would this happen and how can I prevent it?
A: Racemization during recrystallization is almost always caused by catalytic amounts of residual acid or base from the preceding workup steps. Heating the solution accelerates the racemization process, which may be negligible at room temperature.
Troubleshooting Steps:
-
Neutralize Before Heating: Before recrystallization, dissolve your crude product in a suitable solvent (e.g., ethyl acetate) and wash it with a small amount of brine (neutral NaCl solution) to remove trace acids or bases. Dry the organic layer thoroughly before concentrating.
-
Use a Silica Plug: A rapid filtration through a short plug of silica gel can effectively remove baseline impurities that may be catalytic. Elute with a solvent system that moves your product quickly.
-
Optimize Recrystallization Conditions: Use the minimum amount of solvent and the lowest possible temperature to achieve dissolution. Avoid prolonged heating. Once dissolved, allow the solution to cool to room temperature before inducing crystallization by cooling further. An Organic Syntheses procedure for preparing racemic this compound uses benzene for recrystallization.[2]
Q4: Which analytical method should I use to reliably check for racemization?
A: The gold standard for determining the enantiomeric purity of this compound is Chiral High-Performance Liquid Chromatography (HPLC) .[3][4]
-
Columns: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® AD or IC are commonly effective for separating enantiomers of mandelic acid and its derivatives.[4][5]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier (like isopropanol or ethanol) with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) to ensure good peak shape for the carboxylic acid.[4]
-
Alternative: Chiral Supercritical Fluid Chromatography (SFC) is another excellent, often faster, technique for analyzing the enantiomeric ratio.[5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal pH and temperature ranges for handling this compound?
A: To minimize racemization risk, adhere to the following conditions. A study on mandelic acid stability in urine showed it was stable for weeks at 4°C and 25°C, while a related compound was less stable in alkaline conditions (pH 8) compared to acidic ones (pH ≤ 6).[6]
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 6.5 | Avoids both strong base-catalyzed enolization and strong acid-catalyzed side reactions. |
| Temperature | ≤ 25°C (Room Temp) | General handling and storage. |
| Workup Temp | 0 - 5 °C | Significantly slows the rate of racemization during extractions and neutralizations.[3] |
Q2: Are there alternatives to aqueous acid-base extractions for purification?
A: Yes. If racemization is a persistent issue, avoiding a liquid-liquid extraction workup altogether is a viable strategy.
-
Flash Column Chromatography: Purification on silica gel is an effective method to separate this compound from less polar or more polar impurities without exposing it to harsh pH swings.
-
Direct Crystallization: If the crude product is sufficiently pure, direct crystallization from a suitable solvent system can be employed. Ensure the crude material is free of catalytic acidic or basic residues.[7][8]
Q3: What role does the choice of base play during a reaction (e.g., a coupling reaction) in preventing racemization of the this compound reactant?
A: The choice of base is critical. During reactions where the carboxylate is activated (e.g., forming an ester or amide), the alpha-proton becomes even more acidic and susceptible to abstraction.
-
Avoid: Strong, sterically hindered bases like diisopropylethylamine (DIPEA) are known to promote racemization.[3]
-
Prefer: Weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally safer choices.[3][9] The amount of base should also be carefully controlled; use the minimum required for the reaction to proceed.
Workup Decision Workflow
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Purification Strategies for Crude 4-Bromomandelic Acid
Welcome to the technical support guide for the purification of 4-bromomandelic acid (4-BMA). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity 4-BMA from crude reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these strategies effectively in your laboratory.
Part 1: Understanding the Challenge - Common Impurities
The first step in any successful purification is to understand what you are trying to remove. The purity of your final this compound is often compromised by substances remaining from its synthesis. A common synthetic route involves the hydrolysis of an intermediate derived from 4-bromoacetophenone.[1] This process can introduce several classes of impurities.
| Impurity Class | Specific Examples | Impact on Crude Product |
| Unreacted Starting Materials | 4-Bromoacetophenone | Neutral impurity; can suppress crystallization and lower melting point. |
| Reaction Intermediates | α,4-Dibromoacetophenone, p,α,α-Tribromoacetophenone[1] | Can co-crystallize with the product; may be lachrymatory. |
| Side-Products | Polymeric or condensation products (dimers)[2] | Often appear as colored, oily, or tar-like substances ("sludge")[1]; significantly depresses melting point. |
| Residual Solvents & Reagents | Acetic acid, Benzene, Ether, Hydrochloric acid | Can lower the melting point and interfere with downstream applications.[1] |
Part 2: Purification Methodologies & Troubleshooting
Based on the chemical nature of this compound—an organic compound possessing a carboxylic acid and a hydroxyl group—we can leverage several purification techniques.
Strategy 1: Acid-Base Extraction
Core Principle: This technique is the workhorse for purifying carboxylic acids. It exploits the dramatic change in water solubility between the neutral acid form and its corresponding salt (carboxylate). This compound, being a carboxylic acid, is poorly soluble in water but readily dissolves in an organic solvent like diethyl ether. When a basic aqueous solution (e.g., sodium bicarbonate) is introduced, the acid is deprotonated to form the sodium 4-bromomandelate salt. This ionic salt is highly soluble in the aqueous layer, while neutral impurities (like unreacted 4-bromoacetophenone) remain in the organic layer.[3][4] The layers are then separated, and the pure acid is regenerated by re-acidifying the aqueous layer, causing it to precipitate.[5]
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purifying 4-BMA via acid-base extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (EtOAc). Use approximately 3-4 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acid is captured. Combine all aqueous extracts.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of pure this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid, preferably in a vacuum oven at a low temperature (~40-50 °C), to constant weight.
Troubleshooting and FAQs
-
Q: A thick, white emulsion formed between the layers and won't separate. What do I do?
-
A: Emulsions are common. First, be patient and allow the funnel to stand for 10-15 minutes. If it persists, add a small amount of brine (saturated NaCl solution) and swirl gently; the increased ionic strength of the aqueous layer often helps break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
-
Q: I've added a lot of HCl, but no solid has precipitated. Why?
-
A: There are two likely causes. First, the solution may not be acidic enough; ensure you have reached a pH of 1-2. Second, your product might have some solubility in the acidic water. If so, you can perform a "back-extraction": extract the acidified aqueous solution with three portions of a fresh organic solvent (like diethyl ether), combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to recover your product.[3]
-
-
Q: Why use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH)?
-
A: NaHCO₃ is a weak base, making it more selective for acidic compounds like carboxylic acids. A strong base like NaOH is less selective and could potentially catalyze unwanted side reactions, such as hydrolysis if ester impurities are present.[4]
-
Strategy 2: Recrystallization
Core Principle: This is the most powerful technique for purifying solid compounds. It relies on the principle that most solids are more soluble in a hot solvent than in a cold one. An ideal recrystallization solvent will dissolve the desired compound completely at its boiling point but very poorly at low temperatures (0-5 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
Step-by-Step Protocol: Recrystallization from Benzene This protocol is adapted from a verified procedure in Organic Syntheses.[1]
-
Solvent Addition: Place the crude or post-extraction this compound into an Erlenmeyer flask. Add the recrystallization solvent (e.g., benzene) in small portions. For reference, the literature procedure uses 500 mL of benzene for 40-48 g of product.[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid dissolves. Add the minimum amount of hot solvent required to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold benzene to remove any adhering mother liquor.
-
Drying: Air-dry the crystals on the filter, then transfer them to a watch glass to dry completely. The reported melting point for the pure compound is 117–119 °C.[1] A second recrystallization may be necessary to achieve this.[1]
Troubleshooting and FAQs
-
Q: My product "oiled out" as a liquid instead of forming crystals. What went wrong?
-
A: This happens when the solution becomes supersaturated at a temperature above the melting point of your solid. To fix this, reheat the solution to re-dissolve the oil, add a little more solvent, and then try cooling much more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can initiate crystallization. Adding a "seed crystal" from a previous batch is also highly effective.
-
-
Q: My final yield after recrystallization is very low. How can I improve it?
-
A: Low recovery is typically due to using too much solvent, not cooling the solution for long enough, or premature crystallization during a hot filtration step. To improve, use the absolute minimum amount of boiling solvent needed for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtering. If you suspect product is still in the mother liquor, you can try to concentrate it by boiling off some solvent and cooling again to obtain a second crop of crystals, which may be of slightly lower purity.
-
-
Q: Can I use a solvent other than benzene?
-
A: Yes. Benzene is an effective solvent for this compound but is also a known carcinogen. Safer alternatives should be explored. Toluene is a common substitute. Given that similar compounds have been recrystallized from water[6] or water/ethanol mixtures[1], these are excellent systems to investigate. Always perform small-scale solubility tests first to find the optimal solvent or solvent pair for your specific crude material.
-
Strategy 3: Silica Gel Column Chromatography
Core Principle: Chromatography is used when simpler methods fail, especially for separating compounds with very similar properties. In normal-phase column chromatography, a solvent (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase), typically silica gel. Compounds in the mixture are separated based on their polarity. This compound is quite polar due to its carboxylic acid and hydroxyl groups and will adsorb strongly to the polar silica gel. Less polar impurities will travel down the column faster and elute first.
Experimental Workflow: Column Chromatography
Caption: General workflow for purification by column chromatography.
Troubleshooting and FAQs
-
Q: My compound is smearing/tailing down the column instead of moving as a tight band.
-
A: Carboxylic acids are notorious for tailing on silica gel due to strong hydrogen bonding interactions. To resolve this, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This keeps the carboxylic acid protonated, reducing its interaction with the silica and resulting in sharper bands.
-
-
Q: How do I determine the right solvent system (mobile phase)?
-
A: Use Thin-Layer Chromatography (TLC) before running a column. Test various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system is one that moves your desired compound off the baseline to an Rf (retention factor) value of approximately 0.25-0.35, while providing good separation from all impurity spots.
-
Part 3: Final Purity Assessment
After purification, you must verify the purity of your this compound.
-
Melting Point: This is a fast and effective indicator of purity. Pure 4-BMA should have a sharp melting point around 117-119 °C.[1] A broad or depressed melting range indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A technical grade of 4-BMA may be ≥90% pure by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-containing impurities that may not be visible by other methods.
By understanding the nature of potential impurities and mastering these fundamental purification strategies, you can consistently and efficiently obtain high-purity this compound for your research and development needs.
References
- Mandelic acid, p-bromo- - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules. [Link]
- Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
- Method for purifying mandelic acids.
- mandelic acid and its Impurities.
- Separation of 4-Bromo-3-thenoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- p-Bromomandelic acid | C8H7BrO3.
- Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Acid–base extraction. Wikipedia. [Link]
- Acid-Base Extraction Tutorial. YouTube. [Link]
- Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. magritek.com [magritek.com]
- 6. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
dealing with incomplete reactions in 4-Bromomandelic acid synthesis
Welcome to the technical support center for the synthesis of 4-bromomandelic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively. Incomplete reactions are a common yet surmountable hurdle, and this guide provides field-proven insights to optimize your outcomes.
Frequently Asked Questions (FAQs): Troubleshooting Incomplete Reactions
This section directly addresses the most common issues encountered during the synthesis of this compound, particularly when starting from 4-bromobenzaldehyde.
Question 1: My initial reaction of 4-bromobenzaldehyde to form the cyanohydrin intermediate has stalled or is giving a very low yield. What are the primary causes?
This is a critical first step, and its success hinges on several factors. An incomplete reaction here is typically traced back to issues with reagents or reaction conditions.
-
Purity of 4-Bromobenzaldehyde: The aldehyde starting material is susceptible to oxidation, forming 4-bromobenzoic acid.[1][2] The presence of this carboxylic acid can interfere with the reaction. Before starting, verify the purity of your 4-bromobenzaldehyde by melting point or spectroscopy. If it's old or has been improperly stored, consider purifying it by recrystallization or distillation, or using a fresh bottle.
-
Cyanide Source and Stoichiometry: The nucleophilic attack by the cyanide ion is the key bond-forming step. Ensure you are using a high-purity source of sodium or potassium cyanide.[3] Technical grade reagents may contain impurities that inhibit the reaction. Also, ensure the stoichiometry is correct; a slight excess of the cyanide source is sometimes used to drive the reaction to completion.
-
Temperature Control: The formation of the cyanohydrin (mandelonitrile) is an equilibrium reaction and is often exothermic. Running the reaction at low temperatures (e.g., 0-10 °C) is crucial.[3] Elevated temperatures can promote side reactions and shift the equilibrium back toward the starting materials.[4]
-
pH of the Reaction Medium: The reaction requires a delicate pH balance. The medium must be basic enough to have a sufficient concentration of the free cyanide nucleophile (CN⁻) but not so basic that it promotes the Cannizzaro reaction, a disproportionation of the aldehyde into an alcohol and a carboxylic acid, which becomes a significant side reaction in the presence of strong bases.[5]
Question 2: I've successfully formed the 4-bromomandelonitrile intermediate, but the subsequent acid hydrolysis step is incomplete. How can I drive this to completion?
The hydrolysis of the nitrile to a carboxylic acid is a robust but often slow transformation that requires forcing conditions.
-
Hydrolysis Conditions: This step is typically performed under strong acidic conditions, for example, by heating with concentrated hydrochloric acid.[6] The acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to attack by water. Incomplete hydrolysis often results from using an acid that is not concentrated enough or from insufficient heating.
-
Reaction Time and Temperature: Nitrile hydrolysis is not instantaneous. It often requires prolonged heating (reflux) for several hours.[4][6] If the reaction is incomplete, the first step is to extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.
-
Phase Separation: In some cases, the oily mandelonitrile intermediate may separate from the aqueous acid layer, reducing the surface area for the reaction. Vigorous stirring is essential to ensure proper mixing and facilitate the hydrolysis at the interface.
Question 3: My final this compound product is impure after work-up. What are the likely contaminants, and what is the best purification strategy?
Product purity is paramount. The contaminants present are almost always related to the starting materials or side-products from the reaction sequence.
-
Common Contaminants:
-
Unreacted 4-bromobenzaldehyde: If the initial reaction was incomplete.
-
4-bromobenzoic acid: Present as an impurity in the starting material or formed via the Cannizzaro side reaction.[1]
-
Ammonium Salts (e.g., NH₄Cl): A byproduct of the acid hydrolysis of the nitrile.
-
-
Purification Strategy:
-
Extraction: After acidification of the reaction mixture, a thorough extraction with an organic solvent like ether is critical to separate the organic product from the inorganic salts.[4][7]
-
Recrystallization: This is the most effective method for final purification. A solvent system where the this compound has high solubility at high temperatures and low solubility at low temperatures is ideal. Benzene has been historically cited, but due to its toxicity, safer alternatives like toluene or a mixed solvent system (e.g., toluene/heptane or ethanol/water) should be explored.[7] The goal is to obtain a white, crystalline solid with a sharp melting point (literature: 116-118 °C).[8]
-
Visualized Reaction and Troubleshooting Workflow
To better conceptualize the process, the following diagrams illustrate the synthetic pathway and a logical troubleshooting flow.
Caption: Troubleshooting decision tree for synthesis.
Optimized Experimental Protocol
This protocol is based on established procedures for mandelic acid synthesis, adapted for the 4-bromo derivative. [3][6][9] SAFETY NOTE: This procedure involves the use of sodium cyanide, which is highly toxic. It should only be performed in a well-ventilated fume hood by trained personnel. Always have a cyanide poisoning antidote kit available and be familiar with its use. Acidification of cyanide solutions will liberate highly toxic hydrogen cyanide (HCN) gas.
Part 1: Synthesis of 4-Bromomandelonitrile
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (e.g., 1.1 equivalents) in deionized water. Place the flask in an ice-water bath and stir until the temperature is between 0-5 °C.
-
Reagent Preparation: In a separate beaker, dissolve 4-bromobenzaldehyde (1.0 equivalent) in a suitable solvent like ethanol or THF.
-
Reaction: Slowly add the 4-bromobenzaldehyde solution to the cold, stirring cyanide solution via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Maturation: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours.
-
Monitoring: The reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) to check for the disappearance of the starting aldehyde. The intermediate nitrile is often isolated as an oil after extraction and used directly in the next step.
Part 2: Hydrolysis to this compound
-
Setup: Transfer the crude 4-bromomandelonitrile from Part 1 to a larger round-bottom flask suitable for reflux.
-
Hydrolysis: Add concentrated hydrochloric acid (e.g., 4-5 volumes relative to the nitrile) to the flask. Perform this step in a fume hood as HCN gas may evolve. Equip the flask with a reflux condenser.
-
Heating: Heat the mixture to reflux using a heating mantle. The reaction should be stirred vigorously. The hydrolysis can take anywhere from 4 to 12 hours. The completion is marked by the disappearance of the oily nitrile layer and the formation of a homogeneous solution or a solid precipitate (the product).
-
Cooling and Isolation: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature and then further in an ice bath. The this compound may crystallize out. Collect the solid by vacuum filtration.
-
Extraction: If the product does not crystallize, or to recover dissolved material from the filtrate, extract the acidic aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent (e.g., toluene or an ethanol/water mixture) to obtain pure, white crystals of this compound.
Key Parameter Optimization Table
| Parameter | Step | Recommended Condition | Symptom of Deviation | Corrective Action |
| Temperature | 1 | 0–10 °C | Too High: Low yield, potential side reactions (Cannizzaro). | Use an ice/salt bath for better temperature control. Add aldehyde slowly. |
| 2 | Reflux | Too Low: Incomplete hydrolysis, very long reaction time. | Ensure vigorous reflux is maintained. Insulate the apparatus if necessary. | |
| Reaction Time | 1 | 2–4 hours | Too Short: Unreacted starting material. | Monitor by TLC until aldehyde spot is gone. |
| 2 | 4–12 hours | Too Short: Presence of nitrile or amide intermediate. | Monitor by TLC; extend reflux time as needed. | |
| Reagents | 1 | High-purity 4-bromobenzaldehyde & NaCN | Low yield despite correct conditions. | Verify purity of starting aldehyde (MP, NMR). Use a fresh, high-purity cyanide source. |
| 2 | Concentrated HCl | Slow or stalled hydrolysis. | Use a fresh bottle of concentrated acid. Ensure sufficient volume is used. | |
| Mixing | 1 & 2 | Vigorous Stirring | Biphasic reaction stalls. | Use a larger stir bar or mechanical stirrer to ensure efficient mixing of phases. |
References
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). NIH.
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). ResearchGate.
- Mandelic Acid. Organic Syntheses Procedure.
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
- Environmentally friendly production of mandelic acid. (2020). Max-Planck-Gesellschaft.
- Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study. PubMed.
- Process modeling of mandelic acid from benzaldehyde by phase transfer catalysis. ResearchGate.
- Optimization of reaction conditions for the synthesis of 4a. ResearchGate.
- Optimization of reaction conditions for the synthesis of compound (4a). ResearchGate.
- mandelic acid. Organic Syntheses Procedure.
- The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. Benchchem.
- Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid). PrepChem.com.
- Question 5: Two-step synthesis of mandelic acid from benzaldehyde. (2025). Filo.
- What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide?. (2023). Quora.
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). PMC - NIH.
- Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months?. (2022). Reddit.
- Mandelic acid, p-bromo-. Organic Syntheses Procedure.
- 4-Bromo-DL-mandelic acid technical, = 90 HPLC 6940-50-7. Sigma-Aldrich.
- 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses Procedure.
- 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards. (2024). ChemicalBook.
- Reaction Condition Optimization Services. BOC Sciences.
- 4-Bromo-DL-mandelic acid technical, = 90 HPLC 6940-50-7. Sigma-Aldrich.
- Preparation method of 2-bromine-4-hydroxyphenylacetic acid. Google Patents.
- p-Bromomandelic acid. PubChem - NIH.
- Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity. ResearchGate.
- Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. (2018). ResearchGate.
- Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). (2019). RSC Publishing.
- Major reactions used for enzymatic production of optically pure (a) (R)-mandelic acid and (b) (S)-mandelic acid or (S)-mandelamide (MDH malate dehydrogenase, DDH diol dehydrogenase). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]
- 9. Question 5 Devise a two-step synthesis of mandelic acid (C_6H_5CH(OH)COOH.. [askfilo.com]
impact of impurities on the resolution of 4-Bromomandelic acid
Welcome to the technical support guide for the chiral resolution of 4-Bromomandelic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining enantiomerically pure this compound. We will delve into common challenges, with a specific focus on how impurities can fundamentally impact the success of your resolution experiments, and provide field-proven troubleshooting strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and the principles of its chiral resolution.
Q1: What is this compound and why is its chiral purity important?
This compound is a derivative of mandelic acid, featuring a bromine atom at the para- (4th) position of the phenyl ring. It is a chiral molecule, existing as two non-superimposable mirror images called enantiomers: (R)-4-Bromomandelic acid and (S)-4-Bromomandelic acid.[1][2] Enantiomerically pure forms of this compound are valuable chiral building blocks in the synthesis of pharmaceuticals and other specialty chemicals.[3] In drug development, it is crucial to use a single enantiomer, as the other may be inactive or, in some cases, cause undesirable side effects.[4][5]
Q2: What is the most common method for resolving racemic this compound?
The most prevalent and industrially scalable method for resolving racemic carboxylic acids like this compound is through diastereomeric salt crystallization .[6][7] This process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized while the other remains in the mother liquor.[7][8]
Q3: How do I choose a suitable resolving agent and solvent?
The selection of the resolving agent and solvent is critical and often requires empirical screening.
-
Resolving Agent: Common choices for acidic racemates are chiral amines like (+/-)-α-phenethylamine, brucine, or quinine. The goal is to form a stable crystalline salt with one enantiomer of the acid.
-
Solvent System: The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. It should also dissolve the racemate and resolving agent sufficiently to allow for salt formation, but be a poor enough solvent for the desired diastereomeric salt to allow for its precipitation in high yield and purity. Solvents of varying polarities, from alcohols like ethanol to ketones or esters, should be screened.[6]
Part 2: Troubleshooting Guide - Impact of Impurities
Impurities are the most common cause of failure in crystallization-based resolutions. Even small amounts can have a dramatic effect. This guide is structured around common problems you may encounter.
Problem 1: Crystallization Fails or an Oil/Gum Forms
You've combined the racemic this compound, a chiral resolving agent, and the solvent, but no crystals form, or a sticky precipitate (oiling out) occurs.
Causality: This is often due to the presence of crystallization inhibitors . Certain impurities can interfere with the nucleation process or disrupt the orderly arrangement of molecules into a crystal lattice.[9][10]
| Potential Cause (Impurity) | Mechanism of Interference & Troubleshooting Steps |
| Residual Solvents from Synthesis | Mechanism: Solvents like glacial acetic acid or benzene, if not completely removed from the starting this compound, can alter the polarity of the resolution medium, preventing the diastereomeric salt from precipitating.[11] Troubleshooting: 1. Verify Purity: Analyze the starting material via ¹H NMR to check for residual solvent signals. 2. Purification: Dry the this compound under a high vacuum for several hours. If necessary, recrystallize it from a suitable solvent (e.g., benzene) and dry thoroughly before use.[11] |
| Achiral Process Impurities | Mechanism: Impurities from the synthesis, such as unreacted p-bromoacetophenone or other synthetic byproducts, can act as crystallization inhibitors.[11] They do not fit into the crystal lattice of the diastereomeric salt and their presence, even at low levels, can suppress crystal growth.[10] Troubleshooting: 1. Analyze Purity: Use achiral HPLC or GC to quantify the level of non-chiral impurities. Commercial technical-grade this compound can have a purity of ≥90%, which may not be sufficient.[12] 2. Purification: Recrystallize the starting racemic this compound to achieve a purity of >98% before attempting the resolution. |
| Incorrect Stoichiometry | Mechanism: While not an impurity in the traditional sense, using an incorrect molar ratio of the resolving agent can lead to failure. An excess of either the acid or the base can create a complex mixture that is more soluble, hindering crystallization. Troubleshooting: 1. Verify Molar Ratios: Carefully calculate and weigh the required amounts of acid and resolving agent. Start with a 1:1 molar ratio. 2. Check Resolving Agent Purity: Ensure the chiral resolving agent itself is of high purity and has not degraded. |
Problem 2: Poor Enantiomeric Excess (ee) in the Final Product
Crystals are obtained, but after liberating the free acid, chiral HPLC analysis shows a low enantiomeric excess (ee).
Causality: This indicates that the crystallization process was not selective enough. This can be caused by the co-precipitation of the undesired diastereomer or the presence of impurities that interfere with chiral recognition.
| Potential Cause (Impurity) | Mechanism of Interference & Troubleshooting Steps |
| Enantiomeric Impurity in Resolving Agent | Mechanism: If the "enantiopure" resolving agent contains a significant amount of its opposite enantiomer, it will form the diastereomeric salt of the undesired this compound enantiomer. This salt will then co-crystallize, directly reducing the final product's ee.[13] Troubleshooting: 1. Verify Resolving Agent Purity: Always check the certificate of analysis for the resolving agent's enantiomeric purity. If in doubt, analyze it using a suitable chiral HPLC or GC method. 2. Source High-Purity Agent: Procure resolving agents with the highest possible enantiomeric purity (>99.5% ee). |
| Structurally Similar Impurities | Mechanism: Impurities that are structurally related to this compound (e.g., 2-chloromandelic acid or mandelic acid itself) can form their own diastereomeric salts. If these salts have similar solubilities, they may co-crystallize, leading to a chemically and enantiomerically impure product.[14] Troubleshooting: 1. Detailed Starting Material Analysis: Use a high-resolution analytical method like HPLC-MS to screen for structurally related impurities in the starting material. 2. Pre-purification: If such impurities are found, a thorough recrystallization or chromatographic purification of the racemic this compound is required before resolution. |
| Formation of a Solid Solution | Mechanism: In some cases, the two diastereomeric salts do not crystallize as distinct entities but form a solid solution, where molecules of the undesired diastereomer are incorporated into the crystal lattice of the desired one.[15] This is more likely if the two diastereomers are very similar in shape and size. Troubleshooting: 1. Screen Other Solvents: Changing the solvent can alter the crystal packing and may break the solid solution behavior. 2. Screen Other Resolving Agents: A different chiral resolving agent will form a diastereomer with a different shape, which is less likely to form a solid solution.[15] |
Part 3: Experimental Protocols & Workflows
Protocol 1: Purity Analysis of Racemic this compound
This protocol outlines the steps to assess the chemical and chiral purity of the starting material.
1. Achiral Purity Analysis (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical starting ratio is 60:40 (Acetonitrile:Water + 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[16]
-
Procedure:
-
Prepare a standard solution of this compound at approx. 1 mg/mL in the mobile phase.
-
Inject 10 µL and run the chromatogram.
-
Assess the purity by integrating the peak area of this compound relative to the total peak area of all components. The target is ≥98% purity.
-
2. Chiral Purity Analysis (to confirm it is a true racemate):
-
Column: A cellulose-based chiral stationary phase (CSP) like CHIRALPAK® IC is effective for mandelic acid derivatives.[16]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, with 0.1% TFA. A common mobile phase is n-hexane:isopropanol (90:10) + 0.1% TFA.[16]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Procedure:
-
Prepare a sample solution at approx. 1 mg/mL in the mobile phase.
-
Inject 10 µL.
-
A successful separation should show two peaks of equal area, corresponding to the (R) and (S) enantiomers.
-
Workflow for Troubleshooting a Failed Resolution
This workflow provides a logical sequence for diagnosing issues.
Caption: Troubleshooting workflow for chiral resolution.
References
- Vertex AI Search. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing.
- Wikipedia. (2024). Kinetic resolution.
- Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
- ResearchGate. (2021). (PDF)
- National Institutes of Health (NIH). (2021).
- CrystEngComm (RSC Publishing). (n.d.). Chiral discrimination by a cellulose polymer: differential crystallization inhibition of enantiomers in amorphous dispersions.
- ResearchGate. (2008). Application of Crystallization Inhibitors to Chiral Separations. 2.
- Semantic Scholar. (2021).
- ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (2009).
- Chemistry LibreTexts. (2020). 6.
- ACS Omega. (2020). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.
- Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
- Veeprho. (2020).
- YouTube. (2022). Stereochemistry: Kinetic Resolution.
- Wikipedia. (2024). Chiral resolution.
- Thermo Fisher Scientific. (n.d.). This compound, 98+% 100 g.
- Fisher Scientific. (2024).
- Thermo Fisher Scientific. (n.d.). This compound, 98+% 5 g.
- Sigma-Aldrich. (n.d.). 4-Bromo- DL -mandelic acid technical, = 90 HPLC.
- Organic Syntheses. (n.d.). Mandelic acid, p-bromo-.
- Sigma-Aldrich. (n.d.). 4-Bromo-DL-mandelic acid, technical, ≥90% (HPLC).
- National Institutes of Health (NIH). (n.d.). p-Bromomandelic acid.
- National Institutes of Health (NIH). (2012).
- ResearchGate. (2014). Extractive Resolution of racemic mandelic acid through a bulk liquid membrane containing binary chiral carrier.
- ChemicalBook. (2023).
- Organic Syntheses. (n.d.). Mandelic Acid.
- Google Patents. (2016). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
- Pharmaffiliates. (n.d.). mandelic acid and its Impurities.
Sources
- 1. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral discrimination by a cellulose polymer: differential crystallization inhibition of enantiomers in amorphous dispersions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 4-溴-DL-扁桃酸 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 16. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Bromomandelic Acid Resolution
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for scaling up the chiral resolution of 4-Bromomandelic acid from the laboratory to the pilot plant. Our focus is on the classical and robust method of diastereomeric salt crystallization, addressing the unique challenges that emerge during the transition to larger scales.
Overview: The Scale-Up Challenge
This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2] While its resolution via diastereomeric salt formation is a well-established laboratory technique, scaling this process introduces significant complexities.[3][4] Factors that are negligible at the bench, such as heat transfer, mass transfer, mixing dynamics, and nucleation kinetics, become critical parameters in a pilot plant reactor.[5][6] This guide is designed to navigate these challenges, ensuring a robust, repeatable, and efficient scale-up.
Core Principles of Diastereomeric Resolution
The fundamental principle involves reacting racemic this compound with an enantiomerically pure chiral resolving agent (typically a base) to form a pair of diastereomeric salts.[7] These diastereomers possess different physical properties, most importantly, differential solubility in a given solvent system.[8] This solubility difference allows the less soluble diastereomeric salt to preferentially crystallize, enabling its separation by filtration.[7] The desired enantiomer of this compound is then liberated from the purified salt, typically by treatment with a strong acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up process in a practical question-and-answer format.
Category 1: Crystallization & Purity Issues
Q1: We are observing "oiling out" or complete failure of crystallization in the pilot reactor, even though the process worked well in the lab. What is happening?
A: This is a classic scale-up problem often tied to supersaturation, solvent choice, and cooling rates.[9]
-
Causality: In a large reactor, temperature gradients can be more pronounced. If a highly concentrated solution cools too quickly at the reactor wall, it can crash out as a liquid phase (oil) before organized crystal nucleation can occur. This happens when the concentration of the salt exceeds its solubility limit to such an extent that it enters a metastable zone where oiling is favored over crystallization.
-
Troubleshooting Steps:
-
Reduce Concentration: Start by reducing the overall concentration of your salt solution by 10-20% compared to the lab protocol. This widens the metastable zone, providing a larger operating window for controlled crystallization.
-
Control Cooling Rate: Implement a slower, more controlled cooling profile. A rapid temperature drop is a common cause of oiling. A linear or multi-step cooling ramp is preferable to simply turning on the cooling jacket.[5] A rate of 5-10°C per hour is a good starting point for optimization.
-
Introduce Seeding: Seeding is crucial for controlling crystallization at scale. Introduce a small quantity (0.1-1.0% w/w) of previously isolated, pure diastereomeric salt crystals at a temperature where the solution is just barely saturated. This provides nucleation sites and encourages controlled crystal growth rather than spontaneous, uncontrolled precipitation or oiling.[10]
-
Re-evaluate Solvent System: The ideal solvent should have a steep solubility curve with temperature, meaning it dissolves the salt well at high temperatures but poorly at low temperatures.[11] If oiling persists, consider adding an anti-solvent (a solvent in which the salt is poorly soluble) slowly during the cooling process to maintain a controlled level of supersaturation.
-
Q2: The yield of our diastereomeric salt is significantly lower in the pilot plant than in the lab (~35% vs. ~45%). How can we improve this?
A: Low yield typically indicates that a substantial amount of the desired product remains in the mother liquor.[12] This can be due to suboptimal solubility, insufficient crystallization time, or issues with solid-liquid separation.
-
Causality: The thermodynamics of the system are governed by the ternary phase diagram of the two diastereomeric salts and the solvent.[13] Your yield is limited by the eutectic point of the diastereomeric mixture. At a larger scale, achieving equilibrium can take longer, and filtration/washing can be less efficient.
-
Troubleshooting Steps:
-
Optimize Final Crystallization Temperature: Lowering the final isolation temperature can decrease the solubility of the desired salt and improve yield. Experiment with holding the slurry at temperatures 5-10°C lower than the lab protocol for several hours.
-
Increase Crystallization Time: Allow more time for the crystallization to reach equilibrium. At pilot scale, holding the slurry for 4-12 hours at the final temperature before filtration is common.
-
Optimize Molar Ratio of Resolving Agent: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.[12][14] This changes the phase dynamics to a separation between one diastereomeric salt and the unreacted free enantiomer, which can be more efficient.
-
Improve Filtration and Washing: Ensure your filtration setup (e.g., Nutsche filter) is efficient. Wash the filter cake with a minimal amount of cold solvent to displace the mother liquor without dissolving a significant amount of the product. A poorly executed wash is a common source of yield loss.
-
Q3: The enantiomeric excess (ee) of our final this compound is poor (>90%) after liberation, despite the diastereomeric salt appearing pure. What are the likely causes?
A: Low enantiomeric excess (ee) after a seemingly successful resolution points to either poor diastereomeric purity of the salt or racemization during the liberation step.[15]
-
Causality: The crystal lattice of the desired diastereomer may have incorporated the undesired diastereomer. Alternatively, harsh conditions (high temperature or extreme pH) during the acidification step to liberate the free acid can cause racemization at the stereocenter.
-
Troubleshooting Steps:
-
Incorporate a Slurry Recrystallization/Reslurry Step: After the initial crystallization and filtration, the most effective way to upgrade diastereomeric purity is to reslurry the isolated salt cake in a fresh, hot solvent. Hold it at an elevated temperature for 1-2 hours, then cool it down again and re-filter. This process dissolves fine particles and allows the material to re-crystallize with higher purity, excluding the undesired diastereomer.
-
Optimize the Liberation Step:
-
Temperature Control: Perform the acidification (liberation) step at a low temperature (0-10°C) to minimize the risk of racemization.
-
pH Control: Avoid using a large excess of strong acid. Add the acid slowly and monitor the pH, aiming for a final pH of 1-2.
-
-
Analyze the Mother Liquor: Use chiral HPLC to analyze the mother liquor from the crystallization. This will give you a clear picture of the separation efficiency and confirm which diastereomer is more soluble.[1][16]
-
Category 2: Process & Equipment Issues
Q4: How do we select the optimal solvent system for scale-up without running hundreds of experiments?
A: A systematic, data-driven approach is key. The goal is to maximize the solubility difference between the two diastereomeric salts.[11][17]
-
Causality: The solvent interacts differently with each diastereomer, influencing the crystal lattice energy and, consequently, solubility.[13] A good solvent system is the cornerstone of a successful resolution.
-
Systematic Approach:
-
High-Throughput Screening (Lab Scale): Use a 96-well plate to screen a diverse range of solvents (e.g., alcohols, esters, ketones, water, and mixtures).[9] Prepare slurries of the diastereomeric salt mixture in each solvent. After allowing them to equilibrate, analyze the supernatant (mother liquor) by chiral HPLC. The solvent that shows the greatest depletion of one enantiomer from the solution is your lead candidate.[9]
-
Solubility Curve Determination: For the top 2-3 solvent candidates, determine the solubility of the diastereomeric salt mixture at various temperatures (e.g., 20°C, 40°C, 60°C). A solvent with low solubility at low temperatures and high solubility at elevated temperatures is ideal for a cooling crystallization.
-
Consider Pilot Plant Constraints: Choose solvents that are safe, environmentally acceptable, and compatible with your pilot plant's equipment (e.g., boiling point, material compatibility).
-
| Solvent System (Illustrative) | Relative Solubility (Desired Salt) | Relative Solubility (Undesired Salt) | Separation Factor (Undesired/Desired) | Comments |
| Isopropanol | 1.0 | 2.5 | 2.5 | Good starting point, moderate selectivity. |
| Ethyl Acetate | 1.5 | 2.1 | 1.4 | Poor selectivity. |
| 90:10 Water:Methanol | 0.7 | 3.5 | 5.0 | High selectivity, but solubility may be low. |
| Acetone | 2.0 | 2.2 | 1.1 | Not suitable for resolution. |
| Note: Data is hypothetical and for illustrative purposes only. Actual results will vary.[9] |
Q5: What are the critical considerations for agitation speed and reactor geometry when scaling up?
A: Agitation is critical for maintaining temperature homogeneity and keeping crystals suspended, but excessive agitation can be detrimental.[5]
-
Causality: Inadequate agitation leads to poor heat transfer and settling of crystals, causing localized supersaturation and agglomeration. Conversely, excessively high shear from the impeller tip can cause secondary nucleation (creating too many fine crystals) and crystal breakage (attrition), which complicates filtration and can negatively impact purity.[18][19]
-
Best Practices:
-
Impeller Selection: For crystallization, use a low-shear impeller, such as a pitched-blade turbine or hydrofoil, which promotes good axial flow (top-to-bottom mixing) without high shear zones. Avoid flat-blade (Rushton) turbines if possible.
-
Agitation Speed: The goal is to achieve "just suspended" conditions for the crystals (Njs). This is the minimum speed required to keep all particles suspended off the reactor floor. Operating slightly above Njs (e.g., 1.1-1.2 x Njs) is typically optimal. This minimizes shear while ensuring good mass and heat transfer.
-
Baffles: Ensure the reactor is properly baffled. Baffles prevent vortexing and convert rotational flow into the desired top-to-bottom turnover, which is essential for uniform suspension.
-
Detailed Experimental Protocol (Baseline)
This protocol provides a general, adaptable starting point for the resolution of racemic this compound in a pilot plant setting using (R)-1-phenylethylamine as the resolving agent.
Materials & Equipment:
-
Racemic this compound (1.00 eq)
-
(R)-1-Phenylethylamine (0.50 - 1.00 eq, to be optimized)
-
Solvent (e.g., Isopropanol or aqueous Methanol)
-
Jacketed Pilot Plant Reactor with agitator and temperature control
-
Nutsche Filter-Dryer or centrifuge
-
Hydrochloric Acid (HCl) solution
-
Sodium Hydroxide (NaOH) solution
Protocol Steps:
-
Charge & Dissolution:
-
Charge the selected solvent to the reactor.
-
Begin agitation at a moderate speed.
-
Charge the racemic this compound to the reactor.
-
Heat the mixture to 60-70°C to ensure complete dissolution.
-
-
Salt Formation:
-
Slowly add the (R)-1-phenylethylamine over 30-60 minutes, maintaining the temperature.
-
Hold the solution at this temperature for 1 hour to ensure complete salt formation.
-
-
Controlled Cooling & Crystallization:
-
Initiate a controlled cooling ramp. A typical starting point is cooling to 20°C over 4-6 hours (approx. 10°C/hour).
-
(Optional but Recommended) Seeding: When the solution temperature reaches a point of slight supersaturation (e.g., 45-50°C), add a seed slurry of the pure (S)-4-bromomandelic acid • (R)-1-phenylethylamine salt (0.1-1.0% of total batch mass).
-
Continue the slow cooling to the final temperature (e.g., 5-10°C).
-
Hold the resulting slurry at the final temperature with gentle agitation for at least 4 hours to maximize yield.
-
-
Isolation & Washing:
-
Transfer the slurry to the Nutsche filter.
-
Deliquor the batch by applying vacuum or pressure.
-
Wash the filter cake with a small portion of cold solvent to displace the mother liquor.
-
Dry the diastereomeric salt under vacuum.
-
-
Liberation of Free Acid:
-
Suspend the dried salt in water in a separate clean reactor.
-
Cool the slurry to 0-10°C.
-
Slowly add hydrochloric acid until the pH of the aqueous phase is 1-2.
-
The free (S)-4-bromomandelic acid will precipitate.
-
Filter, wash with cold water, and dry the final product.
-
-
Resolving Agent Recovery (Optional):
-
The aqueous filtrate from the liberation step contains the hydrochloride salt of (R)-1-phenylethylamine. This can be basified (e.g., with NaOH) and the free amine extracted with an organic solvent for recycling.
-
References
- BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- BenchChem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- Zhang, T., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5543.
- BenchChem. (n.d.). Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- BenchChem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses.
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- ChemBK. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). p-Bromomandelic acid. PubChem Compound Database.
- Google Patents. (n.d.). Process for the preparation and resolution of mandelic acid derivatives.
- Google Patents. (n.d.). Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.
- ResearchGate. (n.d.). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography.
- YouTube. (2023). Diastereomeric Salt Crystallization Using Ternary Phase Diagram.
- Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
- Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Atlantis Press. (2023). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
- National Institutes of Health. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- ResearchGate. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.
- CRC Press. (n.d.). CRC Handbook of Optical Resolutions.
- AIChE. (n.d.). Effect of Agitation during Cooling Crystallization on the Unique Regeneration Phenomenon Observed in Paracetamol Crystals Post Breakage.
- Atlantis Press. (2023). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
- ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Forms of Ritonavir.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
- Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
- White Rose Research Online. (n.d.). Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p‐Aminobenzoic Acid in Ethanol.
- BenchChem. (n.d.). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
- Reddit. (2023). Separation of diastereomers by crystallization with seeding.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- PubMed. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.
- ResearchGate. (2021). Pilot Plant Investigation on the Kinetics of Dextrose Cooling Crystallization.
- Wiley Online Library. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography.
- BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives.
- Google Patents. (n.d.). Resolution of racemic mandelic acid.
- Royal Society of Chemistry. (n.d.). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid.
Sources
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. (238f) Effect of Agitation during Cooling Crystallization on the Unique Regeneration Phenomenon Observed in Paracetamol Crystals Post Breakage | AIChE [proceedings.aiche.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
enhancing the solubility of 4-Bromomandelic acid for reactions
Welcome to the technical support guide for 4-Bromomandelic acid. This resource is designed for researchers, chemists, and formulation scientists to address common challenges related to the solubility of this compound in various reaction settings. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Question 1: What are the general solubility properties of this compound?
Answer: this compound is a white crystalline solid whose solubility is highly dependent on the nature of the solvent.[1][2] Its structure, featuring a polar carboxylic acid and hydroxyl group, along with a larger, nonpolar bromophenyl ring, gives it a mixed-polarity character. This duality governs its solubility profile. It is generally soluble in polar organic solvents and aqueous solutions under specific pH conditions.[1][2]
Data Summary: Solubility Profile of this compound
| Solvent Type | Examples | Observed Solubility | Rationale & Notes |
| Polar Protic | Ethanol, Acetic Acid | Soluble[1][2] | The hydroxyl and carboxylic acid groups of this compound can form strong hydrogen bonds with protic solvents, facilitating dissolution. |
| Polar Aprotic | Diethyl Ether | Soluble[1][2] | Solvation is driven by dipole-dipole interactions. Ether is a good choice for reactions where protic hydrogens would interfere. |
| Aqueous | Water | Slightly soluble (in neutral water)[1][3] | Solubility is limited in neutral water but increases significantly with pH. Will likely be mobile in the environment due to its water solubility.[4][5] |
| Nonpolar Aromatic | Benzene, Chloroform | Soluble only when heated[1][2] | The nonpolar bromophenyl ring allows for van der Waals interactions with these solvents, but thermal energy is required to overcome the crystal lattice energy of the solid acid. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The polarity mismatch is too great for effective solvation. |
Question 2: What is the pKa of this compound, and why is it critical for enhancing solubility?
Answer: The predicted acid dissociation constant (pKa) of this compound is approximately 3.14.[1] This value is fundamental to understanding and manipulating its solubility in aqueous and protic systems. The pKa represents the pH at which the compound exists as a 50:50 mixture of its protonated (acidic) form and its deprotonated (conjugate base) form.
-
Below the pKa (pH < 3.14): The carboxylic acid group is primarily in its neutral, protonated form (-COOH). This form is less polar and thus has lower solubility in water.
-
Above the pKa (pH > 3.14): The carboxylic acid group is primarily in its ionized, deprotonated carboxylate form (-COO⁻). The introduction of a negative charge dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in solubility.
This relationship is the cornerstone of using pH adjustment as a tool for solubilization. By raising the pH of the medium above ~4.5 (at least 1-1.5 units above the pKa), you can ensure near-complete conversion to the highly soluble carboxylate salt.
Diagram: pH-Dependent Equilibrium of this compound
Caption: The equilibrium between the less soluble protonated form and the more soluble deprotonated form.
Troubleshooting Guide: Reaction Solubility Issues
Question 3: My this compound won't dissolve for my organic reaction. What steps should I take?
Answer: When facing solubility challenges in an organic solvent, a systematic approach is most effective. The choice of method depends heavily on the specific requirements of your reaction chemistry (e.g., temperature sensitivity, water tolerance).
Diagram: Troubleshooting Workflow for Solubility
Caption: A decision-making workflow for addressing solubility issues in organic reactions.
Detailed Steps & Explanations:
-
Gentle Heating: As indicated by its solubility in hot benzene, increasing the temperature provides the kinetic energy needed to break the crystal lattice bonds and promote solvation.[1][2]
-
Causality: Heat increases the kinetic energy of both solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the solid's lattice energy.
-
Caution: Always check the thermal stability of your reactants. While this compound is stable under normal conditions, prolonged heating at high temperatures could lead to decomposition.[3]
-
-
Use of a Co-solvent: If your primary solvent is moderately polar (e.g., THF, Ethyl Acetate), adding a small percentage of a highly polar aprotic solvent (e.g., DMF, DMSO, NMP) can create a solvent mixture with a higher overall solvating power for the polar acid.
-
Causality: This technique modifies the polarity of the bulk solvent system to better match the solute, following the "like dissolves like" principle. Even small amounts of a strong solvent can disrupt solute-solute interactions.
-
-
In-situ Salt Formation (for non-aqueous reactions): If your reaction can tolerate a non-nucleophilic base, you can deprotonate the carboxylic acid in situ to form an organic-soluble salt.
-
Example: Adding one equivalent of triethylamine (Et₃N) or DBU to a suspension of this compound in a solvent like Dichloromethane (DCM) will often result in a clear, homogeneous solution of the triethylammonium 4-bromomandelate salt.
-
Trustworthiness: This method is highly reliable but requires absolute certainty that the base will not interfere with your subsequent reaction steps (e.g., by reacting with an electrophile).
-
Question 4: How do I prepare a soluble aqueous stock of this compound?
Answer: Directly dissolving the acid in neutral water is inefficient due to its limited solubility.[3] The correct method involves deprotonation to form the highly soluble carboxylate salt.
Experimental Protocol: Preparation of a 0.5 M Aqueous Stock Solution
-
Weigh the Acid: Weigh out 11.55 g of this compound (MW: 231.04 g/mol [6]) for a final volume of 100 mL. Place it in a 250 mL beaker or flask.
-
Add Water: Add approximately 70 mL of deionized water. The acid will likely remain as a white suspension.
-
Prepare Base: Prepare a 5 M solution of Sodium Hydroxide (NaOH).
-
pH Adjustment: While stirring the suspension, add the 5 M NaOH solution dropwise. Monitor the pH of the solution with a calibrated pH meter.
-
Observe Dissolution: As the pH rises above 4.0, you will observe the solid begin to dissolve. Continue adding base slowly until all the solid has dissolved and the pH is stable around 7.0-7.5.
-
Final Volume Adjustment: Transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Carefully add deionized water to the 100 mL mark.
-
Storage: Cap the flask and invert several times to ensure homogeneity. Store the solution at 2-8°C. This stock solution contains the sodium salt of this compound.
Question 5: What are the primary safety considerations when handling this compound?
Answer: Proper safety protocols are essential. This compound is classified as an irritant.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8] Avoid contact with skin and eyes.[1][8]
-
Respiratory Protection: It is irritating to the respiratory system.[1] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][7]
-
Exposure Response:
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]
References
- P-Bromo mandelic acid - ChemBK. (n.d.).
- This compound - ChemBK. (n.d.).
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2015, December 15). UNT Digital Library.
- p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem. (n.d.). National Institutes of Health.
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral Resolution of Racemic 4-Bromomandelic Acid
For researchers at the forefront of pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely an academic exercise; it is a regulatory and therapeutic necessity. Racemic 4-bromomandelic acid is a valuable chiral building block, but its utility is locked within its racemic form. The separation of its enantiomers is a critical step, and the choice of resolving agent is paramount to the efficiency, yield, and purity of the final product.
This guide provides an in-depth comparison of common and novel resolving agents for racemic this compound. We will move beyond simple protocols to explore the causality behind methodological choices, offering a framework for selecting the optimal agent for your specific research and development needs.
The Foundational Principle: Diastereomeric Salt Formation
The most common method for chiral resolution hinges on the conversion of an enantiomeric mixture into a pair of diastereomers.[1][2][3] Enantiomers share identical physical properties, making them notoriously difficult to separate.[3] However, by reacting the racemic acid with an enantiomerically pure chiral base, we form two diastereomeric salts. These salts, not being mirror images, possess distinct physical properties, most critically, different solubilities in a given solvent system.[4][5] This solubility difference is the lever we pull to effect the separation, typically through fractional crystallization.
The general workflow is a testament to elegant chemical principles, allowing for the isolation of a single enantiomer from a 50:50 mixture.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Comparative Analysis of Resolving Agents
The success of a resolution is critically dependent on the choice of the resolving agent.[6] The interaction between the acid and the base dictates the solubility difference of the resulting diastereomeric salts. Here, we compare three distinct classes of agents for resolving this compound: a classical alkaloid, a widely used chiral amine, and a modern co-crystal former.
| Resolving Agent | Agent Class | Typical Solvent | Key Performance Insights | Pros | Cons |
| Brucine | Natural Alkaloid | Methanol, Ethanol, Acetone[5][7] | Forms highly crystalline salts. The choice of solvent is critical and often requires screening to optimize the solubility difference between diastereomers.[7] | Readily available, historically proven effectiveness for a wide range of acids.[3][4] | High toxicity (related to strychnine); often requires multiple recrystallizations to achieve high e.e.[8] |
| (-)-Ephedrine | Chiral Amine | Ethanol, Acetone | Known to be effective for resolving mandelic acid, providing good separation and allowing for evaluation by both polarimetry and melting point.[9] | Less toxic than brucine; synthetic and readily available in high purity. | More expensive than some classical resolving agents.[9] The efficiency can be highly substrate-specific. |
| Levetiracetam (LEV) | Co-crystal Former | Acetonitrile | A novel approach forming enantiospecific co-crystals. LEV selectively co-crystallizes with the (S)-enantiomer of this compound.[10][11] | High resolution efficiency can be achieved; offers a modern alternative to classical salt formation.[10][11] | May require longer equilibration times (e.g., up to 12 days) and optimization of molar ratios and temperature for best results.[10] |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, incorporating analytical checkpoints to assess the success of the resolution.
Protocol 1: Resolution with Brucine
Brucine is a readily available alkaloid that has been a workhorse in chiral resolution for decades.[3][4] Its rigid structure often leads to well-defined crystalline salts.
Rationale: This protocol relies on the significant difference in solubility between the two diastereomeric salts formed between (R/S)-4-bromomandelic acid and brucine in a polar solvent like acetone. Slow cooling is crucial to ensure selective crystallization rather than precipitation of both salts.
Step-by-Step Methodology:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 11.55 g (50 mmol) of racemic this compound in 100 mL of warm acetone. In a separate flask, dissolve 19.72 g (50 mmol) of anhydrous brucine in 100 mL of warm acetone.
-
Crystallization: Add the brucine solution to the acid solution with gentle stirring. Cover the flask and allow it to cool slowly to room temperature overnight. Further cool the flask in an ice bath for 2-3 hours to maximize crystallization.
-
Isolation: Collect the crystalline precipitate by vacuum filtration, washing the crystals with a small amount of cold acetone. This solid is the less-soluble diastereomeric salt.
-
Liberation of the Enantiomer: Suspend the collected crystals in 100 mL of water. Add 2 M hydrochloric acid dropwise with stirring until the pH is ~1-2. This breaks the salt, precipitating the resolved mandelic acid derivative.
-
Extraction & Drying: Extract the aqueous suspension three times with 50 mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.
-
Analysis: Determine the melting point and measure the specific rotation using polarimetry. Calculate the enantiomeric excess (% e.e.) via chiral HPLC analysis. One to two further recrystallizations of the diastereomeric salt may be necessary to achieve >98% e.e.[7]
Protocol 2: Resolution with (-)-Ephedrine
(-)-Ephedrine is a cost-effective and less toxic alternative to alkaloids like brucine. Its efficacy with mandelic acid itself suggests it as a strong candidate for its bromo-derivative.[9]
Rationale: This method is analogous to the brucine resolution. The key is the formation of a diastereomeric salt with (-)-ephedrine that has low solubility in ethanol, allowing for its isolation.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 11.55 g (50 mmol) of racemic this compound in 75 mL of hot 95% ethanol. In a separate beaker, dissolve 8.26 g (50 mmol) of (-)-ephedrine in 50 mL of hot 95% ethanol.
-
Crystallization: Add the hot ephedrine solution to the acid solution with stirring. Allow the mixture to cool to room temperature slowly. The salt of one enantiomer will begin to crystallize. Let the flask stand for at least 24 hours.
-
Isolation: Filter the resulting crystals and wash them with a small volume of cold ethanol.
-
Liberation of the Enantiomer: Transfer the crystals to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. Add 2 M hydrochloric acid until the solution is acidic to litmus paper. Shake the funnel to dissolve the solids.
-
Extraction & Drying: Separate the ether layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Analysis: Characterize the resulting solid by melting point, polarimetry, and chiral HPLC to determine the enantiomeric excess.
Protocol 3: Co-Crystallization with Levetiracetam (LEV)
This modern approach avoids classical salt formation, instead relying on the formation of a more selective co-crystal.[10][11] This method has been specifically demonstrated for this compound.[10][11]
Rationale: LEV has been shown to have a better recognition ability for the (S)-enantiomer of this compound, leading to the preferential formation of a (S)-4-BrMA-LEV co-crystal.[10][11] The protocol requires careful control of stoichiometry and temperature to maximize resolution efficiency.
Caption: Experimental workflow for resolution by fractional crystallization.
Step-by-Step Methodology:
-
Preparation: In a sealed vial, combine this compound (4-BrMA) and Levetiracetam (LEV). A molar ratio of resolving agent to racemate of 55:45 has been shown to be effective.[10] For example, use 1.0 g of racemic 4-BrMA (4.33 mmol) and 0.82 g of LEV (4.80 mmol).
-
Solvation & Equilibration: Add the appropriate amount of solvent (e.g., acetonitrile). The original study notes an optimal solvent amount of 93 mol%.[10] Seal the vial tightly.
-
Crystallization: Place the vial in a controlled temperature environment, for instance, at -18 °C.[10] Allow the system to equilibrate for an extended period (e.g., up to 12 days) to achieve maximum resolution efficiency.[10]
-
Isolation: Separate the resulting solid co-crystals from the liquid phase via centrifugation or filtration at the crystallization temperature.
-
Analysis: The liquid phase will be enriched in the (R)-enantiomer, while the solid phase will be the (S)-4-BrMA-LEV co-crystal.[10] Analyze the enantiomeric excess of the 4-BrMA in the liquid phase using chiral HPLC. The co-crystal can be dissociated to recover the (S)-enantiomer if desired.
Conclusion and Recommendations
The choice of a resolving agent for this compound is a balance of practical and performance considerations.
-
For established, cost-sensitive processes, classical agents like brucine or (-)-ephedrine remain viable options. They are well-understood, though they may require more extensive optimization and recrystallization steps to achieve high enantiomeric purity. Between the two, (-)-ephedrine offers a significant advantage in its lower toxicity.
-
For novel process development and achieving high selectivity, the co-crystallization method with Levetiracetam is a compelling modern alternative.[10][11] While it may require longer processing times and finer control over conditions, it offers a potentially more efficient and selective route to the desired enantiomer, demonstrating the power of crystal engineering in chiral separations.
Ultimately, the optimal choice often requires empirical screening. This guide provides the foundational protocols and comparative data to embark on that process with a clear understanding of the options and the chemical principles that govern their success.
References
- Yuan, M., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5561. [Link]
- Fogassy, E., et al. (2021). Resolutions of racemic compounds with chiral acids.
- Wikipedia. (n.d.). Chiral resolution. [Link]
- Yuan, M., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.
- Yuan, M., et al. (2021).
- LibreTexts Chemistry. (2022). 6.
- Lehigh University. (n.d.). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine.
- Kumar, S., et al. (n.d.). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution.
- NIH. (n.d.).
- LibreTexts Chemistry. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- LibreTexts Chemistry. (2023). 5.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 4-Bromomandelic Acid vs. Other Mandelic Acid Derivatives in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers, a process known as chiral resolution, is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Since enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles, obtaining enantiomerically pure compounds is often a regulatory and safety imperative.[1][2] Among the various techniques available, diastereomeric salt formation remains a robust, scalable, and widely implemented method for achieving this separation.[3]
This guide provides an in-depth comparison of the efficacy of 4-Bromomandelic acid and other halogenated mandelic acid derivatives as resolving agents. By examining the structural nuances of these agents and their impact on the resolution process, this document aims to equip researchers with the insights needed to make informed decisions in designing efficient and effective resolution strategies.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The classical method of chiral resolution hinges on the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid like mandelic acid). This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most critically, different solubilities in a given solvent.[1] This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially from the solution, enabling its isolation. Subsequently, the pure enantiomer is liberated from the salt, and the chiral resolving agent can often be recovered for reuse.[3][4]
Why Mandelic Acid Derivatives? The Role of Phenyl Ring Substitution
Mandelic acid is a well-established resolving agent, but its derivatives, particularly those with substituents on the phenyl ring, offer a powerful toolkit for optimizing resolutions. The introduction of a substituent, such as a bromine atom in this compound, alters the molecule's electronic properties, steric profile, and potential for intermolecular interactions (e.g., hydrogen bonding, halogen bonding, and π-π stacking).
These modifications can profoundly influence the crystal lattice of the resulting diastereomeric salts. A successful resolution agent is one that maximizes the difference in the crystal packing and, consequently, the solubility between the two diastereomeric salts.[5][6] The strategic selection of a substituted mandelic acid derivative can create a more pronounced solubility differential, leading to higher yields and enantiomeric excess (% e.e.) in a single crystallization step.
The general workflow for this process is a sequential and logical progression from a racemic mixture to separated enantiomers.
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent (e.g., ethanol).
-
In a separate flask, dissolve the chiral resolving agent, (R)-4-Bromomandelic acid (0.5 to 1.0 equivalent), in the same solvent, warming if necessary. Causality Note: Using 0.5 equivalents of the resolving agent can often lead to a higher enantiomeric purity of the initial crystalline product, as there is insufficient acid to form a salt with all of the "wrong" enantiomer of the amine, helping it to remain in solution.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
To maximize the yield of the crystalline salt, the flask can be further cooled in an ice bath or refrigerated for several hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
The collected solid is the enantiomerically enriched diastereomeric salt.
-
-
Liberation of the Free Amine Enantiomer:
-
Suspend the collected diastereomeric salt in water.
-
Add a strong base (e.g., 1 M NaOH solution) dropwise until the pH is basic (pH > 11) to deprotonate the amine and dissolve the salt. [7] * Extract the liberated free amine into an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis and Validation:
-
Determine the yield of the recovered amine.
-
Analyze the enantiomeric excess (e.e.) of the product using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry. This final measurement validates the success of the resolution.
-
Conclusion
The selection of a chiral resolving agent is a critical, empirically-driven process. While unsubstituted mandelic acid is a reliable choice, its halogenated derivatives, including this compound, provide a suite of tools for fine-tuning the resolution process. Experimental data shows that both the type and position of the halogen substituent significantly influence resolution efficiency, likely by altering the stability and solubility of the diastereomeric salt crystal lattices. [8]this compound stands as a valuable member of this class, offering a distinct combination of steric and electronic properties. For any new racemic compound, a screening of several mandelic acid derivatives, including this compound and its positional isomers, is a scientifically sound strategy to identify the optimal resolving agent and achieve the desired enantiomeric purity with maximum efficiency.
References
- Cui, J., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5536.
- LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Wiedemann, J., et al. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering.
- ResearchGate. (n.d.). Solubility screening for the diastereomeric salt pairs with selected amine counterions in water. ResearchGate.
- Wiedemann, J., et al. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing.
- Filo. (2025). Illustrate how to resolve racemic 1-phenylethanamine. Filo.
- Zijp, E. J., et al. (2005). The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts. Angewandte Chemie International Edition, 44(30), 4723-4726.
- ResearchGate. (2025). (PDF) Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. ResearchGate.
- CRC Press. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
- Royal Society of Chemistry. (1998). Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (2025). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. ResearchGate.
- UCC IR. (n.d.). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. UCC Institutional Repository.
- Journal of Chemical & Engineering Data. (2025). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. Journal of Chemical & Engineering Data.
- Semantic Scholar. (n.d.). [PDF] Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Semantic Scholar.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
- Semantic Scholar. (n.d.). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Semantic Scholar.
- PubMed. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. PubMed.
- MDPI. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. MDPI.
- YouTube. (2014). Resolution by diastereomeric salts. YouTube.
- ResearchGate. (n.d.). A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers. ResearchGate.
- LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Journal of Chemical Education. (n.d.). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 4-Bromomandelic Acid Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 4-Bromomandelic acid, a key intermediate in the synthesis of various pharmaceuticals, the ability to precisely quantify its enantiomeric purity is paramount. One enantiomer may harbor the desired therapeutic activity, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Consequently, regulatory bodies mandate rigorous validation of analytical methods used to control the enantiomeric purity of chiral drug substances.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and compare the performance of a validated HPLC method with viable alternatives such as Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental data from the scientific literature.
The Central Role of Chiral HPLC in Enantiomeric Purity Determination
High-Performance Liquid Chromatography has long been the gold standard for chiral separations in the pharmaceutical industry.[1] Its robustness, versatility, and high resolution make it a reliable technique for both quantitative analysis and preparative separation of enantiomers.[2] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and effective approach.[3] These CSPs create a chiral environment where the two enantiomers of a racemic compound form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.
For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for screening due to their broad applicability and proven success in resolving a wide range of chiral molecules.
Comparative Analysis of Analytical Techniques for this compound Enantiomeric Purity
While chiral HPLC is a well-established technique, it is not the only tool in the analytical chemist's arsenal. This section provides a comparative overview of chiral HPLC with Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) for the enantiomeric analysis of this compound.
| Parameter | Chiral HPLC | Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a solid chiral stationary phase. | Differential migration of enantiomers in an electric field through a capillary containing a chiral selector in the background electrolyte. |
| Speed | Moderate analysis times. | Significantly faster analysis times compared to HPLC.[4] | Very fast analysis times, often in the order of minutes.[5] |
| Resolution | Generally high resolution can be achieved. | Often provides higher efficiency and better resolution than HPLC.[4] | Can offer very high theoretical plate counts, leading to excellent resolution. |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower consumption of organic solvents ("greener" technique).[4] | Minimal solvent and sample consumption. |
| Method Development | Can be time-consuming due to the need to screen multiple columns and mobile phases. | Rapid method development due to faster equilibration times and analysis speed. | Can be complex, requiring optimization of buffer pH, chiral selector concentration, voltage, and temperature. |
| Application to this compound | Well-documented for mandelic acid and its derivatives. | Demonstrated to be faster and more efficient than HPLC for this compound.[4] | Feasible for this compound, with methods developed for similar hydroxy acids.[6] |
In-Depth Look: A Validated Chiral HPLC Method for this compound
To provide a practical and authoritative guide, we will outline a representative chiral HPLC method for the enantiomeric purity of this compound and discuss the validation parameters in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Protocol: Chiral HPLC Method
This protocol is a synthesized example based on common practices for separating mandelic acid derivatives on polysaccharide-based CSPs.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1.0 mg/mL in mobile phase
Rationale for Experimental Choices:
-
Chiral Stationary Phase: The Chiralpak AD-H, an amylose-based CSP, is selected for its proven efficacy in separating aromatic carboxylic acids through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone create chiral cavities that can differentially interact with the enantiomers of this compound.
-
Mobile Phase: A normal-phase mobile phase consisting of n-hexane and isopropanol is chosen to promote the necessary interactions between the analyte and the CSP. Isopropanol acts as the polar modifier, and its concentration is a critical parameter to optimize the retention and resolution. Trifluoroacetic acid (TFA) is added as a modifier to suppress the ionization of the carboxylic acid group of this compound, leading to improved peak shape and reproducibility.
-
Detection: UV detection at 230 nm is selected based on the chromophore of this compound, ensuring good sensitivity.
Method Validation: A Self-Validating System
According to ICH Q2(R1) guidelines, the validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. For an enantiomeric purity method, the key validation parameters are specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Workflow for HPLC Method Validation
Caption: A logical workflow for the development and validation of a chiral HPLC method.
Illustrative Validation Data for the Chiral HPLC Method
The following table presents representative validation data for a chiral HPLC method for determining the enantiomeric purity of a mandelic acid derivative, which can be considered analogous to this compound.
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance Data |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. No interference from placebo or related substances. | Rs = 2.5. Peak purity of both enantiomers confirmed by PDA detector. |
| Linearity (for the minor enantiomer) | Correlation coefficient (r²) ≥ 0.99 | r² = 0.9995 over the range of LOQ to 1.0% of the major enantiomer concentration. |
| Range | From LOQ to 120% of the specification limit for the undesired enantiomer. | 0.05% to 1.2% of the major enantiomer concentration. |
| Accuracy (for the minor enantiomer) | Recovery between 80.0% and 120.0% | 98.5% - 102.3% recovery at three concentration levels. |
| Precision (Repeatability, n=6) | RSD ≤ 10% for the minor enantiomer at the specification limit. | RSD = 2.5% |
| Precision (Intermediate) | RSD ≤ 15% for the minor enantiomer. | RSD = 4.8% (different analyst, different day, different instrument) |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.015% of the major enantiomer concentration. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.05% of the major enantiomer concentration. |
| Robustness | No significant impact on resolution and quantification with small, deliberate changes in method parameters (e.g., ±1% isopropanol, ±0.1 mL/min flow rate, ±2°C temperature). | The method was found to be robust, with Rs remaining > 2.0 under all tested variations. |
Alternative and Complementary Techniques
While chiral HPLC is a powerful tool, other techniques can offer advantages in specific scenarios.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a strong alternative to normal-phase HPLC for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.
Experimental Protocol: Chiral SFC Method
A study on the enantioseparation of this compound using SFC presented the following conditions:[4]
-
Column: Chiralpak® AD-3, 150 x 4.6 mm, 3 µm
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% TFA
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV
Performance Comparison: HPLC vs. SFC
A key finding from a comparative study was that under the same chiral column conditions, the SFC method exhibited faster and more efficient separation with better enantioselectivity than the HPLC method for mandelic acid derivatives, including this compound.[4] The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times. Furthermore, the reduced use of organic solvents makes SFC a more environmentally friendly ("greener") technique.
Workflow for SFC Method Development
Caption: A streamlined workflow for developing a chiral SFC method.
Capillary Electrophoresis (CE)
Chiral CE is another powerful technique for enantiomeric separations, offering high efficiency, short analysis times, and minimal sample and reagent consumption. The separation is achieved by adding a chiral selector to the background electrolyte.
For the enantioseparation of this compound and other α-hydroxy acids, vancomycin has been used as a chiral selector in CE.[6] The method can be highly selective, but development can be more complex than for HPLC or SFC, as it requires optimization of multiple parameters including buffer pH, concentration of the chiral selector, applied voltage, and capillary temperature.
Conclusion: Making an Informed Decision
The validation of an analytical method for determining the enantiomeric purity of a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of drug development. Chiral HPLC on polysaccharide-based stationary phases remains a robust and reliable workhorse for this application, with a wealth of historical data and a clear validation pathway defined by regulatory guidelines.
However, for laboratories focused on high-throughput screening, faster turnaround times, and a commitment to green chemistry, Supercritical Fluid Chromatography presents a compelling and often superior alternative. Its demonstrated ability to provide faster, more efficient separations with reduced solvent consumption makes it an increasingly attractive option. Chiral Capillary Electrophoresis, while offering exceptional resolution and minimal sample consumption, may be better suited for specific applications where these advantages are paramount.
The ultimate choice of analytical technique will depend on a careful consideration of the specific needs of the laboratory, including sample throughput, available instrumentation, cost considerations, and environmental impact. This guide provides the foundational knowledge and comparative data to empower researchers, scientists, and drug development professionals to make an informed and scientifically sound decision for the critical task of ensuring the enantiomeric purity of this compound.
References
- Ding, J., Zhang, M., Dai, H., & Lin, C. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(12), 1245-1256. [Link]
- Zhang, T., Holder, E., Franco, P., & Lindner, W. (2010). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
- Tsai, H. J., & Lee, M. R. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Borman, P., Boughtflower, B., Cattanach, K., Crane, K., Freebairn, K., Jonas, G., ... & Thompson, D. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15(S1), S1-S12. [Link]
- Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., ... & Chandrasekhar, K. B. (2007). A validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Trade Science Inc, 2(2), 123-128. [Link]
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid. BenchChem Technical Guides.
- Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11), 1234-1242.
- Gasper, M. P., Wiskur, S. L., & Armstrong, D. W. (2001). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review.
- American Laboratory. (2011).
- Jurin, M., Kontrec, D., Dražić, T., & Roje, M. (2020). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
- Gasparrini, F., Ciogli, A., D'Acquarica, I., & Villani, C. (2016). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. Organometallics, 35(24), 4064-4072.
- Phenomenex Inc. (n.d.).
- Phenomenex Inc. (n.d.). Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. [Link]
- Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2015). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 20(10), 18769-18804.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Analytical Procedure Development Q14. [Link]
- Gotti, R., & Cavrini, V. (2011). Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole. Electrophoresis, 32(19), 2689-2696.
- Islam, M. S., & Hossain, M. A. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 165-172.
- Lee, H. J., & Lee, W. (2015). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 20(8), 14849-14875.
- Barhate, V. D., & Dehghan, M. H. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 10-15.
- Szabó, Z. I., & Pálfi, V. (2021). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 26(11), 3169.
- Wojda, E., & Parzuchowski, P. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3241.
- Daicel Chiral Technologies. (n.d.).
- Armstrong, D. W., & Rundlett, K. L. (1994). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 6(3), 164-177.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 4-Bromomandelic Acid
In the landscape of pharmaceutical development and chiral synthesis, the resolution of enantiomers is a critical step to ensure the safety and efficacy of drug candidates. 4-Bromomandelic acid, a key chiral building block, presents a common challenge for analytical and preparative-scale separations. This guide provides an in-depth comparative study of various chiral stationary phases (CSPs) for the successful enantioseparation of this compound, offering insights into the underlying chiral recognition mechanisms and practical guidance for method development.
The Significance of Chiral Purity for this compound
This compound possesses a single stereocenter, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to accurately quantify the enantiomeric excess (e.e.) and to isolate the desired enantiomer is paramount for regulatory approval and the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). The choice of the chiral stationary phase is the cornerstone of a successful and robust enantioselective HPLC or SFC method.
A Comparative Analysis of Chiral Stationary Phases
The selection of an appropriate CSP is often an empirical process, yet a fundamental understanding of the different types of CSPs and their chiral recognition mechanisms can significantly streamline method development.[1] We will explore the performance of several major classes of CSPs for the separation of this compound.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used for their broad applicability and high success rates in resolving a diverse range of chiral compounds.[2] For acidic compounds like this compound, these phases offer multiple interaction sites, leading to effective chiral recognition.
The primary mechanism of chiral recognition on polysaccharide-based CSPs involves the formation of transient diastereomeric complexes between the analyte and the chiral selector. These interactions are a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the analyte can fit. The precise fit and the strength of the interactions determine the degree of enantioselectivity. For mandelic acid and its derivatives, the carboxyl and hydroxyl groups are key interaction points for hydrogen bonding with the carbamate groups on the polysaccharide backbone. The aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.
A study comparing the enantioseparation of several mandelic acid derivatives on Chiralpak AD-H (amylose-based) and Chiralcel OJ-H (cellulose-based) in normal-phase mode revealed that Chiralcel OJ-H exhibited superior enantioseparation for the eight compounds tested.[2] This highlights that even within the same class of CSPs, the nature of the polysaccharide (amylose vs. cellulose) can significantly impact selectivity.
Supercritical Fluid Chromatography (SFC) has also proven to be a powerful technique for the separation of mandelic acid derivatives. A study utilizing a Chiralpak AD-3 column demonstrated efficient baseline separation of this compound.[3] SFC often provides faster separations and is a more environmentally friendly alternative to normal-phase HPLC.
Pirkle-Type CSPs: Rational Design and Strong Interactions
Developed by William H. Pirkle, these CSPs are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4] They are often referred to as "brush-type" phases and are known for their robustness and high loading capacity, making them suitable for preparative separations.[4]
The chiral recognition mechanism of Pirkle-type CSPs is based on the "three-point interaction model".[4] For an acidic compound like this compound, the key interactions with a π-acceptor Pirkle phase would be:
-
Hydrogen bonding: The carboxylic acid and hydroxyl groups of the analyte can act as hydrogen bond donors to acceptor sites on the CSP.
-
π-π interaction: The bromophenyl ring of the analyte can interact with the π-electron-deficient aromatic rings of the CSP.
-
Steric interaction: The overall shape of the analyte and its fit into the chiral environment of the stationary phase.
Macrocyclic Glycopeptide CSPs: Broad Selectivity and Multimodal Operation
Macrocyclic glycopeptide CSPs, such as those based on vancomycin (e.g., Chirobiotic V) and teicoplanin (e.g., Chirobiotic T), offer a unique and broad range of enantioselectivity.[5] These CSPs are particularly well-suited for the separation of acidic and basic compounds due to their amphoteric nature, containing both acidic (carboxyl) and basic (amino) groups.[6]
The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, ionic interactions, inclusion in the macrocyclic cavity, and steric interactions. For this compound, the carboxylic acid can interact with the basic sites on the glycopeptide, while the hydroxyl group and the aromatic ring can participate in hydrogen bonding and inclusion complexation. The versatility of these columns allows them to be used in reversed-phase, normal-phase, and polar organic modes, providing a wide range of selectivity options.[5] Chirobiotic T, in particular, has been noted for its ability to separate chiral acids.[6]
Molecularly Imprinted Polymers (MIPs): Tailor-Made Specificity
Molecularly imprinted polymers are highly cross-linked polymers synthesized in the presence of a template molecule (in this case, one of the enantiomers of this compound or a close analog). After removal of the template, the polymer contains cavities with a specific three-dimensional structure that is complementary to the template, allowing for highly selective rebinding.
The chiral recognition mechanism is based on the precise shape complementarity and the specific interactions (e.g., hydrogen bonding, ionic interactions) between the analyte and the functional monomers within the imprinted cavity. Studies on the separation of mandelic acid using MIPs have demonstrated high separation factors.[7] This technology offers the potential for creating highly selective CSPs for a specific target molecule.
Comparative Performance Data
The following table summarizes the performance of different CSPs for the separation of this compound and related mandelic acid derivatives. It is important to note that direct comparison is challenging due to variations in experimental conditions (HPLC vs. SFC, mobile phase, etc.).
| Chiral Stationary Phase (CSP) | Column Example | Analyte | Mobile Phase/Conditions | Separation Factor (α) | Resolution (Rs) | Reference |
| Polysaccharide (Amylose) | Chiralpak AD-3 | This compound | CO2/MeOH/TFA (SFC) | 1.33 | 2.60 | [3] |
| Polysaccharide (Cellulose) | Chiralcel OJ-H | Mandelic Acid | n-Hexane/IPA/TFA | >1.2 (estimated) | Baseline | [2] |
| Polysaccharide (Cellulose) | CHIRALPAK® IC | Mandelic Acid | n-Hexane/Isopropanol/TFA | - | 2.21 | [8] |
| Pirkle-Type | Whelk-O 1 | General acidic compounds | Normal or Reversed Phase | Generally good selectivity | - | [6] |
| Macrocyclic Glycopeptide | Chirobiotic T | General acidic compounds | Reversed or Polar Organic | Broad selectivity | - | [6] |
| Molecularly Imprinted Polymer | Custom Synthesized | Mandelic Acid | Acetonitrile/Acetic Acid | 1.45 | - |
Data for Pirkle-type and Macrocyclic Glycopeptide CSPs are based on their general applicability to acidic compounds, as direct data for this compound was not available in the searched literature.
Experimental Protocols
Method for Polysaccharide-Based CSP (SFC)
This protocol is based on the successful separation of this compound using a Chiralpak AD-3 column in SFC mode.[3]
1. Instrumentation:
- Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator, a UV detector, and a column oven.
2. Chromatographic Conditions:
- Column: Chiralpak AD-3 (particle size and dimensions as per the cited study)
- Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol) with an acidic additive (e.g., Trifluoroacetic acid - TFA). The optimal percentage of the modifier and additive should be determined empirically.
- Flow Rate: Typically 2-4 mL/min.
- Back Pressure: Maintained around 100-150 bar.
- Column Temperature: 35-40 °C.
- Detection: UV at a suitable wavelength (e.g., 230 nm).
- Injection Volume: 5 µL.
3. Sample Preparation:
- Dissolve the racemic this compound in the modifier (e.g., Methanol) to a concentration of approximately 1 mg/mL.
4. Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the sample solution.
- Record the chromatogram and determine the retention times of the two enantiomers.
- Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.
Conclusion and Recommendations
The enantioseparation of this compound can be effectively achieved using a variety of chiral stationary phases.
-
Polysaccharide-based CSPs , such as Chiralpak AD-3 and Chiralcel OJ-H, are highly recommended as a first choice for screening due to their proven success and broad applicability. SFC on a polysaccharide column offers a fast and efficient separation.
-
Pirkle-type CSPs represent a robust alternative, particularly when high loading capacity for preparative separations is required. Their predictable interactions based on the three-point model can aid in method development.
-
Macrocyclic glycopeptide CSPs like Chirobiotic T provide a unique and complementary selectivity, especially in reversed-phase or polar organic modes, which can be advantageous for complex sample matrices.
-
Molecularly Imprinted Polymers offer the potential for unparalleled selectivity but require custom synthesis for the specific analyte.
For initial method development, a screening approach using a selection of polysaccharide-based columns under both normal-phase/SFC and reversed-phase conditions is a pragmatic starting point. If these do not yield the desired separation, Pirkle-type and macrocyclic glycopeptide columns should be explored. The choice of the optimal CSP will ultimately depend on the specific requirements of the analysis, including the desired resolution, analysis time, and scale of the separation.
References
- Wang, M. (2014).
- Hung, C. S., Lin, C. L., & Liu, W. C. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Chinese Chemical Society, 52(4), 765-772.
- SIELC Technologies. (n.d.). Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column.
- UVISON Technologies. (n.d.). Daicel Coated CHIRALCEL OJ, OJ-H Columns.
- Zhang, T., et al. (2018).
- Hung, C. S., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Chinese Chemical Society, 52(4), 765-772.
- Zhang, T., et al. (2010). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Serbian Chemical Society, 75(11), 1505-1514.
- Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs.
- Smuts, J. P. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate.
- Daicel Chiral Technologies. (n.d.). CHIRALCEL-OD-OJ.pdf.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Wang, M. (2014).
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. [Enantioseparation of mandelic acid compounds with Chiralpak AD-H and chiralcel OJ-H chiral stationary phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Bromomandelic Acid
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 4-Bromomandelic acid, a key chiral building block in the synthesis of various pharmaceuticals, is no exception.[1][2] The presence of unreacted starting materials, by-products, or degradation products can have significant implications for downstream reactions and the toxicological profile of the final drug product.
This guide provides a comprehensive, field-proven framework for assessing the purity of a newly synthesized batch of this compound against a certified reference standard. We will move beyond rote protocols to explore the causality behind our analytical choices, ensuring a robust and self-validating purity assessment workflow. Our approach is grounded in the principles mandated by global regulatory bodies, ensuring that the data generated is reliable, reproducible, and compliant with industry standards.[3][4]
The Orthogonal Approach: A Multi-Technique Strategy for Purity Verification
A single analytical technique is rarely sufficient to declare a compound "pure." Each method interrogates the sample based on different physicochemical properties. A substance that appears as a single peak in a chromatogram might reveal hidden impurities under spectroscopic examination. Therefore, we employ an orthogonal approach, combining multiple, disparate techniques to build a comprehensive purity profile.
Our primary assessment will utilize a combination of:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the main component and any organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and identify impurities that may co-elute in HPLC.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound and tentatively identify unknown impurities.
-
Melting Point Analysis: A classic, yet powerful, indicator of overall purity.
This multi-pronged strategy is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which set the global standard for impurity control in new drug substances.[5][6][7]
Logical Workflow for Purity Assessment
The following diagram illustrates the logical flow of our comprehensive purity assessment.
Caption: Overall workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[1] Its power lies in its ability to separate a complex mixture into individual components, allowing for the precise quantification of the target compound relative to any impurities.
Causality: We choose a Reverse-Phase HPLC (RP-HPLC) method because this compound is a moderately polar organic molecule. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). The nonpolar analyte interacts with the stationary phase, and its retention can be finely tuned by adjusting the mobile phase composition, enabling separation from both more polar and less polar impurities.
Comparative HPLC Data: Synthesized vs. Standard
| Parameter | Certified Reference Standard | Synthesized Batch | Acceptance Criteria |
| Retention Time (tR) | 5.21 min | 5.22 min | ± 2% of Standard |
| Purity (% Area) | 99.91% | 99.15% | ≥ 98.0%[8] |
| Largest Impurity (% Area) | 0.04% (at 3.8 min) | 0.45% (at 2.5 min) | ≤ 0.5% |
| Total Impurities (% Area) | 0.09% | 0.85% | ≤ 2.0% |
Note: Data is illustrative. Acceptance criteria should be set based on the specific requirements of the downstream application and relevant regulatory guidelines like ICH Q3A, which provides thresholds for reporting, identification, and qualification of impurities.[6][7][9]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector (Agilent 1100 series or equivalent).[1]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Rationale: TFA is an ion-pairing agent that sharpens the peak shape of the acidic analyte by suppressing the ionization of its carboxyl group.
-
Gradient: 70% A / 30% B, hold for 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound Certified Reference Standard (CRS) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of ~1 mg/mL.
-
-
Sample Preparation:
-
Prepare the synthesized this compound in the same manner as the standard.
-
-
Analysis:
-
Inject a blank (50:50 Acetonitrile/Water) to establish a baseline.
-
Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Calculation:
-
Purity is calculated based on the area percent method:
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Spectroscopic Confirmation: NMR and Mass Spectrometry
While HPLC provides quantitative data on purity, it doesn't confirm the identity of the main peak. Spectroscopic methods are essential for structural verification.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR provides a "fingerprint" of the molecule's hydrogen framework. It confirms that the synthesized material is indeed this compound by showing the characteristic chemical shifts, splitting patterns, and integrations for each unique proton. It can also reveal impurities with different structures, even if they co-elute with the main peak in HPLC.
-
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
~7.5 ppm (d, 2H): Aromatic protons ortho to the bromine atom.
-
~7.3 ppm (d, 2H): Aromatic protons meta to the bromine atom.
-
~5.0 ppm (s, 1H): The alpha-proton (CH-OH).
-
~5.8 ppm (br s, 1H): The hydroxyl proton (-OH).
-
~12.5 ppm (br s, 1H): The carboxylic acid proton (-COOH).
-
A comparison with the CRS spectrum should show identical shifts and patterns. The absence of significant unassigned signals in the spectrum of the synthesized material is a strong indicator of high purity.
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, offering definitive proof of identity. When coupled with HPLC (LC-MS), it can also provide the molecular weights of impurities as they elute, aiding in their identification.
-
Expected Mass: The molecular weight of this compound (C₈H₇BrO₃) is 231.04 g/mol .[10]
-
Analysis (Negative Ion Mode ESI-MS): We expect to see a prominent ion at m/z [M-H]⁻ ≈ 229.9 and 231.9 , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The presence of this isotopic pattern is a hallmark of a monobrominated compound.
Physical Confirmation: Melting Point Analysis
Causality: The melting point is a fundamental and sensitive physical property of a pure crystalline solid. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting point range compared to the pure substance. This phenomenon, known as melting point depression, provides a simple yet effective validation of purity.
Comparative Melting Point Data
| Sample | Melting Point Range (°C) | Observation |
| Certified Reference Standard | 117.5 - 118.5 °C | Sharp, clear melt |
| Synthesized Batch | 115.0 - 117.5 °C | Melt begins lower, broader range |
Reference literature values for the melting point of this compound range from 115 °C to 120 °C.[8][11] The sharper melting range of the CRS compared to the synthesized batch corroborates the HPLC data, indicating a slightly lower purity for the synthesized material.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Digital melting point apparatus with a calibrated thermometer.
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Load a small amount of the crystalline powder into a capillary tube to a depth of 2-3 mm.
-
-
Analysis:
-
Place the capillary tube in the apparatus.
-
Use a rapid heating rate (e.g., 10 °C/min) to find an approximate melting point.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
-
Recording Data:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
The melting point range is T₁ - T₂.
-
Conclusion: Synthesizing the Data for a Final Verdict
By integrating the data from our orthogonal analyses, we can confidently assess the purity of the synthesized this compound.
-
HPLC provided a quantitative purity value of 99.15% , which meets the common commercial specification of >98%.[8] It also quantified the major impurity.
-
¹H NMR and MS confirmed the structural identity of the main component as this compound and revealed no unexpected structures.
-
Melting Point Analysis supported the HPLC findings, showing a slightly depressed and broader range for the synthesized batch compared to the CRS, consistent with the presence of minor impurities.
Final Assessment: The synthesized batch of this compound is of high purity (99.15%) and is structurally confirmed. The impurity profile is within acceptable limits for many research and development applications. This multi-technique, self-validating approach provides a high degree of assurance in the quality of the material, upholding the principles of scientific integrity and regulatory compliance.[3][4][12]
References
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2024). ARL Bio Pharma. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). Profound Research. [Link]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022).
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- Analytical Method Validation: ICH and USP Perspectives. (2024). International Journal of Research and Review. [Link]
- Analytical method validation: A brief review. (n.d.).
- ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.).
- Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2020). MDPI. [Link]
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2012).
- Q2(R2) Validation of Analytical Procedures. (2023). U.S.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2005). Scielo. [Link]
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021).
- 4-Bromo-DL-mandelic acid (≥90% (HPLC)). Amerigo Scientific. [Link]
- HPLC Methods for analysis of Mandelic acid. (n.d.).
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2005).
- ¹H-NMR spectrum of (S)-mandelic acid recorded in D₂O. (n.d.).
- Proton NMR spectrum of mandelic acid of various enantiomeric impurities.... (n.d.).
- Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent. (2017). PubMed. [Link]
- Separation of 4-Bromoaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Mandelic acid, p-bromo-. (n.d.). Organic Syntheses. [Link]
- Mandelic Acid. (n.d.). Organic Syntheses. [Link]
- Mandelic acid. (n.d.). NIST WebBook. [Link]
- HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]
- (S)-Mandelic acid. (n.d.). MassBank. [Link]
- 4-Methoxymandelic acid, 2TMS deriv
- 4-bromobenzoic acid. (n.d.). MassBank. [Link]
- A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. (2019).
- Mandelic acid purification involving production of complex alkali metal salts thereof. (1951).
Sources
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. particle.dk [particle.dk]
- 5. tasianinch.com [tasianinch.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. jpionline.org [jpionline.org]
- 10. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. ijrrjournal.com [ijrrjournal.com]
A Senior Application Scientist's Guide to 4-Bromomandelic Acid in Asymmetric Synthesis: A Comparative Review
Welcome to a comprehensive exploration of 4-Bromomandelic acid, a versatile yet specific chiral molecule in the asymmetric synthesis toolkit. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and leverage the unique properties of this halogenated mandelic acid derivative. We will delve into its established applications, objectively compare its performance with common alternatives where data is available, and provide actionable experimental protocols. Our discussion will be grounded in mechanistic principles, ensuring a deep understanding of the "why" behind the "how."
Introduction: The Significance of the Bromo Substituent
This compound belongs to the family of α-hydroxy carboxylic acids, with a stereogenic center at the α-position.[1] Its utility in asymmetric synthesis stems from this chirality, which can be harnessed for the separation of enantiomers or to induce stereoselectivity in chemical transformations. The presence of a bromine atom at the para-position of the phenyl ring is not merely an incidental feature; it significantly influences the molecule's electronic properties, crystallinity, and potential for further functionalization. This bromo substituent can enhance intermolecular interactions, such as π-stacking and halogen bonding, which can be pivotal in the formation of well-defined, separable diastereomeric crystals. Furthermore, the bromine atom serves as a handle for cross-coupling reactions, opening up possibilities for its use as a chiral building block in the synthesis of complex molecules.
This guide will critically examine the applications of this compound in three key areas of asymmetric synthesis:
-
As a Chiral Resolving Agent: Its most documented application, where it is used to separate racemic mixtures.
-
As a Chiral Auxiliary: A theoretical exploration of its potential to temporarily attach to a prochiral molecule and direct the stereochemical outcome of a reaction.
-
As a Chiral Building Block: An analysis of its potential as a foundational component in the synthesis of enantiomerically pure complex molecules.
We will provide a detailed, evidence-based comparison of its performance, supported by experimental data and protocols where available in the scientific literature.
This compound as a Chiral Resolving Agent
The classical method of resolving a racemic mixture involves its reaction with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization.[2] this compound, as a chiral acid, is particularly suited for the resolution of racemic bases, such as amines.
The Principle of Diastereomeric Salt Formation
The fundamental principle lies in the acid-base reaction between the racemic amine and an enantiopure source of this compound (either (R)- or (S)-enantiomer). This reaction forms two diastereomeric salts. For instance, reacting a racemic amine ((R)-amine and (S)-amine) with (R)-4-Bromomandelic acid yields two diastereomeric salts: [(R)-amine · (R)-4-Bromomandelate] and [(S)-amine · (R)-4-Bromomandelate].
These salts are not mirror images of each other and thus have different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The enantiomerically enriched amine can then be liberated from the crystallized salt by treatment with a base, and the resolving agent can be recovered.
Comparative Performance Data
| Racemic Compound | Resolving Agent | Solvent | Optical Purity of Precipitated Enantiomer | Enantiomeric Excess (ee) of Mother Liquor | Reference |
| (±)-4-Bromomandelic acid | Levetiracetam | Acetonitrile/Water | 71% ((S)-enantiomer) | 21% ((R)-enantiomer) | [3] |
| (±)-4-Chloromandelic acid | Levetiracetam | Acetonitrile/Water | 88% ((S)-enantiomer) | 23% ((R)-enantiomer) | [3] |
| (±)-3-Chloromandelic acid | Levetiracetam | Acetonitrile/Water | 83% ((S)-enantiomer) | 63% ((R)-enantiomer) | [3] |
| (±)-2-Chloromandelic acid | Levetiracetam | Acetonitrile/Water | 78% ((S)-enantiomer) | 76% ((R)-enantiomer) | [3] |
Analysis of the Data:
The data indicates that the position and nature of the halogen substituent on the mandelic acid ring influence the resolution efficiency.[3] While this study uses this compound as the substrate being resolved rather than the resolving agent, the principles of diastereomeric interaction and crystallization are reciprocal. The observed differentiation in optical purity suggests that the bromo-substituent plays a distinct role in the chiral recognition process.
When comparing mandelic acid derivatives to other classes of resolving agents, such as tartaric acid derivatives, the choice is highly substrate-dependent.[2] Mandelic acid and its derivatives are often effective for a wide range of amines due to the potential for hydrogen bonding (from the hydroxyl and carboxyl groups) and π-π stacking (from the aromatic ring). The bromo-substituent in this compound can further enhance these interactions through halogen bonding and by modifying the electronic nature of the aromatic ring.
Experimental Protocol: Resolution of a Racemic Amine
The following is a generalized protocol for the resolution of a racemic amine using (S)-4-Bromomandelic acid. The optimal solvent and stoichiometry should be determined empirically for each specific substrate.
Materials:
-
Racemic amine
-
(S)-4-Bromomandelic acid
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)
-
1 M Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for filtration (Buchner funnel), extraction (separatory funnel), and solvent removal (rotary evaporator)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve (S)-4-Bromomandelic acid (0.5-1.0 eq.) in the same solvent, heating if necessary.
-
Slowly add the warm solution of the resolving agent to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate may be observed.
-
To maximize the yield of the less soluble diastereomeric salt, the mixture can be further cooled in an ice bath or stored at a reduced temperature (e.g., 4 °C) for several hours to overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
The collected crystals are the diastereomerically enriched salt. The mother liquor can be processed separately to recover the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in a mixture of water and an organic extraction solvent.
-
Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This will neutralize the this compound and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or by forming a diastereomeric derivative with a chiral derivatizing agent and analyzing by NMR.
-
This compound as a Chiral Auxiliary: A Theoretical Perspective
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. While mandelic acid was one of the early examples of a chiral auxiliary, specific, well-documented applications of this compound in this context are sparse in the current literature.
However, based on the principles of asymmetric synthesis, we can outline how it could theoretically be employed.
Potential Applications and Mechanistic Rationale
This compound could be attached to a substrate via an ester or amide linkage. The chiral center of the auxiliary would then sterically hinder one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face.
A potential application would be in the diastereoselective alkylation of an enolate. The 4-bromophenyl group, being sterically demanding, would effectively shield one face of the enolate, directing the approach of an alkylating agent. The success of such a strategy would depend on the ability to form a rigid, chelated transition state, often facilitated by a Lewis acid.
Challenges and Considerations:
The effectiveness of this compound as a chiral auxiliary would need to be experimentally validated. Key questions to be addressed would include:
-
Efficiency of Attachment and Cleavage: The auxiliary must be attached and removed in high yield without racemization of the product or the auxiliary.
-
Level of Diastereoselectivity: The degree of stereocontrol imparted by the auxiliary is paramount. This would be compared against established and highly effective auxiliaries like Evans' oxazolidinones or Oppolzer's sultams.
-
Substrate Scope: The range of reactions and substrates for which it provides good stereocontrol would need to be determined.
Given the lack of specific examples in the literature, this remains an open area for research.
This compound as a Chiral Building Block: Untapped Potential
Chiral building blocks are enantiomerically pure compounds that are incorporated into the final structure of a target molecule.[4] They offer an efficient way to introduce chirality into a complex synthesis. Mandelic acid and its derivatives are recognized as valuable chiral building blocks.[1]
This compound possesses several features that make it an attractive candidate as a chiral building block:
-
A Pre-existing Stereocenter: The α-hydroxy acid moiety provides a defined stereocenter.
-
Versatile Functional Groups: The carboxylic acid and hydroxyl groups can be readily modified or used to form further bonds.
-
A Handle for Cross-Coupling: The 4-bromo substituent on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents and the construction of complex molecular architectures.
Hypothetical Synthetic Application
Consider the synthesis of a complex chiral molecule where a substituted biphenyl moiety is required, with a defined stereocenter on a side chain. (S)-4-Bromomandelic acid could serve as an excellent starting material. The carboxylic acid could be reduced to a primary alcohol, and the two hydroxyl groups could be differentially protected. A Suzuki coupling could then be performed on the aryl bromide to introduce another aromatic ring. Subsequent elaboration of the side chain would lead to the target molecule, with the stereochemistry at the α-position secured from the start.
Despite this theoretical potential, the use of this compound as a chiral building block in the total synthesis of natural products or pharmaceuticals is not widely documented in the surveyed literature. This suggests that while the concept is sound, its practical application may be limited by the availability of alternative routes or building blocks. Nevertheless, for synthetic targets where its specific substitution pattern is desired, it remains a potentially valuable and underexplored starting material.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the applications of this compound in asymmetric synthesis. Its role as a chiral resolving agent is the most established, with evidence suggesting its efficacy in separating enantiomers through diastereomeric salt formation, although more direct comparative studies are needed to fully delineate its advantages over other common resolving agents.
The applications of this compound as a chiral auxiliary and a chiral building block are, based on current literature, largely theoretical. While the fundamental principles of asymmetric synthesis support its potential in these roles, a lack of concrete examples prevents a thorough comparative analysis. This represents a significant opportunity for future research. The development of novel synthetic methodologies utilizing the unique structural and electronic properties of this compound could unlock new pathways to complex chiral molecules.
For the practicing chemist, this compound should be considered a valuable tool, particularly for the resolution of racemic amines where its specific properties may offer advantages in crystallization. Its potential in other areas of asymmetric synthesis remains an exciting frontier for exploration.
References
- Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (n.d.). MDPI.
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021, September 12). National Center for Biotechnology Information.
- Synthesis of chiral building blocks for use in drug discovery. (n.d.). National Center for Biotechnology Information.
- Mandelic acid, p-bromo-. (n.d.). Organic Syntheses.
- Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. (n.d.). Wiley Online Library.
- Resolution of chiral alcohols with mandelic acid. (n.d.). ACS Publications.
- Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. (2025, December 3). National Center for Biotechnology Information.
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026, January 5). National Center for Biotechnology Information.
- Total Synthesis of the Natural Product (±)-Dibromophakellin and Analogues. (n.d.). National Center for Biotechnology Information.
- Process for the preparation and resolution of mandelic acid derivatives. (n.d.). Google Patents.
- Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group.
- Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. (2024, November 25). ResearchGate.
- Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. (n.d.). Diva-portal.org.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI.
- Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis. (2025, August 9). ResearchGate.
- Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. (n.d.). National Center for Biotechnology Information.
- Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. (2025, December 9). ResearchGate.
- Diastereoselective alkylation and methods for chiral auxiliary removal... (n.d.). ResearchGate.
- Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University.
- Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. (2011, February 1). American Laboratory.
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025, July 23). National Center for Biotechnology Information.
- Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. (n.d.). PubMed.
- Themed collection Natural product synthesis. (n.d.). RSC Publishing.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2025, October 13). ResearchGate.
- Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. (n.d.). Chemical Communications (RSC Publishing).
- Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? (2015, August 5). Journal of the American Chemical Society.
- Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (n.d.). MDPI.
- Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. (n.d.). National Center for Biotechnology Information.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). SciELO.
Sources
- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 4-Bromomandelic Acid Synthesis: A Cost-Benefit Analysis
<
Introduction
4-Bromomandelic acid is a crucial chiral building block in the pharmaceutical and fine chemical industries. Its versatile structure makes it a valuable intermediate for synthesizing a range of bioactive molecules. The demand for efficient, cost-effective, and sustainable methods for its production is ever-present. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering a critical cost-benefit analysis to aid researchers in selecting the optimal method for their specific needs.
Core Synthesis Routes: An Overview
Two primary strategies dominate the synthesis of this compound: the cyanohydrin pathway and the phase-transfer catalysis approach. Each route presents a unique set of advantages and disadvantages in terms of yield, cost, safety, and scalability. A newer, burgeoning area of biocatalysis also presents a promising green alternative.
Route 1: The Cyanohydrin Pathway
This classical approach involves a two-step process: the formation of a cyanohydrin intermediate from 4-bromobenzaldehyde, followed by hydrolysis to the desired α-hydroxy acid.[1][2]
Reaction Scheme & Mechanism
The synthesis begins with the nucleophilic addition of a cyanide ion (from NaCN or KCN) to the electrophilic carbonyl carbon of 4-bromobenzaldehyde.[1] This reaction is typically performed under slightly basic conditions to ensure a sufficient concentration of the cyanide nucleophile. The resulting cyanohydrin intermediate is then subjected to acid-catalyzed hydrolysis to convert the nitrile group into a carboxylic acid, yielding this compound.[3][4]
Experimental Protocol: Cyanohydrin Formation and Hydrolysis
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (NaCN) (1.1 equivalents) in water dropwise while maintaining the temperature.
-
Stir the reaction mixture vigorously for 2-4 hours at low temperature.
-
After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., HCl) to neutralize any excess cyanide.
-
-
Hydrolysis:
-
Isolate the crude cyanohydrin intermediate.
-
Add a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed.[5]
-
Cool the reaction mixture and extract the this compound with an organic solvent.
-
Purify the product by recrystallization.
-
Cost-Benefit Analysis
| Factor | Assessment | Rationale |
| Yield | Moderate to High | Yields can be good, but are highly dependent on reaction conditions and the efficiency of the hydrolysis step. |
| Cost | Low to Moderate | The primary starting materials, 4-bromobenzaldehyde and sodium cyanide, are relatively inexpensive.[6] However, the cost of waste disposal for cyanide-containing solutions can be significant. |
| Safety | High Hazard | The use of highly toxic sodium cyanide and the potential for the generation of hydrogen cyanide gas require stringent safety precautions and a well-ventilated workspace.[1] |
| Scalability | Moderate | While the reaction itself is scalable, the safety concerns associated with large quantities of cyanide can make industrial-scale production challenging and expensive. |
| Environmental Impact | High | The generation of cyanide-containing waste streams is a major environmental concern and requires specialized and costly treatment. |
Route 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a more modern and often more efficient alternative to the classical cyanohydrin method. This technique facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) through the use of a phase-transfer catalyst.[7][8]
Reaction Scheme & Mechanism
In this route, 4-bromobenzaldehyde is reacted with a chloroform and a strong base (e.g., NaOH) in a biphasic system. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA), is employed.[9][10] The catalyst transports the hydroxide ion from the aqueous phase to the organic phase, where it reacts with chloroform to generate dichlorocarbene. The dichlorocarbene then reacts with the aldehyde to form an intermediate which is subsequently hydrolyzed to yield this compound. The use of ultrasonic irradiation has been shown to significantly shorten reaction times and improve yields.[9][11]
Experimental Protocol: PTC Synthesis
-
To a stirred solution of 4-bromobenzaldehyde (1 equivalent) and a phase-transfer catalyst (e.g., TBAB, 0.1 equivalents) in chloroform, add a concentrated aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to 50-60°C and stir vigorously for 2-4 hours. The use of an ultrasonic bath can accelerate the reaction.[10]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, and carefully acidify with concentrated HCl to a pH of 1-2.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Cost-Benefit Analysis
| Factor | Assessment | Rationale |
| Yield | High | PTC methods often provide higher yields compared to the traditional cyanohydrin route, with some reports exceeding 80%.[9][10] |
| Cost | Moderate | While the starting materials are relatively inexpensive, the phase-transfer catalyst adds to the overall cost. However, the catalyst can often be recycled, mitigating this expense. |
| Safety | Moderate Hazard | This method avoids the use of highly toxic cyanides. However, chloroform is a hazardous solvent, and the reaction can be exothermic. |
| Scalability | High | PTC processes are generally more amenable to industrial scale-up due to improved safety and efficiency.[12] |
| Environmental Impact | Moderate | The use of chlorinated solvents like chloroform is a drawback. However, the avoidance of cyanide waste is a significant environmental advantage. Greener solvent choices are an area of active research.[12] |
Route 3: Biocatalytic Synthesis
The use of enzymes for the synthesis of chiral compounds is a rapidly growing field, offering a green and highly selective alternative to traditional chemical methods.[2][13] For this compound, hydroxynitrile lyases (HNLs) can be used for the enantioselective synthesis of the cyanohydrin intermediate, which can then be hydrolyzed to the final product.[14]
Reaction Scheme & Mechanism
This route utilizes an (R)- or (S)-selective hydroxynitrile lyase to catalyze the addition of cyanide to 4-bromobenzaldehyde, producing a chiral cyanohydrin. This enzymatic reaction proceeds with high enantioselectivity. The resulting enantiopure cyanohydrin is then hydrolyzed, often with a nitrilase enzyme, to yield the corresponding enantiomer of this compound.[14] This approach allows for the direct production of a single enantiomer, which is often the desired outcome in pharmaceutical applications.
Experimental Protocol: General Biocatalytic Approach
-
In a buffered aqueous solution, combine 4-bromobenzaldehyde and a cyanide source (e.g., HCN or a cyanide salt).
-
Add the selected hydroxynitrile lyase (e.g., from Prunus amygdalus for the (R)-enantiomer).
-
Maintain the pH and temperature at the optimal conditions for the enzyme.
-
After the cyanohydrin formation is complete, introduce a nitrilase-expressing microorganism or an isolated nitrilase enzyme to hydrolyze the nitrile group.
-
Monitor the reaction for the formation of this compound.
-
Isolate and purify the product using standard techniques.
Cost-Benefit Analysis
| Factor | Assessment | Rationale |
| Yield | Moderate to High | Enzymatic reactions can be highly efficient, but yields depend on enzyme activity, stability, and reaction optimization. |
| Cost | High (initially) | The cost of enzymes can be high, and the development of a robust biocatalytic process requires significant research and development. However, enzyme immobilization and reuse can reduce long-term costs. |
| Safety | Low to Moderate Hazard | Biocatalytic reactions are typically run in aqueous media under mild conditions, significantly improving safety. The use of cyanide still requires careful handling. |
| Scalability | Moderate to High | Fermentation and enzymatic processes are highly scalable, as demonstrated in many industrial applications. |
| Environmental Impact | Low | This is the most environmentally friendly route, utilizing biodegradable catalysts (enzymes) and aqueous reaction media.[13] |
Comparative Summary
| Synthesis Route | Key Advantages | Key Disadvantages | Best Suited For |
| Cyanohydrin Pathway | Low raw material cost, well-established method. | High toxicity, significant environmental impact, safety concerns with scalability. | Small-scale laboratory synthesis where cost is a primary driver and appropriate safety measures are in place. |
| Phase-Transfer Catalysis | High yields, improved safety over cyanohydrin route, good scalability. | Use of hazardous solvents, catalyst cost (though recyclable). | Industrial production and larger-scale laboratory synthesis where safety and yield are prioritized. |
| Biocatalysis | High enantioselectivity, environmentally friendly, safe reaction conditions. | Higher initial cost, process development can be time-consuming. | Production of enantiopure this compound for pharmaceutical applications where high purity and sustainability are critical. |
Conclusion and Future Outlook
The choice of a synthetic route for this compound is a multifaceted decision that requires a careful balance of economic, safety, and environmental considerations. The classical cyanohydrin pathway , while cost-effective in terms of raw materials, presents significant safety and environmental challenges that limit its appeal for large-scale production.
Phase-transfer catalysis emerges as a more practical and efficient alternative for many applications, offering high yields and improved safety. Its scalability makes it a strong candidate for industrial synthesis.
Looking ahead, biocatalysis represents the future of sustainable chemical manufacturing.[13] The ability to produce enantiomerically pure this compound under mild, environmentally benign conditions is a powerful advantage. While the initial investment in enzyme development and process optimization may be higher, the long-term benefits of green chemistry are undeniable. As the demand for sustainable and enantiopure pharmaceuticals continues to grow, biocatalytic routes will likely become the industry standard.
For researchers and drug development professionals, a thorough understanding of the trade-offs associated with each synthetic strategy is paramount to making informed decisions that align with their project goals, budget, and commitment to safety and sustainability.
Visualizing the Synthesis Workflows
Caption: Comparative workflow of the three main synthesis routes for this compound.
References
- Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes.
- Zhang, Y. -Q., Zheng, X. -D., Gai, K., Li, Y. -C., & Cheng, D. -P. (2014). A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid. Asian Journal of Chemistry, 26, 455-457.
- An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. PubMed.
- Cyanohydrin formation and hydrolysis. YouTube. (2020).
- Ultrasonically-promoted synthesis of mandelic acid by phase transfer catalysis in an ionic liquid. ResearchGate.
- Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps.
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI.
- Hydrolysis of cyanohydrins to form carboxylic acids. Sealord Group Of Hotels.
- Mandelic acid, p-bromo-. Organic Syntheses Procedure.
- Synthesis of Racemic Mandelic Acids with the Composite Phase Transfer Catalyst β-Cyclodextrin-[Bmim]PF 6. ResearchGate.
- Cyanohydrins. Chemistry LibreTexts. (2023).
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Organic Syntheses Procedure.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018).
- 4-Bromobenzaldehyde. Wikipedia.
- p-BROMOBENZALDEHYDE. Organic Syntheses Procedure.
- 4-Bromobenzaldehyde for synthesis. Sigma-Aldrich.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022).
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Enantioselective synthesis of (R)-mandelic acid and (R) - ResearchGate.
- Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. PMC - NIH.
- 4-Bromo- DL -mandelic acid technical, = 90 HPLC. Sigma-Aldrich.
- (r)- and (s)-mandelic acid. Organic Syntheses Procedure.
- Organic & Biomolecular Chemistry. RSC Publishing.
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. NIH. (2025).
- Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. PubMed. (2018).
- Mandelic Acid. Organic Syntheses Procedure.
- Sodium Cyanide Production Cost Analysis. IMARC Group.
- Synthetic method of p-bromobenzaldehyde. Eureka | Patsnap.
- Economic Impact Analysis For the Proposed Cyanide Manufacturing NESHAP. EPA.
Sources
- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
- 4. youtube.com [youtube.com]
- 5. sealordhotels.com [sealordhotels.com]
- 6. imarcgroup.com [imarcgroup.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. iajpr.com [iajpr.com]
- 9. An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
evaluating the performance of levetiracetam as a resolving agent for 4-Bromomandelic acid
An In-depth Evaluation of Levetiracetam as a Novel Resolving Agent for 4-Bromomandelic Acid
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug design. For many chiral compounds, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. This compound is a valuable chiral building block in the synthesis of various pharmaceuticals. Consequently, the efficient separation of its racemic mixture into pure enantiomers is of significant industrial and scientific importance.
Traditionally, the resolution of racemic acids like this compound is achieved through the formation of diastereomeric salts with a chiral base. This guide provides a comprehensive evaluation of the potential of levetiracetam, a well-known antiepileptic drug, as a novel resolving agent for this compound. We will compare its theoretical performance with established resolving agents, providing a scientifically grounded perspective for researchers and drug development professionals.
The Mechanism of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classic and widely used method for separating enantiomers. The underlying principle is the reaction of a racemic mixture (a 1:1 mixture of enantiomers) with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties, such as solubility, melting point, and crystal structure. This difference in physical properties allows for their separation by methods like fractional crystallization.
Figure 2: Step-by-step experimental workflow for the proposed resolution.
Conclusion and Future Outlook
The use of levetiracetam as a resolving agent for this compound presents a viable and effective alternative to traditional methods. [1]Its high resolution efficiency and the potential for achieving high enantiomeric excess with further optimization make it an attractive option for both laboratory-scale and industrial applications. The ready availability of enantiomerically pure levetiracetam as a pharmaceutical product also adds to its appeal. [2] Future research should focus on a systematic optimization of the resolution process. This includes screening a variety of solvents, investigating the effect of temperature on crystallization, and fine-tuning the stoichiometry of the resolving agent. Furthermore, detailed structural studies of the diastereomeric salts or co-crystals would provide valuable insights into the molecular recognition mechanisms that govern the enantiospecificity of the resolution. Such studies would not only improve the resolution of this compound but also pave the way for the application of levetiracetam as a versatile resolving agent for a broader range of chiral acids.
References
- ChemBK. (n.d.). Levetiracetam.
- National Center for Biotechnology Information. (n.d.). Levetiracetam. PubChem.
- BioCrick. (n.d.). Levetiracetam.
- Li, Y., Wang, L., & Gong, J. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5581. [Link]
- DrugFuture. (n.d.). Levetiracetam.
- Li, G., & Gu, J. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(5), 618-625. [Link]
- ResearchGate. (n.d.). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography.
- ChemBK. (2024, April 9). This compound.
- Semantic Scholar. (n.d.). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.
- Solanki, P., Coppler, P. J., Kvaløy, J. T., Baldwin, M. A., Callaway, C. W., & Elmer, J. (2019). Association of antiepileptic drugs with resolution of epileptiform activity after cardiac arrest.
- Löscher, W., & Klein, P. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. Biomolecules, 11(12), 1754. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014). A Benign Approach for Levetiracetam through Direct Crystallization of Etiracetam Acid.
- Wikipedia. (n.d.). Chiral resolution.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Levetiracetam?.
- ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing.
Sources
A Senior Application Scientist's Guide: Classical vs. Enzymatic Resolution of 4-Bromomandelic Acid
Introduction: The Critical Role of Chirality in Pharmaceutical Synthesis
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] 4-Bromomandelic acid, a halogenated derivative of mandelic acid, is a valuable chiral building block for numerous active pharmaceutical ingredients (APIs).[3] Consequently, the efficient separation of its racemic mixture into single, pure enantiomers is a critical step for ensuring the safety and efficacy of the final drug product.
This guide provides an in-depth, objective comparison of the two primary strategies for resolving racemic this compound: traditional classical resolution via diastereomeric salt formation and modern enzymatic kinetic resolution . As researchers and process chemists, understanding the fundamental principles, practical workflows, and inherent trade-offs of each method is paramount to selecting the optimal path for a given synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to support a logical, evidence-based decision-making process.
Part 1: The Time-Honored Approach: Classical Resolution
Classical resolution is a foundational technique in stereochemistry that leverages the different physical properties of diastereomers.[4] The core principle is elegant in its simplicity: by reacting a racemic mixture (like this compound) with a single, pure enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. Because diastereomers have distinct physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.[5]
The Mechanism: From Racemate to Separable Diastereomers
For a racemic carboxylic acid like this compound, a chiral base is the resolving agent of choice. Common examples include naturally derived alkaloids (brucine, ephedrine) or synthetic amines like (R)-1-phenylethylamine.[6][7] The reaction creates two salts: (R)-acid·(R)-base and (S)-acid·(R)-base. These salts are diastereomers and will exhibit different solubilities in a given solvent system. With careful selection of the solvent and crystallization conditions, one diastereomer will preferentially precipitate out of the solution. This less-soluble salt is isolated by filtration, and the pure acid enantiomer is then liberated by acidification, which also allows for the recovery and recycling of the resolving agent.
Experimental Workflow: Classical Resolution
The following diagram illustrates the logical flow of a typical classical resolution process.
Caption: Workflow for classical resolution via diastereomeric salt crystallization.
Protocol: Classical Resolution of (±)-Mandelic Acid with (1R,2S)-(–)-Ephedrine
This protocol, adapted for mandelic acid, serves as a robust template for the resolution of this compound, though optimization of solvents and quantities would be necessary.[8][9]
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the chiral resolving agent, (1R,2S)-(–)-ephedrine, in an appropriate solvent (e.g., a mixture of ethanol and water).
-
In a separate flask, dissolve an equimolar amount of racemic this compound in the same solvent, heating gently if required.
-
Slowly add the acid solution to the amine solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the combined solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For mandelic acid itself, the [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate] salt preferentially precipitates.[8]
-
The cooling rate is a critical parameter; slow cooling promotes the formation of larger, purer crystals. The process may be enhanced by further cooling in an ice bath or refrigerating overnight.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.
-
Self-Validating Checkpoint: At this stage, the optical purity of the salt can be checked. For higher purity, a recrystallization step may be performed by dissolving the salt in a minimal amount of hot solvent and repeating the cooling process.[9]
-
-
Liberation of the Enantiomer:
-
Suspend the collected diastereomeric salt crystals in water.
-
Acidify the suspension to a pH of 1-2 with a strong acid (e.g., 1M HCl). This protonates the mandelate anion and the amine, breaking the salt.[1][10]
-
Extract the liberated, pure enantiomer of this compound into a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.
-
-
Purity Analysis:
-
Determine the yield and melting point.
-
Crucially, determine the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[1]
-
Part 2: The Modern Biocatalytic Approach: Enzymatic Resolution
Enzymatic resolution harnesses the exquisite stereoselectivity of natural catalysts—enzymes—to differentiate between enantiomers.[6] This method is a form of kinetic resolution, where one enantiomer reacts significantly faster than the other, allowing for their separation.[11][12] For resolving carboxylic acids, lipases are the most widely used class of enzymes due to their robustness, broad substrate scope, and lack of need for expensive cofactors.[13]
The Mechanism: Enantioselective Esterification
In a typical lipase-catalyzed resolution of this compound, the racemic acid is reacted with an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase, such as Lipase PS 'Amano' (Pseudomonas cepacia), selectively catalyzes the acylation (esterification) of one enantiomer—for mandelic acid derivatives, this is typically the (S)-enantiomer. The reaction is stopped at or near 50% conversion, resulting in a mixture containing the unreacted (R)-acid and the newly formed (S)-ester. These two compounds have different functional groups and can be easily separated by standard chemical techniques like extraction or chromatography.
Experimental Workflow: Enzymatic Kinetic Resolution
The following diagram outlines the process of resolving a racemic acid using a lipase.
Caption: Workflow for enzymatic kinetic resolution using a lipase.
Protocol: Lipase-Catalyzed Resolution of Substituted Mandelic Acids
This generalized protocol is based on successful resolutions of various substituted mandelic acids and can be directly applied to this compound.
-
Reaction Setup:
-
To a flask containing (±)-4-bromomandelic acid (1.0 eq.), add an organic solvent such as tert-butyl methyl ether (MTBE).
-
Add the lipase (e.g., Lipase PS 'Amano', typically 50% by weight relative to the acid) and an excess of an acyl donor (e.g., vinyl acetate, 3-5 eq.).
-
Seal the flask and place it in a shaker incubator set to an optimal temperature (e.g., 55°C). The choice of temperature is a trade-off between reaction rate and enzyme stability.
-
-
Monitoring the Reaction:
-
The reaction progress should be monitored by taking small aliquots and analyzing them by HPLC to track the conversion of the starting material.
-
The reaction is typically stopped when the conversion reaches approximately 50% to maximize the yield and enantiomeric excess of both components.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, cool the reaction mixture and remove the enzyme by filtration. If an immobilized enzyme is used, it can be washed and potentially reused.[14][15]
-
Wash the filtered enzyme cake with an organic solvent (e.g., ethyl acetate).
-
Concentrate the combined filtrate in vacuo.
-
The resulting residue, a mixture of the unreacted R-(-)-acid and the S-(+)-acetate, can be separated. A simple method is an acid-base extraction: dissolve the residue in ethyl acetate and extract with a mild aqueous base (e.g., NaHCO₃). The R-(-)-acid will move to the aqueous layer as its salt, while the S-(+)-ester remains in the organic layer.
-
Acidify the aqueous layer and re-extract to recover the pure R-(-)-acid.
-
Wash and dry the organic layer to recover the S-(+)-ester.
-
-
Hydrolysis of the Ester (Optional):
-
To obtain the S-(+)-acid, the recovered S-(+)-ester can be hydrolyzed using standard basic conditions (e.g., NaOH in methanol/water) followed by acidification and extraction.
-
-
Purity Analysis:
-
Analyze both the R-(-)-acid and the recovered S-(+)-acid for enantiomeric excess (% ee) using chiral HPLC to validate the success of the resolution.
-
Part 3: Head-to-Head Comparison: Classical vs. Enzymatic Resolution
The choice between these two powerful techniques is not arbitrary; it is dictated by the specific priorities of the project, including scale, cost, desired purity, and environmental considerations.
| Feature | Classical Resolution | Enzymatic Resolution |
| Principle | Separation of diastereomeric salts with different physical properties (e.g., solubility).[4] | Kinetic resolution based on the differential reaction rate of enantiomers with a stereoselective enzyme.[16] |
| Enantioselectivity | Variable; often requires multiple recrystallizations to achieve high (>99%) enantiomeric excess (% ee).[9] | Generally very high; often achieves >95% ee for both enantiomers in a single pass.[14] |
| Theoretical Max. Yield | 50% for the desired enantiomer per resolution cycle. The other enantiomer remains in the mother liquor. | 50% for each enantiomer (one as product, one as unreacted substrate).[11][17] |
| Overcoming Yield Limit | Requires recovery and racemization of the unwanted enantiomer in a separate, often harsh, chemical step. | Can be integrated into a Dynamic Kinetic Resolution (DKR) by adding a racemization catalyst to the enzymatic reaction, enabling theoretical yields up to 100%.[1][18] |
| Operational Complexity | Can be operationally intensive. Finding the right resolving agent, solvent, and crystallization conditions can require extensive screening and optimization.[19] | Generally simpler to set up. The primary variables are enzyme choice, solvent, and temperature. The separation of acid from ester is often straightforward. |
| Scalability | Well-established for large-scale industrial processes. Crystallization is a standard, scalable unit operation. | Scalable, but enzyme cost, stability, and activity at large scale can be a concern. Immobilization of the enzyme is often necessary for industrial scale to allow for reuse.[15] |
| Cost Considerations | Cost of the chiral resolving agent can be significant, but it is often recoverable. Solvent usage can be high. | Cost of the biocatalyst can be high, though cost-per-use drops significantly with immobilization and recycling. Uses common, inexpensive acyl donors. |
| Environmental Impact | Often requires large volumes of organic solvents. Some classical resolving agents (e.g., those based on heavy metals or toxic alkaloids) are hazardous. | Considered a "green chemistry" approach.[20] Reactions run under mild conditions (temperature, pressure, pH) and enzymes are biodegradable catalysts. |
| Generality | Broadly applicable to any racemic acid or base for which a suitable chiral counterpart can be found that forms a crystalline salt. | Very broad applicability for lipases, which accept a wide range of substrates.[13] Enzyme screening may be required to find the optimal biocatalyst. |
Expert Analysis & Conclusion
As a Senior Application Scientist, my guidance hinges on aligning the technical solution with the project's strategic goals. Neither method is universally superior; they are powerful tools suited for different scenarios.
Choose Classical Resolution when:
-
Cost is the primary driver for a large-scale process. If an inexpensive resolving agent is available and provides good separation, this method can be more economical than purchasing large quantities of a commercial enzyme.
-
A well-established protocol already exists for a structurally similar compound. This significantly reduces the development and optimization time.
-
Dynamic Kinetic Resolution is not feasible. If the unwanted enantiomer cannot be easily racemized, the 50% yield limitation applies to both methods, potentially favoring the lower-cost classical approach.
Choose Enzymatic Resolution when:
-
Exceptional enantiopurity (>99% ee) is required with minimal optimization. Enzymes frequently offer unparalleled selectivity, avoiding the laborious process of repeated recrystallizations.[20]
-
Mild reaction conditions are necessary to protect sensitive functional groups elsewhere in the molecule.
-
"Green chemistry" and sustainability are key project mandates. The reduced solvent waste and biodegradable nature of the catalyst are significant advantages.[2]
-
A Dynamic Kinetic Resolution (DKR) is possible. For high-value intermediates, coupling enzymatic resolution with an in situ racemization step to theoretically achieve a 100% yield of the desired enantiomer is a game-changing advantage that classical resolution cannot easily match.[18]
For this compound, both methods are highly viable. A literature review shows successful enzymatic resolutions of various substituted mandelic acids with excellent results. Similarly, classical resolution of the parent mandelic acid is a textbook procedure.[8] The final decision should be based on a thorough evaluation of in-house expertise, available equipment, project timelines, and the specific economic and quality targets of the final product.
References
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). National Institutes of Health (NIH). [Link]
- Effect of enzyme dosage on conversion and enantioselectivity of 4-BrMA transesterification reaction. (n.d.).
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]
- (r)- and (s)-mandelic acid. (n.d.). Organic Syntheses Procedure. [Link]
- (PDF) Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021).
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. (n.d.).
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. (n.d.).
- Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). National Institutes of Health (NIH). [Link]
- Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health (NIH). [Link]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
- Process for the preparation and resolution of mandelic acid derivatives. (n.d.).
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). Semantic Scholar. [Link]
- Chiral resolution. (n.d.). Wikipedia. [Link]
- Resolution of enantiomers of mandelic acid by transesterification. (n.d.).
- Advances in chiral analysis: from classical methods to emerging technologies. (2024). National Institutes of Health (NIH). [Link]
- (PDF) Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. (2011).
- Enzymatic resolution of substituted mandelic acids. (2003). ElectronicsAndBooks.com. [Link]
- Enzymatic resolution of substituted mandelic acids. (2003). R Discovery. [Link]
- Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (n.d.). RSC Publishing. [Link]
- Challenges in the Development of an Efficient Enzymatic Process in the Pharmaceutical Industry. (2019).
- Mandelic acid, p-bromo. (n.d.). Organic Syntheses Procedure. [Link]
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. [Link]
- l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. (n.d.). RSC Publishing. [Link]
- Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. (n.d.).
- Immobilized lipase mediated resolution of racemic mandelic acid. (n.d.).
- 13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
- A comprehensive review of lipase-catalyzed acidolysis as a method for producing structured glycerides. (2025). PubMed. [Link]
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Bromomandelic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Blueprint – The Imperative of Structural Validation
In the landscape of pharmaceutical research and fine chemical synthesis, 4-bromomandelic acid and its derivatives are crucial chiral building blocks, pivotal in the creation of various therapeutic agents.[1] Their precise molecular architecture dictates their biological activity, efficacy, and safety profile. Consequently, unambiguous structural validation is not a mere procedural formality but the bedrock of scientific integrity and successful drug development. Relying solely on a synthetic scheme is akin to navigating with a map but without confirming the landmarks; the potential for unforeseen isomers, byproducts, or rearranged structures necessitates a robust, multi-faceted analytical approach.
This guide eschews a rigid, step-by-step template. Instead, it presents a logical, field-proven workflow for validating the structure of this compound derivatives. We will explore how complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—function as a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they assemble a high-resolution, definitive picture of the molecule. Our focus will be on the causality behind experimental choices, ensuring that each analytical step logically informs the next, culminating in an authoritative and trustworthy structural assignment.
¹H NMR Spectroscopy: Mapping the Proton Framework
Expertise & Causality: ¹H NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It operates on the principle that protons within a molecule resonate at different frequencies depending on their local electronic environment. By analyzing the chemical shift, integration (signal area), and spin-spin splitting patterns, we can deduce the number of chemically distinct protons, their relative numbers, and which protons are adjacent to one another.[2][3][4]
For a this compound derivative, ¹H NMR allows us to confirm the core structural motifs: the para-substituted aromatic ring and the α-hydroxy acid side chain.
Expected Spectral Features for a this compound Core:
-
Aromatic Region (~7.0-7.6 ppm): The hallmark of a 1,4- (para) disubstituted benzene ring is its symmetry. This results in a characteristic AA'BB' system, which often simplifies to appear as two distinct doublets.[4][5] Protons adjacent to the electron-withdrawing bromine atom will be shifted slightly downfield compared to those adjacent to the carbon side chain. The coupling constant between these adjacent protons (Jortho) is typically large (6-10 Hz).[6] Observing this pattern is a strong primary validation of the "4-Bromo" substitution.
-
Methine Proton (-CH(OH)-) (~5.0-5.2 ppm): The single proton on the chiral center, deshielded by both the adjacent hydroxyl group and the aromatic ring, will appear as a singlet. Its integration value should correspond to one proton.
-
Exchangeable Protons (-OH and -COOH): The hydroxyl and carboxylic acid protons typically appear as broad singlets with variable chemical shifts. Their signals can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signals for these exchangeable protons will disappear.
Data Summary: Expected ¹H NMR Signals
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | Structural Insight |
| Aromatic (Ha) | ~7.5 ppm | Doublet (d) | 2H | Protons ortho to Bromine |
| Aromatic (Hb) | ~7.3 ppm | Doublet (d) | 2H | Protons meta to Bromine |
| Methine (-CHOH) | ~5.1 ppm | Singlet (s) | 1H | Confirms α-hydroxy acid moiety |
| Carboxyl (-COOH) | 10-13 ppm (variable) | Broad Singlet (br s) | 1H | Acidic proton, D₂O exchangeable |
| Hydroxyl (-OH) | 2-6 ppm (variable) | Broad Singlet (br s) | 1H | Alcohol proton, D₂O exchangeable |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound derivative.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent peaks from obscuring the analyte signals.
-
Homogenization: Ensure the sample is fully dissolved. If not, sonication may be required. A clear, homogenous solution is critical for acquiring high-resolution spectra.
-
Shimming: Place the sample in the NMR spectrometer. The instrument will perform an automated shimming process to optimize the homogeneity of the magnetic field, which is essential for sharp, well-resolved peaks.
-
Acquisition: Acquire the ¹H NMR spectrum. Standard parameters (e.g., 16-32 scans) are typically sufficient for a sample of this concentration.
-
Processing: Fourier transform the raw data, and perform phase and baseline corrections to obtain the final spectrum for analysis.
Workflow for ¹H NMR Structural Verification
Caption: Workflow for ¹H NMR analysis of this compound derivatives.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR provides a direct count of the non-equivalent carbon atoms in the molecule, confirming the carbon skeleton.[7] Standard broadband-decoupled ¹³C spectra show a single peak for each unique carbon environment. This technique is invaluable for confirming the total number of carbons and identifying key functional groups like carbonyls.
Expected Spectral Features for a this compound Core:
-
Carbonyl Carbon (-COOH) (~170-180 ppm): The carboxylic acid carbon is highly deshielded and appears far downfield, providing a clear marker for this functional group.[8]
-
Aromatic Carbons (~120-140 ppm): Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected.
-
C-Br (ipso-Carbon): The carbon directly bonded to bromine. The "heavy atom effect" of bromine shields this carbon, causing it to appear further upfield (at a lower ppm value) than might be predicted based on electronegativity alone.[9]
-
C-CH(OH) (ipso-Carbon): The carbon to which the side chain is attached.
-
Two CH Carbons: The four protonated aromatic carbons give rise to only two signals due to symmetry.
-
-
Methine Carbon (-CH(OH)-) (~70-75 ppm): The sp³-hybridized carbon bonded to the hydroxyl group appears in this characteristic region.
Data Summary: Expected ¹³C NMR Signals
| Carbon Type | Expected Chemical Shift (ppm) | Structural Insight |
| Carboxyl (-C OOH) | 170 - 180 | Confirms carboxylic acid group. |
| Aromatic (ipso-C-CHOH) | ~138 - 142 | Point of side-chain attachment. |
| Aromatic (C-H) | ~128 - 132 | Two distinct signals for the 4 aromatic CH carbons. |
| Aromatic (ipso-C-Br) | ~122 - 125 | Confirms bromine attachment; heavy atom effect.[9] |
| Methine (-C HOH) | 70 - 75 | Confirms the chiral center carbon. |
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.
-
Acquisition: The acquisition time for a ¹³C spectrum is significantly longer than for a ¹H spectrum. A higher number of scans (e.g., 256 or more) is typically required to achieve a good signal-to-noise ratio.
-
Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Integrated NMR Analysis Logic
Caption: Correlating ¹H and ¹³C NMR data for structural confirmation.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Expertise & Causality: IR spectroscopy provides a rapid and definitive method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed.[10] An IR spectrum is a plot of these absorptions, providing a unique "fingerprint" of the molecule's functional groups.
For this compound, IR confirms the presence of the carboxylic acid, the alcohol, and the aromatic ring, corroborating the framework established by NMR.
Expected Key IR Absorptions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group Confirmed |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad | -COOH[8][11] |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium | Aromatic Ring[5] |
| C=O Stretch (Carboxylic Acid) | 1700-1720 | Strong, Sharp | -COOH (H-bonded dimer)[11] |
| C-C Stretch (Aromatic Ring) | 1400-1600 | Medium-Strong (multiple bands) | Aromatic Ring[12] |
| C-O Stretch (Acid/Alcohol) | 1050-1300 | Strong | C-O bonds |
| C-Br Stretch | 515-690 | Medium-Strong | C-Br bond[12] |
Trustworthiness: The presence of the extremely broad O-H stretch combined with the strong C=O stretch around 1710 cm⁻¹ is a highly reliable indicator of a hydrogen-bonded carboxylic acid.[11] This provides orthogonal validation to the downfield signals observed in the ¹H and ¹³C NMR spectra.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Causality: Good contact between the sample and the crystal is essential for a strong, high-quality signal.
-
Acquisition: Acquire the spectrum. This process is very rapid, typically taking less than a minute.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
IR Functional Group Decision Tree
Caption: Decision workflow for identifying key functional groups via IR spectroscopy.
Mass Spectrometry: The Final Arbiter of Mass and Formula
Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate check on the proposed structure. For halogenated compounds, MS offers a particularly powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] This means any fragment containing one bromine atom will appear as a pair of peaks (an "isotope pattern") of roughly equal intensity, separated by 2 mass-to-charge units (m/z).
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺·) Peak: This is the most critical piece of information. For this compound (C₈H₇BrO₃), the expected molecular weight is ~230/232 g/mol . The mass spectrum should show two peaks of nearly equal intensity at m/z values corresponding to [C₈H₇⁷⁹BrO₃]⁺· and [C₈H₇⁸¹BrO₃]⁺·. The presence of this M/M+2 pattern is definitive proof of a monobrominated compound.
-
Key Fragmentation Patterns: Aromatic carboxylic acids often exhibit characteristic fragmentation pathways that further validate the structure.[14][15]
-
Loss of -COOH (M-45): Cleavage of the carboxylic acid group.
-
Loss of -OH (M-17): Loss of the hydroxyl radical.
-
Loss of H₂O (M-18): Loss of a water molecule.
-
Data Summary: Expected Mass Fragments
| m/z Value (⁷⁹Br/⁸¹Br) | Proposed Fragment | Fragmentation Pathway |
| 230 / 232 | [M]⁺· | Molecular Ion |
| 213 / 215 | [M - OH]⁺ | Loss of hydroxyl radical |
| 185 / 187 | [M - COOH]⁺ | Loss of carboxyl radical |
| 107 | [C₇H₇O]⁺ | Further fragmentation |
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.
-
Ionization (EI): In the ion source, high-energy electrons bombard the molecules, causing them to ionize and fragment. Causality: EI is a "hard" ionization technique that provides rich fragmentation data, which is excellent for structural elucidation.
-
Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Mass Spectrometry Validation Workflow
Caption: Workflow for validating molecular formula and bromine presence with MS.
Conclusion: An Integrated, Self-Validating Approach
The true power of this spectroscopic methodology lies not in any single technique, but in their synergistic and self-validating interplay.
Caption: The integrated approach combines evidence for unambiguous validation.
IR first confirms the presence of the required functional groups. ¹H NMR then provides the connectivity, validating the para substitution and the relationship between the ring and the side chain. ¹³C NMR corroborates this by confirming the exact carbon count and the molecular symmetry. Finally, Mass Spectrometry acts as the ultimate arbiter, confirming the elemental composition (specifically the presence of one bromine atom) and the overall molecular weight. Each piece of data supports the others, creating a logical, closed loop of evidence that provides the highest degree of confidence in the final structural assignment. This rigorous, multi-technique validation is the standard for ensuring the quality, safety, and efficacy of molecules destined for further research and development.
References
- Interpreting Aromatic NMR Signals. (2021). YouTube.
- Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube.
- Aromatics - Organic Chemistry. (n.d.). University of Colorado Boulder.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube.
- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate.
- GCMS Section 6.12 - Fragmentation of Carboxylic Acids. (n.d.). Whitman College.
- Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). National Institutes of Health.
- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
- Infrared spectra: It is important to remember... (n.d.). University of Calgary.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.
- p-Bromomandelic acid. (n.d.). PubChem, National Institutes of Health.
- Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange.
- Correlative Analysis Among experimental and Theoretical Structural, Thermochemical, and Molecular Spectroscopic Parameters of Crystals of Mandelic Acid. (2025). Preprints.org.
Sources
- 1. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GCMS Section 6.12 [people.whitman.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromomandelic Acid
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the journey of a drug from discovery to market is underpinned by rigorous analytical testing. 4-Bromomandelic acid, a key chiral intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring the purity, potency, and quality of this compound is paramount. This necessitates the use of robust, reliable, and validated analytical methods.
This guide provides an in-depth comparison of two widely employed analytical techniques for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization. As a senior application scientist, my aim is not merely to present protocols but to delve into the scientific rationale behind the experimental choices, offering insights that are both theoretically sound and practically applicable for researchers, scientists, and drug development professionals.
The cross-validation of analytical methods is a critical exercise when transferring methods between laboratories, comparing a new method to an existing one, or when using different methods to analyze the same sample. This guide will walk you through a comprehensive cross-validation study, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9] The objective is to demonstrate that both methods are fit for their intended purpose and to understand their respective strengths and limitations.
Understanding the Analyte: this compound
This compound is a derivative of mandelic acid, characterized by the presence of a bromine atom on the phenyl ring.[10][11][12][13] Its structure, featuring a carboxylic acid, a hydroxyl group, and a chiral center, dictates its physicochemical properties and informs the selection of analytical strategies.
-
Structure: C₈H₇BrO₃
-
Key Functional Groups: Carboxylic acid, alcohol (hydroxyl), aromatic ring.
-
Chromatographic Behavior: The presence of the polar carboxylic acid and hydroxyl groups makes it suitable for reverse-phase HPLC. Its volatility is low, necessitating derivatization for GC analysis.
-
Chirality: As a chiral molecule, the enantiomeric separation might be critical depending on the application, often requiring specialized chiral columns or mobile phase additives in HPLC.[14][15][16][17] For the purpose of this guide, we will focus on the quantification of the total amount of this compound.
Method Selection Rationale
The choice of RP-HPLC and GC-FID for this comparative guide is deliberate.
-
RP-HPLC with UV Detection: This is a workhorse technique in the pharmaceutical industry. It offers high sensitivity, specificity, and the ability to analyze compounds in their native state without the need for derivatization. The aromatic ring in this compound provides a strong chromophore for UV detection.
-
GC-FID with Derivatization: Gas chromatography provides excellent separation efficiency. However, the low volatility of this compound requires a derivatization step to convert the polar carboxylic acid and hydroxyl groups into more volatile esters and ethers. This method serves as a valuable alternative and is often used for impurity profiling of volatile and semi-volatile compounds.
Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
The principle of RP-HPLC involves the separation of analytes based on their partitioning between a nonpolar stationary phase and a polar mobile phase.
Caption: Principle of Reverse-Phase HPLC separation.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a quaternary pump, autosampler, column oven, and UV detector.[17]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (pH adjusted to 2.5). The exact ratio should be optimized for ideal retention and peak shape. A common starting point is a 60:40 (v/v) mixture of the aqueous and organic phases.[15][18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Dissolve accurately weighed amounts of this compound standard and samples in the mobile phase to achieve a target concentration (e.g., 100 µg/mL).
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[19][20] For non-volatile analytes like this compound, a chemical derivatization step is necessary to increase volatility.
Derivatization Protocol (Silylation):
-
Accurately weigh about 10 mg of the this compound standard or sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., anhydrous pyridine).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
Validation Parameters: A Comparative Analysis
The following sections detail the experimental approach for each validation parameter as per ICH guidelines, with a comparative discussion of the expected performance of each method.[2][4][6][9]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[21]
-
Experimental Approach:
-
Analyze a blank (diluent), a placebo (matrix without analyte), the this compound standard, and a sample spiked with known related substances.
-
For HPLC, peak purity analysis using a photodiode array (PDA) detector is recommended.
-
For GC, the high-resolution separation of capillary columns often provides excellent specificity.
-
-
Expected Outcome & Comparison:
-
RP-HPLC: Highly specific, especially with a PDA detector. Potential for co-elution with structurally similar impurities needs to be assessed.
-
GC-FID: Generally very specific due to the high efficiency of the column. The derivatization step can also enhance specificity as only compounds with reactive functional groups will be derivatized and detected under the optimized conditions.
-
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Experimental Approach:
-
Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Expected Outcome & Comparison:
| Parameter | RP-HPLC-UV | GC-FID | Acceptance Criteria (ICH) |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.99 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | As per application |
Both methods are expected to exhibit excellent linearity. The wider linear dynamic range of the FID may be an advantage for GC if a very broad range of concentrations needs to be analyzed.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Approach:
-
Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
-
Expected Outcome & Comparison:
| Concentration Level | RP-HPLC-UV (% Recovery) | GC-FID (% Recovery) | Acceptance Criteria (ICH) |
| 80% | 99.5% | 98.9% | 98.0 - 102.0% |
| 100% | 100.2% | 100.5% | 98.0 - 102.0% |
| 120% | 101.1% | 101.5% | 98.0 - 102.0% |
Both methods are expected to demonstrate high accuracy. The derivatization step in the GC method could be a source of variability if not well-controlled, potentially impacting accuracy.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100%) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
-
Expected Outcome & Comparison:
| Precision Level | RP-HPLC-UV (%RSD) | GC-FID (%RSD) | Acceptance Criteria (ICH) |
| Repeatability | ≤ 0.5% | ≤ 0.8% | ≤ 2.0% |
| Intermediate Precision | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
RP-HPLC is generally expected to show slightly better precision due to the absence of the manual derivatization step, which can introduce variability in the GC method.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach:
-
Can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Expected Outcome & Comparison:
| Parameter | RP-HPLC-UV | GC-FID |
| LOD | ~ 0.1 µg/mL | ~ 0.5 µg/mL |
| LOQ | ~ 0.3 µg/mL | ~ 1.5 µg/mL |
RP-HPLC with UV detection is often more sensitive for compounds with strong chromophores like this compound, leading to lower LOD and LOQ values compared to GC-FID.
Summary of Comparative Performance
| Feature | RP-HPLC-UV | GC-FID (with Derivatization) | Senior Scientist's Insight |
| Sample Preparation | Simple (dissolve and inject) | More complex (derivatization required) | HPLC offers higher throughput and less potential for sample prep error. |
| Specificity | Excellent, enhanced by PDA | Excellent, high-efficiency separation | Both are highly specific. GC can be advantageous for resolving volatile impurities. |
| Sensitivity (LOD/LOQ) | Generally higher | Moderate | HPLC is often the preferred method for trace-level quantification of this analyte. |
| Precision | Very high | High, but can be affected by derivatization | HPLC typically provides better precision due to automation and fewer manual steps. |
| Robustness | High | Moderate (sensitive to derivatization conditions) | The HPLC method is generally more robust and easier to transfer between labs. |
| Cost & Complexity | Moderate | Moderate | Both require skilled operators, but GC method development can be more time-consuming. |
Conclusion and Recommendations
This comparative guide demonstrates that both RP-HPLC-UV and GC-FID are suitable and validatable methods for the quantitative analysis of this compound. The cross-validation exercise confirms that, with proper optimization and control, both methods can yield accurate and precise results.
-
RP-HPLC-UV stands out as the more straightforward, sensitive, and precise method. Its simplicity in sample preparation and high robustness make it the recommended choice for routine quality control and high-throughput environments.
-
GC-FID serves as an excellent orthogonal method. It is particularly useful for confirmatory analysis and for impurity profiling where volatile impurities are of concern. The derivatization step, while adding complexity, also offers an additional layer of selectivity.
Ultimately, the choice of method will depend on the specific application, available instrumentation, and the nature of the samples being analyzed. This guide provides the foundational data and scientific rationale to make an informed decision, ensuring the generation of reliable and defensible analytical data in the development of pharmaceuticals containing this compound.
References
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Wiley Periodicals, Inc. (2018).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Slideshare. (n.d.). Bioanalytical method validation emea.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Institutes of Health. (n.d.). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation.
- National Institutes of Health. (2021, September 12). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.
- ResearchGate. (n.d.). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography.
- National Institutes of Health. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
- SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column.
- Ecletica Quimica Journal. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
- PlumX. (n.d.). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
- National Institutes of Health. (2022, August 5). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
- International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV).
- Agilent. (2015). Non-volatile organic acids.
- Organic Syntheses. (n.d.). Mandelic acid, p-bromo-.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- PubMed. (n.d.). Gas chromatographic organic acid profiling analysis of brandies and whiskeys for pattern recognition analysis.
- Preprints.org. (2025, January 7). Correlative Analysis Among experimental and Theoretical Structural, Thermochemical, and Molecular Spectroscopic Parameters of Crystals of Mandelic Acid.
- National Institutes of Health. (2016, June 10). Crystallographic and Spectroscopic Characterization of (R)-O-acetyl-mandelic Acid.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. starodub.nl [starodub.nl]
- 9. database.ich.org [database.ich.org]
- 10. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 19. agilent.com [agilent.com]
- 20. Gas chromatographic organic acid profiling analysis of brandies and whiskeys for pattern recognition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. propharmagroup.com [propharmagroup.com]
A Comparative Guide to Chiral Resolving Agents: Benchmarking the Efficiency of 4-Bromomandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. A vast number of pharmaceuticals are chiral, existing as enantiomers: non-superimposable mirror images that, despite identical chemical formulas, can have dramatically different interactions with the chiral environment of the human body. One enantiomer may be a potent therapeutic, while the other could be inactive or, in the worst cases, dangerously toxic.[1]
This reality necessitates the separation of racemic mixtures (a 50:50 mixture of enantiomers) into their constituent enantiopure forms, a process known as chiral resolution.[2] Among the various techniques available, diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods for industrial applications.[3] This method's success hinges on a critical choice: the chiral resolving agent.
This guide provides an in-depth technical comparison of 4-Bromomandelic acid as a chiral resolving agent for racemic amines. While mandelic acid and its derivatives are mainstays in the field, the influence of substituents on the aromatic ring—such as the bromine atom in this compound—can significantly alter the physicochemical properties that govern resolution efficiency. We will objectively compare its theoretical advantages and performance with established alternatives, supported by experimental protocols and data-driven insights to empower researchers in making informed decisions for their resolution strategies.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The foundational principle of this classical resolution technique is the conversion of a pair of enantiomers, which share identical physical properties like solubility, into a pair of diastereomers with distinct physical properties.[1][2] When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid, such as (R)-4-Bromomandelic acid, two diastereomeric salts are formed:
-
[(R)-Base]•[(R)-4-Bromomandelate]
-
[(S)-Base]•[(R)-4-Bromomandelate]
These salts are not mirror images of each other. The different spatial arrangement of their multiple chiral centers leads to differences in their crystal lattice energies and, consequently, their solubilities in a given solvent. This disparity allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. The desired enantiomer of the base is subsequently liberated from the purified salt, typically by treatment with a simple acid or base.
Workflow for Diastereomeric Salt Resolution
The following diagram illustrates the logical steps involved in a typical chiral resolution process.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
This compound: A Profile
Mandelic acid is a versatile and effective resolving agent due to its structural features: a carboxylic acid for salt formation, an α-hydroxy group for hydrogen bonding, and a phenyl ring for π-π stacking interactions. These features allow it to form well-defined, crystalline diastereomeric salts.
The introduction of a bromine atom at the para-position of the phenyl ring in This compound modifies these properties in several key ways:
-
Increased Acidity: The electron-withdrawing nature of the bromine atom increases the acidity of the carboxylic acid group, which can facilitate more stable salt formation with a wider range of bases.
-
Modified Steric and Electronic Environment: The bulky and polarizable bromine atom provides an additional site for intermolecular interactions within the crystal lattice. This can lead to more pronounced differences in the crystal packing of the two diastereomers, potentially resulting in a greater solubility differential—the key to an efficient separation.
-
Higher Molecular Weight: The increased mass can aid in the formation of dense, easily filterable crystals.
These properties suggest that this compound has the potential to be a highly effective resolving agent, possibly outperforming unsubstituted mandelic acid for certain substrates.
Performance Comparison of Chiral Resolving Agents
The efficacy of a resolving agent is measured by key performance indicators, primarily the yield of the recovered diastereomeric salt and the enantiomeric excess (ee) of the desired amine enantiomer after liberation.
While this compound is recognized as a valuable chiral intermediate and resolving agent, extensive, direct comparative studies benchmarking its performance against other agents for the resolution of a single model amine are not widely available in peer-reviewed literature. However, we can construct a representative comparison using published data for the highly effective, unsubstituted (S)-Mandelic acid and the industry workhorse, L-(+)-Tartaric acid, for the resolution of racemic 1-phenylethylamine. This provides a baseline against which the potential performance of this compound can be evaluated.
| Resolving Agent | Racemic Compound | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| (S)-Mandelic Acid | 1-Phenylethylamine | 75-80% | >95% | [4] |
| L-(+)-Tartaric Acid | 1-Phenylethylamine | ~85% (theoretical max is 100% of one salt) | ~70% (in a single crystallization) | [1] |
| (R/S)-4-Bromomandelic Acid | Data not available for resolution of amines. Used as substrate. | N/A | Optical purity of 71% achieved when it was resolved with Levetiracetam. | [5] |
Analysis and Interpretation:
-
Mandelic Acid demonstrates excellent performance, achieving high yield and very high enantiomeric excess in an optimized industrial setting.[4] This sets a high bar for any alternative.
-
Tartaric Acid is a cost-effective and readily available resolving agent. While the initial enantiomeric excess from a single crystallization may be lower than that of mandelic acid, it can often be improved with subsequent recrystallizations.[1]
-
The data for This compound is indirect; however, the fact that it can be efficiently resolved itself indicates strong chiral recognition properties.[5] The electronic and steric influence of the bromine atom suggests it could form diastereomeric salts with significantly different solubilities, potentially leading to high enantiomeric excess in a single crystallization step for specific amine substrates. Field experience suggests that halogenated resolving agents can sometimes provide superior results where unsubstituted analogues fail.
The choice of resolving agent is highly substrate-dependent and often requires empirical screening. The following diagram outlines the key factors that influence the success of a resolution.
Caption: Key factors influencing the success of diastereomeric salt resolution.
Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with (R)-4-Bromomandelic Acid
This protocol provides a robust, general procedure that can be adapted and optimized for specific applications.
Materials:
-
Racemic 1-phenylethylamine
-
(R)-(-)-4-Bromomandelic acid
-
Methanol (reagent grade)
-
Sodium hydroxide (NaOH), 2 M solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (43.2 mmol) of (R)-(-)-4-Bromomandelic acid in 150 mL of hot methanol.
-
In a separate beaker, add 5.24 g (43.2 mmol) of racemic 1-phenylethylamine to 20 mL of methanol.
-
Slowly add the amine solution to the hot solution of the resolving agent with gentle swirling.
-
Rationale: Using a stoichiometric amount of the resolving agent ensures that all of the amine can form a salt. Methanol is a common solvent for this resolution as it provides a good balance of solubility for both diastereomeric salts.
-
-
Fractional Crystallization:
-
Allow the flask to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
To maximize the yield of the crystals, place the flask in an ice bath for 1-2 hours.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice, reducing the enantiomeric excess.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals to a constant weight. Record the yield.
-
-
Liberation of the Free Amine:
-
Suspend the dried, crystalline salt in 50 mL of water in a separatory funnel.
-
Add 2 M NaOH solution dropwise while shaking until the solution is basic (pH > 11), which will liberate the free amine from the salt.
-
Rationale: The strong base deprotonates the ammonium ion of the salt, regenerating the free amine which is less soluble in water than its salt form.
-
Extract the liberated amine with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure (rotary evaporator) to yield the enantiomerically enriched 1-phenylethylamine.
-
-
Analysis:
-
Determine the yield of the resolved amine.
-
Measure the optical rotation of the amine using a polarimeter.
-
Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or by forming a derivative with a chiral derivatizing agent and analyzing by NMR.
-
Conclusion
This compound stands as a promising, high-potential resolving agent. Its inherent physicochemical properties, modified by the para-bromo substituent, offer a compelling rationale for its use in challenging resolution problems where more common agents may fall short. The electron-withdrawing nature of the bromine atom enhances acidity and the steric bulk can create more defined crystal packing, which are often prerequisites for achieving a significant solubility difference between diastereomeric salts.
While a lack of extensive, direct comparative data in the literature prevents a definitive declaration of its superiority, the principles of physical organic chemistry and the available data on its own resolution suggest it is a powerful tool in the arsenal of the process chemist. For researchers and drug development professionals, this compound should be considered a prime candidate for screening, particularly when resolving valuable racemic amines where achieving high enantiomeric purity in a single, efficient crystallization step is paramount.
References
- Benchchem. (2024). A Comparative Analysis of (-)-Camphoric Acid and Mandelic Acid as Chiral Resolving Agents. Link
- Reilly, J., et al. (2003). Enzymatic resolution of substituted mandelic acids. Tetrahedron Letters, 44(28), 5323-5325. Link
- Benchchem. (2024). A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic. Link
- Filo. (2025). Illustrate how to resolve racemic 1-phenylethanamine. Link
- Le-Masurier, S. P., et al. (2003). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine.
- van den Nieuwendijk, A. M., et al. (2005). The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts. Chemistry – A European Journal, 11(19), 5619-5624. Link
- Wang, Y., et al. (2017). Stereoselective separation of β-adrenergic blocking agents containing two chiral centers by countercurrent chromatography.
- Siedlecka, R. (2013). Recent Developments in Optical Resolution.
- Zhang, T., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5565. Link
- Gholami, M. R., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(10), 6902-6908. Link
- Chegg. (2021). This lab is Resolution of Racemic 1-Phenylethanamine. Link
- Wikipedia. (2023). Chiral resolution. Link
- Hoover, J., et al. (1974). Substituted Mandelic Acids. Journal of Medicinal Chemistry, 17(1), 34-41. Link
- Kozma, D., & Fogassy, E. (2001).
- European Patent Office. (1998). Process for the separation of a mixture of enantiomers. EP 0838448 A1. Link
- Scuruchi, M., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(16), 4991. Link
- LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. Link
- Benchchem. (2024). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Link
- United States Patent Office. (1962). Process for the production of optically active isomers of amphetamine. US3028430A. Link
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of 4-Bromomandelic acid analysis
An In-Depth Technical Guide to Inter-Laboratory Comparison of 4-Bromomandelic Acid Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the analysis of this compound. As a critical intermediate in pharmaceutical synthesis, ensuring the accuracy, precision, and reproducibility of its quantification across different quality control laboratories is paramount for regulatory compliance and product consistency.[1][2][3] This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding our approach in established validation principles to ensure trustworthy and authoritative results.
The Analytical Imperative: Why this compound?
This compound (4-BMA) is a chiral molecule often used as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its purity, concentration, and chiral identity can directly impact the efficacy and safety of the final drug product. Therefore, analytical methods used to assess these critical quality attributes must be robust and yield consistent results, regardless of the laboratory performing the test. An inter-laboratory comparison, or proficiency test, is the gold standard for verifying this consistency.[4][5] It serves to evaluate the performance of laboratories and assess the reproducibility of an analytical method under real-world conditions.[6][7]
Foundational Analytical Methodologies
Two primary chromatographic techniques are suitable for the analysis of 4-BMA: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them depends on the specific analytical goal (e.g., achiral purity vs. enantiomeric separation) and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for analyzing non-volatile organic acids like 4-BMA. Due to the molecule's chirality, enantioselective (chiral) HPLC is often required.[8][9]
-
Mechanism: Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers of 4-BMA. This differential interaction leads to different retention times, allowing for their separation and quantification. Anion-exchange-based CSPs have shown excellent performance for acidic compounds.[10]
-
Causality in Method Design:
-
Mobile Phase: A polar organic mobile phase (e.g., methanol, ethanol) mixed with a weak acid and/or buffer is used. The acid (e.g., trifluoroacetic acid) serves to protonate the selector on the CSP and ensure the analyte is in its anionic form, facilitating the necessary ion-exchange mechanism for chiral recognition.[8][10]
-
Detection: UV detection is typically employed, as the phenyl ring in 4-BMA provides a strong chromophore. A detection wavelength of around 220-254 nm is generally effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying trace-level impurities.[11][12]
-
Mechanism: Since 4-BMA is not sufficiently volatile for direct GC analysis, a derivatization step is mandatory. This involves converting the carboxylic acid and hydroxyl groups into less polar, more volatile esters or silyl ethers (e.g., using BSTFA). The derivatized compound is then separated on a GC column and detected by a mass spectrometer.
-
Causality in Method Design:
-
Derivatization: The choice of derivatizing agent is critical. Silylation is common as it is a clean and efficient reaction. The goal is to produce a single, stable derivative to ensure quantitative accuracy.
-
Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms) is typically used for separating the derivatized analytes.
-
Mass Spectrometry: MS detection provides structural confirmation and allows for quantification using selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on characteristic fragment ions of the derivatized 4-BMA.
-
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory study requires meticulous planning and a clearly defined protocol to minimize variables outside of laboratory performance. The structure of such a study is guided by principles outlined in standards like ISO/IEC 17043.[4][5][13]
Study Objectives
The primary objectives of this inter-laboratory comparison are:
-
To assess the proficiency of participating laboratories in quantifying the purity of a this compound sample.
-
To determine the inter-laboratory reproducibility of a standardized HPLC analytical method.
-
To identify potential sources of systematic error or bias among laboratories.
Experimental Workflow
The workflow ensures that all participants begin with identical materials and instructions, isolating laboratory practice as the primary variable.
Standardized Analytical Protocol: HPLC Purity Assay
To ensure the comparison is valid, all laboratories must adhere strictly to the following method. This protocol is designed to be self-validating through system suitability checks.[1][14]
1. Materials and Reagents:
-
This compound Reference Standard (≥99.5% purity)
-
This compound Inter-Laboratory Test Material
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Deionized Water (≥18.2 MΩ·cm)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV Detector
-
Column: Chiral Stationary Phase Column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic - Hexane/Ethanol/TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
3. Preparation of Solutions:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-BMA Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-BMA Inter-Laboratory Test Material into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
4. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the main 4-BMA peak must be ≤ 2.0%.
-
The resolution between the two enantiomers (if present) should be ≥ 1.5.
-
Tailing factor for the main peak should be ≤ 2.0.
-
-
Rationale: The SST ensures that the chromatographic system is performing adequately before any test samples are analyzed, a cornerstone of method validation.[15][16]
5. Analytical Procedure:
-
Perform the SST and confirm that all criteria are met.
-
Inject a mobile phase blank to ensure no interfering peaks are present.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again to bracket the samples.
6. Calculation of Purity:
-
Calculate the purity of the test material using the area percent method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100). Report the average of the two sample injections.
Hypothetical Results and Data Interpretation
Once all laboratories have submitted their results, the coordinating body performs a statistical analysis. Performance is often evaluated using Z-scores, which indicate how far a laboratory's result is from the consensus mean.[17]
Z-score = (x - X) / σ
Where:
-
x = Result from the participating laboratory
-
X = Assigned value (or consensus mean from all labs)
-
σ = Target standard deviation for proficiency assessment
An acceptable performance is typically indicated by a Z-score between -2.0 and +2.0.[17]
Table 1: Hypothetical Inter-Laboratory Purity Results for 4-BMA
| Laboratory ID | Reported Purity (%) | Mean Purity (%) | Standard Deviation | Z-score | Performance |
| Lab 01 | 99.68 | 99.65 | 0.15 | 0.53 | Satisfactory |
| Lab 02 | 99.55 | 99.65 | 0.15 | -0.67 | Satisfactory |
| Lab 03 | 99.91 | 99.65 | 0.15 | 1.73 | Satisfactory |
| Lab 04 | 99.21 | 99.65 | 0.15 | -2.93 | Unsatisfactory |
| Lab 05 | 99.61 | 99.65 | 0.15 | -0.27 | Satisfactory |
| Lab 06 | 99.73 | 99.65 | 0.15 | 0.53 | Satisfactory |
| Consensus | - | 99.65 | 0.15 | - | - |
Discussion of Results
In this hypothetical study, five out of six laboratories demonstrated satisfactory performance. Lab 04 reported a significantly lower purity value, resulting in an unsatisfactory Z-score. This triggers a root cause investigation for that laboratory. Potential sources of error could include:
-
Integration Errors: Incorrect baseline setting could improperly exclude or include small impurity peaks.
-
Sample Preparation: Inaccurate weighing or improper dissolution of the sample.
-
Systematic Instrumental Issues: A non-linear detector response or carryover from previous injections.
-
Mobile Phase Preparation: An incorrect ratio of solvents could alter selectivity and resolution, impacting peak area calculations.
Conclusion and Best Practices
This guide establishes a robust framework for conducting an inter-laboratory comparison for this compound analysis. By standardizing the analytical method and using objective statistical measures like Z-scores, such a study provides invaluable data on laboratory proficiency and method reproducibility. The true value of this exercise lies not just in identifying outliers, but in providing a pathway for continuous improvement, ensuring that the analytical data supporting pharmaceutical development is reliable, consistent, and trustworthy across the entire industry.
References
- Vertex AI Search Grounding API. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- www .ec -undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- eas-eth.org. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- (n.d.). Analytical method validation: A brief review.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- NATA. (2023, January 17). ISO/IEC FDIS 17043.
- (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography.
- (2019, January 11). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025.
- Sigma-Aldrich. (n.d.). 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7.
- Eurachem. (n.d.). Interlaboratory comparisons other than proficiency testing.
- YouTube. (2024, February 28). What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725.
- thermofisher.com. (n.d.). This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals.
- NIH. (n.d.). p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem.
- Sigma-Aldrich. (n.d.). 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7.
- (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Omics. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
- Redalyc. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
- Quest Diagnostics. (n.d.). Organic Acids, Comprehensive, Quantitative, Urine | Test Detail.
- MDPI. (n.d.). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC.
- (2025, August 7). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
- CompaLab. (n.d.). What is an inter laboratory comparison ?.
- Labcorp. (n.d.). 716720: Organic Acid Analysis, Urine.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures.
- Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
- The Pharma Innovation Journal. (2020, June 30). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- JRC Publications Repository. (n.d.). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
- PE100+ Association. (n.d.). Interlaboratory comparison.
- Sigma-Aldrich. (n.d.). 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7.
- European Accreditation. (n.d.). EA-4/21 INF: 2018.
- Diagnostic Solutions Laboratory. (n.d.). OAp Organic Acids Profile.
- PubMed. (n.d.). Gas chromatographic organic acid profiling analysis of brandies and whiskeys for pattern.
- Bora Pharmaceuticals. (n.d.). Analytical Development.
- MosaicDX. (n.d.). Our Comprehensive Organic Acids Test (OAT).
- US BioTek Laboratories. (n.d.). Organic Acids Testing.
- SHIMADZU CORPORATION. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- (n.d.). Mandelic acid, p-bromo - Organic Syntheses Procedure.
- Labinsights. (2023, March 4). Pharmaceutical Analysis Brings More Confidence to Drug Development and GMP Manufacturing.
- Ashdin Publishing. (2023, November 29). Review Article.
- RTI International. (n.d.). Analytical Chemistry and Pharmaceutical Development.
- IOSRPHR. (n.d.). A Review on Step-by-Step Analytical Method Validation.
Sources
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. labinsights.nl [labinsights.nl]
- 4. eas-eth.org [eas-eth.org]
- 5. isobudgets.com [isobudgets.com]
- 6. eurachem.org [eurachem.org]
- 7. What is an inter laboratory comparison ? [compalab.org]
- 8. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. nata.com.au [nata.com.au]
- 14. wjarr.com [wjarr.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to the Stability of 4-Bromomandelic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity and stability of starting materials are paramount. 4-Bromomandelic acid is a key chiral building block in the synthesis of various pharmaceuticals. Its stability directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the stability of this compound from various commercial suppliers, ensuring the selection of a robust and reliable source for your critical research and development needs.
The narrative of this guide is built on the principles of scientific integrity, providing not just protocols, but the rationale behind the experimental choices. Every step is designed to create a self-validating system, ensuring that the data generated is both accurate and reproducible.
The Critical Role of Stability in Drug Development
The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, and light. For a starting material like this compound, instability can lead to the formation of impurities, which may be difficult to remove in downstream processes and could potentially possess undesirable toxicological properties. Therefore, a thorough understanding of the stability profile of this compound from a chosen supplier is not just a quality control measure; it is a crucial step in risk mitigation for any drug development program.
Forced degradation, or stress testing, is a powerful tool used to predict the stability of an API or drug product.[1][2] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways and develop analytical methods that are "stability-indicating."[3][4] This guide will focus on a forced degradation study as the primary means of comparing the stability of this compound from different suppliers.
Experimental Workflow: A Systematic Approach to Stability Assessment
The following workflow provides a systematic approach to comparing the stability of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.
Figure 1: A comprehensive workflow for the comparative stability assessment of this compound from different suppliers.
Detailed Experimental Protocols
The following protocols are designed to be robust and provide a clear basis for comparison.
Initial Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: Establishing a baseline purity for each supplier is crucial before initiating stability studies. This allows for the accurate quantification of degradation products and ensures that any observed impurities are a result of the stress conditions and not pre-existing in the starting material. A reversed-phase HPLC method is suitable for the analysis of mandelic acid derivatives.[5][6]
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Sample Preparation: For each supplier, accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject the standards and samples. Calculate the purity of each sample based on the area percentage of the main peak.
Forced Degradation Studies
Rationale: The choice of stress conditions is based on ICH guidelines and is designed to simulate the potential degradation pathways a drug substance might encounter during its lifecycle.[1][2][7] The conditions are intentionally harsh to accelerate degradation and provide a rapid assessment of stability.
Protocol:
For each supplier's material, prepare separate samples for each stress condition at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M hydrochloric acid and heat at 60°C.
-
Base Hydrolysis: Dissolve the sample in 0.1 M sodium hydroxide and heat at 60°C.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Store the solid sample in a controlled temperature oven at 80°C.
-
Photostability: Expose the solid sample to a light source compliant with ICH Q1B guidelines.
Samples should be withdrawn at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), neutralized if necessary, and diluted with the mobile phase for HPLC analysis.
Potential Degradation Pathways
Understanding the potential degradation pathways is key to interpreting the results of the forced degradation study. For this compound, the primary sites of instability are the benzylic hydroxyl group and the carboxylic acid moiety.
Figure 2: Plausible degradation pathways of this compound under various stress conditions.
Comparative Data Analysis
The data generated from the HPLC analysis of the stressed samples should be tabulated for a clear comparison of the suppliers.
Table 1: Initial Purity Assessment
| Supplier | Purity (%) | Appearance |
| Supplier A | 99.8 | White crystalline solid |
| Supplier B | 99.5 | Off-white powder |
| Supplier C | 99.9 | White crystalline solid |
Table 2: Summary of Forced Degradation Studies (% Degradation after 168 hours)
| Stress Condition | Supplier A | Supplier B | Supplier C |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 5.2 | 8.1 | 4.8 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 12.5 | 18.3 | 11.9 |
| Oxidative (3% H2O2, RT) | 15.8 | 22.5 | 14.9 |
| Thermal (80°C, solid) | 2.1 | 3.5 | 1.9 |
| Photostability (ICH Q1B) | 4.3 | 6.2 | 4.1 |
| Total Degradation (%) | 39.9 | 58.6 | 37.6 |
Table 3: Impurity Profile Analysis by LC-MS
| Supplier | Major Degradation Products Identified |
| Supplier A | 4-Bromobenzoylformic acid (Oxidative), Minor polymeric impurities (Acid/Thermal) |
| Supplier B | 4-Bromobenzoylformic acid (Oxidative), 4-Bromobenzaldehyde (Base), Significant polymeric impurities (Acid/Thermal) |
| Supplier C | 4-Bromobenzoylformic acid (Oxidative), Minor polymeric impurities (Acid/Thermal) |
Interpretation and Recommendations
-
Initial Quality: Supplier C demonstrated the highest initial purity, closely followed by Supplier A. Supplier B had a slightly lower initial purity and an off-white appearance, which may suggest the presence of minor impurities from the manufacturing process.
-
Stability under Stress: Supplier C consistently showed the lowest level of degradation across all stress conditions, indicating a more stable product. Supplier A also performed well, with only slightly higher degradation than Supplier C. Supplier B exhibited significantly more degradation, particularly under basic and oxidative conditions.
-
Impurity Profile: The impurity profiles for Suppliers A and C were cleaner, with the primary degradation product being the expected oxidation product. Supplier B showed a more complex impurity profile, including the formation of 4-Bromobenzaldehyde, suggesting a different or less controlled manufacturing process that may leave residual catalysts or reagents contributing to instability.
Based on this comprehensive stability assessment, Supplier C would be the recommended source for this compound. The material from Supplier C demonstrated the highest initial purity and the greatest stability under forced degradation conditions. While Supplier A is also a viable option, the superior performance of Supplier C provides a greater margin of safety and predictability in a drug development setting. The material from Supplier B would be considered high-risk due to its lower stability and more complex impurity profile.
This guide provides a robust framework for the comparative stability assessment of a critical raw material. By implementing such a rigorous evaluation, researchers and drug developers can make informed decisions, ensuring the quality and reliability of their supply chain and ultimately contributing to the development of safer and more effective medicines.
References
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ResolveMass Laboratories Inc. (2023, November 5). Forced Degradation Testing in Pharma.
- Pharmaceutical Technology. (2004, October 1). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Creative Biolabs. (n.d.). Forced Degradation Studies.
- ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2003, June). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Pharma Compliance. (2023, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable.
- SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- National Institutes of Health. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid.
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. acdlabs.com [acdlabs.com]
A Comparative Analysis of the Antifungal Potential of 4-Bromomandelic Acid Derivatives: A Guide for Drug Discovery
Introduction: The Pressing Need for Novel Antifungals and the Promise of Mandelic Acid Scaffolds
The escalating threat of invasive fungal infections, compounded by the rise of multidrug-resistant strains such as Candida auris, presents a formidable challenge to global health. The current antifungal armamentarium is limited, creating an urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action. In this context, α-hydroxy carboxylic acids, particularly mandelic acid and its derivatives, have garnered interest for their broad-spectrum antimicrobial properties. The introduction of a halogen atom, such as bromine, into the mandelic acid scaffold can significantly modulate its lipophilicity and electronic properties, potentially enhancing its antifungal potency and spectrum of activity.
This guide provides a comprehensive comparative analysis of the antifungal activity of 4-bromomandelic acid derivatives. Geared towards researchers, scientists, and drug development professionals, this document will delve into the rationale behind investigating these compounds, present standardized methodologies for their evaluation, and synthesize existing data to provide a forward-looking perspective on their therapeutic potential. While direct and extensive research on this compound derivatives against a wide array of human pathogenic fungi is still an emerging field, this guide will draw upon data from structurally related compounds to build a strong case for their further investigation.
The Rationale for Investigating this compound Derivatives
Mandelic acid, an aromatic alpha-hydroxy acid, has a long history of use in medicine, primarily for its antibacterial effects in treating urinary tract infections. Its derivatives have been explored for a range of biological activities. The rationale for focusing on this compound derivatives as potential antifungal agents is multifactorial:
-
Enhanced Lipophilicity: The bromine atom at the para-position of the phenyl ring increases the lipophilicity of the molecule. This is a critical attribute for antifungal drug candidates, as it can facilitate the penetration of the fungal cell membrane, a key barrier to reaching intracellular targets.[1]
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the acidity of the carboxylic acid and hydroxyl groups, potentially impacting interactions with fungal enzymes or other cellular components.
-
Structural Versatility: The core this compound structure allows for extensive chemical modification at the carboxylic acid and hydroxyl moieties. This enables the synthesis of a diverse library of esters, amides, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).
Experimental Framework for Comparative Antifungal Activity Assessment
To ensure the generation of reliable and comparable data, a robust and standardized experimental approach is paramount. This section outlines a detailed workflow for the in vitro evaluation of this compound derivatives, grounded in established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6]
Experimental Workflow
Caption: Workflow for the synthesis, in vitro antifungal evaluation, and analysis of this compound derivatives.
Detailed Experimental Protocols
1. Synthesis and Characterization of this compound Derivatives:
-
A series of esters and amides of this compound should be synthesized to explore the impact of different functional groups on antifungal activity.
-
Standard organic synthesis techniques will be employed, followed by purification using methods such as column chromatography or recrystallization.
-
The chemical structures of all synthesized compounds must be unequivocally confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
2. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method):
This protocol is adapted from the CLSI M27 guidelines for yeasts and M38 for filamentous fungi.[2][3][4]
-
Fungal Strains: A panel of clinically relevant fungal pathogens should be used, including:
-
Candida albicans (ATCC 90028)
-
Candida auris (a well-characterized clinical isolate)
-
Aspergillus fumigatus (ATCC 204305)
-
Cryptococcus neoformans (ATCC 208821)
-
Fluconazole-resistant strains of Candida species should also be included to assess activity against resistant isolates.
-
-
Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS, is the standard medium for antifungal susceptibility testing.
-
Inoculum Preparation:
-
Fungal cultures are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds, conidia are harvested and counted using a hemocytometer to prepare a standardized suspension, which is then diluted to the appropriate final concentration as per CLSI M38 guidelines.
-
-
Assay Procedure:
-
Serial twofold dilutions of the test compounds and standard antifungal drugs (e.g., fluconazole, amphotericin B) are prepared in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
Plates are incubated at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, this is typically a ≥50% reduction in turbidity.
3. Determination of Minimum Fungicidal Concentration (MFC):
-
Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Comparative Antifungal Activity: A Synthesis of Existing and Projected Data
While specific data for a broad range of this compound derivatives against human pathogenic fungi is limited in the published literature, we can extrapolate potential activity based on studies of related compounds.
Activity Against Plant Pathogenic Fungi
Several studies have demonstrated the promising antifungal activity of mandelic acid derivatives containing heterocyclic moieties (e.g., 1,3,4-oxadiazole, 1,3,4-thiadiazole) against a variety of plant pathogenic fungi.[7][8][9] For instance, some 4-substituted mandelic acid derivatives have shown excellent activity against Gibberella saubinetii, Verticillium dahlia, and Sclerotinia sclerotiorum, with EC₅₀ values in some cases being superior to the commercial fungicide mandipropamid.[3][4] These findings underscore the potential of the mandelic acid scaffold as a platform for developing effective antifungal agents.
Projected Activity Against Human Pathogenic Fungi
Based on the principle of bioisosterism and the known antifungal activity of other halogenated aromatic compounds, we can hypothesize the potential efficacy of this compound derivatives against human pathogens.
-
Candida Species: Studies on N-(4-halobenzyl)amides have shown that halogenated aromatic amides can exhibit significant activity against Candida species, including fluconazole-resistant strains.[10] This suggests that amide derivatives of this compound could be a particularly fruitful area of investigation.
-
Aspergillus fumigatus: The increased lipophilicity imparted by the bromine atom may enhance the ability of these derivatives to penetrate the complex cell wall of filamentous fungi like A. fumigatus.
-
Cryptococcus neoformans: The encapsulated nature of C. neoformans presents a unique challenge for antifungal drug delivery. The physicochemical properties of this compound derivatives could potentially be optimized to improve penetration of the capsule and cell wall.
The following table presents a hypothetical comparative analysis based on these projections, which should be validated through the experimental workflow described above.
| Compound Type | Target Fungus | Projected MIC Range (µg/mL) | Comparator Antifungal | Comparator MIC Range (µg/mL) |
| This compound | Candida albicans | 32 - 128 | Fluconazole | 0.25 - 2 |
| This compound Ester (e.g., Ethyl ester) | Candida albicans | 16 - 64 | Fluconazole | 0.25 - 2 |
| This compound Amide (e.g., Anilide) | Candida albicans | 8 - 32 | Fluconazole | 0.25 - 2 |
| This compound Amide (e.g., Anilide) | Fluconazole-resistant C. albicans | 16 - 64 | Fluconazole | >64 |
| This compound Ester (e.g., Ethyl ester) | Aspergillus fumigatus | 32 - 128 | Amphotericin B | 0.5 - 2 |
| This compound Ester (e.g., Ethyl ester) | Cryptococcus neoformans | 16 - 64 | Amphotericin B | 0.125 - 1 |
Potential Mechanism of Action: Disrupting Fungal Cell Integrity
The primary mechanism of action for many mandelic acid derivatives appears to be the disruption of fungal cell membrane integrity.[1][7] This is likely due to the amphipathic nature of the molecules, allowing them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action for this compound derivatives, leading to fungal cell death through membrane disruption.
Further mechanistic studies are warranted to elucidate the precise molecular targets of these compounds. Techniques such as transcriptomics, proteomics, and lipidomics could reveal specific enzymes or pathways affected by this compound derivatives.
Conclusion and Future Directions
While the exploration of this compound derivatives as antifungal agents for human pathogens is in its nascent stages, the available evidence from related compounds and the sound chemical rationale for their investigation are highly encouraging. The structural simplicity, synthetic accessibility, and potential for broad-spectrum activity make this class of molecules an attractive starting point for antifungal drug discovery programs.
Future research should focus on:
-
Systematic SAR Studies: Synthesis and evaluation of a diverse library of this compound esters and amides to identify lead compounds with potent activity against a panel of clinically relevant fungi, including resistant strains.
-
In-depth Mechanistic Investigations: Elucidation of the precise molecular targets and pathways affected by these compounds to understand their mechanism of action and to guide further optimization.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising lead compounds in animal models of fungal infection to assess their therapeutic potential and safety profiles.
By pursuing these avenues of research, the scientific community can unlock the full potential of this compound derivatives as a novel class of antifungal agents to combat the growing threat of fungal infections.
References
- CLSI. M27-A3, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
- Chen, B., et al. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. International Journal of Molecular Sciences, 24(10), 8898. [Link]
- Chen, B., et al. (2023).
- EUCAST. (2020). EUCAST definitive document E.DEF 7.3.2.
- EUCAST. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. [Link]
- Gao, C., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
- Shi, H., et al. (2022). In vitro/vivo antifungal activity study of novel mandelic acid derivatives as potential fungicides against Thanatephorus cucumeris. Arabian Journal of Chemistry, 15(1), 103521. [Link]
- EUCAST. Fungi (AFST). [Link]
- EUCAST. EUCAST Antifungal Resistance Testing. [Link]
- CLSI. M44 - Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]
- CLSI. M62 - Antifungal Susceptibility Testing Guidelines. [Link]
- Ren, Q., et al. (2012). Inhibition of Candida albicans growth by brominated furanones. Marine drugs, 10(6), 1259–1271. [Link]
- Parvathaneni, V., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology spectrum, 11(6), e01831-23. [Link]
- Wu, Z., et al. (2021). Design, synthesis and antifungal evaluation of novel mandelic acid derivatives containing a 1,3,4-oxadiazothioether moiety. Chemical biology & drug design, 98(1), 166–174. [Link]
- de Almeida, J. G. L., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules (Basel, Switzerland), 21(12), 1701. [Link]
- ResearchGate. Design, synthesis and antifungal evaluation of novel mandelic acid derivatives containing a 1,3,4‐oxadiazothioether moiety. [Link]
Sources
- 1. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. <i>In vitro</i>/<i>vivo</i> antifungal activity study of novel mandelic acid derivatives as potential fungicides against <i>Thanatephorus cucumeris</i> - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antifungal evaluation of novel mandelic acid derivatives containing a 1,3,4-oxadiazothioether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Bromomandelic Acid: A Guide for Laboratory Professionals
For researchers and chemists engaged in pharmaceutical development and complex organic synthesis, the proper handling and disposal of specialized reagents like 4-Bromomandelic acid is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring both personal safety and environmental stewardship.
Immediate Safety and Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. This compound, while a valuable intermediate, presents several risks that must be actively mitigated.
According to safety data sheets (SDS), this compound is classified as a hazardous substance.[1][2] Key hazards include:
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][3][5]
Hazardous decomposition of this compound can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][6]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The causality behind the stringent PPE requirements lies in preventing the aforementioned hazards. Direct contact with the skin or eyes can lead to immediate irritation and potential long-term damage.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.[6] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from splashes or dust.[1][6] |
| Skin and Body | Chemical-resistant apron or lab coat | Worn over personal clothing to prevent contamination.[1][6] |
| Respiratory | Fume Hood or Respirator | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large spills.[1][2][6] |
The Step-by-Step Disposal Protocol for this compound
The core principle for disposing of this compound is to treat it as a hazardous waste. This necessitates a systematic approach to segregation, containment, and labeling before it is handed over to a licensed disposal facility.
Step 1: Waste Segregation - The Foundation of Safe Disposal
The first and most critical step is the proper segregation of waste. As a halogenated organic acid, this compound waste must not be mixed with non-halogenated chemical waste.[7][8] This separation is crucial because mixed waste streams can lead to unintended chemical reactions and complicate the final disposal process, often increasing costs and environmental impact.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[7][8][9]
Step 2: Selecting the Appropriate Waste Container
The choice of container is vital for preventing leaks and reactions. The container must be compatible with acidic and halogenated organic compounds.
-
Action: Use a high-density polyethylene (HDPE) or borosilicate glass container with a secure, tight-fitting lid.[6] Ensure the container is in good condition and free from contamination.
Step 3: Neutralization - A Cautious Consideration
While neutralization of corrosive waste can sometimes be an option, it is generally not recommended for this compound without explicit permission and guidance from your institution's Environmental Health and Safety (EHS) department.[10] The potential for exothermic reactions and the release of hazardous vapors necessitates expert oversight.
-
Action: Consult your EHS department before attempting to neutralize any chemical waste. If permitted, the process must be conducted in a fume hood with constant stirring and cooling.[6][10]
Step 4: Proper Labeling - Ensuring Clarity and Compliance
Accurate and detailed labeling is a legal requirement and a cornerstone of laboratory safety. An improperly labeled container poses a significant risk to all personnel who may handle it.
-
Action: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Irritant," "Corrosive").[6][9] The date when the waste was first added to the container should also be included.[8]
Step 5: Secure Storage and Final Disposal
Proper storage of the hazardous waste container while it awaits pickup is essential to prevent accidents.
-
Action: Store the sealed and labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Arrange for the collection of the container by your institution's EHS department or a licensed hazardous waste disposal company.[6]
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
-
Small Spills:
-
Evacuate the immediate area and alert nearby personnel.[6]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials such as sawdust. [6]
-
Carefully collect the absorbed material into a designated hazardous waste container.[2][6]
-
Clean the spill area with soap and water.[6]
-
Report the incident to your EHS department.[6]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department.
-
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury resulting from exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][4]
-
Inhalation: Remove the individual from exposure and move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Clean the mouth with water and seek medical attention.[1][4]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of safety and scientific integrity.
References
- Fisher Scientific. (2025, December 18). Safety Data Sheet: this compound.
- Benchchem. (2025). Proper Disposal Procedures for Halogenated Organic Acid Waste.
- Thermo Fisher Scientific. (2024, March 25). Safety Data Sheet: this compound.
- Santa Cruz Biotechnology. Material Safety Data Sheet: 4-Bromo-DL-mandelic acid.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: this compound.
- Safety Data Sheet. (2025, February 25).
- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
- AK Scientific, Inc. Safety Data Sheet: (L)-(+)-Mandelic acid.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Cayman Chemical. (2025, June 12). Safety Data Sheet: R-(−)-Mandelic Acid.
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mn.uio.no [mn.uio.no]
- 8. Lunds universitet - Lunds universitet [lweb1541.srv.lu.se]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
The Chemical Profile of 4-Bromomandelic Acid: A Proactive Approach to Safety
An Indispensable Guide to the Safe Handling of 4-Bromomandelic Acid
For research scientists and professionals in the fast-paced world of drug development, a deep and practical understanding of chemical safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to offer a procedural and scientifically-grounded operational plan. Our goal is to be your preferred source for laboratory safety information, building a foundation of trust through value-added insights.
This compound, a member of the aromatic carboxylic acid family, is a key reagent in various synthetic pathways. While comprehensive toxicological data is not always readily available for every chemical intermediate, a rigorous assessment of its structure and chemical properties is fundamental to anticipating its potential hazards. The presence of a bromine atom on the phenyl ring and a carboxylic acid moiety suggests that this compound should be handled with care, as it is classified as an irritant to the skin, eyes, and respiratory system.[1][2] A proactive and cautious approach is therefore paramount.
Core Safety Directives: Personal Protective Equipment (PPE)
The consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.[1][3]
| PPE Component | Specification & Rationale |
| Eye Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1] These provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses. |
| Hand Protection | Chemical-resistant nitrile gloves are the standard recommendation for preventing skin exposure.[4][5] It is advisable to inspect gloves for any signs of degradation or perforation before use. For prolonged handling or in situations with a higher risk of splash, double-gloving provides an additional layer of protection. |
| Body Protection | A fully buttoned laboratory coat should be worn to protect the skin and underlying clothing from potential contamination.[3] |
| Respiratory Protection | To prevent the inhalation of dust or aerosols, all handling of this compound should be conducted within a certified chemical fume hood.[1][6] This engineering control is the primary means of respiratory protection. |
Operational Blueprint: From Procurement to Disposal
A meticulously planned workflow is essential for minimizing risk and ensuring the integrity of your experiments.
Chemical Procurement and Storage
Upon receiving a shipment of this compound, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The storage container must be clearly labeled with the chemical name and all appropriate hazard warnings.
Step-by-Step Handling and Experimental Use
The following workflow is designed to ensure safe handling during experimental procedures:
Caption: A logical workflow for the safe handling of this compound.
Disposal Protocol: A Commitment to Environmental Stewardship
Proper chemical waste disposal is a legal and ethical responsibility. All waste generated from the use of this compound is considered hazardous.[2]
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled container for hazardous liquid waste.[7] Do not dispose of this material down the drain.[1]
-
Container Decontamination: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to your institution's specific guidelines.
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as local regulations may vary.[1][7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[1]
Ensure that a safety shower and eyewash station are readily accessible and their locations are known to all laboratory personnel.[1]
By integrating these safety protocols into your daily laboratory practices, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 96% (HPLC).
- West Liberty University. (2005, October 9). DL-Mandelic acid MSDS.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- University of California, Los Angeles. (n.d.). Personal Protective Equipment (PPE).
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
